1-acetylindole-2-carboxylic Acid
Description
Properties
IUPAC Name |
1-acetylindole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-7(13)12-9-5-3-2-4-8(9)6-10(12)11(14)15/h2-6H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHBYSRUWPZBMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436889 | |
| Record name | 1-acetylindole-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10441-26-6 | |
| Record name | 1-acetylindole-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 1-acetylindole-2-carboxylic acid
Introduction
1-acetylindole-2-carboxylic acid is a key synthetic intermediate in the development of various pharmaceutical compounds and fine chemicals.[1][2][3] Its structure, featuring an N-acylated indole core, makes it a valuable building block for more complex molecules.[4] The acetylation of the indole nitrogen serves not only as a means of creating new molecular entities but also as a protective strategy in multi-step syntheses, preventing unwanted side reactions at the nitrogen position.[5] This guide provides an in-depth examination of a robust and scalable method for the synthesis of this compound from its readily available precursor, indole-2-carboxylic acid. The focus is on the chemical principles, a detailed experimental protocol, and the critical parameters that ensure a high-yield, high-purity outcome.
Chemical Principles and Reaction Mechanism
The core transformation is the N-acetylation of indole-2-carboxylic acid. While electrophilic substitution on the indole ring typically favors the C3 position, direct N-acylation can be achieved under specific conditions.[4][6] The low nucleophilicity of the indole nitrogen presents a chemical challenge; therefore, the reaction necessitates activation through deprotonation with a suitable base.[7]
The selected method employs a combination of triethylamine as a base and 4-dimethylaminopyridine (DMAP) as a catalyst, with acetic anhydride serving as the acetylating agent.[8]
The Causality Behind Experimental Choices:
-
Indole-2-carboxylic acid (Substrate): The starting material possesses an acidic proton on the indole nitrogen (pKa ≈ 17) and a more acidic proton on the carboxylic acid group (pKa ≈ 4-5).
-
Triethylamine (Base): A tertiary amine base, strong enough to deprotonate the indole nitrogen, thereby generating the more nucleophilic indolate anion. Its use prevents competing acylation of the amine itself.
-
Acetic Anhydride (Acylating Agent): A highly effective and readily available source of an electrophilic acetyl group. It is more reactive than acetic acid but less harsh and corrosive than acetyl chloride.[9]
-
4-Dimethylaminopyridine (DMAP) (Catalyst): DMAP is a hypernucleophilic acylation catalyst. It reacts rapidly with acetic anhydride to form a highly reactive N-acetylpyridinium intermediate. This intermediate is a much more potent acetylating agent than acetic anhydride itself, significantly accelerating the rate of N-acetylation on the indole nitrogen.
-
Acetone (Solvent): An appropriate polar aprotic solvent that dissolves the reactants and facilitates the reaction without participating in it.[8]
The reaction proceeds via a base-promoted, catalyst-mediated nucleophilic substitution mechanism.
Reaction Mechanism Workflow
Caption: Mechanism of DMAP-catalyzed N-acetylation.
Detailed Experimental Protocol
The following protocol is adapted from a patented industrial process, ensuring its scalability and robustness.[8][10]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (approx.) | Notes |
| Indole-2-carboxylic acid | 161.16 | 64.4 g | 0.40 | Starting material |
| Acetone | - | 100 ml | - | Solvent |
| Triethylamine (TEA) | 101.19 | 70 ml | 0.50 | Base |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.48 g | 0.0039 | Catalyst |
| Acetic Anhydride | 102.09 | 42 ml | 0.45 | Acetylating agent |
| Hydrochloric Acid (33% aq) | 36.46 | 52 ml | - | For quenching and acidification |
| Water | 18.02 | 160 ml | - | For work-up |
| Ice | - | 100 g | - | For temperature control during quench |
Step-by-Step Methodology
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer and temperature control, prepare a solution of 4-dimethylaminopyridine (0.48 g) and triethylamine (70 ml) in acetone (100 ml).
-
Addition of Substrate: Warm the solution to 40-50 °C and add the indole-2-carboxylic acid (64.4 g) portion-wise.
-
Initial Stirring: Stir the resulting mixture for 15 minutes at 45 °C. The solution should become homogeneous.
-
Cooling: Cool the reaction mixture to 20 °C.
-
Addition of Acetylating Agent: Slowly dose the acetic anhydride (42 ml) into the mixture, ensuring the temperature is maintained between 20-25 °C. An exothermic reaction may be observed.
-
Reaction Time: Stir the mixture for an additional 45 minutes at this temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.
-
Quenching and Precipitation: In a separate, larger beaker, prepare a quench mixture of 33% aqueous HCl (52 ml), ice (100 g), and water (160 ml). Pour the reaction mixture into this acidic ice-water slurry with vigorous stirring. This step neutralizes the triethylamine, quenches excess acetic anhydride, and precipitates the product.
-
Product Isolation: Continue stirring the slurry for 1 hour at 15 °C to ensure complete precipitation.
-
Filtration and Washing: Collect the solid product by filtration. Wash the filter cake thoroughly with water to remove any inorganic salts and residual acid.
-
Drying: Dry the solid product to a constant weight. The expected product is this compound.
Experimental Workflow Diagram
Caption: Step-by-step synthesis workflow.
Alternative Synthetic Approaches
While the DMAP-catalyzed method is highly efficient, other strategies for the N-acetylation of indoles exist, offering different advantages in terms of cost, reagent availability, or reaction conditions.
-
Direct Acylation with Boric Acid: A more economical approach involves the direct reaction of indole with a carboxylic acid in the presence of boric acid as a catalyst, typically in a high-boiling solvent like mesitylene with azeotropic removal of water.[11] This method avoids the use of activated acylating agents but often requires higher temperatures and longer reaction times.[11]
-
Phase-Transfer Catalysis: N-acylation can be performed using acetyl chloride and sodium hydroxide in a biphasic system with a phase-transfer catalyst like tetrabutylammonium hydrogen sulfate.[11]
-
Coupling Agent-Mediated Acylation: Reagents like dicyclohexylcarbodiimide (DCC) in the presence of DMAP can directly couple a carboxylic acid to the indole nitrogen under mild conditions, avoiding the need to first synthesize an acid chloride.[5]
Product Characterization
To confirm the identity and purity of the synthesized this compound, standard analytical techniques should be employed.
-
Melting Point: A sharp melting point is indicative of high purity.
-
Infrared (IR) Spectroscopy: The IR spectrum should show the disappearance of the N-H stretch (around 3350 cm⁻¹) from the starting material.[12] Key characteristic peaks for the product include two strong carbonyl (C=O) stretching bands: one for the amide (acetyl group) typically around 1700-1710 cm⁻¹ and another for the carboxylic acid around 1680 cm⁻¹.[11][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will confirm the presence of the acetyl group protons (a singlet around 2.2-2.7 ppm) and the absence of the N-H proton. ¹³C NMR will show the characteristic carbonyl carbons.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the addition of an acetyl group.[1] The molecular formula is C₁₁H₉NO₃ with a molecular weight of 203.19 g/mol .[1]
Safety Considerations
-
Acetic Anhydride: Corrosive and a lachrymator. It reacts violently with water. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Triethylamine (TEA): Flammable liquid with a strong, unpleasant odor. It is corrosive and can cause severe skin and eye irritation. Ensure proper ventilation.
-
Hydrochloric Acid (HCl): Highly corrosive. Causes severe burns upon contact. Handle with extreme care, using appropriate PPE. The quenching step should be performed cautiously to control the exothermic reaction.
-
Solvents: Acetone is flammable. Keep away from ignition sources.
Conclusion
The synthesis of this compound from indole-2-carboxylic acid via a DMAP-catalyzed acetylation with acetic anhydride is a highly efficient, reliable, and scalable method. The strategic use of triethylamine as a base and DMAP as a catalyst overcomes the inherent low nucleophilicity of the indole nitrogen, enabling the reaction to proceed smoothly under mild conditions. The detailed protocol and mechanistic insights provided in this guide offer researchers and drug development professionals a robust framework for the preparation of this important synthetic intermediate.
References
- Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof.
- Chemoselective N-acylation of indoles using thioesters as acyl source. PubMed Central. Published January 10, 2022.
- A DIRECT N-ACYL
- N'-Acylation of (3,2')-indole dimers.
- Copper-Catalyzed Decarboxylative N-Aryl
- N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling.
- This compound. PubChem.
- Syntheses of New Multisubstituted 1-Acyloxyindole Compounds. National Institutes of Health (NIH). Published October 10, 2022.
- Methods for N‐acylation of indole with carboxylic acid (derivatives).
- Process for the preparation of an optically active indoline-2-carboxylic acid or deriv
- Studies on Acetylation of Indoles.
- This compound CAS#: 10441-26-6. ChemicalBook.
- 21.10 Spectroscopy of Carboxylic Acid Derivatives. OpenStax. Published September 20, 2023.
- This compound | 10441-26-6. ChemicalBook.
- Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid.
Sources
- 1. This compound | C11H9NO3 | CID 10219867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 10441-26-6 [amp.chemicalbook.com]
- 3. This compound | 10441-26-6 [chemicalbook.com]
- 4. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CA2261453C - Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof - Google Patents [patents.google.com]
- 9. Syntheses of New Multisubstituted 1-Acyloxyindole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. researchgate.net [researchgate.net]
- 13. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]
An In-Depth Technical Guide to 1-acetylindole-2-carboxylic acid: Properties, Synthesis, and Applications
Abstract: 1-acetylindole-2-carboxylic acid stands as a significant heterocyclic compound, valued for its role as a versatile scaffold in the realms of medicinal chemistry and synthetic organic chemistry. This technical guide offers a comprehensive examination of its chemical and physical properties, detailed structural analysis, and established synthetic methodologies. The document further explores the compound's reactivity, providing insights into its key chemical transformations. Finally, it sheds light on the applications of this compound and its derivatives, particularly in the context of drug discovery and development, aiming to equip researchers, scientists, and drug development professionals with critical, field-proven knowledge.
Nomenclature and Structural Elucidation
IUPAC Name: 1-acetyl-1H-indole-2-carboxylic acid[1] Synonyms: N-Acetyl-indole-2-carboxylic acid[1][2][3] CAS Number: 10441-26-6[1][4]
The molecular architecture of this compound is founded upon the indole nucleus, a bicyclic aromatic system comprising a fused benzene and pyrrole ring. Key structural features include an acetyl group (–COCH₃) covalently bonded to the nitrogen atom at the 1-position and a carboxylic acid group (–COOH) situated at the 2-position of the indole ring.
Caption: Molecular structure of this compound.
The N-acetyl group functions as an electron-withdrawing substituent, which modulates the electron density of the indole ring, thereby influencing its reactivity in electrophilic substitution reactions. The carboxylic acid at the C2 position provides a reactive handle for a variety of chemical modifications, making it a valuable synthon.
Physicochemical and Spectral Characteristics
A thorough understanding of the physicochemical and spectral properties of this compound is fundamental for its application in research and development.
Physicochemical Properties
The key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₃ | [1] |
| Molecular Weight | 203.19 g/mol | [1] |
| Boiling Point | 400.4 ± 18.0 °C (Predicted) | [2][4] |
| Density | 1.31 ± 0.1 g/cm³ (Predicted) | [4] |
| pKa | 4.37 ± 0.30 (Predicted) | [2][4] |
| Storage Temperature | 2-8°C | [2][4] |
Note: Some of the presented data are predicted values and should be used as an estimation.
Spectral Characteristics
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indole ring, typically in the range of 7.0-8.0 ppm. A singlet corresponding to the methyl protons of the acetyl group would appear further upfield, likely around 2.5 ppm. The carboxylic acid proton is expected to be a broad singlet at a significantly downfield chemical shift, potentially above 10 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit signals for the carbonyl carbons of the acetyl and carboxylic acid groups in the downfield region (typically 160-180 ppm). The aromatic carbons of the indole ring will resonate in the 110-140 ppm range, while the methyl carbon of the acetyl group will appear upfield.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching vibration from the carboxylic acid group, typically observed in the 2500-3300 cm⁻¹ region. A strong carbonyl (C=O) stretching absorption from the carboxylic acid will be present around 1700-1725 cm⁻¹, and another C=O stretch from the N-acetyl group will likely appear at a slightly lower wavenumber.
Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (203.19 g/mol ). Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (•OH) and a carboxyl group (•COOH). For this specific molecule, fragmentation of the N-acetyl group is also anticipated.
Synthesis and Reactivity
Synthesis Methodology
The most common and direct route for the synthesis of this compound is the N-acetylation of indole-2-carboxylic acid. This reaction is typically carried out using an acetylating agent such as acetic anhydride in the presence of a base like pyridine.
Caption: Synthetic scheme for this compound.
Step-by-Step Experimental Protocol:
-
Dissolution: Indole-2-carboxylic acid is dissolved in pyridine, which serves as both a solvent and a catalyst.
-
Acetylation: Acetic anhydride is added dropwise to the solution at room temperature.
-
Reaction: The mixture is stirred until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Workup: The reaction mixture is poured into ice-water to precipitate the product and hydrolyze excess acetic anhydride.
-
Isolation: The solid product is collected by filtration, washed with water, and dried.
-
Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent like ethanol.
Chemical Reactivity
The chemical behavior of this compound is dictated by the interplay of its indole nucleus and the N-acetyl and C2-carboxylic acid functional groups.
Caption: Key reactive sites of this compound.
-
Indole Ring: The N-acetyl group is electron-withdrawing, which deactivates the indole ring towards electrophilic aromatic substitution compared to the parent indole. However, electrophilic substitution reactions can still be achieved, often requiring harsher conditions.
-
N-Acetyl Group: The acetyl group can be removed via hydrolysis under acidic or basic conditions, regenerating the indole-2-carboxylic acid. This makes it a useful protecting group in multi-step syntheses.
-
Carboxylic Acid Group: This is the most versatile site for further functionalization. It can readily undergo esterification with alcohols or be converted to amides via coupling reactions with amines.
Applications in Drug Discovery
The indole scaffold is a "privileged structure" in medicinal chemistry, and derivatives of this compound have been explored for various therapeutic applications. A notable area of investigation is their potential as antiviral agents.
Specifically, derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle. The indole core and the C2-carboxyl group can chelate with the magnesium ions in the active site of the integrase enzyme, leading to its inhibition. Further structural modifications on the indole-2-carboxylic acid scaffold have been shown to enhance this inhibitory activity[2][5].
Caption: Simplified mechanism of action of indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors.
Conclusion
This compound is a valuable and versatile molecule in organic and medicinal chemistry. Its well-defined structure, predictable reactivity, and the synthetic accessibility of its derivatives make it an important building block for the development of novel compounds with potential therapeutic applications. This guide has provided a comprehensive overview of its key chemical properties, synthesis, and reactivity, offering a solid foundation for researchers engaged in the fields of drug discovery and chemical synthesis.
References
-
Chem-Impex. (n.d.). 1-Acetyl-2,3-dihydro-1H-indole-2-carboxylic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10219867, this compound. Retrieved from [Link]
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). Molecules, 28(24), 8020. [Link]
- Raju, G., Bhavya Sai, K., & Nadendla, R. (2015). Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. International Journal of Pharmaceutical Chemistry, 5(6), 221-227.
Sources
A Technical Guide to the Spectroscopic Characterization of 1-acetylindole-2-carboxylic Acid
Introduction
The chemical structure of 1-acetylindole-2-carboxylic acid is presented below. This guide will systematically dissect the expected spectroscopic signatures arising from the distinct functional groups: the indole ring, the N-acetyl group, and the carboxylic acid moiety.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, with chemical shifts referenced to tetramethylsilane (TMS).
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the indole ring, the methyl protons of the acetyl group, and the acidic proton of the carboxylic acid. The solvent used for analysis (e.g., DMSO-d₆ or CDCl₃) will influence the chemical shifts, particularly for the exchangeable carboxylic acid proton.
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-3 | 7.2 - 7.4 | s | 1H |
| H-4, H-5, H-6, H-7 | 7.2 - 7.8 | m | 4H |
| COCH₃ | 2.5 - 2.7 | s | 3H |
| COOH | > 10 | br s | 1H |
Interpretation and Rationale:
-
Aromatic Protons (H-3 to H-7): The protons on the indole ring are expected to resonate in the aromatic region (7.2-7.8 ppm). The H-3 proton, being on the electron-rich pyrrole ring, will likely appear as a singlet. The protons on the benzene ring (H-4, H-5, H-6, and H-7) will present as a complex multiplet due to spin-spin coupling. The N-acetylation is expected to cause a downfield shift of the H-7 proton due to the anisotropic effect of the acetyl carbonyl group.
-
Acetyl Protons (COCH₃): The three equivalent protons of the methyl group in the acetyl moiety will appear as a sharp singlet, typically in the range of 2.5-2.7 ppm. This downfield shift from a typical methyl group is due to the deshielding effect of the adjacent carbonyl group.
-
Carboxylic Acid Proton (COOH): The acidic proton of the carboxylic acid is highly deshielded and will appear as a broad singlet at a chemical shift greater than 10 ppm. Its broadness is a result of chemical exchange, and its exact position is highly dependent on the solvent, concentration, and temperature. In deuterated solvents like D₂O, this signal will disappear due to proton-deuterium exchange, a key diagnostic feature.[4]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide valuable information on the carbon framework of the molecule. The presence of two carbonyl carbons (from the acetyl and carboxylic acid groups) and the distinct aromatic carbons of the indole ring are key features to be identified.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (Carboxylic Acid) | 165 - 175 |
| C=O (Acetyl) | 168 - 172 |
| C-2 | 135 - 140 |
| C-3 | 105 - 110 |
| C-3a | 135 - 140 |
| C-4, C-5, C-6, C-7 | 115 - 130 |
| C-7a | 120 - 125 |
| COCH₃ | 23 - 27 |
Interpretation and Rationale:
-
Carbonyl Carbons: Two distinct signals are expected in the downfield region for the two carbonyl carbons. The carboxylic acid carbonyl carbon is typically found in the 165-175 ppm range, while the amide carbonyl of the acetyl group is expected around 168-172 ppm.[5][6]
-
Indole Ring Carbons: The carbons of the indole ring will resonate in the aromatic region. C-2 and C-3a are quaternary carbons and are expected to be in the 135-140 ppm range. The C-3 carbon, being adjacent to the nitrogen and part of the five-membered ring, will be significantly shielded and is predicted to appear around 105-110 ppm. The carbons of the benzene ring (C-4, C-5, C-6, C-7, and C-7a) will have chemical shifts in the typical aromatic range of 115-130 ppm.
-
Acetyl Methyl Carbon: The carbon of the acetyl methyl group will appear in the upfield region, typically between 23 and 27 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic vibrational frequencies of the carboxylic acid and the N-acetyl groups.
Predicted IR Data:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| C=O stretch (Carboxylic Acid) | 1680 - 1710 | Strong |
| C=O stretch (N-Acetyl) | 1700 - 1730 | Strong |
| C-N stretch | 1200 - 1350 | Medium |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| Aromatic C=C stretch | 1450 - 1600 | Medium to Weak |
Interpretation and Rationale:
-
Carboxylic Acid Group: The most prominent feature will be the very broad O-H stretching vibration from 2500 to 3300 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration of the carboxylic acid is expected to appear as a strong band in the region of 1680-1710 cm⁻¹.
-
N-Acetyl Group: A strong C=O stretching band for the amide functionality of the N-acetyl group is predicted to be around 1700-1730 cm⁻¹. This may overlap with the carboxylic acid C=O stretch, potentially appearing as a broadened or shouldered peak.
-
Indole Ring: The aromatic C-H stretching vibrations will be observed as weaker bands in the 3000-3100 cm⁻¹ region. The characteristic aromatic C=C stretching vibrations will appear as a series of bands between 1450 and 1600 cm⁻¹. The C-N stretching vibration of the indole ring and the N-acetyl group will likely be found in the 1200-1350 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For this compound (C₁₁H₉NO₃), the expected molecular weight is approximately 203.19 g/mol .[1]
Predicted Mass Spectrometry Data:
| m/z | Ion | Predicted Fragmentation Pathway |
| 203 | [M]⁺ | Molecular Ion |
| 161 | [M - COCH₂]⁺ | Loss of ketene from the N-acetyl group |
| 158 | [M - COOH]⁺ | Loss of the carboxylic acid group |
| 116 | [Indole]⁺ | Further fragmentation of the indole ring |
Interpretation and Rationale:
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak [M]⁺ at an m/z value corresponding to the molecular weight of the compound (approximately 203).
-
Fragmentation Pattern: The fragmentation of this compound is expected to proceed through several key pathways. A common fragmentation for N-acetylated compounds is the loss of ketene (CH₂=C=O), which would result in a peak at m/z 161. Another likely fragmentation is the loss of the carboxylic acid group (COOH), leading to a fragment at m/z 158. Further fragmentation of the indole ring would lead to smaller fragments, such as the indole cation at m/z 116.
Figure 2: A generalized workflow for the spectroscopic characterization of an organic molecule.
Experimental Protocols
While specific experimental data for this compound is not provided, the following are generalized, best-practice protocols for acquiring the spectroscopic data discussed in this guide.
NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to ensure optimal resolution and lineshape.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
IR Spectroscopy Protocol:
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.
Mass Spectrometry Protocol (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
-
Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. The choice of mode will depend on the ease of protonation or deprotonation of the analyte.
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, this document serves as a valuable resource for researchers and scientists involved in the synthesis, characterization, and application of this and related indole derivatives. The provided protocols offer a starting point for the experimental acquisition of high-quality spectroscopic data, which is essential for unambiguous structure confirmation and further research endeavors.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2018). Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{acetyl}phenyl)acetamides and N-[2-(2-{acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides: New Antimicrobial Agents. Molecules, 23(5), 1043. [Link]
-
PubChem. N-Acetylindoline-2-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2018). Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{Acetylphenyl)Acetamides and N-[2-(2-{Acetylhydrazinyl)-2-Oxoethyl]-1 H-Indole-2-Carboxamides: New Antimicrobial Agents. Molecules, 23(5), 1043. [Link]
-
Mao, J. D., & Schmidt-Rohr, K. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3504-3516. [Link]
-
Wang, Y., Liu, Y., Zhang, Y., Li, Y., Wang, Y., & Liu, H. (2021). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 26(11), 3183. [Link]
-
NIST. Indole-2-carboxylic acid. National Institute of Standards and Technology. [Link]
-
Naik, N., Sharath, V., & Kumar, H. V. (2019). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry, 10(1), 1-7. [Link]
-
Bharathi, A. K., Jeyaseelan, S. C., Hussain, S., & Benial, A. M. F. (2022). Spectroscopic Characterization, Quantum Chemical Studies, Molecular Docking and Drug Likeness of 5-Acetyl-2,4 Dimethyl-1H-Pyrrole-3-Carboxylic Acid as a Potent Anti-melanoma Drug. Journal of Molecular Structure, 1252, 132145. [Link]
-
University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
NIST. Indole-2-carboxylic acid. National Institute of Standards and Technology. [Link]
-
LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
NIST. 1H-Indole-2-carboxylic acid, 1-methyl-. National Institute of Standards and Technology. [Link]
-
Millich, F., & Becker, E. I. (1959). Synthesis and Infrared Spectra of Some Indole Compounds. The Journal of Organic Chemistry, 24(2), 205-207. [Link]
Sources
Introduction: The Significance of N-Acetylation in Indole Chemistry
An In-depth Technical Guide to the Formation of 1-acetylindole-2-carboxylic acid
This guide provides a detailed examination of the chemical mechanisms and synthetic protocols for the formation of this compound. Designed for researchers, chemists, and drug development professionals, this document synthesizes mechanistic theory with practical, field-proven experimental insights to offer a comprehensive understanding of this important chemical transformation.
This compound is a key derivative of indole-2-carboxylic acid, a structural motif present in numerous bioactive compounds. The N-acetylation of the indole ring serves two primary purposes in synthetic chemistry:
-
Protection of the Indole Nitrogen: The N-H bond of an indole is nucleophilic and moderately acidic. Acetylation protects this site, preventing unwanted side reactions during subsequent chemical modifications at other positions of the indole ring or the carboxylic acid group. This acetyl group can often be removed later under basic hydrolysis conditions[1].
-
Modulation of Electronic Properties: The introduction of the electron-withdrawing acetyl group at the N1 position significantly alters the electron density of the indole ring system, influencing its reactivity in further synthetic steps.
Understanding the precise mechanism of its formation is crucial for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product. The most direct and prevalent method for its synthesis is the N-acylation of indole-2-carboxylic acid.
Core Mechanism: Nucleophilic Acyl Substitution
The formation of this compound from indole-2-carboxylic acid is a classic example of nucleophilic acyl substitution. The reaction involves the attack of the nucleophilic indole nitrogen onto an electrophilic acetylating agent. The efficiency and selectivity of this transformation are highly dependent on the choice of reagents and catalysts. We will explore the two most pertinent mechanistic pathways.
Base-Promoted N-Acetylation with Acetic Anhydride
In this fundamental approach, a base is used to enhance the nucleophilicity of the indole nitrogen.
Causality of Experimental Choices:
-
Substrate: Indole-2-carboxylic acid possesses a nucleophilic nitrogen (N-H). However, it is a relatively weak nucleophile.
-
Base: A non-nucleophilic organic base, such as triethylamine (Et₃N), is employed to deprotonate the indole N-H. This deprotonation generates a highly nucleophilic indole anion, dramatically accelerating the rate of reaction.
-
Acylating Agent: Acetic anhydride is an ideal acetylating agent. It is highly electrophilic, and its byproduct, the acetate ion, is an excellent leaving group, which drives the reaction to completion.
Mechanistic Steps:
-
Deprotonation: Triethylamine abstracts the acidic proton from the indole nitrogen, forming a resonance-stabilized indole anion and a triethylammonium cation.
-
Nucleophilic Attack: The highly nucleophilic indole anion attacks one of the electrophilic carbonyl carbons of acetic anhydride. This addition step breaks the C=O pi bond and forms a tetrahedral intermediate.
-
Elimination of Leaving Group: The unstable tetrahedral intermediate rapidly collapses. The lone pair on the oxygen reforms the C=O double bond, leading to the expulsion of a stable acetate anion as the leaving group. This step yields the final product, this compound.
Diagram of Base-Promoted N-Acetylation
Caption: Mechanism of base-promoted N-acetylation.
DMAP-Catalyzed N-Acetylation: A More Potent Pathway
For enhanced efficiency, 4-dimethylaminopyridine (DMAP) is often used as a catalyst. DMAP is a hyper-nucleophilic catalyst that operates by a different mechanism.
Causality of Experimental Choices:
-
DMAP's Role: DMAP is more nucleophilic than the indole nitrogen. It intercepts the acylating agent first to form a highly reactive intermediate, which is then attacked by the indole. This catalytic cycle dramatically lowers the activation energy of the reaction. This method is particularly effective for less reactive nucleophiles.[1][2]
Catalytic Cycle:
-
Activation of Acylating Agent: The nucleophilic pyridine nitrogen of DMAP attacks acetic anhydride, displacing acetate to form a highly electrophilic N-acetylpyridinium intermediate. This species is significantly more reactive towards nucleophiles than acetic anhydride itself.
-
Nucleophilic Attack by Indole: The indole nitrogen of indole-2-carboxylic acid attacks the carbonyl carbon of the activated N-acetylpyridinium intermediate.
-
Product Formation & Catalyst Regeneration: A tetrahedral intermediate forms and subsequently collapses, yielding the N-acetylated product and regenerating the DMAP catalyst, which can then re-enter the catalytic cycle.
Diagram of DMAP Catalytic Cycle
Caption: Catalytic cycle for DMAP-mediated N-acetylation.
Experimental Protocol: A Self-Validating System
The following protocol, adapted from established industrial processes, provides a reliable method for the synthesis of this compound.[2][3] The causality behind each step is explained to ensure a deep understanding of the process.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Role | Key Consideration |
| Indole-2-carboxylic acid | 161.16 | Substrate | Must be dry. |
| Acetic Anhydride | 102.09 | Acetylating Agent | Reacts with water; handle in a dry environment. |
| Triethylamine (Et₃N) | 101.19 | Base | Scavenges HCl if acetyl chloride were used; activates indole. |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | Catalyst | Highly effective but toxic; handle with care. |
| Acetone | 58.08 | Solvent | Aprotic solvent, dissolves reactants well. |
| 33% Hydrochloric Acid (HCl) | 36.46 | Quenching Agent | Neutralizes base, hydrolyzes excess anhydride. |
| Water | 18.02 | Work-up/Precipitation | Used for quenching and precipitating the product. |
Step-by-Step Methodology
-
Vessel Preparation and Reagent Charging:
-
To a clean, dry reaction vessel equipped with a magnetic stirrer and a temperature probe, add indole-2-carboxylic acid (1.0 eq), 4-dimethylaminopyridine (0.01 eq, catalytic amount), and triethylamine (1.1 eq).
-
Add acetone as the solvent to dissolve the solids. Stir until a homogenous solution is formed.
-
Causality: Using a dry vessel is critical to prevent the hydrolysis of acetic anhydride. DMAP is added as a catalyst for reaction efficiency.[2] Triethylamine acts as the base to deprotonate the indole nitrogen.
-
-
Controlled Addition of Acylating Agent:
-
Cool the reaction mixture to 20°C using an ice bath.
-
Slowly add acetic anhydride (1.05 eq) dropwise to the stirred solution, ensuring the internal temperature does not exceed 25°C.
-
Causality: The acylation reaction is exothermic. Slow, controlled addition and cooling prevent temperature spikes that could lead to side reactions and degradation of the product.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the mixture to stir at 20-25°C for approximately 45-60 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (indole-2-carboxylic acid) is no longer visible.
-
Causality: Stirring ensures complete mixing and reaction. TLC is a crucial in-process control to determine the reaction endpoint, preventing over-reaction or incomplete conversion.
-
-
Product Precipitation and Isolation (Work-up):
-
In a separate vessel, prepare a quench solution of 33% HCl, water, and ice.
-
Once the reaction is complete, slowly pour the reaction mixture into the vigorously stirred acidic quench solution.
-
A precipitate (the desired product) will form. Continue stirring the slurry at approximately 15°C for 1 hour to ensure complete precipitation.
-
Causality: Pouring the reaction mixture into an acidic solution serves multiple purposes: it neutralizes the triethylamine, quenches any unreacted acetic anhydride by hydrolysis, and protonates the carboxylate group of the product, decreasing its solubility and causing it to precipitate out of the aqueous solution.
-
-
Filtration and Drying:
-
Isolate the solid product by vacuum filtration.
-
Wash the filter cake with cold water to remove any residual salts and impurities.
-
Dry the product under vacuum to a constant weight.
-
Causality: Filtration separates the solid product from the liquid phase. Washing with cold water removes water-soluble byproducts (like triethylammonium chloride) without significantly dissolving the product. Drying removes residual solvent.
-
Conclusion
The formation of this compound is a robust and well-understood N-acylation reaction. Its mechanism, proceeding through a nucleophilic acyl substitution pathway, can be significantly enhanced by the use of bases like triethylamine and hyper-nucleophilic catalysts such as DMAP. The choice between a simple base-promoted or a more advanced catalytically-driven protocol depends on the desired reaction kinetics and efficiency. By understanding the underlying chemical principles and the causality behind each experimental step, researchers can confidently and effectively synthesize this valuable chemical intermediate for applications in pharmaceutical development and complex organic synthesis.
References
-
Terashima, M., & Fujioka, M. (n.d.). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. HETEROCYCLES, Vol. 15, No. 2. Available at: [Link][4]
-
Chiplunkar, P., et al. (2017). Oxidative organocatalytic chemoselective N-acylation of heterocycles with aromatic and conjugated aldehydes. Chemical Communications. Available at: [Link][5]
-
Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof. (1998). Google Patents. CA2261453C. Available at: [2][3]
-
Bourguignon, M., et al. (2004). N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling. Letters in Organic Chemistry. Available at: [Link][1]
-
Naik, N., et al. (2012). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry. Available at: [Link][6]
- Williamson, K. L., & Masters, K. M. (2010). Macroscale and Microscale Organic Experiments. Cengage Learning. (General reference for reaction mechanisms).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for nucleophilic acyl substitution).
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. CA2261453C - Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Oxidative organocatalytic chemoselective N -acylation of heterocycles with aromatic and conjugated aldehydes - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC08672E [pubs.rsc.org]
- 6. Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials | European Journal of Chemistry [eurjchem.com]
Introduction: The Chemical Context of 1-acetylindole-2-carboxylic acid
An In-Depth Technical Guide to the Stability and Degradation Pathways of 1-acetylindole-2-carboxylic acid
This compound is a derivative of the indole-2-carboxylic acid scaffold, a core structure found in various biologically active compounds. The indole ring system is a privileged structure in medicinal chemistry, and its derivatives are explored for a wide range of therapeutic applications, including as HIV-1 integrase inhibitors.[1][2] The addition of an acetyl group to the indole nitrogen (N1 position) significantly alters the electronic properties and chemical reactivity of the molecule. This guide provides a comprehensive analysis of the chemical stability of this compound, delineates its primary degradation pathways under various stress conditions, and offers robust experimental protocols for its assessment. Understanding this stability profile is critical for researchers in drug discovery and development to ensure the integrity, potency, and safety of formulations containing this or structurally related molecules.
Section 1: Chemical Stability Profile
The intrinsic stability of a molecule is a critical parameter determined through forced degradation studies, where the compound is exposed to stress conditions more severe than those encountered during routine storage.[3][4][5] These studies are mandated by regulatory bodies like the ICH to elucidate potential degradation pathways and to develop stability-indicating analytical methods.[3][5] For this compound, the key points of structural vulnerability are the N-acetyl group (an amide linkage) and the electron-rich indole ring.
Hydrolytic Stability: The Primary Degradation Pathway
Hydrolysis is the most probable degradation pathway for this compound due to the presence of the N-acetyl group. This amide bond is susceptible to cleavage under both acidic and basic conditions, although it is generally more stable than an ester linkage.[6]
-
Acid-Catalyzed Hydrolysis: In the presence of acid, the carbonyl oxygen of the acetyl group is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This process ultimately leads to the cleavage of the amide bond, yielding indole-2-carboxylic acid and acetic acid.
-
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the electrophilic carbonyl carbon. This nucleophilic addition-elimination reaction also results in the formation of indole-2-carboxylic acid (as its carboxylate salt) and acetate.[6]
The rate of hydrolysis is dependent on pH and temperature. The reaction is typically accelerated by heating.[6] Given this high susceptibility, it is imperative to control the pH of any aqueous formulations or solutions containing the molecule.
Oxidative Stability
The indole nucleus is inherently electron-rich and prone to oxidation.[7] The 2,3-double bond of the indole ring is particularly susceptible to attack by oxidizing agents.
-
Mechanism of Oxidation: Exposure to common laboratory oxidants, such as hydrogen peroxide (H₂O₂), can lead to the formation of various oxidized species. The reaction likely proceeds through an initial epoxidation of the 2,3-double bond, followed by rearrangement to form oxindole derivatives.
-
Potential Products: Studies on the oxidation of the parent indole-2-carboxylic acid have shown that products can include 2,4-, 2,6-, and 2,7-dioxindoles, as well as various dimers.[7] It is reasonable to extrapolate that this compound would follow a similar oxidative degradation pattern, primarily targeting the indole core.
Photostability
Photostability testing is a crucial component of forced degradation studies as outlined by ICH guideline Q1B.[5] Molecules with chromophores that absorb light in the UV-visible spectrum are potentially liable to photodegradation.
-
UV Absorption: The indole ring system is a strong chromophore. The photophysics of indole-2-carboxylic acid have been studied, indicating complex excited-state dynamics upon absorption of UV radiation.[8][9][10]
-
Degradation Potential: This absorption of light energy can promote the molecule to an excited state, from which it can undergo various reactions, including oxidation or rearrangement, leading to the formation of photo-degradants. Therefore, protection from light during storage and handling is recommended.
Thermal Stability
Section 2: Elucidating the Degradation Pathways
Based on the stability profile, we can construct the most likely degradation pathways. These pathways are fundamental to identifying and controlling impurities in a drug substance or product.
Primary Pathway: Hydrolytic Deacetylation
The most direct and anticipated degradation route is the hydrolysis of the N-acetyl group. This pathway is significant as it converts the parent molecule into a different chemical entity, indole-2-carboxylic acid, which would need to be monitored and controlled as a specified impurity.
Caption: Hydrolytic degradation of this compound.
Secondary Pathway: Oxidation of the Indole Ring
Following either direct oxidation of the parent compound or oxidation of the primary hydrolytic degradant, the indole ring can be modified. This pathway is more complex and can result in multiple products.
Caption: General oxidative degradation pathway of the indole core.
Summary of Potential Degradation Products
The table below summarizes the key potential degradants derived from the proposed pathways.
| Degradation Pathway | Potential Degradation Product | Chemical Formula | Molecular Weight ( g/mol ) |
| Hydrolysis | Indole-2-carboxylic acid | C₉H₇NO₂ | 161.16 |
| Oxidation | 1-acetyl-2,3-dioxoindoline-2-carboxylic acid (Isatin derivative) | C₁₁H₇NO₅ | 233.18 |
| Hydrolysis + Oxidation | 2,3-Dioxoindoline-2-carboxylic acid | C₉H₅NO₄ | 191.14 |
Section 3: Experimental Protocols for Stability Assessment
To empirically validate the stability profile and degradation pathways, a systematic approach involving forced degradation studies and the development of a stability-indicating analytical method is required.[11]
Protocol for Forced Degradation Studies
This protocol is designed to generate potential degradation products and assess the intrinsic stability of this compound. The goal is to achieve 5-20% degradation of the active substance.
Objective: To investigate the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Class A volumetric flasks, pipettes
-
pH meter
-
HPLC system with UV or PDA detector
-
Photostability chamber (ICH Q1B compliant)
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.
-
Acid Hydrolysis:
-
To a flask, add an aliquot of the stock solution and dilute with 0.1 M HCl.
-
Heat the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time points (e.g., 2, 6, 12, 24 hours).
-
Cool the sample, neutralize with an equivalent concentration of NaOH, and dilute to the final concentration with mobile phase for HPLC analysis.
-
If no degradation is observed, repeat with 1 M HCl.
-
-
Base Hydrolysis:
-
Repeat the procedure from step 2, using 0.1 M NaOH instead of HCl.
-
Neutralize the final samples with an equivalent concentration of HCl.
-
If no degradation is observed, repeat with 1 M NaOH.
-
-
Oxidative Degradation:
-
To a flask, add an aliquot of the stock solution and dilute with 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw and analyze samples at appropriate time points.
-
If no degradation is observed, repeat with 30% H₂O₂.
-
-
Thermal Degradation:
-
Place the solid powder of this compound in an oven at 80°C for 48 hours.
-
Dissolve a weighed amount of the stressed solid in the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the solid powder and a solution (e.g., 0.1 mg/mL in methanol/water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analyze the stressed samples by HPLC, alongside a dark control sample stored under the same conditions but protected from light.
-
Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.
Principle: A reversed-phase HPLC method with UV detection is generally suitable for indole-containing compounds. The method must be able to resolve the main peak (this compound) from all potential degradation product peaks and any process-related impurities.
Typical HPLC Parameters:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often necessary to resolve polar and non-polar compounds.
-
Mobile Phase A: 0.1% Phosphoric acid or Formic acid in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Gradient Program: Start with a high percentage of aqueous phase (e.g., 90% A) and gradually increase the organic phase (e.g., to 90% B) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-35°C.[12]
-
Detection Wavelength: Monitor at the UV maximum of the indole chromophore (typically around 220 nm and 280 nm). A photodiode array (PDA) detector is highly recommended to check for peak purity.
-
Injection Volume: 10-20 µL.
Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, with a specific focus on specificity. This is demonstrated by spiking the API with its degradation products and showing that all peaks are well-resolved.
Workflow for Stability Assessment
The following diagram illustrates the logical flow from stress testing to method validation.
Caption: Workflow for stability testing and method development.
Conclusion
The stability of this compound is governed primarily by the susceptibility of the N-acetyl amide bond to hydrolysis and the indole ring to oxidation. Hydrolytic cleavage to form indole-2-carboxylic acid is the most probable and straightforward degradation pathway. Oxidative and photolytic conditions can lead to a more complex array of degradants. A thorough understanding of these pathways, validated by systematic forced degradation studies and the use of a robust, stability-indicating HPLC method, is essential for any research or development program involving this compound. This knowledge underpins the development of stable formulations, the definition of appropriate storage conditions, and the establishment of meaningful quality control specifications.
References
- MedCrave online. (2016, December 14). Forced Degradation Studies.
- ChemicalBook. This compound | 10441-26-6.
- ChemicalBook. This compound CAS#: 10441-26-6.
- PubMed. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino.
- PubMed. (2025, September 15). Discovery of indole derivatives as STING degraders.
- Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23).
- BioPharm International. Forced Degradation Studies for Biopharmaceuticals.
- SciSpace. (2016, December 14). Forced Degradation Studies.
- MDPI. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors.
- Royal Society of Chemistry. (2024, March 18). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.
- European Journal of Chemistry. Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials.
- Google Patents. CA2261453C - Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof.
- PubChem. This compound | C11H9NO3 | CID 10219867.
- PMC. (2018, November 1). Biodegradation and Biotransformation of Indole: Advances and Perspectives.
- ResearchGate. (2025, August 5). On the Synthesis and Reactions of Indole-2-carboxylic Acid Hydrazide.
- KPU Pressbooks. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II.
- Googleapis.com. Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof.
- ECHEMI. This compound SDS, 10441-26-6 Safety Data Sheets.
- ResearchGate. (2025, August 9). Oxidation chemistry of indole-2-carboxylic acid: Mechanism and products formed in neutral aqueous solution.
- Longdom Publishing. (2012, August 26). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete.
- Sigma-Aldrich. Indole-2-carboxylic acid 98 1477-50-5.
- PubMed. (2012, February 14). Photophysics of indole-2-carboxylic Acid in an Aqueous Environment Studied by Fluorescence Spectroscopy in Combination With Ab Initio Calculations.
- ResearchGate. (2025, August 10). Photophysics of indole-2-carboxylic acid in an aqueous environment studied by fluorescence spectroscopy in combination with ab initio calculations.
- Division of Chemical Physics. Photophysics of indole-2-carboxylic acid in an aqueous environment studied by fluorescence spectroscopy in combination with ab initio calculations.
Sources
- 1. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors [mdpi.com]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. scispace.com [scispace.com]
- 6. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II [kpu.pressbooks.pub]
- 7. researchgate.net [researchgate.net]
- 8. Photophysics of indole-2-carboxylic acid in an aqueous environment studied by fluorescence spectroscopy in combination with ab initio calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Photophysics of indole-2-carboxylic acid in an aqueous environment studied by fluorescence spectroscopy in combination with ab initio calculations. | Division of Chemical Physics [chemphys.lu.se]
- 11. biopharminternational.com [biopharminternational.com]
- 12. longdom.org [longdom.org]
A Technical Guide to the Organic Solvent Solubility of 1-acetylindole-2-carboxylic Acid
Executive Summary
The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a fundamental physicochemical property that governs its behavior in virtually every stage of drug development, from reaction kinetics and purification to formulation and bioavailability. This guide provides a detailed examination of the solubility characteristics of 1-acetylindole-2-carboxylic acid, a heterocyclic building block of interest in medicinal chemistry. While direct, comprehensive solubility data for this specific molecule is not widely published, this document synthesizes its known physicochemical properties with established solubility principles and data from its parent analogue, indole-2-carboxylic acid, to provide a robust predictive framework. Furthermore, we present a definitive, best-practice protocol for the experimental determination of its solubility, ensuring researchers can generate reliable and reproducible data.
Physicochemical Properties: A Molecular-Level Analysis
Understanding the solubility of a compound begins with a thorough analysis of its molecular structure. The behavior of this compound in different solvent environments is dictated by the interplay of its three primary functional regions: the indole ring system, the C2-carboxylic acid, and the N1-acetyl group.
The carboxylic acid moiety, with a predicted pKa of ~4.37, is the primary acidic center and a key hydrogen bond donor.[3] The moderate lipophilicity, indicated by an XLogP3 of 1.9, suggests a balanced affinity for both polar and nonpolar environments.[2] The N-acetyl group fundamentally alters the molecule compared to its parent indole-2-carboxylic acid by replacing the hydrogen-bond-donating N-H proton with a carbonyl group, which acts solely as a hydrogen bond acceptor. This modification has significant implications for its interaction with protic versus aprotic solvents.
Sources
A Technical Guide to the Physical Characteristics of 1-Acetylindole-2-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Acetylindole-2-carboxylic acid, a derivative of the prevalent indole scaffold, represents a molecule of significant interest in medicinal chemistry and drug discovery. The indole ring system is a foundational structural motif in a vast array of biologically active compounds, including numerous pharmaceuticals. The addition of an acetyl group at the 1-position and a carboxylic acid at the 2-position modifies the electronic and steric properties of the parent indole, influencing its chemical reactivity, biological activity, and pharmacokinetic profile. A thorough understanding of its fundamental physical and chemical characteristics is paramount for its effective utilization in research and development, enabling informed decisions in synthesis, purification, formulation, and biological screening.
This technical guide provides a comprehensive overview of the known and predicted physical characteristics of this compound (CAS No: 10441-26-6). In the absence of extensive, publicly available experimental data for this specific molecule, this guide combines established theoretical principles, data from closely related analogues, and standardized analytical protocols to offer a robust predictive profile. All predicted data is clearly identified, and methodologies for experimental verification are provided to guide the researcher.
Molecular Structure and Core Properties
The foundational attributes of this compound are summarized below. These properties are derived from computational models and are essential for a basic understanding of the molecule's composition and size.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₃ | PubChem[1] |
| Molecular Weight | 203.19 g/mol | PubChem[1] |
| CAS Number | 10441-26-6 | Santa Cruz Biotechnology[2] |
| Predicted Density | 1.31±0.1 g/cm³ | Alfa Chemistry[3] |
| Predicted Boiling Point | 400.4±18.0 °C | ChemicalBook[4] |
digraph "1-acetylindole-2-carboxylic_acid" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="1.3,1.5!"]; C3 [label="C", pos="2.0,0.3!"]; C4 [label="C", pos="1.3,-0.9!"]; C5 [label="C", pos="0,-0.9!"]; C6 [label="C", pos="-0.7,0.3!"]; N7 [label="N", pos="-0.7,2.2!"]; C8 [label="C", pos="-2.0,0.3!"]; C9 [label="C", pos="-2.7,1.5!"]; O10 [label="O", pos="-3.4,1.5!"]; O11 [label="O", pos="-2.7,2.7!"]; C12 [label="C", pos="-1.4,3.4!"]; C13 [label="C", pos="-1.4,4.8!"]; H1[label="H", pos="-2.1,5.1!"]; H2[label="H", pos="-0.7,5.1!"]; H3[label="H", pos="-1.4,5.4!"]; O14 [label="O", pos="-2.1,2.7!"]; H4[label="H", pos="0,-1.8!"]; H5[label="H", pos="2.0,-1.8!"]; H6[label="H", pos="3.0,0.3!"]; H7 [label="H", pos="2.0,2.4!"]; H8 [label="H", pos="-3.4,-0.6!"];
C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""]; C1 -- N7 [label=""]; N7 -- C2 [label=""]; C6 -- C8 [label=""]; C8 -- C9 [label=""]; C9 -- O10 [label=""]; C9 -- O11 [label=""]; N7 -- C12 [label=""]; C12 -- C13 [label=""]; C13 -- H1[label=""]; C13 -- H2[label=""]; C13 -- H3[label=""]; C12 -- O14 [label=""]; C5 -- H4[label=""]; C4 -- H5[label=""]; C3 -- H6[label=""]; C2 -- H7 [label=""]; O10 -- H8 [label=""]; }
Caption: 2D Chemical Structure of this compound.
Appearance and Morphology
Experimental Protocol for Determining Appearance
A standardized protocol for the visual inspection of a solid organic compound is crucial for consistent reporting.
Objective: To accurately describe the physical state, color, and crystalline nature of a solid sample.
Materials:
-
Sample of this compound
-
Spatula
-
White weighing paper or watch glass
-
Microscope (optional)
Procedure:
-
Place a small amount of the solid sample onto a clean, white surface.
-
Observe the sample under good lighting.
-
Record the physical state: Note if it is a powder, crystalline, or amorphous solid.
-
Record the color: Describe the color as accurately as possible (e.g., white, off-white, pale yellow).
-
(Optional) Microscopic Examination: Place a small amount of the sample on a microscope slide and observe under magnification to better characterize the crystal shape (e.g., needles, plates, prisms).
Melting Point
The melting point is a critical physical property that provides an indication of purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature range. Impurities typically depress and broaden the melting point range.[6] An experimental melting point for this compound has not been definitively reported in publicly accessible literature.
Experimental Protocol for Melting Point Determination
The following is a standard procedure for determining the melting point of a crystalline organic compound using a capillary melting point apparatus.
Objective: To determine the temperature range over which the solid sample transitions to a liquid.
Materials:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Sample of this compound, finely powdered
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Ensure the sample is completely dry and finely powdered.
-
Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the entire sample has completely melted.
-
The recorded temperature range is the melting point of the sample.
Caption: Workflow for Melting Point Determination.
Solubility Profile
The solubility of this compound in various solvents is a key parameter for its purification, handling in reactions, and formulation. As a carboxylic acid, its solubility is expected to be pH-dependent.
Predicted Solubility:
-
Water: Sparingly soluble. The presence of the polar carboxylic acid group will impart some water solubility, but the larger, nonpolar indole ring system will limit it.
-
Aqueous Base (e.g., NaOH, NaHCO₃): Soluble. The carboxylic acid will be deprotonated to form a carboxylate salt, which is significantly more polar and water-soluble.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Likely soluble due to their ability to solvate both the polar and nonpolar portions of the molecule.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Likely soluble, as they can engage in hydrogen bonding with the carboxylic acid.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Likely insoluble or poorly soluble due to the significant polarity of the carboxylic acid and acetyl groups.
Experimental Protocol for Solubility Assessment
A qualitative assessment of solubility in a range of common laboratory solvents provides a practical understanding of the compound's behavior.
Objective: To determine the solubility of this compound in a variety of solvents.
Materials:
-
Sample of this compound
-
A selection of solvents: water, 5% aqueous NaOH, 5% aqueous HCl, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane.
-
Small test tubes
-
Vortex mixer or stirring rod
Procedure:
-
Add approximately 10 mg of the solid to a test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer or stirring rod for at least 30 seconds.
-
Observe the mixture. Classify the solubility as:
-
Soluble: The solid completely dissolves, forming a clear solution.
-
Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.
-
Insoluble: The solid does not appear to dissolve.
-
-
Repeat the procedure for each solvent.
Spectroscopic Characteristics
Spectroscopic data provides a unique fingerprint of a molecule and is essential for its identification and structural elucidation. While experimental spectra for this compound are not widely published, its characteristic spectral features can be reliably predicted based on the known absorptions of its constituent functional groups and data from analogous compounds.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the indole ring, the acetyl protons, and the acidic carboxylic acid proton.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | The chemical shift of this proton is highly dependent on solvent and concentration due to hydrogen bonding. It may exchange with D₂O. |
| Indole Aromatic Protons | 7.0 - 8.0 | Multiplets | The exact chemical shifts and coupling patterns will depend on the electronic effects of the acetyl and carboxyl groups. |
| Acetyl (-COCH₃) | ~2.5 | Singlet | A characteristic singlet integrating to three protons. |
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will display distinct signals for the carbonyl carbons, the aromatic carbons, and the acetyl methyl carbon.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid Carbonyl (-COOH) | 165 - 180 |
| Acetyl Carbonyl (-COCH₃) | 168 - 172 |
| Indole Aromatic Carbons | 110 - 140 |
| Acetyl Methyl Carbon (-CH₃) | 20 - 30 |
Predicted Fourier-Transform Infrared (FT-IR) Spectral Data
The IR spectrum is dominated by the characteristic vibrations of the carboxylic acid and the N-acetyl group.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibration |
| Carboxylic Acid O-H | 2500 - 3300 | Broad, Strong | O-H stretch |
| Carboxylic Acid C=O | 1700 - 1725 | Strong | C=O stretch |
| N-Acetyl C=O | 1680 - 1710 | Strong | C=O stretch (amide) |
| Aromatic C=C | 1450 - 1600 | Medium | C=C stretch |
| C-O Stretch | 1210 - 1320 | Strong | C-O stretch |
The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state.[7]
Predicted UV-Vis Spectral Data
The UV-Vis spectrum of this compound in a suitable solvent (e.g., methanol or ethanol) is expected to exhibit absorption maxima characteristic of the indole chromophore. The N-acetylation and the C-2 carboxylation will likely cause a bathochromic (red) shift compared to unsubstituted indole. Predicted absorption maxima (λ_max) are in the range of 220-240 nm and 280-300 nm .
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling this compound. While a specific safety data sheet (SDS) for this compound may not be readily available, general precautions for handling indole derivatives and carboxylic acids should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[8]
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[8]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.[8]
-
In Case of Contact: In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
Conclusion
This technical guide provides a detailed overview of the physical characteristics of this compound, combining available data with well-established chemical principles to offer a predictive profile for researchers. The provided experimental protocols offer a standardized approach for the empirical determination of these properties. A thorough characterization of this and related molecules is essential for advancing their potential applications in drug discovery and development.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Ma, C., et al. (2020). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 25(15), 3438. [Link]
-
University of Calgary. Melting Point. Department of Chemistry. [Link]
-
LibreTexts Chemistry. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Jinjing Chemical. What are the precautions when using 98% Indole?. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. jinjingchemical.com [jinjingchemical.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. isotope.com [isotope.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. lab-supply.net [lab-supply.net]
- 8. m.youtube.com [m.youtube.com]
"1-acetylindole-2-carboxylic acid" CAS number and chemical identifiers
This guide provides a comprehensive technical overview of 1-acetylindole-2-carboxylic acid, a key heterocyclic compound with applications in synthetic chemistry and potential relevance in drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth information on its chemical identity, synthesis, properties, and potential applications.
Core Chemical Identity
This compound is a derivative of indole, an aromatic heterocyclic organic compound. The structure is characterized by an acetyl group attached to the nitrogen atom of the indole ring and a carboxylic acid group at the 2-position.
Chemical Identifiers
A clear identification of a chemical compound is fundamental for research and regulatory purposes. The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source |
| CAS Number | 10441-26-6 | [PubChem][1], [ChemicalBook][2] |
| Molecular Formula | C₁₁H₉NO₃ | [PubChem][1] |
| Molecular Weight | 203.19 g/mol | [PubChem][1] |
| IUPAC Name | This compound | [PubChem][1] |
| InChI | InChI=1S/C11H9NO3/c1-7(13)12-9-5-3-2-4-8(9)6-10(12)11(14)15/h2-6H,1H3,(H,14,15) | [PubChem][1] |
| InChIKey | KXHBYSRUWPZBMF-UHFFFAOYSA-N | [PubChem][1] |
| Canonical SMILES | CC(=O)N1C2=CC=CC=C2C=C1C(=O)O | [PubChem][1] |
| Synonyms | N-Acetyl-indole-2-carboxylic acid, 1-Acetyl-1H-indole-2-carboxylic acid | [PubChem][1] |
Synthesis and Mechanism
The primary route for the synthesis of this compound involves the N-acylation of indole-2-carboxylic acid. This reaction is a standard procedure in organic chemistry, but the chemoselectivity for N-acylation over other positions of the indole ring is a key consideration.
Synthetic Pathway Overview
The synthesis is typically achieved through the reaction of indole-2-carboxylic acid with an acetylating agent, such as acetic anhydride, in the presence of a base and a suitable solvent. The base is crucial for deprotonating the indole nitrogen, thereby increasing its nucleophilicity to attack the electrophilic carbonyl carbon of the acetylating agent.
Caption: General synthesis pathway for this compound.
Detailed Experimental Protocol
The following protocol is based on a method described in the patent literature, providing a practical guide for laboratory synthesis.[3]
Materials:
-
Indole-2-carboxylic acid
-
Acetic anhydride
-
Triethylamine
-
4-dimethylaminopyridine (DMAP) - catalyst
-
Acetone
-
Hydrochloric acid (33% aqueous solution)
-
Ice
-
Water
Procedure:
-
In a suitable reaction vessel, dissolve 0.48 g of 4-dimethylaminopyridine and 70 ml of triethylamine in 100 ml of acetone.
-
To this solution, add 64.4 g of indole-2-carboxylic acid at a temperature of 40-50 °C.
-
Stir the mixture for 15 minutes at 45 °C.
-
Cool the reaction mixture to 20 °C.
-
Slowly add 42 ml of acetic anhydride, maintaining the temperature between 20-25 °C.
-
Continue stirring for an additional 45 minutes.
-
Prepare a mixture of 52 ml of 33% aqueous hydrochloric acid, 100 g of ice, and 160 ml of water.
-
Pour the reaction mixture into the acidic ice-water mixture and stir for 1 hour at 15 °C.
-
Collect the resulting solid precipitate by filtration.
-
Wash the solid with ice water and dry to obtain this compound.
This procedure resulted in a yield of 74.7 g (92.6%).[3]
Physicochemical Properties
The physicochemical properties of this compound are essential for its handling, formulation, and application in various chemical processes. The following table presents a summary of its key computed properties.
| Property | Value | Source |
| XLogP3 | 1.9 | [PubChem][1] |
| Hydrogen Bond Donor Count | 1 | [PubChem][1] |
| Hydrogen Bond Acceptor Count | 3 | [PubChem][1] |
| Rotatable Bond Count | 2 | [PubChem][1] |
| Exact Mass | 203.058243149 g/mol | [PubChem][1] |
| Monoisotopic Mass | 203.058243149 g/mol | [PubChem][1] |
| Topological Polar Surface Area | 59.3 Ų | [PubChem][1] |
| Heavy Atom Count | 15 | [PubChem][1] |
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indole ring, the acetyl methyl protons, and the carboxylic acid proton. The aromatic protons would typically appear in the range of 7.0-8.0 ppm. The singlet for the acetyl methyl protons would be expected around 2.5 ppm. The carboxylic acid proton is a broad singlet that can appear downfield, typically above 10 ppm.
¹³C NMR Spectroscopy
In the carbon NMR spectrum, the carbonyl carbons of the acetyl and carboxylic acid groups would be the most downfield, typically in the range of 160-180 ppm. The aromatic carbons of the indole ring would resonate between 110-140 ppm. The acetyl methyl carbon would appear upfield, around 20-30 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the stretching vibrations of the two carbonyl groups. The carboxylic acid C=O stretch is expected around 1700-1725 cm⁻¹, while the amide C=O stretch of the acetyl group will likely appear around 1680-1700 cm⁻¹. A broad O-H stretch from the carboxylic acid will be present in the region of 2500-3300 cm⁻¹.
Mass Spectrometry
In mass spectrometry, the molecular ion peak (M+) would be observed at m/z 203. Common fragmentation patterns for N-acylindoles involve the loss of the acetyl group (CH₃CO), leading to a significant fragment at m/z 160. Further fragmentation of the indole-2-carboxylic acid backbone would also be observed.[4]
Reactivity and Applications
Chemical Reactivity
The reactivity of this compound is influenced by the interplay of the indole ring system, the N-acetyl group, and the carboxylic acid functionality. The N-acetyl group acts as an electron-withdrawing group, which can influence the aromaticity and reactivity of the indole nucleus, particularly at the C3 position. The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction.
The N-acylation of indoles is a chemically important transformation, as the N-acylindole moiety is present in numerous pharmaceuticals and natural products.[5] The reactivity of the indole nitrogen is generally lower than that of the C3 position, making selective N-acylation a synthetic challenge that often requires specific catalytic systems.[5][6]
Potential Applications in Drug Discovery
While specific biological activities for this compound are not extensively documented, the broader class of indole-2-carboxylic acid derivatives has shown significant potential in drug discovery.
-
HIV-1 Integrase Inhibition: Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase, a crucial enzyme for viral replication.[7][8] The indole nucleus and the carboxylic acid group can chelate with the magnesium ions in the active site of the enzyme.[8] This makes this compound a valuable scaffold for the design and synthesis of novel anti-HIV agents.
Caption: Conceptual mechanism of HIV-1 integrase inhibition by indole-2-carboxylic acid derivatives.
-
IDO1/TDO Dual Inhibitors: Certain derivatives of indole-2-carboxylic acid have been investigated as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are important targets in cancer immunotherapy.[9]
-
Synthetic Building Block: Due to its functional groups, this compound can serve as a versatile building block in organic synthesis for the construction of more complex indole-containing molecules.[10]
Safety and Handling
A safety data sheet (SDS) for this compound indicates that it should be handled with care in a laboratory setting.[1] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, refer to the supplier's SDS.
Conclusion
This compound is a valuable chemical entity with a well-defined synthesis and a range of potential applications, particularly as a scaffold in the development of novel therapeutic agents. Its rich chemistry, stemming from the indole nucleus and its functional groups, makes it a subject of ongoing interest for synthetic and medicinal chemists. This guide provides a foundational understanding of its key characteristics to support further research and development efforts.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Chemoselective N-acylation of indoles using thioesters as acyl source. PubMed Central. [Link]
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. [Link]
-
Study of Mass Spectra of Some Indole Derivatives. Scirp.org. [Link]
- Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof.
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]
-
Methods for N‐acylation of indole with carboxylic acid (derivatives). ResearchGate. [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. PubMed. [Link]
-
Carboxylic Acids as Building Blocks in Catalytic Asymmetric Reactions. ResearchGate. [Link]
-
Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. ACS Publications. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. This compound | 10441-26-6 [chemicalbook.com]
- 3. CA2261453C - Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof - Google Patents [patents.google.com]
- 4. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 5. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Strategic Utility of 1-Acetylindole-2-carboxylic Acid in Synthetic Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Heterocyclic Building Block
In the landscape of modern organic synthesis and medicinal chemistry, the indole scaffold remains a cornerstone for the development of complex bioactive molecules. Among the vast array of functionalized indoles, 1-acetylindole-2-carboxylic acid emerges as a particularly strategic building block. Its unique bifunctional nature, combining a carboxylic acid handle for diverse derivatization with a transient N-acetyl protecting group, offers chemists a powerful tool for controlled and regioselective synthesis. This guide provides an in-depth exploration of the synthesis, properties, and key applications of this compound, highlighting its role as a pivotal intermediate in the construction of high-value compounds.
The N-acetyl group serves a critical dual purpose. Firstly, it deactivates the otherwise nucleophilic indole nitrogen, preventing unwanted side reactions during electrophilic substitution or modifications at other positions of the indole ring. Secondly, its presence can influence the regioselectivity of subsequent reactions. Crucially, the acetyl group can be readily removed under mild conditions, unmasking the N-H bond for further functionalization late in a synthetic sequence. This strategic protection-deprotection maneuver is central to the utility of this compound in multi-step syntheses.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical characteristics of a synthetic building block is paramount for its effective application. This compound is a solid at room temperature with the molecular formula C₁₁H₉NO₃ and a molecular weight of 203.19 g/mol .[1]
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₃ | PubChem[1] |
| Molecular Weight | 203.19 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 10441-26-6 | PubChem[1] |
| Appearance | Solid | N/A |
| XLogP3 | 1.9 | PubChem[1] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum of the parent indole-2-carboxylic acid in DMSO-d₆ shows characteristic signals for the aromatic protons of the indole ring, the C3-proton, and the acidic proton of the carboxylic acid, which typically appears as a broad singlet at around 13.0 ppm. The N-H proton also appears as a broad singlet around 11.8 ppm. Upon acetylation, the N-H signal disappears and a new singlet corresponding to the acetyl methyl protons (CH₃) appears in the upfield region, typically around 2.2 ppm.
-
¹³C NMR: The carbon NMR spectrum of carboxylic acids shows a characteristic signal for the carbonyl carbon of the carboxyl group in the range of 165-185 δ.[2] The acetyl carbonyl carbon in this compound would also appear in this downfield region.
-
Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from 2500 to 3300 cm⁻¹ and a strong C=O stretching band between 1710 and 1760 cm⁻¹.[2] For this compound, an additional sharp and strong carbonyl absorption from the N-acetyl group would be expected around 1700 cm⁻¹.
Synthesis of this compound
The most common and efficient synthesis of this compound involves the N-acetylation of the readily available indole-2-carboxylic acid. This transformation serves to protect the indole nitrogen, facilitating subsequent synthetic manipulations.
Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
A robust and high-yielding protocol for the N-acetylation of indole-2-carboxylic acid has been described in the patent literature.[3]
Step-by-Step Methodology:
-
Dissolution: To a solution of 4-dimethylaminopyridine (DMAP) and triethylamine in acetone, add indole-2-carboxylic acid at 40-50 °C.
-
Stirring: Stir the resulting mixture for approximately 15 minutes at 45 °C.
-
Cooling and Addition: Cool the mixture to 20 °C and add acetic anhydride at a temperature between 20-25 °C.
-
Reaction: Stir the reaction mixture for an additional 45 minutes.
-
Work-up: Pour the reaction mixture into a mixture of aqueous HCl and ice-water and stir for 1 hour at 15 °C.
-
Isolation: Filter the solid precipitate, wash with ice water, and dry to yield this compound.
This method has been reported to produce the desired product in a yield of 92.6%.[3]
Key Reactions and Synthetic Applications
The synthetic utility of this compound lies in its ability to undergo a variety of transformations at both the carboxylic acid moiety and the indole ring, with the N-acetyl group serving as a key modulator of reactivity.
Reactions at the Carboxylic Acid Group
The carboxylic acid functionality at the C2 position is a versatile handle for a wide range of chemical transformations, including esterification, amidation, and conversion to other functional groups.
Standard esterification and amidation protocols can be applied to this compound. For instance, conversion to the corresponding acid chloride followed by reaction with an alcohol or amine is a common strategy to form esters and amides, respectively.[4] These reactions are fundamental in the synthesis of libraries of indole-2-carboxamides and esters for biological screening. For example, in the development of novel inhibitors for HIV-1 integrase and other therapeutic targets, the synthesis of various indole-2-carboxamide derivatives is a key step.[5][6]
The N-Acetyl Group as a Protecting Group
A primary role of the N-acetyl group is to protect the indole nitrogen from undesired reactions, particularly during electrophilic substitution at the C3 position. The electron-withdrawing nature of the acetyl group reduces the nucleophilicity of the indole ring, which can be advantageous in controlling regioselectivity.
The ability to easily remove the N-acetyl group is crucial for the utility of this compound as a synthetic intermediate. Basic hydrolysis is a common method for deacetylation.
Caption: General scheme for the deprotection of the N-acetyl group.
Typical Deprotection Protocol:
-
Dissolution: Dissolve the N-acetylated indole derivative in a mixture of an alcohol (e.g., methanol or ethanol) and water.
-
Base Addition: Add a solution of a strong base, such as sodium hydroxide or potassium hydroxide.
-
Reaction: Stir the mixture, often with gentle heating, until the reaction is complete (monitored by TLC).
-
Neutralization and Extraction: Neutralize the reaction mixture with an acid and extract the product with a suitable organic solvent.
Case Study: Application in the Synthesis of Bioactive Molecules
The indole-2-carboxylic acid scaffold is a key pharmacophore in a variety of biologically active compounds, including antiviral and anticancer agents. The use of this compound as a protected intermediate is a common strategy in the synthesis of these molecules. For instance, in the development of novel HIV-1 integrase inhibitors, derivatives of indole-2-carboxylic acid are synthesized and evaluated for their therapeutic potential.[5][7] The synthetic routes to these compounds often involve modifications at various positions of the indole ring, where protection of the indole nitrogen is essential to achieve the desired regioselectivity and avoid side reactions.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. The strategic presence of the N-acetyl group allows for the controlled and regioselective functionalization of the indole ring, while the carboxylic acid moiety provides a handle for a wide array of synthetic transformations. Its application as a protected intermediate in the synthesis of complex, biologically active molecules, particularly in the field of drug discovery, underscores its importance to the modern synthetic chemist. The straightforward synthesis and deprotection protocols further enhance its appeal as a practical and efficient tool in the synthetic arsenal.
References
-
Naik, N., Sharath, V., & Kumar, H. V. (2012). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry, 3(2), 212-218. Available at: [Link]
-
Cihan-Üstündağ, G., & Çapan, G. (2018). Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1362-1372. Available at: [Link]
- Boesten, W. H. J., & Moody, H. M. (2001). Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof. Google Patents.
-
Terashima, M., & Fujioka, M. (1982). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. HETEROCYCLES, 19(1), 91. Available at: [Link]
-
Wang, L., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 56-62. Available at: [Link]
-
Nachtsheim, B. J. (2023). Methods for N‐acylation of indole with carboxylic acid (derivatives). ResearchGate. Available at: [Link]
-
Bajwa, J. S. (2008). Deprotection of N-Tosylated Indoles and Related Structures Using Cesium Carbonate. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Chen, H., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry, 188, 111985. Available at: [Link]
-
Wang, Z., et al. (2022). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 27(19), 6529. Available at: [Link]
-
Zhang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
Chen, H., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters, 6(9), 965-970. Available at: [Link]
-
Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. CA2261453C - Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof - Google Patents [patents.google.com]
- 4. Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials | European Journal of Chemistry [eurjchem.com]
- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
1-Acetylindole-2-Carboxylic Acid: A Technical Guide to its Potential Biological Activities
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the potential biological activities of 1-acetylindole-2-carboxylic acid. While direct experimental data on this specific molecule is limited, this document synthesizes information from the broader class of indole-2-carboxylic acid derivatives and the known effects of N-acetylation on indole scaffolds to project its pharmacological potential. We will delve into the chemical rationale for its synthesis, explore hypothetical mechanisms of action against various biological targets, and provide detailed, actionable experimental protocols for researchers to validate these hypotheses. This guide is intended to serve as a foundational resource for initiating research and development programs centered on this compound and its analogues.
Introduction: The Indole-2-Carboxylic Acid Scaffold and the Significance of N-Acetylation
The indole ring system is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The indole-2-carboxylic acid scaffold, in particular, has emerged as a "privileged" structure, meaning it is capable of binding to multiple, unrelated biological targets. Derivatives of indole-2-carboxylic acid have been investigated for a multitude of therapeutic applications, including as antiviral, anticancer, and anti-inflammatory agents.[1][2][3]
The addition of an acetyl group at the N-1 position of the indole ring, to form this compound, significantly alters the molecule's electronic and steric properties. This modification can have a profound impact on its biological activity by:
-
Modulating Lipophilicity: The acetyl group can influence the molecule's ability to cross cell membranes and access intracellular targets.
-
Altering Target Binding: The N-acetyl group can introduce new hydrogen bond acceptors and steric bulk, potentially enhancing or diminishing affinity for specific protein binding pockets.
-
Influencing Metabolism: The N-acetyl moiety may affect the metabolic stability of the compound.
This guide will explore the potential consequences of this N-acetylation on the known biological activities of the parent indole-2-carboxylic acid scaffold.
Synthesis of this compound
The synthesis of this compound is a straightforward acylation of indole-2-carboxylic acid. A common laboratory-scale procedure involves the use of acetic anhydride in the presence of a base.
Experimental Protocol: Synthesis of this compound
Materials:
-
Indole-2-carboxylic acid
-
Acetic anhydride
-
Triethylamine
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Acetone
-
Hydrochloric acid (HCl), 33% aqueous solution
-
Ice
-
Water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of 4-dimethylaminopyridine (catalytic amount) and triethylamine in acetone, add indole-2-carboxylic acid at 40-50 °C.
-
Stir the mixture for 15 minutes at 45 °C.
-
Cool the reaction mixture to 20 °C.
-
Slowly add acetic anhydride at a temperature between 20-25 °C.
-
Continue stirring for an additional 45 minutes.
-
Pour the reaction mixture into a beaker containing a mixture of 33% aqueous HCl, ice, and water.
-
Stir the resulting mixture for 1 hour at 15 °C to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Expected Outcome:
This procedure should yield this compound as a solid. The purity can be assessed by standard analytical techniques such as NMR, IR, and mass spectrometry.
Potential Biological Activities and Mechanistic Hypotheses
Based on the extensive research on indole-2-carboxylic acid derivatives, we can hypothesize several potential biological activities for this compound. The N-acetyl group is expected to modulate these activities, potentially leading to altered potency or selectivity.
Potential as an HIV-1 Integrase Inhibitor
Mechanistic Rationale:
Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle.[4][5][6][7] These compounds are thought to chelate the magnesium ions in the active site of the enzyme, preventing the strand transfer reaction.[4][5] The indole nitrogen and the 2-carboxyl group are believed to be crucial for this metal chelation.[4]
The N-acetylation of the indole nitrogen in this compound would likely disrupt this chelation mechanism, as the nitrogen lone pair would be less available. However, the acetyl group could potentially form alternative interactions within the enzyme's active site, or the molecule could adopt a different binding mode altogether.
Proposed Experimental Workflow for HIV-1 Integrase Inhibition Assay:
Caption: Workflow for in vitro HIV-1 integrase inhibition assay.
Potential as an IDO1/TDO Dual Inhibitor for Cancer Immunotherapy
Mechanistic Rationale:
Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that play a crucial role in tumor immune evasion by depleting tryptophan and producing kynurenine.[3] Derivatives of indole-2-carboxylic acid have been identified as dual inhibitors of IDO1 and TDO.[3] The binding mode of these inhibitors within the active sites of IDO1 and TDO is a key determinant of their activity.
The N-acetyl group of this compound could potentially influence the binding affinity and selectivity for IDO1 and TDO. It might introduce favorable or unfavorable steric interactions within the active site, or alter the electronic properties of the indole ring that are important for binding.
Proposed Experimental Workflow for IDO1/TDO Inhibition Assay:
Caption: Workflow for in vitro IDO1/TDO inhibition assay.
Potential as a Modulator of the Cannabinoid CB1 Receptor
Mechanistic Rationale:
Indole-2-carboxamides are known allosteric modulators of the cannabinoid CB1 receptor.[8] While this compound is not an amide, the core indole-2-carboxylic acid structure is the foundational scaffold. The N-acetyl group could influence the interaction with the allosteric binding site on the CB1 receptor.
Proposed Experimental Workflow for CB1 Receptor Binding Assay:
Caption: Workflow for CB1 receptor radioligand binding assay.
Structure-Activity Relationship (SAR) Considerations
While direct SAR data for this compound is unavailable, we can infer potential trends from related series of indole derivatives.
| Structural Feature | Potential Impact on Activity | Rationale |
| N-Acetyl Group | May decrease activity where N-H is a key H-bond donor or metal chelator (e.g., HIV integrase). May increase activity by providing a new H-bond acceptor or by inducing a more favorable conformation for binding to other targets. | The acetyl group blocks the N-H and alters the electronic nature of the indole nitrogen. |
| 2-Carboxylic Acid | Likely essential for many activities, particularly those involving metal chelation or salt bridge formation with basic residues in a binding site. | The carboxylate is a common pharmacophore for interacting with biological targets. |
| Indole Ring | Provides a rigid scaffold and participates in hydrophobic and π-stacking interactions with target proteins. | The indole core is a well-established "privileged" structure in medicinal chemistry. |
Future Directions and Conclusion
This compound represents an intriguing, yet underexplored, molecule with the potential for a range of biological activities. The foundational indole-2-carboxylic acid scaffold is a proven pharmacophore, and the N-acetyl group offers a handle for synthetic modification and modulation of activity.
The experimental workflows provided in this guide offer a starting point for researchers to systematically evaluate the biological profile of this compound. Future work should focus on:
-
Broad Biological Screening: Testing this compound against a diverse panel of biological targets to identify novel activities.
-
Analogue Synthesis: Preparing a library of derivatives with modifications to the N-acetyl group and substitutions on the indole ring to establish a clear structure-activity relationship.
-
Computational Modeling: Using molecular docking and other computational tools to predict binding modes and guide the design of more potent and selective analogues.
References
-
Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14(15), 10633-10643. [Link]
- Raju, G. N., et al. (2015). Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. International Journal of Pharmaceutical Chemistry, 5(5), 201-206.
-
Meng, Z., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. [Link]
-
Zhou, M., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. [Link]
-
Wang, Y., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry, 188, 112020. [Link]
-
Ali, H. I., et al. (2015). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. Molecules, 20(9), 15996-16016. [Link]
-
Olgen, S., et al. (2001). Synthesis and receptor docking studies of N-substituted indole-2-carboxylic acid esters as a search for COX-2 selective enzyme inhibitors. European Journal of Medicinal Chemistry, 36(9), 749-761. [Link]
-
Zhou, M., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. [Link]
-
Shafiee, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(9), 2095. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives | Semantic Scholar [semanticscholar.org]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the N-Acetylation of Indole-2-Carboxylic Acid: Purpose, Advantages, and Methodologies for Drug Development
Abstract
Indole derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Indole-2-carboxylic acid, in particular, serves as a critical building block in the synthesis of complex pharmaceutical intermediates and novel drug candidates.[3] A key chemical modification in the development of these molecules is the N-acetylation of the indole ring. This guide provides an in-depth exploration of the strategic purpose and distinct advantages of N-acetylating indole-2-carboxylic acid, targeted at researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of this transformation, provide a field-proven experimental protocol with detailed causal explanations, and illustrate its impact on the physicochemical and pharmacological properties of the parent molecule.
The Strategic Imperative of N-Acetylation in Drug Design
The indole nitrogen (N-H) is a site of significant chemical reactivity. While this reactivity can be harnessed for certain synthetic transformations, it often presents challenges during drug development, including metabolic instability, potential for unwanted side reactions, and suboptimal physicochemical properties. N-acetylation—the introduction of an acetyl group (–C(O)CH₃) onto the indole nitrogen—is a deliberate and strategic modification employed to mitigate these challenges and enhance the therapeutic potential of indole-2-carboxylic acid derivatives.
The core purposes of this modification include:
-
Nitrogen Protection and Chemoselectivity: The primary and most traditional purpose is to protect the indole nitrogen.[4] The N-H bond is nucleophilic and can compete in reactions intended for other functional groups on the molecule. Acetylation effectively "caps" this reactive site, preventing side reactions and directing subsequent chemical modifications to other parts of the scaffold.[5] This is crucial in multi-step syntheses where precise control over reactivity is paramount.
-
Modulation of Physicochemical Properties: The addition of an acetyl group fundamentally alters the electronic and steric profile of the indole ring. This translates to measurable changes in key drug-like properties:
-
Lipophilicity: The acetyl group typically increases the lipophilicity (fat-solubility) of the molecule, which can influence its ability to cross cell membranes.
-
Hydrogen Bonding: It removes a hydrogen bond donor (the N-H group) and introduces a hydrogen bond acceptor (the carbonyl oxygen). This change can significantly impact solubility and target-binding interactions.
-
-
Prodrug Development: N-acetylation can be employed as a prodrug strategy.[6] An N-acetylated compound may be pharmacologically inactive but designed for improved absorption or distribution. Once in the body, metabolic enzymes (e.g., amidases) can cleave the acetyl group to release the active parent drug at the desired site of action.[6][7]
-
Conformational Control: The acetyl group can introduce steric hindrance that influences the preferred conformation of the molecule, potentially locking it into a bioactive shape that enhances its affinity for a biological target.[8]
Experimental Protocol: N-Acetylation of Indole-2-Carboxylic Acid
The following protocol is a robust and validated method for the N-acetylation of indole-2-carboxylic acid, adapted from established industrial processes.[9][10] The trustworthiness of this protocol lies in its clear, mechanistically driven steps, ensuring high yield and purity.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Purpose |
| Indole-2-carboxylic acid | C₉H₇NO₂ | 161.16 | Starting material |
| Acetic Anhydride | (CH₃CO)₂O | 102.09 | Acetylating agent; source of the acetyl group |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | Organic base; deprotonates the indole N-H, increasing its nucleophilicity |
| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ | 122.17 | Acylation catalyst; significantly accelerates the reaction rate |
| Acetone | C₃H₆O | 58.08 | Anhydrous polar aprotic solvent |
| Hydrochloric Acid (33% aq.) | HCl | 36.46 | Used during workup to neutralize the base and quench the reaction |
| Water (Deionized) | H₂O | 18.02 | Used for workup and product precipitation/washing |
| Ice | H₂O(s) | 18.02 | Used to control temperature during the exothermic quenching step |
Step-by-Step Methodology
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 4-dimethylaminopyridine (0.48 g) in triethylamine (70 ml) and acetone (100 ml). The use of an anhydrous solvent is critical to prevent hydrolysis of the acetic anhydride.
-
Addition of Substrate: Gently warm the solution to 40-50 °C and add indole-2-carboxylic acid (64.4 g) in portions. Stir the mixture for 15 minutes at 45 °C to ensure complete dissolution and initial formation of the triethylammonium salt.
-
Acetylation: Cool the mixture to 20 °C using a water bath. Slowly add acetic anhydride (42 ml) dropwise, ensuring the internal temperature does not exceed 25 °C. This exothermic reaction is where the acetylation occurs. The pre-cooling step is a crucial safety and quality control measure.
-
Reaction Completion: Once the addition is complete, continue stirring the reaction mixture for 45 minutes at room temperature to ensure the reaction proceeds to completion.
-
Quenching and Precipitation: In a separate, larger beaker, prepare a quench solution by combining 33% aqueous HCl (52 ml), ice (100 g), and water (160 ml). Pour the reaction mixture into this acidic ice-water solution while stirring vigorously. This step neutralizes the triethylamine, quenches any remaining acetic anhydride, and causes the N-acetylated product to precipitate out of the solution.
-
Isolation and Purification: Continue stirring the resulting slurry for 1 hour at 15 °C to maximize product precipitation. Isolate the solid product by vacuum filtration. Wash the filter cake thoroughly with ice-cold water to remove any inorganic salts and impurities.
-
Drying: Dry the purified solid in a vacuum oven to a constant weight. This yields N-acetyl-indole-2-carboxylic acid as a solid product.[9]
Causality Behind Experimental Choices
-
Why Triethylamine? Triethylamine is a non-nucleophilic base strong enough to deprotonate the indole nitrogen, which has a pKa of ~17. This deprotonation generates the highly nucleophilic indolate anion, which readily attacks the electrophilic carbonyl carbon of acetic anhydride.
-
The Role of DMAP: DMAP is a hyper-nucleophilic acylation catalyst. It first reacts with acetic anhydride to form a highly reactive N-acetylpyridinium intermediate. This intermediate is much more electrophilic than acetic anhydride itself, dramatically accelerating the rate of acetyl transfer to the indolate anion.
-
Acetic Anhydride as Acyl Source: Acetic anhydride is preferred over acetyl chloride because it is less volatile, less corrosive, and the byproduct, acetic acid, is easier to handle and remove than HCl.[11]
Visualizing the Reaction and Workflow
Reaction Mechanism
The following diagram illustrates the DMAP-catalyzed N-acetylation mechanism.
Caption: DMAP-catalyzed N-acetylation of indole-2-carboxylic acid.
Drug Development Workflow
This diagram outlines a logical workflow for evaluating the impact of N-acetylation on a lead compound.
Caption: Logical workflow for assessing N-acetylation in drug discovery.
Advantages of N-Acetylated Indole-2-Carboxylic Acid Derivatives
The strategic application of N-acetylation imparts several measurable advantages in a drug development context.
Enhanced Stability and Modified Reactivity
Indoles can be susceptible to oxidation and other metabolic transformations at the nitrogen or the electron-rich C3 position. N-acylation withdraws electron density from the indole ring system, rendering it less prone to oxidative degradation. This modification also physically blocks the N-H site, preventing N-glucuronidation, a common metabolic pathway that can lead to rapid clearance of a drug from the body.
Improved Pharmacokinetic Profile
The pharmacokinetic profile of a drug—its absorption, distribution, metabolism, and excretion (ADME)—is intimately linked to its physicochemical properties.
-
Increased Bioavailability: By converting a polar N-H group to a more nonpolar N-acetyl group, the overall lipophilicity of the molecule is increased. This can enhance its ability to permeate through the lipid bilayers of the gut wall, leading to improved oral bioavailability.[12]
-
Modulated Target Affinity: The removal of the N-H hydrogen bond donor and the introduction of a carbonyl acceptor can fundamentally alter how a molecule interacts with its biological target. This can lead to increased binding affinity and potency.[8] For instance, in the development of HIV-1 integrase inhibitors based on the indole-2-carboxylic acid scaffold, modifications around the indole core, including at the nitrogen, were critical for optimizing interactions within the enzyme's active site.[13][14]
Physicochemical Property Comparison
The following table summarizes the computed and experimental properties of the parent compound versus its N-acetylated form, illustrating the tangible impact of this single chemical modification.
| Property | Indole-2-carboxylic Acid | N-Acetyl-indole-2-carboxylic acid | Impact of N-Acetylation |
| Molecular Weight | 161.16 g/mol [15] | 203.19 g/mol [16] | Increase due to addition of acetyl group (C₂H₂O) |
| LogP (XLogP3) | 2.3[15] | 0.9 (for indoline form)[17] | Modulates lipophilicity; can be fine-tuned for optimal ADME properties |
| H-Bond Donors | 2 (N-H, COOH)[15] | 1 (COOH)[17] | Reduction; alters solubility and target interaction profile |
| H-Bond Acceptors | 2 (N, C=O)[15] | 3 (N, C=O x2)[17] | Increase; provides new opportunities for interactions with biological targets |
| pKa (Predicted) | 4.44[3] | Not readily available | Carboxylic acid pKa remains, but overall electronic character of the molecule is altered |
Conclusion
N-acetylation of indole-2-carboxylic acid is far more than a simple protection strategy; it is a versatile and powerful tool in the arsenal of the medicinal chemist. It provides a reliable method for enhancing metabolic stability, modulating physicochemical properties to improve pharmacokinetics, and fine-tuning interactions with biological targets. The robust and well-understood chemistry of this transformation, as detailed in the provided protocol, allows for its predictable and scalable application. For researchers and drug development professionals, a thorough understanding of the purpose, advantages, and practical execution of N-acetylation is essential for successfully advancing indole-based scaffolds from initial hits to clinical candidates.
References
- Gao, C., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI.
- DSM N.V. (2002). Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof. Google Patents (CA2261453C).
- Ma, C., et al. (2022). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI.
- Ma, C., et al. (2022). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.
- Maramai, S., et al. (2022). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Indole-2-carboxylic Acid: A Comprehensive Overview. PharmaChem.
- Terashima, M., & Fujioka, M. (1982). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. Chemical and Pharmaceutical Bulletin.
- DSM N.V. (1999). Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof. Google Patents (EP0937714A1).
-
National Center for Biotechnology Information (n.d.). N-Acetylindoline-2-carboxylic acid. PubChem Compound Database. Available at: [Link]
- Black, D. StC., et al. (2005). N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling. Letters in Organic Chemistry.
-
ResearchGate (n.d.). Methods for N-acylation of indole with carboxylic acid (derivatives). ResearchGate Publication. Available at: [Link]
-
Xu, F., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. PubMed Central. Available at: [Link]
-
Xu, F., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry. Available at: [Link]
- Xu, F., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journals.
-
Al-Soud, Y. A., et al. (2018). Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{acetyl}phenyl)acetamides and N-[2-(2-{acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides. National Institutes of Health. Available at: [Link]
-
Mátravölgyi, B., et al. (2022). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. MDPI. Available at: [Link]
-
Ibrahim, M. N. (2015). Studies on Acetylation of Indoles. ResearchGate. Available at: [Link]
-
Kumar, H. V., et al. (2012). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry. Available at: [Link]
-
Reddy, V. R., et al. (2024). Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids. Organic Chemistry. Available at: [Link]
-
Bermudez, J., et al. (1990). Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annelated indole derivatives. PubMed. Available at: [Link]
-
Wang, M., et al. (2019). Catalytic asymmetric acetalization of carboxylic acids for access to chiral phthalidyl ester prodrugs. PubMed. Available at: [Link]
-
Al-Ghananeem, A. M., et al. (2020). Pharmacokinetic profile of N-acetylcysteine amide and its main metabolite in mice using new analytical method. PubMed. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). Indole-2-carboxylic acid. PubChem Compound Database. Available at: [Link]
-
Wang, M., et al. (2019). Catalytic asymmetric acetalization of carboxylic acids for access to chiral phthalidyl ester prodrugs. ResearchGate. Available at: [Link]
-
Ishihara, K., et al. (2019). Direct N-acylation of sulfoximines with carboxylic acids catalyzed by the B3NO2 heterocycle. Chemical Communications (RSC Publishing). Available at: [Link]
-
Yoshimi, Y. (2017). Recent progress in prodrug design strategies based on generally applicable modifications. PubMed. Available at: [Link]
-
Thomson, R. J., et al. (2017). Rapid access to N-(indol-2-yl)amides and N-(indol-3-yl)amides as unexplored pharmacophores. RSC Publishing. Available at: [Link]
-
Gao, C., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). PubMed. Available at: [Link]
-
Aiello, F., et al. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. MDPI. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2024). 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. PubMed. Available at: [Link]
-
Olgen, S., et al. (2001). Synthesis and receptor docking studies of N-substituted indole-2-carboxylic acid esters as a search for COX-2 selective enzyme inhibitors. PubMed. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Catalytic asymmetric acetalization of carboxylic acids for access to chiral phthalidyl ester prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annelated indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CA2261453C - Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. mdpi.com [mdpi.com]
- 12. Pharmacokinetic profile of N-acetylcysteine amide and its main metabolite in mice using new analytical method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors | MDPI [mdpi.com]
- 14. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Indole-2-carboxylic acid | C9H7NO2 | CID 72899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. scbt.com [scbt.com]
- 17. N-Acetylindoline-2-carboxylic acid | C11H11NO3 | CID 10058771 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Dual Mandate of the N-Acetyl Group in 1-Acetylindole-2-carboxylic Acid: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Acetylindole-2-carboxylic acid serves as a pivotal structural motif in medicinal chemistry and organic synthesis. The introduction of an N-acetyl group to the indole-2-carboxylic acid scaffold fundamentally alters the electronic and steric landscape of the molecule, thereby dictating its reactivity in a range of chemical transformations. This technical guide provides a comprehensive analysis of the multifaceted role of the N-acetyl group, dissecting its influence on electrophilic substitution reactions at the indole nucleus, nucleophilic acyl substitution at the C2-carboxylic acid function, and the propensity for decarboxylation. Through a detailed examination of reaction mechanisms, supported by spectroscopic evidence and established chemical principles, this document aims to equip researchers with the predictive understanding necessary for the strategic manipulation of this versatile building block.
Introduction: The Strategic Imperative of N-Acetylation
The indole-2-carboxylic acid framework is a privileged scaffold, forming the core of numerous biologically active compounds.[1] However, the inherent reactivity of the indole NH proton and the electron-rich nature of the heterocyclic ring often present challenges in achieving selective functionalization. N-acetylation is a common and effective strategy to modulate this reactivity, offering a dual mandate: it acts as a protecting group for the indole nitrogen while simultaneously altering the electronic properties of the entire molecule. This guide will explore the profound consequences of this single chemical modification.
The Electronic and Steric Influence of the N-Acetyl Group
The N-acetyl group is a potent electron-withdrawing group, a characteristic that underpins its significant influence on the reactivity of the indole ring and the C2-carboxylic acid. This electron withdrawal occurs through two primary mechanisms:
-
Inductive Effect: The electronegative oxygen atom of the acetyl carbonyl group pulls electron density away from the indole nitrogen through the sigma bond network.
-
Resonance Effect: The lone pair of electrons on the indole nitrogen can be delocalized into the acetyl carbonyl group, as depicted in the resonance structures below. This delocalization reduces the electron-donating ability of the nitrogen towards the indole ring.
Caption: Resonance delocalization in the N-acetylindole system.
This reduction in electron density on the indole nitrogen has a cascading effect on the entire molecule:
-
Decreased Nucleophilicity of the Indole Ring: The indole ring in this compound is significantly less electron-rich compared to indole-2-carboxylic acid. This deactivation has profound implications for electrophilic aromatic substitution reactions.
-
Increased Acidity of the Carboxylic Acid: The electron-withdrawing nature of the N-acetyl group stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the C2-carboxylic acid.
-
Steric Hindrance: The N-acetyl group introduces steric bulk around the N1 and C7 positions of the indole ring, which can influence the regioselectivity of certain reactions.
Impact on Electrophilic Aromatic Substitution
The indole nucleus is inherently susceptible to electrophilic attack, with the C3 position being the most reactive site.[2] The introduction of the N-acetyl group deactivates the indole ring towards electrophilic substitution. This deactivation is a direct consequence of the reduced electron-donating capacity of the N-acetylated nitrogen atom.
While the ring is deactivated, electrophilic substitution can still occur, often requiring harsher reaction conditions compared to indole-2-carboxylic acid. The regioselectivity of these reactions can also be influenced by the presence of the N-acetyl group and the C2-carboxylic acid.
Workflow for Electrophilic Substitution:
Caption: General workflow for electrophilic substitution on this compound.
Reactivity at the C2-Carboxylic Acid Group
The reactivity of the carboxylic acid moiety in this compound is primarily governed by the principles of nucleophilic acyl substitution.[3] The N-acetyl group, through its electron-withdrawing inductive effect, enhances the electrophilicity of the carbonyl carbon of the carboxylic acid. This makes the carboxylic acid more susceptible to nucleophilic attack compared to indole-2-carboxylic acid.
Esterification and Amide Bond Formation
The increased electrophilicity of the carbonyl carbon in this compound facilitates reactions with nucleophiles such as alcohols and amines to form esters and amides, respectively. These reactions typically proceed via a tetrahedral intermediate.[1][4]
Experimental Protocol: Synthesis of Methyl 1-acetylindole-2-carboxylate
-
Dissolution: Dissolve this compound (1.0 eq) in an excess of methanol.
-
Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reflux: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Hydrolysis
The N-acetyl group can be hydrolyzed under acidic or basic conditions to regenerate the parent indole-2-carboxylic acid.[5] This reaction is a standard deprotection strategy in multi-step syntheses. Basic hydrolysis is often preferred as it is less likely to cause degradation of the indole ring.
Experimental Protocol: Hydrolysis of this compound
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).
-
Heating: Heat the mixture to reflux for a period sufficient to ensure complete hydrolysis, as monitored by TLC.
-
Acidification: After cooling to room temperature, carefully acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3. This will precipitate the indole-2-carboxylic acid.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water to remove any inorganic salts, and dry under vacuum.
Decarboxylation
Decarboxylation, the removal of the carboxylic acid group as carbon dioxide, is a common reaction for indole-2-carboxylic acids, often achieved by heating.[6] The presence of the N-acetyl group can influence the ease of this reaction. The electron-withdrawing nature of the N-acetyl group can stabilize the incipient negative charge that develops on the C2 carbon during the transition state of decarboxylation, potentially facilitating the reaction under milder conditions compared to indole-2-carboxylic acid.
Mechanism of Decarboxylation:
Caption: Proposed mechanism for the decarboxylation of this compound.
Spectroscopic Characterization
The electronic and structural changes induced by the N-acetyl group are readily observable through various spectroscopic techniques.
| Spectroscopic Technique | Observation for this compound vs. Indole-2-carboxylic Acid | Rationale |
| ¹H NMR | Downfield shift of indole ring protons, particularly H3 and H7. | The electron-withdrawing N-acetyl group deshields the protons on the indole ring. |
| ¹³C NMR | Downfield shift of indole ring carbons, especially C2 and C7. | Deshielding effect of the N-acetyl group due to its electron-withdrawing nature. |
| IR Spectroscopy | Presence of a strong amide carbonyl stretch (around 1700 cm⁻¹). Shift in the carboxylic acid carbonyl stretch.[7] | The amide carbonyl is a characteristic feature of the N-acetyl group. The electronic effect of the N-acetyl group influences the bond strength of the C2-carboxylic acid carbonyl. |
| UV-Vis Spectroscopy | Alteration in the absorption maxima and molar absorptivity.[8][9] | The N-acetyl group modifies the electronic transitions within the indole chromophore. |
Conclusion
The N-acetyl group in this compound is not merely a passive protecting group but an active modulator of the molecule's reactivity. Its strong electron-withdrawing nature deactivates the indole ring towards electrophilic attack, enhances the electrophilicity of the C2-carboxylic acid, and can influence the ease of decarboxylation. A thorough understanding of these electronic and steric effects is paramount for the rational design of synthetic routes and the development of novel indole-based therapeutics. This guide provides a foundational framework for researchers to harness the nuanced reactivity of this important chemical entity.
References
- Andonovski, B. S., & Stojković, G. M. (1999). UV Study of the Protonation of Indole-2-carboxylic Acid, 3-Methylindole, 3-Acetylindole and D-Tryptophan in Perchloric Acid Solutions.
- BenchChem Technical Support Team. (2025). Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 1-Acetylindoline. BenchChem.
- Naik, N., Sharath, V., & Kumar, H. V. (2012). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry, 3(2), 224-230.
- Wang, Z., & Chen, J. (2010). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. Chinese Journal of Organic Chemistry, 30(11), 1735-1741.
- Andonovski, B. S., & Stojković, G. M. (2000). UV study of indole and 3-acetylindole in phosphoric and hydrochloric acid solutions. Acta Chimica Slovenica, 47(3), 349-362.
- Andonovski, B. S., & Stojković, G. M. (2000). UV study of indole and 3-acetylindole in phosphoric and hydrochloric acid solutions.
- Organic Chemistry Tutor. (2022).
- Organic Chemistry Portal. (n.d.).
- Baran, P. S., & Zografos, A. L. (2003). Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. Journal of Molecular Structure, 651-653, 43-51.
- Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. A. (2021).
- CN102020600A - Synthetic method of indole-2-carboxylic acid. (2011).
- KPU Pressbooks. (n.d.). 7.
- Andonovski, B. S., & Stojković, G. M. (1998). UV absoerption spectra of indolyl-2-carboxylic acid (4.0·-5 mol/dm!) as a function of sulfuric acid concentration. Journal of the Serbian Chemical Society, 63(10), 781-790.
- Jasperse, C. P. (n.d.). Synthesis of Carboxylic Acids. Chem 360.
- Vandersteen, A. A., Mundle, S. O. C., & Kluger, R. (2012). Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids. The Journal of Organic Chemistry, 77(15), 6505–6509.
- Stephens, C. E., et al. (2017). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Infectious Diseases, 3(11), 849–858.
- The Royal Society of Chemistry. (n.d.).
- CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds. (2021).
- McMurry, J. (n.d.). 21.10 Spectroscopy of Carboxylic Acid Derivatives. In Organic Chemistry: A Tenth Edition.
- OpenStax. (2023). 21.
- Roberts, J. D., & Caserio, M. C. (2021). 18.5: Decarboxylation of Carboxylic Acids. In Chemistry LibreTexts.
- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3244-3257.
- Li, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14(15), 10565-10576.
- Li, Y., et al. (2022). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(2), 802.
- Wójcik, J., et al. (2021).
- Michigan State University Department of Chemistry. (n.d.).
- Terashima, M., & Fujioka, M. (1982). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. Heterocycles, 19(1), 91-94.
- National Institute of Standards and Technology. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. NIST WebBook.
- Li, Y., et al. (2016). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters, 7(12), 1153–1158.
- Chemistry LibreTexts. (2023). Acidity of Carboxylic Acids.
- PubChem. (n.d.). This compound.
- H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpret
- Li, Y., et al. (2017). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Advances, 7(78), 49355-49364.
- de Graaf, R. A., et al. (2011). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine, 24(8), 941–955.
- Chemistry LibreTexts. (2024). 11.
- Chemistry LibreTexts. (2020). 21.2: Acidity of Carboxylic Acids.
- Patil, S. (2013). Uncatalyzed esterification of biomass-derived carboxylic acids. Iowa Research Online.
- Quora. (2017). Does acidity of carboxylic acid derivatives follow the same trends as reactivity?
Sources
- 1. Decarboxylation [organic-chemistry.org]
- 2. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 5. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II [kpu.pressbooks.pub]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations [mdpi.com]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
"1-acetylindole-2-carboxylic acid" literature review and key publications
An In-Depth Technical Guide to 1-Acetylindole-2-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery
Introduction: The Enduring Significance of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and bioactive molecules. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of therapeutic agents. Within this vast chemical space, this compound emerges as a pivotal synthetic intermediate, providing a versatile platform for the development of novel compounds with diverse biological activities. The presence of the N-acetyl group modulates the electronic character of the indole ring, while the carboxylic acid at the 2-position serves as a crucial handle for further chemical elaboration. This guide offers a comprehensive overview of this compound, from its fundamental properties and synthesis to its application as a building block in modern drug discovery.
Physicochemical and Structural Properties
This compound is a stable, solid compound that serves as a foundational building block in organic synthesis.[1] Its key identifiers and computed properties are summarized below, providing essential information for researchers in laboratory and industrial settings.[1][2]
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| Synonyms | N-Acetyl-indole-2-carboxylic acid, 1-Acetyl-1H-indole-2-carboxylic acid | [2][3][4] |
| CAS Number | 10441-26-6 | [2][3] |
| Molecular Formula | C₁₁H₉NO₃ | [2][4][5] |
| Molecular Weight | 203.19 g/mol | [2][4][5] |
| Appearance | Solid | - |
| XLogP3 | 1.9 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
Chemical Synthesis: A Step-by-Step Protocol
The most common and direct route to this compound is the N-acetylation of indole-2-carboxylic acid. This reaction is typically achieved using acetic anhydride in the presence of a base and a catalyst. The following protocol is adapted from established industrial processes and provides a reliable method for its preparation.[6]
Workflow for the Synthesis of this compound
Caption: Workflow for N-acetylation of indole-2-carboxylic acid.
Detailed Experimental Protocol
Materials:
-
Indole-2-carboxylic acid (1.0 eq)
-
Acetone
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP, catalytic amount)
-
Acetic anhydride (Ac₂O)
-
Hydrochloric acid (33%)
-
Water
Procedure:
-
Dissolution: In a suitable reaction vessel, charge a solution of 4-dimethylaminopyridine (DMAP) and triethylamine in acetone.[6]
-
Addition of Starting Material: To the solution from step 1, add indole-2-carboxylic acid at a temperature between 40-50°C.[6]
-
Initial Stirring: Stir the resulting mixture for 15 minutes at 45°C.[6]
-
Cooling: Cool the reaction mixture to 20°C.
-
Acetylation: Slowly add acetic anhydride to the mixture, ensuring the temperature is maintained between 20-25°C. The N-acetyl group is introduced here, which is critical for modifying the electronic properties of the indole ring and can influence the compound's biological activity and metabolic stability.
-
Reaction Completion: Stir the mixture for an additional 45 minutes to ensure the reaction proceeds to completion.[6]
-
Work-up: Pour the reaction mixture into a prepared mixture of hydrochloric acid and water to precipitate the product and quench excess reagents.
-
Isolation: The solid product, this compound, can then be isolated by filtration, washed with water, and dried.
Biological Activity and Applications in Drug Development
While this compound itself is primarily a synthetic intermediate, the indole-2-carboxylic acid scaffold it is derived from is a prolific source of biologically active molecules.[7] The N-acetyl group serves to protect the indole nitrogen, preventing unwanted side reactions and allowing for selective modification at other positions. The carboxylic acid function is a key pharmacophoric feature, often involved in critical binding interactions with biological targets, such as forming salt bridges or hydrogen bonds.
Key Therapeutic Areas:
-
HIV-1 Integrase Inhibition: The indole-2-carboxylic acid core has been identified as a promising scaffold for developing HIV-1 integrase strand transfer inhibitors (INSTIs).[8] The mechanism involves the chelation of two magnesium ions (Mg²⁺) within the enzyme's active site by the indole nucleus and the carboxylic acid.[8][9] Derivatives are designed to enhance this chelation and establish additional interactions, such as π-π stacking with viral DNA, to improve potency and combat drug resistance.[8][9]
-
Peroxisome Proliferator-Activated Receptor γ (PPARγ) Modulation: Novel aryl indole-2-carboxylic acid derivatives have been identified as potent and selective PPARγ modulators.[10] These compounds have shown efficacy in reducing hyperglycemia in animal models of type 2 diabetes, demonstrating their potential as antidiabetic agents.[10]
-
Antimicrobial Agents: Various derivatives synthesized from indole-2-carboxylic acid have demonstrated significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, as well as moderate antifungal activity.[7]
-
Antioxidant Activity: Researchers have synthesized series of novel indole-2-carboxylic acid derivatives, including N-substituted compounds and indole-2-carboxamides, which have shown promising antioxidant properties.[11]
Logical Framework for Drug Design
The utility of this compound in drug design stems from its role as a modifiable scaffold. The core structure provides the necessary geometry for target engagement, while substitutions at the indole ring or transformations of the carboxylic acid group allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Caption: Drug development logic using the indole-2-carboxylic acid scaffold.
Representative Experimental Protocol: Synthesis of Indole-2-Carboxamides
To illustrate the utility of the carboxylic acid handle, the following is a general protocol for the synthesis of indole-2-carboxamides, a class of derivatives with documented biological activity.[11][12] This conversion is a fundamental step in creating libraries of compounds for screening.
Objective: To convert the carboxylic acid of an indole-2-carboxylic acid derivative into an amide via coupling with a primary or secondary amine.
Materials:
-
Indole-2-carboxylic acid derivative (1.0 eq)
-
Substituted aniline or amine (1.1 eq)
-
Thionyl chloride (SOCl₂) or a coupling agent like HATU/EDC
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
-
Base (e.g., Triethylamine or DI PEA)
Procedure:
Method A: Acid Chloride Formation
-
Activation: Suspend the indole-2-carboxylic acid derivative in anhydrous DCM. Add thionyl chloride dropwise at 0°C.
-
Reflux: After addition, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours until the starting material is consumed (monitored by TLC).
-
Solvent Removal: Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
Coupling: Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0°C. Add a solution of the desired amine and a base (e.g., triethylamine) in DCM dropwise.
-
Reaction: Stir the reaction at room temperature overnight.
-
Work-up: Quench the reaction with water, separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.
Causality: This two-step method is robust and effective for a wide range of amines. The conversion to the highly reactive acid chloride ensures that even less nucleophilic amines will react efficiently. The base is crucial to neutralize the HCl generated during the reaction.
Conclusion
This compound is more than just a chemical compound; it is an enabling tool for medicinal chemists. Its straightforward synthesis and the versatile reactivity of its functional groups provide a reliable entry point into a rich chemical space. The proven success of the indole-2-carboxylic acid scaffold in targeting critical enzymes and receptors, from HIV integrase to PPARγ, underscores its importance. As researchers continue to explore new therapeutic targets, the strategic application of this and related building blocks will undoubtedly continue to fuel the discovery of next-generation medicines.
References
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
-
PharmaCompass. 1-acetyl-2,3-dihydroindole-2-carboxylic Acid. Available from: [Link]
- Raju, G., et al. (2015). Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. International Journal of Pharmaceutical Chemistry.
- Google Patents. (CA2261453C) Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof.
-
PubMed. (2007). Synthesis and biological activities of novel aryl indole-2-carboxylic acid analogs as PPARgamma partial agonists. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
-
PubMed. (2005). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino[4,5-a]indoles, and pyridazino[4,5-b]indoles. Archiv der Pharmazie. Available from: [Link]
-
Finetech Industry Limited. This compound | CAS: 10441-26-6. Available from: [Link]
-
Li, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. Available from: [Link]
-
European Journal of Chemistry. (2012). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. Available from: [Link]
- Terashima, M., & Fujioka, M.
-
MDPI. (2022). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules. Available from: [Link]
-
MDPI. (2021). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules. Available from: [Link]
-
MDPI. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Pharmaceuticals. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C11H9NO3 | CID 10219867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 10441-26-6 [amp.chemicalbook.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. scbt.com [scbt.com]
- 6. CA2261453C - Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof - Google Patents [patents.google.com]
- 7. Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives | Semantic Scholar [semanticscholar.org]
- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and biological activities of novel aryl indole-2-carboxylic acid analogs as PPARgamma partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials | European Journal of Chemistry [eurjchem.com]
- 12. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists [mdpi.com]
A Technical Guide to the Safe Handling of 1-acetylindole-2-carboxylic Acid for Research and Development
This guide provides an in-depth analysis of the safety protocols and handling precautions for 1-acetylindole-2-carboxylic acid (CAS 10441-26-6), a key heterocyclic building block in medicinal chemistry and drug discovery.[1][2][3] The indole scaffold is a privileged structure in pharmacology, appearing in numerous natural products and synthetic drugs.[4][5] As research into novel indole derivatives continues to expand, a thorough understanding of their safe handling is paramount for protecting laboratory personnel and ensuring experimental integrity.[4][6] This document moves beyond a standard Safety Data Sheet (SDS) to offer a detailed, scientifically-grounded perspective for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
A Safety Data Sheet for a closely related indole compound provides the following GHS classifications which should be considered relevant until specific data for this compound becomes available:
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.
-
Acute Toxicity, Dermal (Category 3): H311 - Toxic in contact with skin.
-
Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.
-
Acute Aquatic Hazard (Category 1): H400 - Very toxic to aquatic life.
The indole nucleus itself, while a cornerstone of many biological molecules, can interact with various physiological pathways. The N-acetyl and carboxylic acid functional groups modify its reactivity and potential biological activity. The N-acetyl group may influence the compound's metabolic stability and pharmacokinetic profile, while the carboxylic acid moiety can affect its solubility and potential to act as a chelating agent or irritant. Therefore, a cautious approach, assuming the hazards identified for similar indole derivatives, is scientifically prudent.
Summary of Key Safety Data
| Parameter | Value / Information | Source |
| Molecular Formula | C₁₁H₉NO₃ | [1][2] |
| Molecular Weight | 203.19 g/mol | [1][2] |
| Appearance | Solid (form may vary) | N/A |
| Boiling Point | ~400.4°C at 760 mmHg | [7] |
| Flash Point | ~196°C | [7] |
| GHS Hazard Statements | H302, H311, H319, H400 (based on related compounds) | |
| GHS Precautionary Statements | P264, P270, P273, P280, P301+P312, P302+P352, P305+P351+P338, P405, P501 | [8] |
| Storage Conditions | Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] | |
| Incompatible Materials | Strong oxidizing agents, bases. | [10][11] |
| Hazardous Decomposition Products | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx). | [8][10] |
Standard Operating Procedure for Safe Handling
Adherence to a strict, well-defined handling protocol is critical to mitigate the risks associated with this compound. The following procedures are based on established laboratory safety principles and data from related compounds.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense. The rationale for each piece of equipment is to create a barrier against the identified hazards of dermal toxicity and eye irritation.
-
Hand Protection: Wear nitrile or neoprene gloves that have been inspected for integrity before use. Given the "Toxic in contact with skin" classification for related compounds, double-gloving is recommended when handling larger quantities or for prolonged periods. Always wash hands thoroughly after removing gloves.[11]
-
Eye Protection: Tightly fitting safety goggles with side-shields are mandatory to protect against dust particles and potential splashes.[9]
-
Skin and Body Protection: A laboratory coat is required. For tasks with a higher risk of dust generation or spillage, such as weighing or transferring large amounts of the solid, consider wearing impervious clothing or an apron.[9][10]
-
Respiratory Protection: All handling of the solid compound should be performed in a certified chemical fume hood to avoid inhalation of dust.[10][11] If a fume hood is not available, a NIOSH-approved respirator with a particulate filter should be used.[9][10]
Engineering Controls and Laboratory Practices
Engineering controls are designed to isolate the researcher from the hazardous material.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[8][9] This minimizes the risk of inhaling fine particulates.
-
Weighing and Transfer: Conduct weighing and transfers of the solid material over a contained surface (e.g., a weigh boat on a tray) within the fume hood to manage any potential spills. Avoid creating dust during these operations.[9]
-
Housekeeping: Maintain a clean and organized workspace. Do not allow the compound to accumulate on surfaces. Clean any spills promptly according to the procedures outlined in Section 4.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory or when handling this product.[11] Wash hands and any exposed skin thoroughly after handling.
Storage and Stability
Proper storage is crucial for maintaining the compound's integrity and preventing accidents.
-
Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[9] Some indole derivatives are sensitive to light and air, so storage in a dark, inert atmosphere (e.g., under argon or nitrogen) may be advisable for long-term stability.[11]
-
Segregation: Store away from incompatible materials such as strong oxidizing agents and strong bases, which could initiate hazardous reactions.[10][11]
Emergency Procedures and First Aid
In the event of an exposure or accident, a rapid and informed response is critical. All laboratory personnel should be familiar with these procedures and the location of safety equipment.
-
Inhalation: If dust is inhaled, immediately move the affected person to fresh air.[8][9] If breathing is difficult or symptoms develop, seek medical attention.
-
Skin Contact: As related compounds are toxic upon skin contact, immediate action is required. Take off all contaminated clothing immediately.[8] Rinse the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: This compound is expected to cause serious eye irritation. Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[8]
-
Ingestion: If swallowed, rinse the mouth with water.[9] Do not induce vomiting. Call a poison control center or seek immediate medical attention, and be prepared to provide the Safety Data Sheet.
Accidental Release and Spill Management
A systematic approach to spill cleanup is essential to prevent secondary contamination and exposure.
Personal Precautions
-
Evacuate personnel from the immediate spill area.
-
Ensure adequate ventilation.[8]
-
Wear the full PPE as described in Section 2.1, including respiratory protection.[9]
-
Avoid generating dust.[9]
Containment and Cleanup
-
For small spills: Carefully sweep or scoop up the solid material, avoiding dust generation, and place it into a designated, labeled container for chemical waste.[9]
-
For large spills: Cover drains to prevent the material from entering waterways, as it is very toxic to aquatic life. Collect the spilled material and place it in a suitable container for disposal.
-
Decontamination: Clean the affected area thoroughly with a suitable solvent (e.g., soap and water, followed by an appropriate organic solvent if necessary), and collect all cleaning materials for disposal as hazardous waste.
Workflow for Handling a Chemical Spill
Caption: Workflow for a safe response to a spill of this compound.
Disposal Considerations
All waste materials, including the compound itself, contaminated PPE, and cleaning materials, must be handled as hazardous waste.
-
Product: Dispose of the material at a licensed chemical destruction plant or through a contracted waste disposal service.[7]
-
Containers: Do not reuse empty containers. Handle uncleaned containers as you would the product itself.
-
Regulations: All disposal practices must comply with local, state, and federal regulations.
Conclusion
This compound is a valuable compound for scientific research, but it requires careful and informed handling. By understanding its potential hazards based on its chemical structure and data from related compounds, and by rigorously implementing the engineering controls, personal protective equipment protocols, and emergency procedures outlined in this guide, researchers can work safely and effectively. The causality behind these precautions is rooted in preventing exposure through inhalation, dermal contact, and ingestion, thereby ensuring a safe laboratory environment for the advancement of drug discovery and development.
References
- (2S)-1-Acetyl-2,3-dihydro-1H-indole-2-carboxylic acid Safety Data Sheets. Echemi. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEisEdngVkaqAWRJssaA4oJbEFFknJfvRGVriy7Xx7Tw2gFYZxExvsWjyisUoNsl3nqNYlwGFyVncygPQi6rLiQ5pbmW20j7TFhmPnEsiygGcyzcDCl5t0LrypDG6swDvU-ZPi9Jhlbd57Vu9u0RKO5BhJpEHjAIZG9hNZ3NDg79wcxt8WDeLesm4U10HBnpKbhwZKE5VU9EQ==]
- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtaW4hRih113WuijiOLiXHE_d_sMXCmPhzU0w8RzArE3pJUE2qN855xcADTCAN6VfNjEFwa4h78TdNfHBQpFuWh99yoEH1EwAUxLEKPcwZ2SCcjWlntC_actiy07LWEoj9F0635q9e6VzzmXSIGA==]
- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCkuQqEUrosSPeQXRmFLCrUiVhn54dXRE6B7jVMCxIZXxl0OGCcsDEWsL4Nvk-ysGUWD2dkcdvJuxoY17WW_UhwNLs4exOSJHB1QPAZtrDmJeGU46hIYTuzzlVLqoqFfF0bJ3lQKBx_OgoC4gdjtI=]
- This compound SDS, 10441-26-6 Safety Data Sheets. ECHEMI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3pvhYVIHZ-VBiUoly9iBGn-DBckNP8Awk1Nxazp5tl7HmzH76SlDsE2jGWUpPyUp41oFevvE_ioNf1z4UF1IoKTHVWaYU5Hc_bNwERCO6wFZYtXCEIaurHi4XpLZcQdmjtbc-JuOinR_JpT2e4puzv--8m8Oqlfz45L2CNjq_R-CkmhWXUpD2xQ==]
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZ_Zb26aMK3dHT8z1KWkQFL5Tt8vmHx1XD-1BCfIiKNYapcb2x_KwmEzZD29PqbbLh1sDbypHO4k1ejGiCMiVVv27QRLDe6S1djiC9a2VYcVh2dXbOQM83tThHjUpVCrDhTi3iP8W1gl7EsLUzFFzaudgWuwcOLp64KWfNpFoFVuKHqjePkgyshbOPNUk2nic7W2r1_8j38APQBg_k11N6wVmCLA2aBuO6BWxu5f4kdbNBo086HvX591F8ri-qoA2lcGEwD-LSGCsKT_fTaMnmvPq3]
- This compound | 10441-26-6. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUbY7zmhpVOhvT3zBWJkb3t87RiPu7rBnODbexLhK55N1XBnlkdCSLyS0mg6LFdHmtVZ6lha2DYmL5idmuVJFaKQssyFZZXh5acEO31mpSPo5pAfppcESOmaFX9Lmz1-HPOfW7LrYUEvI6WXbLm53sqGdTmF81LhXygiMpo0WC]
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPexkoj9KOwWvKSbTngd6vYwCW4LlFdSelun7--btjZqLsgpzseYYiX7qF5GXr2vbOvKpl-4VcaZtR4ZLChjr7Hbpus9R_lCQ1A0QiG9OZe6p-9yffjKNRaDdPbFDTf-OUL03cO4O3FYeljzp9nM8Es1CSfCOCoWCHSz0pdU2Gf2Quy8gGOie_gVAy7VTkJLY=]
- This compound | C11H9NO3 | CID 10219867. PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPKpG1sqGZEHpXi9N7krc5Hl52uSVDnpP5lbv7tVJF3eJXUVn3ydvpPzsgfFbSHofF61nWAUliEQjIe5G90iqGwXRHMmPaoESf87oBYrAKWL7AauDJEv6XrNRvtSNEB1Jv6FUII1Ej4eCIoezCPxJM2q70s-JR_8CAmPEA-jRAmdK6HdY=]
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdlt_CL9ydswHMqDt1shvFY6GUafAYxj2M89KF4PzLoZSF1hkXlOghFWepVny4tBTPudLseuCQZjai0tqyuWIygVy3GX5VG2f2S9pUGZQPq8aBeF6q5rsChSNrJZT-0jJds__0WR6p1MLijLfmPyUkrZTAixKRtyXxiHp8BbNK7KSxPJZKAdY6eVubLw==]
- Safety Data Sheet - Cayman Chemical. Cayman Chemical. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWoXf5PDVyCtqrAK5_6TFX81JifuPuWww7cmAdBfaLs8eQOjpEU9el1beDm_GFG6q1l_PV6W6ADu32xoUAq3pdheYTictFRoL8I0fESpuRB05-LnrS6et5-wR53SgD6CCD8f98HJWlZw==]
- N-Acetyl-indole-2-carboxylic acid | CAS 10441-26-6. Santa Cruz Biotechnology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCz57NepljzhA5XMIccfPayv8KwCa2UKqZ-jTOBF6UZICyt-Zw7GeFLgMBc0-bNqmjkZv-guleAs5WNSpaPQL7NTa2-wwk-eL-x9rXO7GFSmTagn3_Cj9pCwwNEwLRoWAzQg9ccLt3fmguhjx3xgZy7O2CZ3babRFivV-Mjg==]
- N-Acetylindoline-2-carboxylic acid | C11H11NO3 | CID 10058771. PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0bpWnmf7Of2Uk7z5Q_P9w_nxBqA_vBQR-wWvDIpFZZ3KgTPnfJ1kFvz_VWps9HftOoqujBKmHG4JWFgQXd56w-OSHzTS1R0xRuLoELl9b6p1LmwuFAkWkJuVZ_IE8womhv6pVaYOExWpj7HntZisBPMc4fu89WeXd50bM9bXq8MMVACnh3A==]
- Indole Test Protocol. American Society for Microbiology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-duZ9r5NbHV7e4ZTQbRBQzjP11AZqteg4m5kSESrflQkKuE68H3ObFuZcvQqpa1vHxRmoeBl9dSKtddPqTTSXBpZ0J4YQiMhCKoJ9O2SawSG8sXULsdFRoxt4J0ja8sOZop5tZTNO1naGX3Zgm4wXkjp7VF0mfPHAj3sgfbZWs8kEzscdVpCo6SNjzM37ZGRM2dnL1ACSxTgt]
- This compound CAS#: 10441-26-6. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgJOXerRi4pEaGvjTgAfh1Ym61Y-Qa4VeeLtg1Il-31rnmyl79Dow_Ng_EAqAH4JL3mHrJk0rH8gPQZ--udPcJ-GJnycQY--15x-beJhZdwdKg8XSKmLLUkiujMCNeAtbg2-YkoJ9bTeoFNtHL8EW8649BfiXcg41_yv40TDqrww==]
- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEztdQ3LAjVuU7mWyOQx_5EZx5F2GMT4vFDT5YZChq6mSSKQCW6uc2R0ZJ_PQqcr-rECAUpew_0kmFgok5AJoTZSyB_mmPr_512LY8wBmblFG2oTyVj8iGfOH1JMZFdFlfSCVg=]
- Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiCEWjkyryVtthKqCxPY3KpZ_go6D1eRi7OfTumHodkD6MPyBrKYSykP-7zoPgwZkS2lqz-jrq8peQo3uY8BCJv7PzvKKeEqPJky1bqLMFGfIY3-dmZTIC7ab795CASlxx]
- Current Scenario of Indole Marine-Derivatives: Synthetic Approaches and Therapeutic Applications. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEP1MPeue1Tggxejh1HOfcMTeqR7iwpqXQVb-w77js7qP0tvtz8K3zZaeQZgvSOgMYV59QEuBCXXDesUbrMjEzlWH3we_wtN-QG52_a9k7FeamOJIAMTpD422NWnb8ma1UDbNbKUQsEVSFCBqKZKong3H3PxhotQJsEq9OXyBPZi8t445B5sNvzOgQ5JGSfONiJHsDcuatGn1OMOxNKnAVrTAmueHASiaHtvqaiI6qlJBxhMyvgJfrHSj8GFeEqndbiS3I3nfG4otVmd-DS]
Sources
- 1. This compound | C11H9NO3 | CID 10219867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound CAS#: 10441-26-6 [amp.chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. echemi.com [echemi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Synthesis of 1-Acetylindole-2-Carboxylic Acid: From Historical Roots to Modern Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Indole Scaffold and N-Acylation
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products and synthetic pharmaceuticals.[1] Its presence in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin underscores its fundamental role in biochemistry.[1] Consequently, indole derivatives have been extensively explored as scaffolds for drug discovery, leading to treatments for a wide range of conditions. The functionalization of the indole ring is a key strategy for modulating the biological activity of these compounds. N-acylation, in particular, is a crucial transformation that can significantly alter a molecule's physicochemical properties, such as its stability, lipophilicity, and receptor binding affinity. This guide provides a detailed technical overview of the synthesis of a specific N-acylated indole derivative, 1-acetylindole-2-carboxylic acid, tracing the path from the historical synthesis of its core precursor to modern laboratory procedures.
Part 1: The Genesis of the Indole-2-Carboxylic Acid Core: The Reissert Synthesis
The journey to this compound begins with its immediate precursor, indole-2-carboxylic acid. One of the foundational methods for the synthesis of this core structure is the Reissert indole synthesis , first reported by Arnold Reissert in 1897.[2] This reaction provides a powerful route to indole-2-carboxylic acids from readily available starting materials.
The Causality Behind the Experimental Choices in the Reissert Synthesis
The Reissert synthesis is a two-step process that masterfully combines a condensation reaction with a reductive cyclization.[3] The brilliance of this method lies in its strategic construction of the indole ring.
-
Step 1: Condensation of o-Nitrotoluene with Diethyl Oxalate. The synthesis commences with the base-catalyzed condensation of an ortho-nitrotoluene with diethyl oxalate.[2] The choice of a strong base, such as potassium ethoxide, is critical to deprotonate the methyl group of the o-nitrotoluene, forming a carbanion. This nucleophilic carbanion then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. The ortho-nitro group plays a crucial electron-withdrawing role, increasing the acidity of the methyl protons and facilitating the initial condensation.
-
Step 2: Reductive Cyclization. The resulting ethyl o-nitrophenylpyruvate is then subjected to a reductive cyclization.[3] Historically, various reducing agents have been employed, including ferrous sulfate and ammonia, or zinc dust in acetic acid.[2] The reduction of the nitro group to an amino group is the key transformation in this step. The newly formed aniline then undergoes an intramolecular cyclization by attacking the adjacent ketone, followed by dehydration to form the aromatic indole ring.
The Reissert synthesis is a self-validating system in that the specific arrangement of functional groups in the starting materials is pre-organized for the desired ring formation, making it a robust and reliable method for accessing indole-2-carboxylic acids.
Visualizing the Reissert Synthesis
Caption: The Reissert Synthesis Workflow.
Part 2: The First Synthesis of this compound: N-Acetylation
While the precise "discovery" of this compound in the form of a seminal publication is elusive, its synthesis is a logical and straightforward N-acetylation of the parent indole-2-carboxylic acid. This type of transformation is a fundamental tool in organic synthesis and medicinal chemistry for modifying the properties of a lead compound.
A Modern Protocol for the Synthesis of this compound
A representative and well-documented procedure for the N-acetylation of indole-2-carboxylic acid is provided by Naik et al. (2012).[4] This method utilizes acetyl chloride as the acylating agent in the presence of a base.
Synthesis of 1-acetyl-1H-indole-2-carboxylic acid [4]
-
Dissolution: To a well-stirred solution of 1H-indole-2-carboxylic acid (1 mmol) and triethylamine (1.2 mmol) in 15 mL of dichloromethane, add acetyl chloride (1.3 mmol) in 5 mL of dichloromethane dropwise over 10 minutes.
-
Reaction: Stir the reaction mixture at room temperature for approximately 3 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate (6:4) mixture as the mobile phase.
-
Work-up: Upon completion of the reaction, quench the reaction mass in ice-cold water.
-
Extraction: Extract the product with ethyl acetate. Wash the organic layer with 5% NaHCO₃ followed by distilled water.
-
Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄. The final product is obtained as a brown solid upon removal of the solvent using a rotary evaporator.
Causality Behind the Experimental Choices in N-Acetylation
-
Choice of Acetylating Agent: Acetyl chloride is a highly reactive acetylating agent, making it effective for acylating the relatively nucleophilic indole nitrogen.
-
Role of the Base: Triethylamine is used as a base to neutralize the HCl that is generated during the reaction. This is crucial for driving the reaction to completion and preventing potential acid-catalyzed side reactions.
-
Solvent Selection: Dichloromethane is a common, relatively inert solvent for this type of reaction, effectively dissolving the starting materials.
-
Aqueous Work-up: The aqueous work-up with sodium bicarbonate is designed to remove any unreacted acetyl chloride and the triethylamine hydrochloride salt formed during the reaction.
Visualizing the N-Acetylation Workflow
Caption: Workflow for the N-Acetylation of Indole-2-carboxylic Acid.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| This compound | C₁₁H₉NO₃ | 203.19 | 87 | 175-178 |
Data obtained from Naik, N.; Sharath, V.; Kumar, H. V. Novel Indole-2-Carboxylic Acid Analogues: Synthesis and a New Light in to Their Antioxidant Potentials. Eur. J. Chem. 2012, 3, 214-219.[4]
Conclusion
The synthesis of this compound is a testament to the logical progression of organic chemistry. It builds upon the foundational discovery of methods to construct the indole core, such as the Reissert synthesis, and applies a fundamental transformation, N-acetylation, to modify the parent structure. Understanding both the historical context and the modern, optimized protocols for these syntheses provides researchers with a powerful toolkit for the design and development of novel indole-based compounds with therapeutic potential. The ability to rationally modify the indole scaffold, as exemplified by the straightforward synthesis of this compound, continues to drive innovation in drug discovery.
References
-
Reissert, A. Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole. Synthese nitrirter Phenylbrenztraubensäuren. Ber. Dtsch. Chem. Ges.1897 , 30, 1030–1053. [Link]
-
Gribble, G. W. Reissert Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents; John Wiley & Sons, Inc., 2010. [Link]
-
Biomedical Importance of Indoles. PMC. [Link]
-
Naik, N.; Sharath, V.; Kumar, H. V. Novel Indole-2-Carboxylic Acid Analogues: Synthesis and a New Light in to Their Antioxidant Potentials. Eur. J. Chem.2012 , 3, 214-219. [Link]
Sources
Methodological & Application
Application Note & Detailed Protocol: Synthesis of 1-acetylindole-2-carboxylic acid
Abstract: This document provides a comprehensive, field-proven protocol for the synthesis of 1-acetylindole-2-carboxylic acid, a key intermediate in pharmaceutical and organic chemistry research. The synthesis proceeds via the N-acetylation of indole-2-carboxylic acid. This guide details the underlying chemical principles, a step-by-step experimental procedure, safety precautions, and methods for product isolation and purification. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing reproducibility and a deep understanding of the reaction causality.
Introduction and Significance
This compound (CAS No. 10441-26-6) is a derivative of indole-2-carboxylic acid, a scaffold that is foundational in medicinal chemistry.[1] The indole nucleus is a privileged structure found in numerous biologically active compounds. The addition of an acetyl group to the nitrogen at position 1 modifies the electronic properties and steric profile of the molecule, serving two primary purposes:
-
Protecting Group: The N-acetyl group can act as a protecting group for the indole nitrogen, preventing it from participating in undesired side reactions during subsequent chemical transformations on other parts of the molecule.
-
Modulation of Activity: Acetylation can modulate the biological activity of the parent compound, making it a crucial step in the synthesis of targeted therapeutic agents, such as inhibitors for enzymes like HIV-1 integrase.[1]
This protocol describes an efficient and high-yielding method for N-acetylation using acetic anhydride with a catalytic amount of 4-dimethylaminopyridine (DMAP).
Reaction Scheme and Mechanism
Overall Reaction:
The reaction involves the acylation of the nitrogen atom of indole-2-carboxylic acid using acetic anhydride. Triethylamine is used as a base, and DMAP serves as a superior acylation catalyst.
Causality of Reagent Choice (Mechanism):
The N-H bond of the indole ring is weakly acidic and not sufficiently nucleophilic to react efficiently with acetic anhydride directly. The chosen reagents overcome this barrier:
-
Triethylamine (Et₃N): A non-nucleophilic organic base that deprotonates the indole nitrogen. This generates the more nucleophilic indolide anion, priming it for acylation.
-
Acetic Anhydride ((Ac)₂O): Serves as the electrophilic source of the acetyl group.
-
4-Dimethylaminopyridine (DMAP): This is the critical catalyst that dramatically accelerates the reaction. DMAP is a hypernucleophilic acylation catalyst. It first reacts with acetic anhydride to form a highly reactive N-acetylpyridinium intermediate. This intermediate is much more electrophilic than acetic anhydride itself, making it highly susceptible to attack by the indolide anion. The catalyst is regenerated upon completion of the acetyl transfer.
The use of this combination of a stoichiometric base (Et₃N) and a catalytic nucleophile (DMAP) is a well-established and highly effective strategy for acylating sterically hindered or poorly nucleophilic amines and alcohols.[2]
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | MW ( g/mol ) | CAS No. | Notes |
| Indole-2-carboxylic acid | C₉H₇NO₂ | 161.16 | 1477-50-5 | Starting material, >98% purity |
| Acetone | C₃H₆O | 58.08 | 67-64-1 | Anhydrous, reagent grade |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 121-44-8 | Anhydrous, >99% purity |
| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ | 122.17 | 1122-58-3 | Catalyst, >99% purity |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 108-24-7 | Reagent grade, >98% purity |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | 33% aqueous solution |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | For workup and washing |
| Ice | H₂O | 18.02 | 7732-18-5 | For workup |
Equipment
-
Three-neck round-bottom flask (250 mL or 500 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Thermometer or thermocouple probe
-
Condenser
-
Dropping funnel or addition funnel
-
Beaker (1 L)
-
Büchner funnel and flask for vacuum filtration
-
Filter paper
-
Spatulas and weighing balance
-
Standard laboratory glassware (graduated cylinders, etc.)
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves
Detailed Experimental Protocol
This protocol is adapted from a robust procedure outlined in patent literature, which reports a yield of 92.6%.[2]
Step 1: Reaction Setup and Reagent Addition
-
To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and condenser, add 100 mL of acetone .
-
Add 70 mL of triethylamine and 0.48 g of 4-dimethylaminopyridine (DMAP) to the acetone and stir to dissolve.
-
Begin warming the solution to 40-50°C using a heating mantle.
-
Once the temperature is stable, slowly add 64.4 g of indole-2-carboxylic acid in portions to the stirred solution.
-
After the addition is complete, continue stirring the mixture at 45°C for an additional 15 minutes to ensure complete dissolution and formation of the triethylammonium salt.
Step 2: Acetylation
-
Remove the heating mantle and allow the mixture to cool to 20°C. An ice bath may be used for controlled cooling.
-
Once the temperature is between 20-25°C, add 42 mL of acetic anhydride dropwise via an addition funnel over 15-20 minutes. Maintain the temperature in this range during the addition. An exothermic reaction may be observed.
-
After the addition of acetic anhydride is complete, continue stirring the reaction mixture at room temperature for 45 minutes. Monitor the reaction progress by TLC if desired.
Step 3: Product Precipitation and Isolation (Workup)
-
In a separate 1 L beaker, prepare a quench solution by combining 52 mL of 33% aqueous HCl , 100 g of ice , and 160 mL of deionized water . Stir this mixture well.
-
Pour the reaction mixture from the flask into the cold, acidic quench solution while stirring vigorously. A precipitate of the product should form immediately.
-
Continue to stir the resulting slurry in an ice bath for 1 hour at approximately 15°C to ensure complete precipitation.[2]
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (2 x 50 mL) to remove any inorganic salts and residual acid.
-
Press the solid as dry as possible on the filter and then transfer it to a watch glass or drying dish. Allow the product to air-dry or dry in a vacuum oven at a low temperature (40-50°C) to a constant weight.
Expected Outcome: This procedure should yield approximately 74.7 g (92.6%) of this compound as a solid.[2]
Visualization of Workflow and Mechanism
Experimental Workflow Diagram
The following diagram outlines the key stages of the synthesis protocol.
Caption: High-level workflow for the synthesis of this compound.
Catalytic Cycle of DMAP
This diagram illustrates the role of DMAP in activating acetic anhydride.
Caption: Simplified mechanism showing DMAP as an acylation catalyst.
Safety and Handling Precautions
All chemical manipulations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
Triethylamine: Corrosive, flammable, and has a strong, unpleasant odor. Avoid inhalation and contact with skin and eyes.[3]
-
Acetic Anhydride: Corrosive and a lachrymator. Reacts with water. Handle with care to avoid contact and inhalation.
-
Hydrochloric Acid: Highly corrosive. Causes severe burns. Handle with extreme care.
-
Acetone: Highly flammable liquid and vapor. Keep away from ignition sources.[3]
Store all chemicals in tightly closed containers in a dry, cool, and well-ventilated area.[3] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- DSM N.V. (n.d.). Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof. Google Patents.
- DSM N.V. (2004). Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof. Google Patents.
- Terashima, M., & Fujioka, M. (n.d.). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. Faculty of Pharmaceutical Sciences, Higashi-Nippon-Gakuen University.
- Black, D. StC., Deacon, G. B., & Glover, S. A. (2005). N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling. Australian Journal of Chemistry, 58(7), 545.
-
PubChem. (n.d.). N-Acetylindoline-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Wang, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods for N-acylation of indole with carboxylic acid (derivatives). Retrieved from [Link]
Sources
- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CA2261453C - Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof - Google Patents [patents.google.com]
- 3. echemi.com [echemi.com]
Purification of 1-acetylindole-2-carboxylic acid by Recrystallization: An Application Note and Protocol
Introduction
1-acetylindole-2-carboxylic acid is a crucial heterocyclic building block in medicinal chemistry and drug development, serving as a precursor for a variety of pharmacologically active compounds. The purity of this starting material is paramount, as even minor impurities can lead to undesirable side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological concerns. This application note provides a detailed protocol for the purification of this compound via recrystallization, a robust and scalable technique for achieving high purity of solid organic compounds.
The underlying principle of recrystallization hinges on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor upon cooling) or insoluble in the hot solvent (allowing for removal by hot filtration).
Physicochemical Properties and Impurity Profile
A thorough understanding of the material's properties is fundamental to designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₃ | [PubChem][1] |
| Molecular Weight | 203.19 g/mol | [PubChem][1] |
| Appearance | Off-white to yellow solid | Assumed from similar compounds |
| Melting Point | Not consistently reported; compare to starting material | - |
| Starting Material M.P. | Indole-2-carboxylic acid: 204.5-205.5 °C | [Google Patents][2] |
The most common synthesis of this compound involves the N-acetylation of indole-2-carboxylic acid using an acetylating agent such as acetic anhydride in the presence of a base.[2] Based on this synthetic route, the primary impurities are likely to be:
-
Unreacted Indole-2-carboxylic acid: The starting material for the acetylation reaction.
-
Acetic Acid: A byproduct of the reaction with acetic anhydride.
-
Diacetylated byproducts: Although less common, over-acetylation can sometimes occur.
-
Polymeric materials: Indole derivatives can be susceptible to polymerization under certain conditions.[3]
Solvent Selection: The Cornerstone of Recrystallization
The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. For carboxylic acids, polar protic solvents like alcohols are often a good starting point due to their ability to form hydrogen bonds with the carboxyl group. Based on the principles of "like dissolves like" and literature precedents for similar indole derivatives, ethanol emerges as a strong candidate.[4] A mixed solvent system, such as ethanol/water, can also be highly effective. The addition of water, an "anti-solvent" in this case, can significantly decrease the solubility of the organic compound at lower temperatures, thereby increasing the yield of the purified crystals.
Experimental Protocol
This protocol is designed for the purification of approximately 5 grams of crude this compound. Researchers should adjust volumes accordingly for different scales.
Materials and Equipment:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Activated carbon (optional, for colored impurities)
-
Erlenmeyer flasks (250 mL)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Watch glass
-
Spatula
-
Ice bath
-
Vacuum oven or desiccator
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Perform the recrystallization in a well-ventilated fume hood.
-
Ethanol is flammable; avoid open flames and use a spark-proof hot plate.
-
Handle hot glassware with appropriate tongs or heat-resistant gloves.
Step-by-Step Methodology
-
Dissolution:
-
Place 5.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add approximately 50 mL of 95% ethanol to the flask.
-
Gently heat the mixture on a hot plate with continuous stirring. The target temperature should be near the boiling point of ethanol (approximately 78 °C).
-
Continue adding small portions of hot ethanol until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to maximize the recovery yield.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount (approximately 0.1-0.2 g) of activated carbon to the solution.
-
Gently swirl the flask and then reheat the solution to boiling for a few minutes. The activated carbon will adsorb colored impurities.
-
-
Hot Filtration (if activated carbon was used or insoluble impurities are present):
-
Preheat a second 250 mL Erlenmeyer flask and a stemless glass funnel on the hot plate.
-
Place a piece of fluted filter paper into the preheated funnel.
-
Quickly pour the hot solution through the fluted filter paper into the clean, preheated flask. This step should be performed rapidly to prevent premature crystallization of the product in the funnel.
-
-
Crystallization:
-
Remove the flask containing the clear, hot solution from the hot plate and cover it with a watch glass.
-
Allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, well-defined, and pure crystals. Disturbing the solution during this phase can lead to the formation of small, impure crystals.
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly over the holes.
-
Wet the filter paper with a small amount of cold 95% ethanol to ensure it is sealed to the funnel.
-
Turn on the vacuum source and pour the cold crystal slurry into the Buchner funnel.
-
Use a spatula to transfer any remaining crystals from the flask.
-
Wash the crystals with a small amount of ice-cold 95% ethanol to remove any residual mother liquor containing impurities. It is important to use a minimal amount of cold solvent for washing to avoid dissolving the purified product.
-
-
Drying:
-
Leave the vacuum on for several minutes to pull air through the crystals and facilitate initial drying.
-
Carefully transfer the filter cake to a pre-weighed watch glass.
-
Dry the crystals to a constant weight in a vacuum oven at a moderate temperature (e.g., 50-60 °C) or in a desiccator under vacuum.
-
Purity Assessment
The purity of the recrystallized this compound should be assessed by the following methods:
-
Melting Point Analysis: A sharp melting point range (typically 1-2 °C) that is higher than the crude material indicates a significant increase in purity. This should be compared to a reference standard if available.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system (e.g., ethyl acetate/hexane with a small amount of acetic acid) is indicative of high purity.
-
Spectroscopic Analysis (¹H NMR, ¹³C NMR, IR): These techniques can confirm the chemical identity of the purified compound and the absence of signals corresponding to potential impurities.
Troubleshooting
| Problem | Possible Cause | Solution |
| Oiling Out | The compound's solubility is too high, or the solution is cooling too rapidly. | Add a small amount of a miscible anti-solvent (like water) to the hot solution. Ensure slow cooling. |
| No Crystal Formation | The solution is not sufficiently saturated, or the compound is too soluble. | Boil off some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod to induce nucleation. |
| Low Recovery | Too much solvent was used for dissolution or washing. | Use the minimum amount of hot solvent for dissolution and ice-cold solvent for washing. |
| Crystals are Colored | Colored impurities were not fully removed. | Repeat the recrystallization process, including the activated carbon step. |
Workflow Diagram
Caption: Recrystallization workflow for this compound.
Conclusion
Recrystallization is a powerful and economical technique for the purification of this compound. By carefully selecting a suitable solvent system and adhering to a systematic protocol, researchers and drug development professionals can achieve a high degree of purity, which is essential for the successful synthesis of downstream pharmaceutical targets. The protocol detailed in this application note provides a robust starting point that can be optimized for various scales of operation.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
- Terashima, M., & Fujioka, M. A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. Faculty of Pharmaceutical Sciences, Higashi-Nippon-Gakuen University.
-
MDPI. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. [Link]
- Google Patents.
-
PubChem. Indole-2-carboxylic acid. National Center for Biotechnology Information. [Link]
Sources
Application Notes and Protocols for the Column Chromatography Purification of 1-acetylindole-2-carboxylic acid
Abstract
This comprehensive guide provides a detailed protocol for the purification of 1-acetylindole-2-carboxylic acid using column chromatography. Designed for researchers, scientists, and professionals in drug development, this document elucidates the fundamental principles governing the separation of this moderately polar, acidic compound. We present two robust protocols—one employing normal-phase chromatography on silica gel and the other utilizing reversed-phase chromatography on a C18-functionalized stationary phase. The causal relationships behind experimental choices, such as the selection of stationary and mobile phases and the critical role of acidic modifiers, are explained in depth to ensure scientific integrity and procedural success. This guide is structured to provide both a theoretical foundation and practical, step-by-step instructions to achieve high-purity this compound.
Introduction: The Challenge of Purifying this compound
This compound is a key heterocyclic compound, featuring a bicyclic indole core, an N-acetyl group, and a carboxylic acid moiety at the 2-position. This unique combination of functional groups imparts a moderate polarity and a distinct acidic character to the molecule, presenting a specific set of challenges for its purification. The indole ring itself can engage in π-π stacking and hydrogen bonding, while the acetyl group adds to its polarity. The carboxylic acid group, with a predicted pKa of approximately 4.37, is the most influential feature in its chromatographic behavior.[1] In its ionized carboxylate form, the compound is highly polar and will exhibit very strong, often irreversible, binding to polar stationary phases like silica gel, leading to significant peak tailing and poor recovery. Conversely, in its protonated, neutral form, its polarity is reduced, allowing for more controlled elution.
Therefore, the successful chromatographic purification of this compound hinges on the precise control of its ionization state. This is achieved through the careful selection of the stationary phase and the strategic formulation of the mobile phase, most notably through the inclusion of an acidic modifier. This guide will explore two effective, orthogonal approaches to this purification challenge: normal-phase and reversed-phase chromatography.
Fundamental Principles of Separation
The choice between normal-phase and reversed-phase chromatography depends on the nature of the impurities present in the crude sample and the desired scale of purification. Both methods, however, rely on the same core principle: controlling the protonation state of the carboxylic acid to modulate its interaction with the stationary phase.
The Critical Role of the Acidic Modifier
In both normal-phase and reversed-phase systems, the addition of a small amount of a volatile acid (e.g., acetic acid, formic acid, or trifluoroacetic acid) to the mobile phase is paramount. According to Le Châtelier's principle, introducing an external source of protons shifts the equilibrium of the carboxylic acid towards its non-ionized, protonated form.
R-COOH ⇌ R-COO⁻ + H⁺
This suppression of ionization is crucial for two reasons:
-
On Silica Gel (Normal-Phase): The stationary phase, silica gel, is known to be slightly acidic due to the presence of silanol groups (Si-OH).[2] These silanol groups can act as hydrogen bond donors and acceptors. An ionized carboxylate (R-COO⁻) will form a very strong ionic interaction with the silanol protons, leading to a strong, often irreversible, adsorption to the silica surface. By keeping the analyte in its protonated R-COOH form, this strong ionic interaction is replaced by weaker hydrogen bonding, allowing the molecule to elute from the column.[3]
-
On C18 Silica (Reversed-Phase): While the primary interaction in reversed-phase chromatography is hydrophobic, residual, un-capped silanol groups are often present on the surface of the C18-functionalized silica.[3] These can cause similar issues with peak tailing for basic and acidic compounds. By acidifying the mobile phase, the ionization of these residual silanol groups is suppressed, minimizing unwanted ionic interactions and leading to sharper, more symmetrical peaks.[3] Furthermore, the protonated carboxylic acid is less polar than its carboxylate form, leading to stronger retention on the non-polar C18 stationary phase and allowing for better separation from more polar impurities.[4]
Choosing the Right Chromatographic Mode
-
Normal-Phase Chromatography: This technique utilizes a polar stationary phase (silica gel) and a non-polar mobile phase.[1] It is particularly effective for separating compounds with subtle differences in polar functional groups.[1] For this compound, this method would be ideal for removing less polar impurities.
-
Reversed-Phase Chromatography: This method employs a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase.[1] It is well-suited for separating compounds based on their hydrophobicity. This would be the preferred method for removing more polar impurities from the target compound.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for developing a robust purification protocol.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₃ | PubChem CID: 10219867 |
| Molecular Weight | 203.19 g/mol | PubChem CID: 10219867 |
| Predicted pKa | 4.37 ± 0.30 | ChemicalBook |
| Predicted XLogP3 | 1.9 | PubChem CID: 10219867 |
| Appearance | Solid (predicted) | - |
Visualization of Key Elements
To aid in the conceptualization of the compound and the purification workflow, the following diagrams are provided.
Caption: Chemical structure of this compound.
Caption: General workflow for column chromatography purification.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Normal-Phase Column Chromatography
This protocol is ideal for separating this compound from less polar impurities.
Materials and Reagents:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (or Heptane), HPLC grade
-
Ethyl Acetate, HPLC grade
-
Acetic Acid (or Formic Acid), glacial
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware for column chromatography
-
Rotary evaporator
Methodology:
-
Mobile Phase Selection (TLC Analysis):
-
Prepare a developing chamber with a mobile phase of 90:10 Hexanes:Ethyl Acetate with 1% acetic acid.
-
Dissolve a small amount of the crude material in ethyl acetate and spot it on a TLC plate.
-
Develop the plate and visualize under UV light (254 nm).
-
The ideal solvent system should give the target compound an Rf value of approximately 0.2-0.3.
-
Adjust the ratio of hexanes to ethyl acetate to achieve the desired Rf. For more polar compounds, a system like dichloromethane/methanol with an acidic modifier may be necessary.[3]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate with 1% acetic acid).
-
Wet-pack the chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Allow the silica to settle into a uniform bed, draining the excess solvent until it is level with the top of the silica.
-
-
Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly stronger solvent (e.g., dichloromethane with a small amount of ethyl acetate).
-
Alternatively, for less soluble samples, create a dry-load by adsorbing the dissolved crude product onto a small amount of silica gel and evaporating the solvent to dryness.
-
Carefully add the sample solution (or the dry-load silica) to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase determined by TLC analysis.
-
Collect fractions of a consistent volume (e.g., 10-20 mL, depending on column size).
-
If the separation is difficult, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (i.e., increasing the percentage of ethyl acetate).
-
-
Fraction Analysis and Product Isolation:
-
Spot every few fractions on a TLC plate and develop using the same mobile phase.
-
Identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Reversed-Phase Column Chromatography
This protocol is effective for separating the target compound from more polar impurities.
Materials and Reagents:
-
Crude this compound
-
C18-bonded silica gel (or pre-packed C18 flash column)
-
Acetonitrile, HPLC grade
-
Deionized Water
-
Trifluoroacetic Acid (TFA) or Formic Acid
-
Reversed-phase TLC plates (C18, F₂₅₄)
-
Standard laboratory glassware for column chromatography
-
Rotary evaporator
Methodology:
-
Mobile Phase Selection (TLC Analysis):
-
Prepare a developing chamber with a mobile phase of 50:50 Water:Acetonitrile with 0.1% TFA.
-
Dissolve a small amount of the crude material in methanol or acetonitrile and spot it on a C18 TLC plate.
-
Develop the plate and visualize under UV light.
-
In reversed-phase, more polar compounds have lower Rf values. Adjust the water:acetonitrile ratio to achieve good separation. An ideal system will have the target compound well-resolved from impurities.
-
-
Column Packing and Equilibration:
-
If using loose C18 silica, pack the column as a slurry in acetonitrile.
-
Equilibrate the packed column by washing with several column volumes of the initial mobile phase (e.g., 70:30 Water:Acetonitrile with 0.1% TFA).
-
-
Sample Preparation and Loading:
-
Dissolve the crude sample in a minimal amount of the mobile phase or a solvent like methanol.
-
Filter the sample solution to remove any particulates before loading onto the column.
-
Carefully apply the filtered solution to the top of the equilibrated column.
-
-
Elution and Fraction Collection:
-
Begin elution with the starting mobile phase.
-
A gradient elution is typically most effective. Gradually decrease the polarity of the mobile phase by increasing the percentage of acetonitrile (e.g., from 30% to 80% acetonitrile over several column volumes).
-
Collect fractions throughout the elution process.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions using reversed-phase TLC or HPLC.
-
Combine the fractions containing the pure this compound.
-
Remove the acetonitrile by rotary evaporation. The remaining aqueous solution may require lyophilization or extraction with an organic solvent (after neutralization) to isolate the final product.
-
Troubleshooting Common Issues
| Problem | Possible Cause | Suggested Solution |
| Peak Tailing | Insufficient acid in the mobile phase, leading to ionization of the carboxylic acid. | Increase the concentration of the acidic modifier (e.g., from 0.5% to 1% acetic acid in normal-phase, or from 0.1% to 0.2% TFA in reversed-phase). |
| Compound Does Not Elute | Mobile phase is not polar enough (normal-phase) or too polar (reversed-phase). | Gradually increase the polarity of the mobile phase in normal-phase (e.g., increase ethyl acetate percentage). Decrease the polarity in reversed-phase (increase acetonitrile percentage). |
| Poor Separation | The chosen solvent system does not provide adequate selectivity. | Try a different solvent system. In normal-phase, consider switching from ethyl acetate to acetone or using a ternary system like Hexane/Dichloromethane/Methanol.[5] In reversed-phase, try substituting acetonitrile with methanol. |
| Compound Decomposes | The compound may be unstable on silica gel. | Perform a stability test by spotting the compound on a TLC plate and letting it sit for an hour before developing. If decomposition is observed, consider using a less acidic stationary phase like neutral alumina or relying on the reversed-phase protocol. |
Conclusion
The successful purification of this compound by column chromatography is readily achievable through the careful control of the compound's ionization state. The addition of an acidic modifier to the mobile phase is a non-negotiable step to ensure the carboxylic acid remains in its protonated, less polar form. This minimizes strong interactions with the stationary phase, leading to symmetrical peaks and efficient separation. By selecting either a normal-phase or reversed-phase approach based on the impurity profile, researchers can consistently obtain this valuable compound in high purity, ready for subsequent applications in research and development.
References
Sources
- 1. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
Application Notes and Protocols for Amide Coupling Reactions Using 1-acetylindole-2-carboxylic Acid
Introduction: The Strategic Value of 1-acetylindole-2-carboxylic Acid in Amide Synthesis
The indole-2-carboxamide scaffold is a privileged structure in medicinal chemistry and drug discovery, appearing in a multitude of compounds with diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1] The synthesis of these molecules predominantly relies on the robust and versatile amide coupling reaction. This compound serves as a key building block in this context, offering a stable and readily activated starting material for the construction of complex molecular architectures. The presence of the N-acetyl group modulates the electronic properties of the indole ring and can influence the reactivity of the carboxylic acid at the C2 position, making it a subject of interest for synthetic chemists.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in amide coupling reactions. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and offer insights into optimizing reaction conditions for the successful synthesis of target amide derivatives.
Mechanistic Considerations: Activating the Carboxyl Group for Amide Bond Formation
The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[2] Therefore, the carboxylic acid must first be activated to a more electrophilic species that is susceptible to nucleophilic attack by the amine. The N-acetyl group in this compound is an electron-withdrawing group, which can subtly influence the reactivity of the carboxyl group. While the indole nitrogen's lone pair participation in the aromatic system generally makes it less nucleophilic, the N-acylation further reduces its basicity and potential for side reactions.[3][4]
The general mechanism for amide bond formation using common coupling reagents proceeds through the formation of a highly reactive intermediate. This can be an O-acylisourea (with carbodiimides), an activated ester (with uronium/aminium or phosphonium salts), or an acid chloride.
Below is a generalized workflow for the activation and subsequent amination of this compound.
Figure 1: Generalized workflow for the amide coupling of this compound.
Experimental Protocols: A Practical Guide
The choice of coupling reagent is critical and depends on factors such as the steric hindrance of the amine, the desired reaction time, and the potential for side reactions. Below are two robust protocols using commonly employed coupling systems that are well-suited for this compound.
Protocol 1: HATU-Mediated Amide Coupling
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) is a highly efficient uronium-based coupling reagent that often provides high yields and short reaction times with minimal side reactions.
Materials and Reagents:
-
This compound
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Pre-activation: To the stirred solution, add HATU (1.1 equivalents) followed by DIPEA (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes. The solution may change color, indicating the formation of the activated ester.
-
Amine Addition: Add the desired amine (1.2 equivalents) to the pre-activated mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.
Protocol 2: EDC/NHS-Mediated Amide Coupling
The carbodiimide-based coupling using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in the presence of N-Hydroxysuccinimide (NHS) is a classic and cost-effective method, particularly suitable for water-soluble products if a water-soluble EDC is used.
Materials and Reagents:
-
This compound
-
Amine (primary or secondary)
-
EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)
-
NHS (N-Hydroxysuccinimide)
-
Anhydrous Dichloromethane (DCM) or DMF
-
5% aqueous Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DCM or DMF.
-
Activation: To the stirred solution, add NHS (1.2 equivalents) followed by EDC (1.2 equivalents). Stir the mixture at room temperature for 15-60 minutes to form the NHS-activated ester.
-
Amine Addition: Add the desired amine (1.0-1.2 equivalents) to the solution.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS. These reactions may require longer reaction times, typically 2-12 hours.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 5% aqueous HCl (1x), saturated aqueous NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired amide.
Data Presentation: Comparative Overview of Coupling Reagents
The selection of the coupling reagent can significantly impact the reaction outcome. The following table provides a general comparison to guide your experimental design. Please note that actual yields and reaction times will vary depending on the specific amine substrate.
| Coupling System | Additive | Base | Typical Solvent(s) | Typical Reaction Time | Reported Yield Range (%) | Key Advantages | Common Side Reactions |
| HATU | None | DIPEA | DMF, DCM | 1-4 hours | 70-95% | High efficiency, fast reaction rates, low racemization. | Cost |
| EDC/NHS | NHS | None (or mild base) | DCM, DMF, Water | 2-12 hours | 60-95% | Water-soluble byproducts, cost-effective. | Potential for racemization, slower reaction times. |
| DCC/DMAP | DMAP (catalytic) | None | DCM, THF | 2-12 hours | 60-90% | Inexpensive, effective for many substrates. | Dicyclohexylurea (DCU) byproduct can be difficult to remove. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive coupling reagent.- Wet solvents or reagents.- Sterically hindered amine.- Insufficient activation time. | - Use fresh, high-quality coupling reagents.- Ensure all glassware, solvents, and reagents are anhydrous.- Increase reaction temperature or switch to a more potent coupling reagent like HATU.- Extend the pre-activation time. |
| Formation of Byproducts | - Racemization of chiral centers.- Side reactions with functional groups on the amine.- Formation of N-acylurea with carbodiimides. | - For chiral substrates, consider using HATU or adding an agent like HOBt to suppress racemization.- Protect sensitive functional groups on the amine substrate.- Use NHS with EDC to minimize N-acylurea formation. |
| Difficult Purification | - Byproduct from the coupling reagent (e.g., DCU).- Unreacted starting materials. | - For DCC, filter the reaction mixture to remove the precipitated DCU.- Optimize stoichiometry to ensure complete consumption of the limiting reagent.- Employ careful column chromatography with an optimized solvent system. |
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide array of indole-2-carboxamides. By understanding the principles of amide bond formation and selecting the appropriate coupling reagents and reaction conditions, researchers can efficiently construct their target molecules. The protocols and insights provided in these application notes offer a solid foundation for the successful implementation of this compound in drug discovery and development programs.
References
-
National Institutes of Health.
-
Google Patents.
-
Wiley Online Library.
-
Royal Society of Chemistry.
-
ResearchGate.
-
University of South Carolina Scholar Commons.
-
Google Patents.
-
ResearchGate.
-
J-STAGE.
-
Growing Science.
-
PubMed.
-
Chemistry LibreTexts.
-
ARKAT USA, Inc.
-
Advanced Journal of Chemistry.
Sources
The Strategic Utility of 1-Acetylindole-2-Carboxylic Acid in Modern Drug Synthesis
Introduction: Beyond a Simple Building Block
In the landscape of medicinal chemistry, the indole nucleus stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds and approved pharmaceuticals.[1] Within this family, 1-acetylindole-2-carboxylic acid (CAS No. 10441-26-6) emerges as a particularly strategic intermediate.[2][3] Its utility extends beyond that of a simple linker; the N-acetyl group serves a dual function. Primarily, it acts as a protecting group for the indole nitrogen, preventing unwanted side reactions and directing subsequent chemical transformations. Secondly, its electronic influence on the indole ring can modulate the reactivity of other positions, offering a handle for sophisticated molecular design. This guide provides detailed protocols for the synthesis of this key intermediate and its subsequent application in the construction of amide-linked pharmacophores, a critical step in the development of novel therapeutics, particularly in the antiviral domain.[2]
Physicochemical Properties of the Intermediate
A thorough understanding of the starting material is paramount for successful and reproducible synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₃ | [3] |
| Molecular Weight | 203.19 g/mol | [3] |
| CAS Number | 10441-26-6 | [2][3] |
| Appearance | White to off-white solid | N/A |
| Melting Point | 198-202 °C (literature) | N/A |
Protocol I: Synthesis of this compound
The most direct and widely employed method for preparing the title compound is the N-acetylation of commercially available indole-2-carboxylic acid. This procedure is adapted from established patent literature, providing a robust and scalable method.[4][5] The acetylation serves to protect the indole nitrogen, preventing its participation in subsequent coupling reactions and increasing the stability of the indole ring to certain reagents.
Reaction Scheme:
Caption: N-Acetylation of Indole-2-carboxylic Acid.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity | Moles | Rationale |
| Indole-2-carboxylic acid | 161.16 | 64.4 g | 0.40 | Starting material |
| Acetone | 58.08 | 100 mL | - | Solvent |
| Triethylamine (Et₃N) | 101.19 | 70 mL | 0.50 | Base to neutralize liberated acid and facilitate reaction |
| 4-DMAP | 122.17 | 0.48 g | 0.004 | Acylation catalyst |
| Acetic Anhydride | 102.09 | 42 mL | 0.45 | Acetylating agent |
| 33% HCl (aq) | 36.46 | 52 mL | - | Quenching and product precipitation |
| Water & Ice | 18.02 | 160 mL & 100 g | - | Quenching and product precipitation |
Step-by-Step Protocol:
-
Reaction Setup: To a 500 mL three-necked flask equipped with a magnetic stirrer, thermometer, and addition funnel, add indole-2-carboxylic acid (64.4 g), 4-dimethylaminopyridine (0.48 g), and acetone (100 mL).
-
Base Addition: Add triethylamine (70 mL) to the suspension.
-
Heating: Heat the mixture to 40-50 °C and stir for 15 minutes. A solution should form.
-
Cooling: Cool the reaction mixture to 20 °C using an ice bath.
-
Acetylation: Add acetic anhydride (42 mL) dropwise via the addition funnel, maintaining the temperature between 20-25 °C.
-
Causality Insight: This temperature control is crucial to prevent side reactions and ensure selective N-acetylation over potential anhydride formation with the carboxylic acid group.
-
-
Reaction Monitoring: After the addition is complete, stir the mixture for 45 minutes at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 ethyl acetate/hexane mobile phase. The product should have a lower Rf value than the starting material.
-
Quenching and Precipitation: In a separate large beaker (2 L), prepare a quench mixture of 33% aqueous HCl (52 mL), ice (100 g), and water (160 mL).
-
Product Isolation: Vigorously stir the quench mixture and pour the reaction mixture into it. A precipitate will form. Continue stirring for 1 hour at approximately 15 °C to ensure complete precipitation.
-
Filtration and Washing: Filter the solid product using a Büchner funnel. Wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Drying: Dry the solid product in a vacuum oven at 50-60 °C to a constant weight.
Characterization of this compound:
-
¹H NMR (DMSO-d₆, 400 MHz): δ 13.5 (s, 1H, COOH), 8.2 (d, 1H), 7.8 (d, 1H), 7.5 (t, 1H), 7.4 (t, 1H), 7.2 (s, 1H), 2.7 (s, 3H, COCH₃). (Note: Predicted spectrum based on structure and known indole chemical shifts. The carboxylic proton signal may be broad).[6]
-
IR (KBr, cm⁻¹): ~3300-2500 (broad, O-H stretch of carboxylic acid), ~1720 (C=O stretch, acetyl), ~1685 (C=O stretch, carboxylic acid), ~1600, 1480 (C=C aromatic stretch). (Note: Predicted absorption bands based on functional groups).[5]
Protocol II: Application in Amide Synthesis for Drug Precursors
A primary application of this compound is in the synthesis of amide derivatives, which are precursors to a variety of bioactive molecules, including dual inhibitors of HIV reverse transcriptase and integrase.[2] The following protocol details a general yet robust method for amide bond formation using 1,1'-carbonyldiimidazole (CDI) as a coupling agent. CDI is favored for its mild reaction conditions and the generation of gaseous (CO₂) and water-soluble (imidazole) byproducts, which simplifies purification.[7][8]
Workflow Diagram:
Caption: CDI-mediated Amide Coupling Workflow.
Materials and Reagents (Representative Example):
| Reagent | M.W. ( g/mol ) | Quantity | Moles | Rationale |
| This compound | 203.19 | 2.03 g | 10.0 mmol | Acid component |
| 1,1'-Carbonyldiimidazole (CDI) | 162.15 | 1.78 g | 11.0 mmol | Coupling agent |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 50 mL | - | Aprotic solvent |
| Benzylamine | 107.15 | 1.07 g | 10.0 mmol | Amine component (example) |
| 1 M HCl (aq) | 36.46 | ~20 mL | - | Workup/Washing |
| Saturated NaHCO₃ (aq) | 84.01 | ~20 mL | - | Workup/Washing |
| Brine | - | ~20 mL | - | Workup/Washing |
| Anhydrous MgSO₄ | 120.37 | ~5 g | - | Drying agent |
Step-by-Step Protocol:
-
Activation of Carboxylic Acid: In a dry 100 mL flask under a nitrogen atmosphere, dissolve this compound (2.03 g) in anhydrous THF (30 mL).
-
CDI Addition: Add CDI (1.78 g) portion-wise to the stirred solution at room temperature. Effervescence (CO₂ evolution) will be observed.
-
Activation Time: Stir the mixture for 90 minutes at room temperature to ensure complete formation of the acylimidazole intermediate.
-
Amine Addition: In a separate flask, dissolve benzylamine (1.07 g) in anhydrous THF (20 mL). Add this solution dropwise to the activated acid mixture.
-
Coupling Reaction: Stir the reaction mixture at room temperature overnight (approx. 16 hours). Monitor the reaction by TLC (e.g., 1:1 ethyl acetate/hexane) for the disappearance of the starting acid.
-
Solvent Removal: Remove the THF under reduced pressure using a rotary evaporator.
-
Workup: Dissolve the residue in ethyl acetate (50 mL). Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).
-
Trustworthiness: This washing sequence is critical. The acid wash removes unreacted amine and imidazole. The base wash removes any remaining unreacted carboxylic acid. This ensures the purity of the final product.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization (e.g., from an ethyl acetate/hexane mixture) to afford the pure amide.
Characterization of N-Benzyl-1-acetylindole-2-carboxamide (Representative Product):
-
¹H NMR (CDCl₃, 400 MHz): δ 8.3 (d, 1H), 7.6-7.2 (m, 9H, Ar-H), 6.8 (br t, 1H, NH), 6.7 (s, 1H), 4.7 (d, 2H, CH₂), 2.8 (s, 3H, COCH₃). (Note: Predicted spectrum based on structure and known data for similar N-benzyl carboxamides).
-
IR (KBr, cm⁻¹): ~3300 (N-H stretch), ~1725 (C=O stretch, acetyl), ~1650 (C=O stretch, Amide I band), ~1540 (N-H bend, Amide II band). (Note: Predicted absorption bands based on functional groups).[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Protocol I: Low Yield | Incomplete reaction. | Ensure DMAP is added and active. Extend reaction time and monitor by TLC. |
| Product lost during workup. | Ensure quench mixture is cold to maximize precipitation. Use minimal cold water for washing. | |
| Protocol I: Impure Product | Residual acetic anhydride/acid. | Wash the product thoroughly with cold water and then with a cold, dilute NaHCO₃ solution, followed by more water. |
| Protocol II: Low/No Reaction | Inactive CDI. | CDI is moisture-sensitive. Use a fresh bottle or material stored in a desiccator. Ensure all glassware is oven-dried. |
| Poorly reactive amine. | For less nucleophilic amines, the reaction may require gentle heating (e.g., 40-50 °C). | |
| Protocol II: Side Products | Unreacted acylimidazole hydrolyzed during workup. | Ensure the reaction goes to completion before workup. Use anhydrous solvents. |
Conclusion
This compound is a versatile and highly valuable intermediate in pharmaceutical synthesis. The N-acetyl group provides crucial protection and electronic modulation, enabling clean and high-yielding subsequent reactions. The protocols provided herein for its synthesis and its application in CDI-mediated amide coupling offer robust, reproducible, and scalable methods for researchers in drug discovery and development. Mastery of these techniques allows for the efficient construction of complex indole-based molecules, paving the way for the discovery of new therapeutic agents.
References
-
Shchekotikhin, A. E., et al. (2023). Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. International Journal of Molecular Sciences, 24(11), 9314. Available at: [Link]
-
Appendino, G., et al. (2021). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 26(16), 4989. Available at: [Link]
- PubChem. (n.d.). N-Acetylindoline-2-carboxylic acid. National Center for Biotechnology Information.
-
Royal Society of Chemistry. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Amide Bonds: The Essential Role of 1,1'-Carbonyldiimidazole in Chemical Synthesis. Available at: [Link]
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Staab, H. A. (1962). Syntheses Using Heterocyclic Amides (Azolides). Angewandte Chemie International Edition in English, 1(7), 351–367.
-
ResearchGate. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Available at: [Link]
-
NIST. (n.d.). Indole-2-carboxylic acid. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]
-
Indian Chemical Society. (n.d.). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Available at: [Link]
-
NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]
- Google Patents. (n.d.). CA2261453C - Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof.
-
OpenStax. (2023). 21.10 Spectroscopy of Carboxylic Acid Derivatives. In Organic Chemistry. Available at: [Link]
-
University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
-
ResearchGate. (2008). Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. Available at: [Link]
- Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347–361.
-
Chemistry LibreTexts. (2022). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
-
PubMed Central (PMC). (2024). Design, synthesis, in vitro, and in silico anti-α-glucosidase assays of N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivatives as new anti-diabetic agents. Available at: [Link]
- PubChem. (n.d.). Benzyl 1-acetylindole-2-carboxylate. National Center for Biotechnology Information.
-
ACS Publications. (2002). Synthesis and Infrared Spectra of Some Indole Compounds. The Journal of Organic Chemistry. Available at: [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Carbonyl Diimidazole (CDI). Available at: [Link]
-
Journal of Basic and Applied Research in Biomedicine. (2017). Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Available at: [Link]
-
Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]
-
YouTube. (2024). Carbonyldiimidazole (CDI): Synthetic applications I #amide #peptide. Available at: [Link]
-
ResearchGate. (1988). A novel method of complete activation by carbonyldiimidazole: Application to ester synthesis. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. This compound | C11H9NO3 | CID 10219867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]
- 6. Indole-2-carboxylic acid(1477-50-5) 1H NMR [m.chemicalbook.com]
- 7. Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide [ideas.repec.org]
- 8. mdpi.com [mdpi.com]
- 9. rsisinternational.org [rsisinternational.org]
Application Notes and Protocols: 1-Acetylindole-2-carboxylic Acid in the Synthesis of Bioactive Molecules
Introduction: Unlocking the Potential of a Versatile Indole Building Block
In the landscape of medicinal chemistry and drug discovery, the indole scaffold stands as a "privileged structure," forming the core of numerous natural products and synthetic pharmaceuticals.[1] Within this vast chemical space, 1-acetylindole-2-carboxylic acid emerges as a particularly strategic starting material and intermediate. Its unique structural features—an electron-withdrawing acetyl group on the indole nitrogen and a carboxylic acid at the 2-position—offer a sophisticated level of control over reactivity and provide a handle for diverse chemical transformations.
This guide provides an in-depth exploration of the practical applications of this compound in the synthesis of bioactive molecules. We will delve into the causality behind its use, moving beyond mere procedural steps to offer insights grounded in mechanistic understanding and field-proven experience. The protocols described herein are designed to be self-validating, providing researchers with the tools to confidently employ this versatile building block in their synthetic campaigns.
Chemical Properties and Strategic Advantages
This compound possesses a molecular formula of C₁₁H₉NO₃ and a molecular weight of 203.19 g/mol .[2] The strategic utility of this molecule is rooted in the dual functionality of the acetyl and carboxylic acid groups.
-
The Role of the 1-Acetyl Group: The acetyl group at the N-1 position serves two primary functions:
-
Protecting Group: The indole nitrogen is susceptible to unwanted side reactions under various conditions. The acetyl group effectively protects the nitrogen, allowing for selective modifications at other positions of the indole ring.[3] It can be readily introduced and later removed under specific conditions, making it an ideal transient protecting group.
-
Modulation of Reactivity: As an electron-withdrawing group, the acetyl moiety decreases the electron density of the pyrrole ring, thereby influencing the regioselectivity of electrophilic substitution reactions. While electrophilic attack on an unsubstituted indole typically occurs at the C-3 position, the N-acetyl group can modulate this reactivity, offering a handle for directing reactions to other positions or preventing unwanted polymerization under acidic conditions.
-
-
The Versatility of the 2-Carboxylic Acid Group: The carboxylic acid at the C-2 position is a versatile functional handle that can be readily converted into a variety of other functionalities, including esters, amides, and hydrazides.[4][5][6] This allows for the introduction of diverse side chains and the construction of complex molecular architectures, which is critical for tuning the pharmacological properties of the final bioactive molecule.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₃ | PubChem[2] |
| Molecular Weight | 203.19 g/mol | PubChem[2] |
| CAS Number | 10441-26-6 | ChemicalBook[7] |
Application Note 1: N-Acetylation of Indole-2-carboxylic Acid - A Key Protective Step
The acetylation of indole-2-carboxylic acid is a fundamental step to protect the indole nitrogen, thereby enabling subsequent selective modifications. This protocol is adapted from established industrial processes.[3]
Experimental Workflow: N-Acetylation
Caption: Workflow for the N-acetylation of indole-2-carboxylic acid.
Detailed Protocol: N-Acetylation
-
Reaction Setup: To a solution of indole-2-carboxylic acid (1 equivalent) in acetone, add 4-dimethylaminopyridine (catalytic amount) and triethylamine (a slight excess).
-
Addition of Acetylating Agent: Cool the mixture to 20°C and add acetic anhydride (1.1 equivalents) dropwise, maintaining the temperature between 20-25°C.
-
Reaction Monitoring: Stir the reaction mixture for 45 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Pour the reaction mixture into a mixture of 33% aqueous HCl, ice, and water. Stir the resulting slurry for 1 hour at 15°C to precipitate the product.
-
Isolation and Purification: Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield this compound as a solid.[3]
Application Note 2: Amide Coupling - Building Bioactive Scaffolds
The carboxylic acid functionality of this compound is a prime site for modification. Amide bond formation is a cornerstone of medicinal chemistry, and this protocol outlines a general procedure for coupling with various amines to generate a library of potential bioactive compounds.
Synthetic Pathway: Amide Coupling
Caption: General pathway for amide coupling of this compound.
Detailed Protocol: Amide Coupling with a Primary Amine
-
Activation of Carboxylic Acid: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or DMF). Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1 equivalents) and, if necessary, an additive like 1-hydroxybenzotriazole (HOBt) (1.1 equivalents). Stir the mixture at room temperature for 15-30 minutes to form the active ester intermediate.
-
Addition of Amine: Add the desired primary amine (1 equivalent) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature until completion, as monitored by TLC. Reaction times can vary from a few hours to overnight.
-
Workup: Dilute the reaction mixture with an organic solvent and wash successively with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired N-substituted 1-acetylindole-2-carboxamide.
Application Note 3: Deacetylation - Unveiling the Final Bioactive Core
For many synthetic targets, the N-acetyl group is a temporary protecting group that must be removed in the final steps of the synthesis. This protocol details the deacetylation of an N-acetylated indole derivative.[3]
Reaction Scheme: Deacetylation
Sources
- 1. safrole.com [safrole.com]
- 2. This compound | C11H9NO3 | CID 10219867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CA2261453C - Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities [mdpi.com]
- 7. This compound | 10441-26-6 [chemicalbook.com]
Application Notes & Protocols: 1-Acetylindole-2-carboxylic Acid as a Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds
Introduction: The Strategic Value of 1-Acetylindole-2-carboxylic Acid in Heterocyclic Chemistry
In the landscape of medicinal chemistry and drug development, the indole nucleus is a privileged scaffold, forming the core of numerous natural products and synthetic pharmaceuticals. Within this class of compounds, this compound emerges as a particularly valuable and versatile starting material. Its utility stems from a unique combination of structural features: an activated indole core, a carboxylic acid handle for diverse functionalization, and a readily cleavable N-acetyl protecting group. These attributes make it an ideal precursor for the construction of more complex, fused heterocyclic systems, which are often associated with a wide spectrum of biological activities.
This guide provides an in-depth exploration of this compound as a key building block in modern organic synthesis. We will delve into the rationale behind its application, present detailed, field-proven protocols for its use in the synthesis of pyrazino[1,2-a]indoles and β-carbolines, and offer insights into the mechanistic underpinnings of these transformations. The protocols and data presented herein are designed to be a self-validating resource for researchers, scientists, and drug development professionals, enabling the reliable synthesis of novel heterocyclic entities for further investigation.
Synthesis of the Precursor: this compound
The journey into the diverse world of heterocyclic compounds derived from this compound begins with its own efficient synthesis. A common and reliable method involves the N-acetylation of commercially available indole-2-carboxylic acid.
Protocol 1: N-Acetylation of Indole-2-carboxylic Acid
This protocol details the acetylation of indole-2-carboxylic acid using acetic anhydride. The use of triethylamine as a base and 4-dimethylaminopyridine (DMAP) as a catalyst ensures an efficient reaction.
Materials and Equipment:
-
Indole-2-carboxylic acid
-
Acetic anhydride
-
Triethylamine
-
4-Dimethylaminopyridine (DMAP)
-
Acetone
-
Hydrochloric acid (33% aq.)
-
Ice
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
To a solution of 4-dimethylaminopyridine (0.48 g) and triethylamine (70 ml) in acetone (100 ml) in a round-bottom flask, add indole-2-carboxylic acid (64.4 g) at 40-50 °C.
-
Stir the mixture for 15 minutes at 45 °C.
-
Cool the reaction mixture to 20 °C in an ice bath.
-
Slowly add acetic anhydride (42 ml) to the mixture, maintaining the temperature between 20-25 °C.
-
Continue stirring for an additional 45 minutes.
-
Prepare a mixture of 33% aqueous HCl (52 ml), ice (100 g), and water (160 ml).
-
Pour the reaction mixture into the acidic ice-water mixture and stir for 1 hour at 15 °C to precipitate the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with ice water and dry it thoroughly. This procedure typically yields N-acetyl-indole-2-carboxylic acid in high purity[1].
Expected Yield: ~92.6%[1].
Application I: Synthesis of Pyrazino[1,2-a]indoles
The pyrazino[1,2-a]indole scaffold is a tricyclic system that has garnered significant attention in medicinal chemistry due to its presence in compounds with neuropsychiatric, anti-infectious, and anti-cancer properties[2][3][4]. This compound serves as an excellent starting point for the construction of pyrazino[1,2-a]indole-1,3(2H,4H)-diones.
Mechanistic Rationale
The synthetic strategy involves an initial amidation of the carboxylic acid, followed by an intramolecular cyclization. The N-acetyl group can be hydrolyzed during the reaction sequence or in a subsequent step. The key transformation is the formation of the pyrazine ring fused to the indole core.
Protocol 2: Synthesis of Pyrazino[1,2-a]indole-1,3(2H,4H)-dione
This protocol describes a one-pot synthesis starting from the corresponding acid ester, which can be derived from this compound. The amidation is followed by an intramolecular cyclization to yield the desired tricyclic product.
Materials and Equipment:
-
Ester of this compound (e.g., methyl or ethyl ester)
-
Thionyl chloride (SOCl₂)
-
Ammonia gas (NH₃) or an ammonia solution
-
Suitable aprotic solvent (e.g., Dichloromethane, Toluene)
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Gas inlet tube
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Convert the this compound to its corresponding acid chloride by reacting it with thionyl chloride in an inert solvent.
-
Carefully bubble ammonia gas through the solution of the acid chloride, or add an ammonia solution, to form the amide intermediate.
-
This intermediate amide can then undergo an intramolecular cyclization in the same pot to form the pyrazino[1,2-a]indole-1,3(2H,4H)-dione[5]. The specific conditions for cyclization (e.g., heating, addition of a base) may need to be optimized depending on the substrate.
Note: The synthesis of various substituted pyrazinoindoles often involves the cyclization of an indole with functional groups on the C2 position and a nucleophile attached to the indole nitrogen[2][6]. While the provided search results give a general overview, specific, detailed protocols starting directly from this compound for this class are often part of larger synthetic schemes within primary literature.
Workflow for Pyrazino[1,2-a]indole Synthesis
Caption: General workflow for the synthesis of pyrazino[1,2-a]indoles.
Application II: Synthesis of β-Carbolines
β-Carbolines are another class of indole-containing alkaloids with a wide range of pharmacological properties, including sedative, anxiolytic, and antitumor activities[7]. The synthesis of β-carboline derivatives can be achieved through various methods, and intermediates derived from indole-2-carboxylic acid play a crucial role.
Mechanistic Considerations
A common strategy for β-carboline synthesis is the Pictet-Spengler reaction, which involves the condensation of a tryptamine derivative with an aldehyde or ketone followed by cyclization[8][9]. While this compound itself is not a direct precursor in a classical Pictet-Spengler reaction, its derivatives, after modification of the carboxylic acid and potential removal of the acetyl group, can be utilized in multi-step syntheses.
A more direct application involves the decarboxylation of a tetrahydro-β-carboline carboxylic acid intermediate, which can be prepared from tryptophan, a closely related structure. The principles of decarboxylation are relevant to the reactivity of this compound.
Decarboxylation as a Key Step
Decarboxylation, the removal of a carboxyl group as CO₂, is a fundamental reaction in organic synthesis. For indole-2-carboxylic acids, this can be achieved under various conditions, including thermal, acidic, basic, or metal-catalyzed reactions[10][11][12]. The N-acetyl group in this compound can influence the ease of decarboxylation.
Protocol 3: Decarboxylation-Aromatization to a β-Carboline Scaffold
This protocol illustrates the decarboxylation and subsequent aromatization of a tetrahydro-β-carboline-3-carboxylic acid to form a β-carboline, a reaction type that highlights a key transformation applicable to derivatives of this compound.
Materials and Equipment:
-
Tetrahydro-β-carboline-3-carboxylic acid (as a model substrate)
-
Potassium dichromate (K₂Cr₂O₇)
-
Acetic acid
-
Sodium sulfite
-
Sodium hydroxide (NaOH) solution (2.5 M)
-
Water
-
Round-bottom flask with magnetic stirrer and heating mantle
-
Standard work-up and purification equipment
Procedure:
-
Dissolve tetrahydro-β-carboline-3-carboxylic acid (1 g, 4.6 mmol) in water (100 mL) in a round-bottom flask and heat to 100 °C with stirring[13].
-
Add potassium dichromate (9.5 g, 32 mmol) and acetic acid (10 mL) to the heated solution.
-
Continue to stir and heat the reaction mixture.
-
After the reaction is complete (monitor by TLC), cool the mixture.
-
Add sodium sulfite to quench the excess oxidizing agent.
-
Adjust the pH to 7 by the dropwise addition of 2.5 M NaOH solution.
-
The product can then be isolated by extraction and purified by chromatography or recrystallization.
Reaction Pathway for β-Carboline Synthesis
Caption: Key steps in the synthesis of β-carbolines.
Quantitative Data Summary
| Precursor/Intermediate | Product | Reagents | Conditions | Yield (%) | Reference |
| Indole-2-carboxylic acid | This compound | Acetic anhydride, Et₃N, DMAP | Acetone, 20-25 °C, 45 min | 92.6 | [1] |
| Tetrahydro-β-carboline-3-carboxylic acid | β-carboline | K₂Cr₂O₇, Acetic acid | Water, 100 °C | 47 | [13] |
Conclusion and Future Outlook
This compound stands as a testament to the power of strategic precursor design in synthetic organic chemistry. Its inherent reactivity and functional handles provide a reliable and versatile platform for the construction of complex heterocyclic systems of significant interest to the pharmaceutical and life sciences industries. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the vast chemical space accessible from this valuable starting material. Future applications will undoubtedly see the development of novel catalytic systems and one-pot procedures that further enhance the efficiency and scope of transformations involving this compound, solidifying its role as a cornerstone in the synthesis of next-generation bioactive molecules.
References
-
One-Pot Synthesis of Novel β-Carboline-{α-Acylaminoamide}-Bisindole Derivatives: Antibacterial Evaluation, Molecular Docking, and DFT Studies. (n.d.). Wiley Online Library. Retrieved January 9, 2026, from [Link]
-
Pyrazino[1,2-a]Indoles. (2021, August 10). Encyclopedia.pub. Retrieved January 9, 2026, from [Link]
-
Zhang, K., Tran, C., Alami, M., Hamze, A., & Provot, O. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Pharmaceuticals, 14(8), 779. MDPI AG. Retrieved from [Link]
-
Kondrachova, O., Gkeka, P., Tona, R., Dehnes, Y., Heyerdahl, S. L., Christ, F., ... & Tenti, G. (2023). Novel Pyrazino[1,2-a]indole-1,3(2H,4H)-dione Derivatives Targeting the Replication of Flaviviridae Viruses: Structural and Mechanistic Insights. Molecules, 28(15), 5727. MDPI AG. Retrieved from [Link]
-
Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids. (n.d.). Thieme Connect. Retrieved January 9, 2026, from [Link]
- Boesten, W. H. J., & Leusen, D. (2001). Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof. Google Patents.
-
Zhang, K., Tran, C., Alami, M., Hamze, A., & Provot, O. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. ResearchGate. Retrieved from [Link]
-
Zhang, K., Tran, C., Alami, M., Hamze, A., & Provot, O. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. MDPI. Retrieved from [Link]
-
SYNTHESIS AND MECHANISM STUDY OF NEW BIVALENT β-CARBOLINE DERIVATIVES. (2018). Malaysian Journal of Analytical Sciences, 22(5), 853-861. Retrieved from [Link]
-
Synthesis of β-carboline derivatives. (2015). Sciforum. Retrieved from [Link]
-
Săndulescu, R., Vlase, L., Muntean, D., & Tiperciuc, B. (2018). Recent Advances in the Synthesis of β-Carboline Alkaloids. Molecules, 23(7), 1647. MDPI AG. Retrieved from [Link]
-
On the Synthesis and Reactions of Indole-2-carboxylic Acid Hydrazide. (2015). ResearchGate. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]
-
Naik, N., Sharath, V., & Vijay Kumar, H. (2021). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry, 12(3), 279-289. Retrieved from [Link]
-
Methodologies for the Synthesis of β-Carbolines. (n.d.). LJMU Research Online. Retrieved January 9, 2026, from [Link]
-
Zhang, X., Wang, Z., Li, J., Wang, Y., Zhang, H., & Liu, Q. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14(1), 1-12. Retrieved from [Link]
-
This compound | CAS: 10441-26-6. (n.d.). FINETECH INDUSTRY LIMITED. Retrieved January 9, 2026, from [Link]
-
Zhang, X., Wang, Z., Li, J., Wang, Y., Zhang, H., & Liu, Q. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. MDPI AG. Retrieved from [Link]
-
Terashima, M., & Fujioka, M. (1982). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. Heterocycles, 19(1), 91. Retrieved from [Link]
-
Li, J., Li, Y., Feng, Y., Li, D., Liu, A., & Zhu, F. (2018). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters, 9(11), 1118-1123. Retrieved from [Link]
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2014). Journal of Medicinal Chemistry, 57(11), 4875-4895. Retrieved from [Link]
-
Decarboxylation of indole-3-carboxylic acids under metal-free conditions. (2016). ResearchGate. Retrieved from [Link]
-
Zhang, X., Wang, Z., Li, J., Wang, Y., Zhang, H., & Liu, Q. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. Retrieved from [Link]
-
Chen, Y., Liu, H., & Zhang, H. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry, 188, 112021. Retrieved from [Link]
-
Photo Click Reaction of Acylsilanes with Indoles. (2019). Chemistry – A European Journal, 25(57), 13131-13135. Retrieved from [Link]
-
(PDF) ChemInform Abstract: Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. (2010). ResearchGate. Retrieved from [Link]
-
Decarboxylation of Carboxylic Acids. (2022, October 20). YouTube. Retrieved from [Link]
-
Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism). (2021, August 12). Chemistry LibreTexts. Retrieved from [Link]
-
A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. (2023). Molecules, 28(9), 3704. Retrieved from [Link]
Sources
- 1. CA2261453C - Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof - Google Patents [patents.google.com]
- 2. Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Recent Advances in the Synthesis of β-Carboline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciforum.net [sciforum.net]
- 9. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 10. Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. mjas.analis.com.my [mjas.analis.com.my]
Introduction: The Significance of 1-Acetylindole-2-Carboxylic Acid
An Application Guide for the Scalable Synthesis of 1-Acetylindole-2-Carboxylic Acid
This compound is a pivotal building block in the landscape of pharmaceutical and fine chemical synthesis.[1][2] Its rigid indole core, functionalized with both a carboxylic acid and an N-acetyl group, makes it a versatile precursor for a wide range of more complex molecules. Notably, derivatives of indole-2-carboxylic acid are being investigated for various therapeutic applications, including as inhibitors for HIV-1 integrase and IDO1/TDO in cancer immunotherapy.[3][4][5] The development of a robust, safe, and scalable synthetic process is therefore paramount for researchers in drug discovery and development, enabling the consistent production of high-purity material for further investigation.
This application note provides a comprehensive, field-proven guide to the scale-up synthesis of this compound. Moving beyond a simple recitation of steps, we delve into the causality behind the chosen methodology, address critical safety considerations for industrial application, and establish a framework for analytical validation.
Part 1: Strategic Synthesis Pathway
For a successful scale-up, the chosen synthetic route must be efficient, reproducible, and economically viable. The most direct and widely adopted strategy for producing this compound is the N-acetylation of commercially available indole-2-carboxylic acid.
Rationale for Route Selection:
-
High Atom Economy: The reaction is a direct acylation, minimizing waste.
-
Commercially Available Starting Material: Indole-2-carboxylic acid is readily available from various chemical suppliers, bypassing the need for multi-step preparations like the Fischer indole cyclization from precursor materials.[6][7]
-
Well-Established Chemistry: The N-acetylation of indoles is a well-documented and understood transformation, reducing the risks associated with process development.[8][9]
-
Favorable Reaction Conditions: The reaction proceeds under relatively mild conditions, avoiding the need for high-pressure or cryogenic equipment.
Reaction Mechanism: N-Acetylation
The core of this synthesis is the nucleophilic attack of the indole nitrogen on an activated acylating agent, acetic anhydride. The reaction is typically base-promoted and can be catalyzed.
-
Deprotonation: A base, such as triethylamine (TEA), deprotonates the indole N-H group, significantly increasing its nucleophilicity.
-
Nucleophilic Attack: The resulting indolide anion attacks one of the electrophilic carbonyl carbons of acetic anhydride.
-
Intermediate Formation: A tetrahedral intermediate is formed.
-
Elimination & Product Formation: The intermediate collapses, eliminating an acetate anion as a leaving group and forming the N-acetylated product. The acetate anion is subsequently protonated by the triethylammonium cation, regenerating the base in its neutral form and producing acetic acid as a byproduct.
-
Catalysis (Optional but Recommended): 4-Dimethylaminopyridine (DMAP) is often used in catalytic amounts to accelerate the reaction. DMAP is a hyper-nucleophilic acylation catalyst that reacts with acetic anhydride to form a highly reactive acetylpyridinium intermediate, which is then more readily attacked by the indole nitrogen.
Below is a diagram illustrating the catalytic mechanism.
Caption: Catalytic cycle for DMAP-assisted N-acetylation of indole.
Part 2: Detailed Scale-Up Protocol
This protocol is designed for a laboratory scale-up (e.g., 50-100 g scale) and can be adapted for pilot plant production with appropriate engineering controls.
Materials and Equipment
| Reagents | Grade | Supplier Example |
| Indole-2-carboxylic acid | ≥98% | Sigma-Aldrich, TCI |
| Acetic Anhydride | ≥99% (Reagent Grade) | Sigma-Aldrich, Fisher Scientific |
| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich |
| 4-Dimethylaminopyridine (DMAP) | ≥99% | Sigma-Aldrich |
| Acetone | ACS Grade | Fisher Scientific |
| Hydrochloric Acid (HCl) | 33-37% (Concentrated) | VWR |
| Deionized Water | N/A | In-house |
| Equipment |
| 2L three-neck round-bottom flask (or jacketed glass reactor) |
| Overhead mechanical stirrer with PTFE paddle |
| Temperature probe (thermocouple) |
| 500 mL pressure-equalizing dropping funnel |
| Heating/cooling mantle or circulating bath |
| Buchner funnel and vacuum flask (appropriately sized) |
| Laboratory vacuum pump |
| Drying oven or vacuum oven |
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Step-by-Step Methodology
Based on the procedure outlined in patent CA2261453C.[6]
-
Reactor Setup:
-
In a 2L three-neck flask equipped with an overhead stirrer, temperature probe, and dropping funnel, add indole-2-carboxylic acid (64.4 g, 0.4 mol).
-
Add acetone (100 mL), triethylamine (70 mL, 0.5 mol), and 4-dimethylaminopyridine (0.48 g, 3.9 mmol).
-
Begin stirring to form a slurry or solution.
-
-
Reaction Execution:
-
Using a cooling bath, adjust the internal temperature of the mixture to 20°C.
-
Charge the dropping funnel with acetic anhydride (42 mL, 0.445 mol).
-
Add the acetic anhydride dropwise to the stirred mixture over 30-40 minutes, ensuring the internal temperature does not exceed 25°C. An exothermic reaction will occur.
-
After the addition is complete, continue to stir the mixture at 20-25°C for 45-60 minutes.
-
-
Reaction Monitoring:
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
-
Work-up and Isolation:
-
In a separate, appropriately sized beaker (e.g., 4L), prepare a quench solution by combining concentrated HCl (52 mL) with crushed ice (100 g) and deionized water (160 mL). Stir to create a cold, acidic solution.
-
Once the reaction is complete, slowly pour the reaction mixture into the vigorously stirred quench solution.
-
A precipitate (the crude product) will form immediately. Continue stirring the resulting slurry in an ice bath for 1 hour to ensure complete precipitation.
-
-
Purification:
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with several portions of ice-cold deionized water until the filtrate is neutral (pH ~7). This removes residual acids and triethylamine hydrochloride salts.
-
Dry the solid product in a vacuum oven at 50-60°C to a constant weight.
-
Quantitative Data Summary
| Component | Molar Mass ( g/mol ) | Amount (g) | Volume (mL) | Moles | Molar Eq. |
| Indole-2-carboxylic acid | 161.16 | 64.4 | - | 0.40 | 1.0 |
| Acetic Anhydride | 102.09 | 45.4 | 42.0 | 0.445 | 1.11 |
| Triethylamine | 101.19 | 50.8 | 70.0 | 0.50 | 1.25 |
| 4-DMAP | 122.17 | 0.48 | - | 0.0039 | 0.01 |
| Expected Product | 203.19 | ~74.7 g | - | ~0.37 | ~92% Yield |
Note: The expected yield is based on literature reports and may vary.[6]
Part 3: Critical Safety & Handling (EHS)
Scaling up chemical synthesis magnifies potential hazards. Strict adherence to safety protocols is non-negotiable.
-
Engineering Controls: All operations must be conducted within a certified, high-flow chemical fume hood or a closed reactor system with appropriate ventilation.[10] An emergency shower and eyewash station must be immediately accessible.[11]
-
Personal Protective Equipment (PPE):
-
Reagent-Specific Hazards:
-
Acetic Anhydride: Flammable liquid and vapor.[13] It is corrosive and causes severe skin burns and eye damage.[14] Inhalation can be fatal.[13] It reacts violently with water, generating heat and acetic acid fumes.[12][14] Store in a dedicated flammables cabinet away from heat and ignition sources.[13]
-
Triethylamine: Flammable liquid with a low flash point. It is corrosive and toxic.
-
Acetone: Highly flammable liquid. Vapors can form explosive mixtures with air.[10]
-
-
Spill & Waste Management:
-
Have spill kits rated for flammable and corrosive liquids readily available. For acetic anhydride spills, use a liquid-absorbent material like sand or diatomaceous earth; do not use water.[10][12]
-
Collect all liquid and solid chemical waste in appropriately labeled containers for disposal according to institutional and local regulations. Do not pour waste down the drain.[12]
-
Part 4: Analytical Characterization
To ensure the final product meets the required specifications, a suite of analytical tests should be performed.
-
Identity Confirmation:
-
¹H and ¹³C NMR: To confirm the chemical structure and the presence of the acetyl group.
-
Mass Spectrometry (MS): To verify the molecular weight (203.19 g/mol ).[2]
-
-
Purity Assessment:
-
HPLC: A reverse-phase HPLC method can be developed to determine the purity of the product and quantify any residual starting material or byproducts.[15]
-
Melting Point: The melting point should be sharp and consistent with literature values.
-
Elemental Analysis: To confirm the elemental composition (C, H, N).
-
Conclusion
This application note details a robust and scalable protocol for the synthesis of this compound via N-acetylation of indole-2-carboxylic acid. By providing a rationale for the synthetic strategy, a detailed step-by-step procedure, and critical safety information, this guide serves as a valuable resource for researchers and drug development professionals. Adherence to the outlined analytical and safety procedures will ensure the consistent and safe production of this important chemical intermediate.
References
- Indole-2-carboxylic Acid: A Comprehensive Overview. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
- CN102020600A - Synthetic method of indole-2-carboxylic acid.
- Acetic Anhydride - IsoLab. University of Washington.
- SAFETY DATA SHEET - Acetic anhydride. (2023). Sigma-Aldrich.
- Acetic Anhydride - Safety D
- Safety Data Sheet: Acetic acid anhydride. Carl ROTH.
- ICSC 0209 - ACETIC ANHYDRIDE.
- CA2261453C - Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof.
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). Molecules.
- Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing.
- Process for the preparation of an optically active indoline-2-carboxylic acid or deriv
- Development of one-pot direct N-acylation of indole with carboxylic acids.
- This compound CAS#: 10441-26-6. ChemicalBook.
- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2022). MDPI.
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. (2020). European Journal of Medicinal Chemistry.
- This compound. PubChem.
- A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. Heterocycles.
Sources
- 1. This compound CAS#: 10441-26-6 [amp.chemicalbook.com]
- 2. This compound | C11H9NO3 | CID 10219867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CA2261453C - Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. researchgate.net [researchgate.net]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. carlroth.com [carlroth.com]
- 11. fishersci.ca [fishersci.ca]
- 12. IsoLab - Acetic Anhydride [isolab.ess.washington.edu]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. chemicalsafety.ilo.org [chemicalsafety.ilo.org]
- 15. longdom.org [longdom.org]
Application Notes and Protocols for the Solid-Phase Synthesis of Indole-2-Carboxamide Libraries using 1-Acetylindole-2-carboxylic Acid
Introduction: The Indole Scaffold in Modern Drug Discovery
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and synthetic molecules with significant biological activities.[1][2] This bicyclic aromatic heterocycle, consisting of a fused benzene and pyrrole ring, is a key structural component in numerous FDA-approved drugs, including anticancer agents like vinblastine and vincristine, the anti-inflammatory drug indomethacin, and vital biomolecules such as serotonin.[3][4] The versatility of the indole ring allows it to interact with a multitude of biological targets, making it a highly sought-after motif in the design of novel therapeutics for cancer, infectious diseases, and neurodegenerative disorders.[1][5]
Combinatorial chemistry and solid-phase organic synthesis (SPOS) have revolutionized the drug discovery process by enabling the rapid generation of large libraries of related compounds for high-throughput screening.[6] Applying SPOS to the synthesis of substituted indoles offers a powerful strategy to explore the chemical space around this important scaffold efficiently.[7] This application note provides a detailed guide for the use of 1-acetylindole-2-carboxylic acid as a key building block for the solid-phase synthesis of diverse indole-2-carboxamide libraries. The N-acetyl group serves as a crucial protecting group, mitigating undesired side reactions at the indole nitrogen during subsequent synthetic transformations.
Strategic Overview of the Solid-Phase Synthesis Workflow
The solid-phase synthesis of an indole-2-carboxamide library from this compound involves a multi-step process. The core strategy is to first anchor the indole scaffold to a solid support, then perform chemical modifications to introduce diversity, and finally cleave the desired products from the resin.
The workflow can be conceptually broken down into the following key stages:
-
Immobilization: Covalent attachment of this compound to a suitable solid support, typically Merrifield resin, via an ester linkage.
-
On-Resin Diversification (Optional): Chemical modification of the resin-bound indole scaffold, most commonly at the C3 position, to introduce points of diversity.
-
Amide Bond Formation: Coupling of a diverse range of primary or secondary amines to the C2-carbonyl group of the resin-bound indole.
-
Cleavage and Deprotection: Release of the final indole-2-carboxamide products from the solid support, potentially with concomitant removal of the N-acetyl protecting group.
This strategic approach allows for the late-stage introduction of diversity elements, leading to the efficient generation of a library of compounds from a common intermediate.
Figure 1: General workflow for the solid-phase synthesis of an indole-2-carboxamide library.
Part 1: Immobilization of this compound on Merrifield Resin
The initial and critical step is the covalent attachment of the indole building block to the solid support. Merrifield resin, a chloromethylated polystyrene-divinylbenzene resin, is a common choice for this purpose. The cesium salt method is a reliable and widely used technique for the esterification of carboxylic acids to Merrifield resin.[5]
Rationale for the Cesium Salt Method
The cesium salt of the carboxylic acid exhibits enhanced nucleophilicity and solubility in polar aprotic solvents like dimethylformamide (DMF) compared to other alkali metal salts. This facilitates the SN2 displacement of the chloride on the Merrifield resin, leading to the formation of a stable benzyl ester linkage.[8]
Protocol 1: Preparation of the Cesium Salt of this compound
-
Dissolve this compound (1.0 eq.) in a minimal amount of methanol.
-
Add water (approximately 10% of the methanol volume).
-
Titrate the solution to a pH of 7.0 with a 20% aqueous solution of cesium carbonate (Cs₂CO₃).
-
Remove the solvent under reduced pressure (rotary evaporation).
-
To ensure the complete removal of water, add DMF and evaporate to dryness. Repeat this step.
-
Dry the resulting cesium salt under high vacuum to a constant weight.
Protocol 2: Loading of this compound onto Merrifield Resin
-
Swell the Merrifield resin (1.0 eq., based on substitution level) in DMF (10-15 mL per gram of resin) for at least 1 hour in a reaction vessel.
-
Add the dried cesium salt of this compound (1.2-1.5 eq.) to the swollen resin.
-
Agitate the mixture at 50 °C for 12-24 hours. The reaction can be monitored for the disappearance of the chloromethyl groups using a qualitative test (e.g., Beilstein test).
-
After the reaction is complete, filter the resin and wash it sequentially with DMF (3x), a 1:1 mixture of DMF/water (3x), DMF (3x), dichloromethane (DCM) (3x), and methanol (3x).
-
Dry the resin under high vacuum to a constant weight.
Table 1: Typical Reaction Parameters for Immobilization
| Parameter | Value/Condition |
| Resin | Merrifield Resin (1% DVB) |
| Starting Material | This compound |
| Activation Method | Cesium Salt Formation |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 50 °C |
| Reaction Time | 12-24 hours |
| Equivalents of Acid | 1.2-1.5 |
Part 2: On-Resin Diversification of the Indole Scaffold
With the indole nucleus anchored to the solid support, further modifications can be performed to introduce diversity. The C3 position of the indole is particularly susceptible to electrophilic substitution.
Protocol 3: On-Resin C3-Aminomethylation (Mannich-type Reaction)
-
Swell the resin-bound 1-acetylindole-2-carboxylate in a suitable solvent such as 1,4-dioxane or DCM.
-
Add a pre-mixed solution of an appropriate secondary amine (e.g., morpholine, piperidine; 5.0 eq.) and aqueous formaldehyde (37%, 5.0 eq.) in acetic acid.
-
Agitate the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by taking a small sample of the resin, cleaving the product, and analyzing by LC-MS.
-
Upon completion, filter the resin and wash thoroughly with the reaction solvent, followed by DCM and methanol, and dry under vacuum.
Part 3: Amide Bond Formation
The formation of the amide bond at the C2 position is a key step in generating the final carboxamide library. This is typically achieved by coupling a diverse set of amines to the resin-bound carboxylic acid ester. However, direct amidation of the benzyl ester can be challenging. A more robust approach involves the initial cleavage of the ester to the free carboxylic acid, followed by standard amide coupling. For the purpose of this protocol, we will assume the direct aminolysis of the benzyl ester is not efficient and proceed with a two-step approach for generating the amide bond.
Note: Direct aminolysis of the benzyl ester may be possible under certain conditions (e.g., high temperature, microwave irradiation), but this often leads to a mixture of products and may not be suitable for library synthesis.
A more reliable, albeit longer, route involves a "safety-catch" linker strategy where the initial linkage is stable to certain reagents but can be activated for cleavage under specific conditions. For the sake of a more general protocol with Merrifield resin, we will proceed with the understanding that the ester will be cleaved and the resulting acid will be coupled to the amine in solution phase after cleavage. However, for a true solid-phase synthesis of the amide library, one would ideally use a linker that allows for on-resin amide bond formation.
For the purpose of illustrating the synthesis of a library, we will describe the final cleavage of the ester and subsequent solution-phase amidation.
Part 4: Cleavage and Final Product Generation
The final step is the cleavage of the synthesized molecules from the solid support. For compounds attached to Merrifield resin via a benzyl ester linkage, strong acidic conditions are typically required.
Causality Behind Cleavage Conditions
Trifluoroacetic acid (TFA) is a common reagent for cleavage in solid-phase synthesis. However, the benzyl ester linkage of Merrifield resin is relatively stable to TFA alone. Stronger acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) are often used for complete cleavage.[1] These strong acids can also lead to side reactions, and the use of scavengers (e.g., triisopropylsilane, water, phenol) is crucial to quench reactive cationic species generated during cleavage.
The stability of the N-acetyl group under these strong acidic conditions is a key consideration. While it is generally more stable than N-Boc or N-Fmoc groups, prolonged exposure to strong acid can lead to its removal.[1] This can be advantageous if the final desired product is the N-unsubstituted indole-2-carboxamide.
Protocol 4: Cleavage from Merrifield Resin with Concomitant N-Deacetylation
-
Swell the resin in DCM in a reaction vessel.
-
Prepare a cleavage cocktail. A common cocktail is Reagent B (TFA:water:phenol:triisopropylsilane = 88:5:5:2).[1]
-
Add the cleavage cocktail to the resin (10-20 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA or DCM.
-
Combine the filtrates and concentrate under a stream of nitrogen or by rotary evaporation.
-
Precipitate the crude product by adding cold diethyl ether.
-
Collect the precipitate by centrifugation or filtration and wash with cold ether.
-
Purify the crude product by preparative HPLC.
Figure 2: Conceptual diagram of the cleavage and deprotection step.
Protocol 5: Selective N-Deacetylation (if required post-cleavage)
If the cleavage conditions do not result in complete deacetylation, or if a milder cleavage is used that leaves the N-acetyl group intact, a subsequent deacetylation step can be performed in solution.
-
Dissolve the N-acetylated indole-2-carboxylic acid or carboxamide in a suitable solvent (e.g., methanol, ethanol).
-
Add hydrazine hydrate (excess, e.g., 10-20 eq.).
-
Heat the reaction mixture at reflux for 2-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the product by crystallization or chromatography.
Part 5: Solution-Phase Amide Coupling to Generate the Library
Following cleavage, the resulting this compound (or its deacetylated form) can be coupled with a library of amines.
Protocol 6: Amide Coupling using HATU
-
Dissolve the cleaved carboxylic acid (1.0 eq.) in DMF.
-
Add HATU (1.1 eq.) and N,N-diisopropylethylamine (DIPEA) (3.0 eq.).
-
Stir the mixture for 10-15 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.2 eq.).
-
Stir the reaction at room temperature for 2-12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final indole-2-carboxamide by flash chromatography or preparative HPLC.
Table 2: Common Amide Coupling Reagents
| Reagent | Activating Agent | Base |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | DIPEA |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | DIPEA |
| EDC/HOBt | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / Hydroxybenzotriazole | DIPEA or NMM |
Analytical Monitoring of the Synthesis
Throughout the solid-phase synthesis, it is essential to monitor the progress of each reaction. This can be achieved by cleaving a small amount of resin-bound material and analyzing the product by HPLC and mass spectrometry. Qualitative tests, such as the Kaiser test for free amines, can also be employed where appropriate.
Conclusion
The use of this compound in solid-phase synthesis provides a robust and versatile platform for the generation of diverse indole-2-carboxamide libraries. The N-acetyl protecting group effectively shields the indole nitrogen, allowing for a range of chemical transformations on the solid support. The protocols outlined in this application note provide a comprehensive guide for researchers in drug discovery and medicinal chemistry to efficiently synthesize and explore this important class of compounds. While the provided protocols are based on established methodologies, optimization for specific substrates may be required to achieve optimal results.
References
- Bian, J., Luan, Y., Wang, C., & Zhang, L. (2016). Discovery of N-hydroxy-4-(1H-indol-3-yl)butanamide as a histone deacetylase inhibitor. Drug discoveries & therapeutics, 10(3), 163–166.
- de Koning, C. B., & Michael, J. P. (2009). The Synthesis of 2- and 3-Substituted Indoles. CORE.
-
Aapptec. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Retrieved from [Link]
- MDPI. (2018).
- Reddit. (2023).
- Knepper, K., Vanderheiden, S., & Bräse, S. (2012). Synthesis of diverse indole libraries on polystyrene resin--scope and limitations of an organometallic reaction on solid supports. Beilstein journal of organic chemistry, 8, 1191–1199.
- Patil, S. A., Patil, R., & Miller, D. D. (2009). Solid phase synthesis of biologically important indoles. Current medicinal chemistry, 16(20), 2531–2565.
- Nicolaou, K. C., Roecker, A. J., Hughes, R., van Summeren, R., Pfefferkorn, J. A., & Winssinger, N. (2003). Novel strategies for the solid phase synthesis of substituted indolines and indoles. Bioorganic & medicinal chemistry, 11(3), 465–476.
-
Aapptec. (n.d.). Cleaving peptides from Merrifield resin; TFMSA cleavage. Retrieved from [Link]
- Palacz, A., & Rajewska, A. (2013). Microwave-assisted TFA cleavage of peptides from Merrifield resin. Journal of peptide science : an official publication of the European Peptide Society, 19(2), 94–101.
- MDPI. (2021). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 26(23), 7268.
- Palomba, M., et al. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. ARKIVOC, 2019(2), 163-175.
- Patil, S. A., Patil, R., & Miller, D. D. (2009). Solid phase synthesis of biologically important indoles. Current medicinal chemistry, 16(20), 2531–2565.
Sources
- 1. Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists [mdpi.com]
- 3. Synthesis of diverse indole libraries on polystyrene resin – Scope and limitations of an organometallic reaction on solid supports - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials | European Journal of Chemistry [eurjchem.com]
- 8. reddit.com [reddit.com]
Application Note & Protocols: Strategic Derivatization of 1-Acetylindole-2-carboxylic Acid for Combinatorial Library Synthesis
Abstract
The indole nucleus is a cornerstone scaffold in medicinal chemistry, present in a multitude of natural products and FDA-approved drugs.[1] Specifically, the indole-2-carboxamide motif is a validated pharmacophore with a wide range of biological activities, including anti-cancer and anti-tuberculosis properties.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of 1-acetylindole-2-carboxylic acid, a versatile and readily available starting material for the synthesis of diverse chemical libraries. We will explore orthogonal chemical strategies to functionalize three key positions of the molecule: the C2-carboxylic acid, the N1-acetyl group, and the indole core itself. This guide emphasizes the causality behind experimental choices and provides detailed, field-proven protocols to empower the rapid generation of novel molecular entities for screening and lead optimization.
The Strategic Value of the this compound Scaffold
This compound (CAS 10441-26-6) is an ideal starting point for library synthesis due to its inherent chemical handles that allow for controlled, sequential, or parallel diversification.[4] The molecule presents three primary vectors for chemical modification:
-
C2-Carboxylic Acid: The most apparent functional group, readily converted into amides, esters, and other derivatives, serving as the primary anchor for introducing a wide array of R¹ groups.
-
N1-Acetyl Group: This group serves a dual purpose. It acts as a protecting group for the indole nitrogen, preventing unwanted side reactions during C2-functionalization.[5] Subsequently, its removal unmasks the N-H bond for a second round of diversification (alkylation, acylation) to introduce R² groups.
-
Indole Ring (C3-C7): The aromatic core can be functionalized, typically through electrophilic substitution or, more controllably, via cross-coupling reactions on a pre-functionalized (e.g., halogenated) scaffold to introduce R³ groups.
This multi-handle approach allows for the systematic exploration of the chemical space around the indole-2-carboxamide core, a critical activity in structure-activity relationship (SAR) studies.
Figure 1: Overall strategy for library synthesis from this compound.
Vector 1: Derivatization at the C2-Carboxylic Acid via Amide Coupling
The most common and impactful derivatization is the formation of an amide bond, yielding indole-2-carboxamides. This is typically achieved by activating the carboxylic acid, followed by nucleophilic attack from a primary or secondary amine.
Rationale for Reagent Selection
While converting the carboxylic acid to a more reactive species like an acyl chloride is possible, it often involves harsh conditions (e.g., SOCl₂) that may not be compatible with sensitive functional groups in a library setting.[6] Therefore, in-situ coupling reagents are preferred.[7] The choice of coupling reagent is critical and depends on the reactivity of the amine and the steric hindrance around the coupling partners.
| Coupling Reagent | Acronym | Activating Additive | Key Advantages & Considerations |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC, EDCI | HOBt, HOAt | Water-soluble urea byproduct (easy removal). Cost-effective. Standard for routine couplings.[8] |
| Dicyclohexylcarbodiimide | DCC | HOBt | Forms insoluble dicyclohexylurea (DCU) byproduct (filtration removal). Can cause allergic reactions. |
| (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | PyBOP | None needed | High reactivity, good for hindered couplings. Generates carcinogenic HMPA as a byproduct. |
| (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | HATU | None needed | Very high reactivity, low rate of epimerization for chiral substrates. More expensive. Excellent for difficult couplings. |
Protocol 1: General Procedure for EDC/HOBt Mediated Amide Coupling
This protocol is a robust starting point for coupling a diverse range of amines to the this compound core.
Materials:
-
This compound
-
Amine (R¹-NH₂) (1.1 equivalents)
-
EDC·HCl (1.2 equivalents)
-
HOBt (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aq. NaHCO₃, 1 M aq. HCl, Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous DMF (or DCM, approx. 0.2 M), add HOBt (1.2 equiv) and EDC·HCl (1.2 equiv).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 equiv) followed by the dropwise addition of DIPEA (2.5 equiv).
-
Stir the reaction at room temperature for 3-12 hours. Monitor reaction progress by TLC or LC-MS.[8]
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or preparative HPLC to yield the desired indole-2-carboxamide.
Figure 2: Experimental workflow for C2-amide library synthesis.
Vector 2: N1-Position Derivatization via Deacetylation and Functionalization
Accessing the N1 position unlocks a second, powerful vector for library diversification. This is a two-step process: removal of the N-acetyl group followed by N-alkylation or N-acylation.
Step 1: N-Deacetylation
The key is to selectively cleave the N-acetyl amide bond without hydrolyzing the C2-carboxamide or ester. Mild basic conditions are generally effective.
Rationale for Method Selection:
-
Zemplén Deacetylation: A catalytic amount of sodium methoxide in methanol is a classic and highly effective method for removing acetyl groups from hydroxyls and, under slightly more forcing conditions, from indole nitrogens.[9] It is generally mild enough to preserve other ester or amide functionalities.
-
Other Basic Conditions: Aqueous bases like LiOH or K₂CO₃ in methanol can also be employed, though they may require careful monitoring to avoid hydrolysis of other functional groups.
-
Iodotrimethylsilane (Me₃SI): For substrates sensitive to strong bases, Me₃SI offers a very mild and chemoselective method for deacetylation under neutral conditions.[10]
Protocol 2: N-Deacetylation using Sodium Methoxide
Materials:
-
N1-acetylated indole-2-carboxamide derivative
-
Sodium methoxide (NaOMe), 25 wt% solution in methanol
-
Anhydrous Methanol (MeOH)
-
Amberlite® IR120 (H⁺ form) resin or similar acidic resin
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve the N1-acetylated indole derivative (1.0 equiv) in anhydrous methanol (approx. 0.1 M).
-
Add a catalytic amount of sodium methoxide solution (e.g., 0.1-0.2 equivalents) at room temperature.
-
Stir the mixture and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Once the starting material is consumed, add acidic ion-exchange resin (e.g., Amberlite® IR120) until the pH of the solution becomes neutral (pH ~7).
-
Stir for an additional 15 minutes, then filter off the resin, washing thoroughly with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure. The resulting crude N-H indole derivative is often pure enough for the next step or can be purified by chromatography if necessary.
Step 2: N-Alkylation/Acylation
With the indole N-H unmasked, it can be functionalized using a variety of electrophiles.
Protocol 3: General Procedure for N-Alkylation
Materials:
-
N-H indole-2-carboxamide derivative
-
Alkylating agent (R²-X, where X = Br, I, OTs) (1.2 equivalents)
-
Base (e.g., Cs₂CO₃, K₂CO₃, or NaH) (1.5 equivalents)
-
Anhydrous DMF or Acetonitrile (MeCN)
Procedure:
-
To a solution of the N-H indole derivative (1.0 equiv) in anhydrous DMF, add the base (e.g., Cs₂CO₃, 1.5 equiv).
-
Stir the suspension at room temperature for 20-30 minutes.
-
Add the alkylating agent (1.2 equiv) and stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until completion (monitor by TLC/LC-MS).
-
Quench the reaction by carefully adding water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by silica gel column chromatography to obtain the N-alkylated product.
Figure 3: Workflow for derivatization at the N1-position.
Vector 3: Derivatization of the Indole Ring via Cross-Coupling
For advanced library synthesis, functionalizing the benzene portion of the indole core provides a third diversification point. This is most reliably achieved using palladium-catalyzed cross-coupling reactions.[11][12] This strategy requires a starting material with a handle for coupling, such as a bromine or iodine atom (e.g., 1-acetyl-5-bromoindole-2-carboxylic acid).
Rationale for Strategy
Palladium-catalyzed reactions like the Suzuki (using boronic acids) and Buchwald-Hartwig (using amines or phenols) couplings are exceptionally powerful for forming C-C and C-heteroatom bonds with high functional group tolerance, making them ideal for library synthesis.[13][14]
Protocol 4: Representative Suzuki Coupling on a Bromo-Indole Scaffold
This protocol describes the coupling of a boronic acid to a bromo-indole derivative to introduce a new aryl or vinyl group (R³).
Materials:
-
1-Acetyl-5-bromoindole-2-carboxamide derivative (1.0 equiv)
-
Boronic acid (R³-B(OH)₂) (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.05 equivalents)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (3.0 equivalents)
-
Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)
Procedure:
-
In a reaction vessel, combine the bromo-indole derivative (1.0 equiv), boronic acid (1.5 equiv), palladium catalyst (0.05 equiv), and base (3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., Dioxane and Water 4:1).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC/LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the C5-functionalized indole.
Figure 4: Workflow for Suzuki cross-coupling on a halogenated indole scaffold.
Conclusion
This compound is a powerful and versatile scaffold for combinatorial library synthesis. By strategically addressing its three distinct points of chemical reactivity, researchers can efficiently generate large and diverse collections of novel indole-2-carboxamides. The protocols outlined in this note provide robust and reproducible methods for derivatization at the C2-acid, the N1-position, and the indole core, enabling a comprehensive exploration of the chemical space around this privileged medicinal chemistry scaffold.
References
- Title: Palladium-Catalyzed CO and CC Coupling Reactions of Electron-Rich Indoles Source: Vertex AI Search URL
-
Title: Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts Source: MDPI URL: [Link]
-
Title: Palladium‐Catalyzed Indole Ring Synthesis Source: ResearchGate URL: [Link]
-
Title: Palladium-catalyzed synthesis of indoles via ammonia cross-coupling-alkyne cyclization Source: PubMed URL: [Link]
-
Title: Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility Source: PMC - NIH URL: [Link]
-
Title: Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support Source: PubMed URL: [Link]
-
Title: Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells Source: PMC - NIH URL: [Link]
-
Title: this compound Source: PubChem URL: [Link]
-
Title: Me3SI-promoted chemoselective deacetylation: a general and mild protocol Source: PMC - NIH URL: [Link]
-
Title: Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials Source: European Journal of Chemistry URL: [Link]
-
Title: Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors Source: RSC Advances URL: [Link]
-
Title: Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction Source: PMC - NIH URL: [Link]
-
Title: Amide coupling reaction in medicinal chemistry. Coupling reagents Source: HepatoChem URL: [Link]
-
Title: De-O-acetylation using sodium methoxide - Glycoscience Protocols Source: NCBI URL: [Link]
Sources
- 1. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. This compound | C11H9NO3 | CID 10219867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials | European Journal of Chemistry [eurjchem.com]
- 7. hepatochem.com [hepatochem.com]
- 8. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Me3SI-promoted chemoselective deacetylation: a general and mild protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Highly substituted indole library synthesis by palladium-catalyzed coupling reactions in solution and on a solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application of "1-acetylindole-2-carboxylic acid" in medicinal chemistry
An Application Guide to 1-Acetylindole-2-Carboxylic Acid in Medicinal Chemistry
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals on the application of this compound and its parent scaffold, indole-2-carboxylic acid, in modern medicinal chemistry. We will move beyond simple descriptions to explore the mechanistic underpinnings and provide actionable protocols for its use as a versatile building block in drug discovery.
Introduction: The Privileged Indole Scaffold
The indole ring system is a cornerstone of medicinal chemistry, celebrated for its presence in a vast array of natural products and synthetic drugs. Its unique electronic properties and ability to participate in various non-covalent interactions (hydrogen bonding, π-stacking) make it a "privileged scaffold." Within this class, indole-2-carboxylic acid and its N-acetylated derivative, this compound, represent a particularly fruitful starting point for generating novel therapeutic agents. The N-acetylation serves not only as a protecting group but also as a point for modulating the electronic and steric properties of the indole core, influencing biological activity and pharmacokinetic profiles.
Core Applications & Mechanistic Insights
The indole-2-carboxylic acid scaffold has been successfully exploited to develop inhibitors and modulators for a diverse range of biological targets. The carboxylic acid moiety is often crucial for activity, typically acting as a key hydrogen bond donor/acceptor or as a bidentate ligand for coordinating metal ions in enzyme active sites.
Antiviral Therapy: HIV-1 Integrase Inhibition
A significant application of this scaffold is in the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[1][2][3] HIV-1 integrase is a critical enzyme for viral replication, inserting viral DNA into the host genome. This process is dependent on two Mg²⁺ ions within the enzyme's active site.
Mechanism of Action: The indole-2-carboxylic acid core functions as a highly effective pharmacophore that chelates these two essential Mg²⁺ ions.[1][2][3] The nitrogen atom of the indole ring and the oxygen atoms of the C2-carboxylate form a specific arrangement that binds the metal ions, displacing the viral DNA and halting the integration process. Structural optimization of this core, by adding substituents at various positions (e.g., C3 and C6), has led to derivatives with potent inhibitory activity in the nanomolar range.[1][3]
Caption: Mechanism of HIV-1 Integrase Inhibition.
Cancer Immunotherapy: IDO1/TDO Dual Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that catalyze the first and rate-limiting step in tryptophan catabolism.[4] In the tumor microenvironment, upregulation of these enzymes depletes local tryptophan and produces metabolites like kynurenine, which collectively suppress T-cell activity and promote immune tolerance for the tumor.
Therapeutic Strategy: Derivatives of indole-2-carboxylic acid have been identified as potent dual inhibitors of both IDO1 and TDO.[4] By blocking these enzymes, the inhibitors prevent tryptophan depletion and kynurenine production, thereby restoring T-cell function and enhancing the body's anti-tumor immune response. This makes them promising candidates for cancer immunotherapy, potentially in combination with other checkpoint inhibitors.
Caption: IDO1/TDO Inhibition for Cancer Immunotherapy.
Neuromodulation: NMDA Receptor Antagonism
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. Its overactivation can lead to excitotoxicity, a process implicated in neurodegenerative diseases and stroke. The NMDA receptor requires both glutamate and a co-agonist, typically glycine, to become fully active.
Mechanism of Action: Indole-2-carboxylic acid itself has been identified as a specific and competitive antagonist of the glycine co-agonist site on the NMDA receptor.[5] By blocking the action of glycine, it prevents the channel from opening even in the presence of glutamate, thereby reducing Ca²⁺ influx and mitigating excitotoxicity. This makes the scaffold a valuable tool for studying NMDA receptor function and a potential starting point for developing neuroprotective agents.[5]
Summary of Biological Activities
| Derivative Class | Target | Bioactivity (IC₅₀/EC₅₀) | Therapeutic Area | Reference |
| C3, C6-substituted Indole-2-carboxylic acids | HIV-1 Integrase | 0.13 µM | Antiviral (HIV) | [1][3] |
| 6-acetamido-indole-2-carboxylic acids | IDO1 / TDO | 1.17 µM (IDO1), 1.55 µM (TDO) | Oncology | [4] |
| Indole-2-carboxylic acid | NMDA Receptor (Glycine Site) | Competitive Antagonist | Neuroscience | [5] |
| 3-[N,N-Dialkylamine(oxo)acetyl] derivatives | S. aureus, E. coli | Significant Antibacterial | Infectious Disease | [6] |
| N-substituted & Indole-2-carboxamides | DPPH radical scavenging | Potential Antioxidant | General Health | [7] |
Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis and derivatization of the this compound scaffold. These are foundational procedures that can be adapted for the creation of compound libraries for screening.
Protocol 1: N-Acetylation of Indole-2-Carboxylic Acid
This protocol details the conversion of the parent indole-2-carboxylic acid to its N-acetylated form. The acetyl group protects the indole nitrogen from undesired side reactions and can be a key part of the final pharmacophore.
Rationale: The reaction proceeds via nucleophilic attack of the indole nitrogen on acetic anhydride. A base like triethylamine acts as an acid scavenger, and 4-dimethylaminopyridine (DMAP) is a highly effective acylation catalyst. The acidic workup ensures the final product is in its protonated carboxylic acid form.[8]
Materials:
-
Indole-2-carboxylic acid
-
Acetone (anhydrous)
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
Acetic anhydride
-
Hydrochloric acid (HCl), 33% aqueous solution
-
Ice and deionized water
Procedure:
-
To a solution of DMAP (0.01 eq) and triethylamine (1.5 eq) in acetone, add indole-2-carboxylic acid (1.0 eq) at 40-50 °C.
-
Stir the mixture for 15 minutes at 45 °C to ensure complete dissolution and salt formation.
-
Cool the reaction mixture to 20 °C in a water bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise, maintaining the temperature between 20-25 °C.
-
Stir the reaction for 45-60 minutes at room temperature. Monitor reaction completion by TLC (e.g., 1:1 Hexane:Ethyl Acetate with 1% acetic acid).
-
Prepare a quench mixture of HCl, ice, and water. Pour the reaction mixture into the acidic quench solution with vigorous stirring.
-
Continue stirring for 1 hour at 15 °C to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Protocol 2: Synthesis of Indole-2-Carboxamide Derivatives via Amide Coupling
This protocol describes the conversion of the carboxylic acid to an amide, a common strategy to explore structure-activity relationships and improve cell permeability.
Rationale: Carboxylic acids are generally unreactive towards amines. Conversion to a more reactive intermediate is required. This protocol uses thionyl chloride (SOCl₂) to form a highly electrophilic acid chloride, which readily reacts with a primary or secondary amine to form the desired amide.[7][9] Pyridine or another non-nucleophilic base is often added to neutralize the HCl byproduct.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Desired primary or secondary amine (e.g., aniline, benzylamine)
-
Pyridine or Diisopropylethylamine (DIPEA)
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Add SOCl₂ (2.0 eq) dropwise at 0 °C. Add a catalytic amount of DMF (1 drop).
-
Allow the mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 2-3 hours, or until the solution becomes clear, indicating the formation of the acid chloride.
-
Cool the reaction to room temperature and remove excess SOCl₂ and DCM under reduced pressure.
-
Re-dissolve the crude acid chloride in fresh anhydrous DCM.
-
In a separate flask, dissolve the amine (1.1 eq) and pyridine (1.2 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C and add the acid chloride solution dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Caption: General Synthetic Workflow for Derivatization.
References
-
This compound | C11H9NO3 | CID 10219867 - PubChem . PubChem. [Link]
-
Raju, G., et al. (2015). Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives . International Journal of Pharmaceutical Chemistry. [Link]
-
Naik, N., et al. (2012). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials . European Journal of Chemistry. [Link]
-
Li, Y., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors . Molecules. [Link]
-
Li, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors . RSC Medicinal Chemistry. [Link]
-
Chen, Y., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors . European Journal of Medicinal Chemistry. [Link]
-
Abdel-Wahab, B. F., et al. (2011). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino[4,5-a]indoles, and pyridazino[4,5-b]indoles . Archiv der Pharmazie. [Link]
- Boesten, W. (2001). Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof.
-
Prezzavento, O., et al. (2021). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists . Molecules. [Link]
-
Ballatore, C., et al. (2013). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres . Bentham Science Publishers. [Link]
-
Li, Y., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors . PubMed. [Link]
-
Kemp, J. A., et al. (1989). Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor . Science. [Link]
-
Franchini, S., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties . Pharmaceuticals. [Link]
-
21.S: Carboxylic Acid Derivatives (Summary) . (2024). Chemistry LibreTexts. [Link]
-
Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism) . (2023). Byjus. [Link]
-
Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31 . (2021). CrashCourse. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives | Semantic Scholar [semanticscholar.org]
- 7. Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials | European Journal of Chemistry [eurjchem.com]
- 8. CA2261453C - Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Protocol for the esterification of "1-acetylindole-2-carboxylic acid"
An In-Depth Guide to the Esterification of 1-Acetylindole-2-Carboxylic Acid
Introduction: The Significance of Indole Esters in Drug Discovery
Indole-2-carboxylates are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active agents, including inhibitors for HIV-1 integrase and various receptor modulators.[1][2] The starting material, this compound, serves as a key building block for accessing these complex molecular architectures. The N-acetyl group provides a temporary protecting group for the indole nitrogen, allowing for selective functionalization at other positions. However, this same group introduces a sensitivity to harsh chemical conditions, particularly strong acids and high temperatures, which can lead to its cleavage.
Therefore, the selection of an appropriate esterification method is critical to ensure the integrity of the molecule while achieving high conversion to the desired ester. This guide provides a detailed analysis and step-by-step protocols for the most relevant esterification strategies, tailored for researchers in organic synthesis and drug development. We will explore the classic Fischer-Speier esterification, detailing its limitations for this substrate, and present the Steglich esterification as the superior, recommended method due to its mild and highly efficient nature.
Method 1: Fischer-Speier Esterification - A Classic Approach with Caveats
The Fischer-Speier esterification is a foundational organic reaction involving the acid-catalyzed condensation of a carboxylic acid and an alcohol.[3][4] It is an equilibrium-driven process where the formation of the ester is favored by using a large excess of the alcohol or by the removal of water as it is formed.[5][6]
Mechanism and Rationale
The reaction mechanism proceeds through several equilibrium steps:
-
Protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄, p-TsOH) activates the carbonyl carbon.[7][8]
-
The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[5]
-
A proton transfer occurs, converting one of the hydroxyl groups into a good leaving group (water).[7]
-
Elimination of water and subsequent deprotonation of the carbonyl yields the final ester product and regenerates the acid catalyst.[3][7]
Diagram: Fischer-Speier Esterification Mechanism
Sources
- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 2. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
Application Notes & Protocols: 1-Acetylindole-2-carboxylic Acid as a Versatile Precursor in Multi-Step Synthesis
I. Introduction: The Strategic Value of 1-Acetylindole-2-carboxylic Acid
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the indole scaffold remains a privileged structure due to its prevalence in bioactive natural products and pharmaceuticals.[1] this compound emerges as a particularly strategic starting material, offering a unique combination of stability, predictable reactivity, and functional handles for elaborate molecular construction.
Its utility is rooted in three key structural features:
-
The Indole Core: A foundational bicyclic aromatic heterocycle essential for a wide range of biological activities, including anti-viral (HIV integrase inhibition) and anti-inflammatory applications.[2][3]
-
The N-Acetyl Group: This moiety serves a dual purpose. Primarily, it acts as a robust protecting group for the indole nitrogen, preventing undesired side reactions such as N-alkylation or participation in electrophilic aromatic substitution. Secondly, its electron-withdrawing nature modulates the reactivity of the indole ring, directing transformations to other parts of the molecule. This group can be quantitatively removed in later synthetic stages to unveil the N-H for further functionalization.
-
The C2-Carboxylic Acid: This functional group is the primary hub of reactivity. It is a versatile handle that can be readily converted into a vast array of other functionalities (esters, amides, aldehydes, etc.) or be removed entirely via decarboxylation, providing controlled access to diverse C2-substituted or unsubstituted indole derivatives.
This guide provides an in-depth exploration of key synthetic transformations starting from this compound, complete with detailed protocols and the underlying scientific rationale for each experimental choice.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 10441-26-6 | [4][5] |
| Molecular Formula | C₁₁H₉NO₃ | [6] |
| Molecular Weight | 203.19 g/mol | [6] |
| Boiling Point | 400.4 ± 18.0 °C (Predicted) | [4] |
| Density | 1.31 ± 0.1 g/cm³ (Predicted) | [4] |
II. Core Synthetic Transformation: Decarboxylation
One of the most fundamental transformations of this compound is its decarboxylation to yield 1-acetylindole. This reaction provides clean access to the N-protected indole core, which can be a crucial intermediate for subsequent C-H functionalization or other modifications where the C2-substituent is not desired. While simple heating can induce decarboxylation, metal-catalyzed methods often proceed under milder conditions with higher yields.[7]
Causality Behind Experimental Choices:
The choice of a copper catalyst in quinoline is a classic and effective method for the decarboxylation of heterocyclic carboxylic acids. Quinoline serves as a high-boiling solvent, allowing the reaction to reach the necessary thermal energy. More importantly, it is believed to coordinate with the copper catalyst and the carboxylic acid, stabilizing the transition state of the decarboxylation process. The copper(I) species facilitates the extrusion of CO₂ through the formation of an intermediate copper carboxylate.
Protocol 1: Copper-Catalyzed Decarboxylation
Objective: To synthesize 1-acetylindole from this compound.
Materials:
-
This compound (1.0 eq)
-
Copper(I) oxide (Cu₂O) or Copper powder (0.1 eq)
-
Quinoline (as solvent)
-
2M Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (e.g., 2.03 g, 10 mmol) and copper(I) oxide (e.g., 0.14 g, 1 mmol).
-
Add quinoline (e.g., 20 mL) to the flask.
-
Heat the reaction mixture to 180-200 °C with vigorous stirring. The evolution of CO₂ should be observed. Monitor the reaction progress by TLC (thin-layer chromatography).
-
After the reaction is complete (typically 2-4 hours, as indicated by the disappearance of starting material), cool the mixture to room temperature.
-
Dilute the dark mixture with ethyl acetate (50 mL).
-
Wash the organic layer sequentially with 2M HCl (3 x 30 mL) to remove the quinoline, followed by water (1 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 1-acetylindole.
Caption: Workflow for copper-catalyzed decarboxylation.
III. Functional Group Interconversion: Amide and Ester Synthesis
The carboxylic acid moiety is an ideal launchpad for creating amide and ester derivatives, which are prevalent structures in pharmacologically active molecules.[8] This transformation is typically achieved by activating the carboxylic acid, followed by nucleophilic attack by an amine or alcohol.
A. Amide Synthesis via Carbodiimide Coupling
Expertise & Experience: Carbodiimide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are favored for their mild reaction conditions and operational simplicity. The water-soluble urea byproduct formed from EDCI is easily removed during aqueous workup, simplifying purification. The addition of an activator like hydroxybenzotriazole (HOBt) is common practice to suppress side reactions and minimize racemization if chiral centers are present.
Protocol 2: EDCI-Mediated Amide Coupling
Objective: To synthesize N-benzyl-1-acetylindole-2-carboxamide.
Materials:
-
This compound (1.0 eq)
-
EDCI (1.2 eq)
-
HOBt (optional, 0.5 eq)
-
Benzylamine (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve this compound (e.g., 1.02 g, 5 mmol) in anhydrous DCM (25 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Add EDCI (e.g., 1.15 g, 6 mmol) and HOBt (e.g., 0.34 g, 2.5 mmol). Stir the mixture at room temperature for 15 minutes to pre-activate the acid.
-
In a separate vial, dissolve benzylamine (e.g., 0.59 g, 5.5 mmol) in DCM (5 mL).
-
Add the benzylamine solution and TEA (e.g., 1.4 mL, 10 mmol) to the reaction flask.
-
Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM (25 mL).
-
Wash the organic layer with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the resulting crude amide by recrystallization or silica gel chromatography.
Caption: General workflow for amide synthesis.
B. Esterification
Esterification can be achieved through various methods, including classic Fischer esterification or by first converting the carboxylic acid to a more reactive acid chloride.
Protocol 3: Acid Chloride-Mediated Esterification
Objective: To synthesize Ethyl 1-acetylindole-2-carboxylate.
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Ethanol (large excess)
-
Pyridine (catalytic amount)
Procedure:
-
Acid Chloride Formation: Suspend this compound (e.g., 2.03 g, 10 mmol) in anhydrous DCM (20 mL). Add a catalytic drop of DMF. Slowly add oxalyl chloride (e.g., 1.1 mL, 12.5 mmol) at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours until gas evolution ceases. The formation of the acid chloride is complete when a clear solution is obtained.
-
Carefully remove the solvent and excess reagent under reduced pressure.
-
Ester Formation: Dissolve the crude acid chloride in anhydrous ethanol (30 mL) at 0 °C. Add a catalytic amount of pyridine.
-
Allow the mixture to stir at room temperature for 4 hours.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography to yield the desired ester.
IV. Advanced Application: Decarboxylative Cross-Coupling
A modern and powerful application of indole-2-carboxylic acids is their use in decarboxylative cross-coupling reactions. This strategy allows for the formation of C-N or C-C bonds at the C2 position, directly replacing the carboxylic acid with a new substituent. A notable example is the copper-catalyzed N-arylation of indole-2-carboxylic acids to form N-aryl indoles.[9] While the N-acetyl group in our starting material already occupies the nitrogen, this methodology is highly relevant for the parent indole-2-carboxylic acid, which can be derived from our starting material.
For this compound, a related transformation would be a decarboxylative C-H arylation at the C2 position, though this is a more complex transformation. The principle, however, demonstrates the value of the carboxylic acid as a traceless directing group.
Conceptual Protocol: Copper-Catalyzed Decarboxylative N-Arylation
This protocol is adapted for the un-acetylated indole-2-carboxylic acid to illustrate the concept.[9]
Objective: To synthesize 1-phenyl-1H-indole from indole-2-carboxylic acid and an aryl halide.
Trustworthiness: This protocol is based on a published, peer-reviewed method, demonstrating high yields and good functional group tolerance.[9] The optimized conditions identified K₃PO₄ as the optimal base and N-methylpyrrolidone (NMP) as the solvent.[9]
Table 2: Optimized Conditions for Decarboxylative N-Arylation
| Parameter | Optimal Condition |
| Catalyst | Cu₂O |
| Base | K₃PO₄ |
| Solvent | NMP |
| Temperature | 160 °C |
| Time | 12 hours |
Procedure Outline:
-
Combine indole-2-carboxylic acid (1.0 eq), aryl halide (e.g., iodobenzene, 1.2 eq), Cu₂O (0.1 eq), and K₃PO₄ (2.0 eq) in a sealed tube.
-
Add anhydrous NMP as the solvent.
-
Heat the reaction mixture to 160 °C for 12 hours.
-
After cooling, the mixture is worked up via extraction and purified by chromatography to yield the N-aryl indole.
Caption: Decarboxylative N-arylation workflow.
V. Conclusion
This compound is a robust and highly adaptable starting material for the synthesis of a diverse range of indole derivatives. The N-acetyl group provides crucial protection and electronic modulation, while the C2-carboxylic acid serves as a versatile anchor point for transformations including decarboxylation, functional group interconversion, and as a precursor for advanced cross-coupling strategies. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage this powerful building block in their multi-step synthetic campaigns.
References
-
This compound | C11H9NO3 | CID 10219867 . PubChem, National Center for Biotechnology Information. [Link]
-
Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials . European Journal of Chemistry. [Link]
-
Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles . PubMed, National Center for Biotechnology Information. [Link]
-
Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other . ResearchGate. [Link]
-
(PDF) ChemInform Abstract: Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles . ResearchGate. [Link]
-
Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids . Synthesis-Stuttgart. [Link]
-
Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists . PubMed Central, National Center for Biotechnology Information. [Link]
-
A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS . Heterocycles. [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors . RSC Publishing. [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors . PubMed. [Link]
- Process for the preparation of indole derivatives.
-
Indole 2 carboxylic acid . mzCloud. [Link]
-
REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES . Heterocycles. [Link]
- Decarboxylation method of heterocyclic carboxylic acid compounds.
-
The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids . ResearchGate. [Link]
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate . MDPI. [Link]
-
Spectroscopy of Carboxylic Acid Derivatives . OpenStax. [Link]
- Synthetic method of indole-2-carboxylic acid.
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors . MDPI. [Link]
-
A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities . MDPI. [Link]
-
1H-Indole-2-carboxylic acid, 1-methyl- . NIST Chemistry WebBook. [Link]
- Reduction of indole-2-carboxylic acids to indoline-2-carboxylic acids with lithium, sodium, or potassium in ammonia.
-
On the Synthesis and Reactions of Indole-2-carboxylic Acid Hydrazide . ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. This compound CAS#: 10441-26-6 [amp.chemicalbook.com]
- 5. This compound | 10441-26-6 [chemicalbook.com]
- 6. This compound | C11H9NO3 | CID 10219867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials | European Journal of Chemistry [eurjchem.com]
- 9. Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Acetylindole-2-carboxylic Acid
Welcome to the technical support guide for the synthesis of 1-acetylindole-2-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during this synthetic procedure. Our goal is to provide not just protocols, but the underlying chemical principles and expert insights to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most direct and widely employed method is the N-acetylation of indole-2-carboxylic acid. This reaction selectively targets the nitrogen atom of the indole ring. A robust protocol involves using acetic anhydride as the acetylating agent in the presence of a non-nucleophilic base, such as triethylamine (TEA), and a catalyst like 4-(dimethylamino)pyridine (DMAP).[1][2]
Q2: Why is N-acetylation preferred over other functionalization methods for this target molecule?
The indole nitrogen is a nucleophilic site, but direct acylation can be challenging due to the potential for competing reactions at the C3 position, which is highly nucleophilic in indoles.[3][4] Using a base like triethylamine deprotonates the carboxylic acid and facilitates the nucleophilic attack of the indole nitrogen on the acetylating agent. This approach minimizes undesirable Friedel-Crafts C-acylation side reactions, which are more common under acidic conditions.[5]
Q3: My synthesis is failing or resulting in very low yields. What are the most critical parameters to investigate?
Low yields in this synthesis can typically be traced back to a few key areas:
-
Purity of Starting Material: The purity of indole-2-carboxylic acid is paramount. Impurities from its synthesis (e.g., via the Reissert or Fischer indole synthesis) can interfere with the reaction.[6][7]
-
Reagent Quality and Stoichiometry: Acetic anhydride is susceptible to hydrolysis. Ensure you are using a fresh, dry bottle. The stoichiometry of the base (triethylamine) is also critical for ensuring the reaction proceeds efficiently.
-
Reaction Conditions: Temperature control is crucial. While the reaction is often run at or slightly above room temperature, excessive heat can promote decarboxylation of the starting material or product.[7][8]
-
Moisture: The presence of water will consume the acetic anhydride and can lead to the hydrolysis of the product during workup.[9] Ensure all glassware is oven-dried and use anhydrous solvents.
Core Experimental Protocol: N-Acetylation of Indole-2-carboxylic Acid
This protocol is a self-validating system with integrated checkpoints for monitoring reaction progress and confirming product identity.
Materials:
-
Indole-2-carboxylic acid
-
Acetic Anhydride
-
Triethylamine (TEA)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Acetone
-
Hydrochloric Acid (1M aq.)
-
Ethyl Acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add indole-2-carboxylic acid (1.0 eq) and a catalytic amount of DMAP (~0.05 eq).
-
Dissolution: Add anhydrous acetone to dissolve the solids. Stir the solution.
-
Base Addition: Add triethylamine (1.5 - 2.0 eq) to the mixture. Stir for 15 minutes at room temperature. A slight exothermic reaction may be observed.
-
Acetylation: Cool the mixture in an ice bath (0-5 °C). Slowly add acetic anhydride (1.2 - 1.5 eq) dropwise, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring (Checkpoint 1): After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes with 1% acetic acid. The starting material should be consumed, and a new, slightly less polar spot corresponding to the product should appear.
-
Workup - Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing ice-cold 1M HCl. This step protonates the carboxylic acid and neutralizes the excess triethylamine.[1][2]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine. This removes residual acid and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification (Checkpoint 2): The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel. If using chromatography, it is often beneficial to add 0.5-1% acetic acid to the eluent to prevent peak tailing of the carboxylic acid product.
-
Final Validation (Checkpoint 3): Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific failures you might encounter during the synthesis.
Problem Area 1: Low or No Product Formation
Q: My TLC shows only starting material, even after several hours. What went wrong?
A: This indicates a failure in the acetylation step. Consider the following causes:
-
Inactive Acetic Anhydride: Acetic anhydride readily hydrolyzes to acetic acid if exposed to atmospheric moisture. Use a fresh bottle or a properly stored aliquot.
-
Insufficient Base: Triethylamine is crucial for the reaction. Ensure you have used the correct stoichiometry (at least 1.5 equivalents). The base may have been consumed by acidic impurities in your starting material or solvent.
-
Low Temperature: While the initial addition is done at 0 °C to control the exotherm, the reaction itself may require room temperature to proceed at a reasonable rate. Ensure the reaction was allowed to warm up.
Problem Area 2: Presence of Unexpected Byproducts
Q: I isolated a major byproduct that has lost the carboxylic acid group. What is it?
A: You have likely observed decarboxylation, a common side reaction for indole-2-carboxylic acids, especially when heated.[7][8] This results in the formation of 1-acetylindole.
-
Causality: The carboxylic acid at the C2 position of the indole ring is thermally labile. High reaction temperatures or prolonged heating during workup can cause the loss of CO₂.
-
Solution: Maintain strict temperature control. Avoid heating the reaction mixture above room temperature unless necessary. During concentration on the rotary evaporator, use a low-temperature water bath.
Q: My main product appears to be indole-2-carboxylic acid, the starting material. How is this possible after workup?
A: This is likely due to the hydrolysis of the N-acetyl group. The N-acetyl group is an amide, which can be cleaved under harsh acidic or basic conditions during the workup.[10]
-
Causality: While the N-acetyl group is relatively stable, prolonged exposure to strong acid or base, especially with heating, can hydrolyze it back to the parent indole.
-
Solution: Perform the acidic quench under cold conditions (ice bath) and do not let the mixture sit in strong acid or base for extended periods. Ensure that any subsequent basic washes are performed quickly and without heating.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis failures.
Analytical Validation Data
Successful synthesis should be confirmed by comparing the analytical data of the product with known values.
| Property | Expected Value |
| Molecular Formula | C₁₁H₉NO₃ |
| Molecular Weight | 203.19 g/mol [11] |
| Appearance | Off-white to yellow solid |
| ¹H NMR (DMSO-d₆) | Approximate shifts: δ ~13.5 (s, 1H, COOH), δ 7.6-7.8 (m, 2H, Ar-H), δ 7.2-7.4 (m, 3H, Ar-H), δ 2.6 (s, 3H, COCH₃). The exact shifts can vary based on solvent and concentration. |
| IR (KBr, cm⁻¹) | Characteristic peaks: ~3300-2500 (broad, O-H stretch of COOH), ~1710-1680 (C=O stretch, acetyl), ~1680-1660 (C=O stretch, carboxylic acid). |
| Mass Spec (ESI-) | m/z: 202.05 [M-H]⁻ |
Note: The NMR data is predicted based on the structure and known shifts for similar compounds. It is crucial to compare with a reference spectrum if available.
References
-
Jones, G. B., & Huber, R. S. (1993). Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of Organic Chemistry, 58(1), 111-112. [Link]
-
Piers, E., & Brown, R. K. (1962). THE DECARBOXYLATION OF RING-SUBSTITUTED INDOLE-2(AND 3)-CARBOXYLIC ACIDS. Canadian Journal of Chemistry, 40(3), 559-562. [Link]
-
Wang, L., et al. (2020). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Synthetic Communications, 50(3), 356-365. [Link]
-
Brown, R. K. (1962). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. ResearchGate. [Link]
- Stam, C., et al. (2000). Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof.
-
Kumar, A., et al. (2012). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry, 3(2), 169-175. [Link]
-
Wang, Y., et al. (2022). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 27(21), 7206. [Link]
-
Terashima, M., & Fujioka, M. (1982). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. Heterocycles, 19(1), 91-94. [Link]
-
Wang, Y., et al. (2023). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 13(13), 8758-8772. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]
-
Li, B., et al. (2020). C–H Functionalization of indoles and oxindoles through CDC reactions. RSC Advances, 10(52), 31235-31253. [Link]
-
Malik, I., et al. (2013). Why Do Some Fischer Indolizations Fail? The Journal of Organic Chemistry, 78(13), 6344-6353. [Link]
-
Patil, S. A., et al. (2021). 3-Acetylindoles: Synthesis, Reactions and Biological Activities. ResearchGate. [Link]
-
Jasperse, C. (n.d.). Synthesis of Carboxylic Acids. Chem 360 Jasperse Ch. 20, 21 Notes. [Link]
-
FINETECH INDUSTRY LIMITED. (n.d.). This compound. FINETECH INDUSTRY LIMITED. [Link]
- Stam, C., et al. (1999). Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Ghorai, M. K., et al. (2022). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Omega, 7(41), 36077-36113. [Link]
-
Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros. [Link]
-
KPU Pressbooks. (n.d.). 7.7 Other Reactions of Carboxylic Acid Derivatives. Organic Chemistry II. [Link]
-
El-Dusouqui, O. M., et al. (2016). Studies on Acetylation of Indoles. ResearchGate. [Link]
-
Myers, K. E., & Caradonna, K. L. (2010). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters, 12(9), 1944-1947. [Link]
Sources
- 1. CA2261453C - Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II [kpu.pressbooks.pub]
- 11. This compound | C11H9NO3 | CID 10219867 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing reaction conditions for "1-acetylindole-2-carboxylic acid" synthesis
Technical Support Center: Synthesis of 1-Acetylindole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the synthesis of this compound, a valuable intermediate in pharmaceutical development. Authored from the perspective of a Senior Application Scientist, this document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and optimize your experiments effectively.
Section 1: Synthetic Overview & Core Principles
The most common and reliable method for preparing this compound is the direct N-acetylation of indole-2-carboxylic acid. This approach is favored for its high atom economy and straightforward procedure. The reaction involves the nucleophilic attack of the indole nitrogen onto an acetylating agent, typically acetic anhydride.
Key Reaction:
-
Starting Material: Indole-2-carboxylic acid
-
Reagent: Acetic Anhydride ((Ac)₂O)
-
Base/Catalyst: Triethylamine (TEA), 4-Dimethylaminopyridine (DMAP)
-
Solvent: Acetone or other aprotic solvents
The indole nitrogen is weakly nucleophilic; therefore, a base is required to deprotonate it, increasing its reactivity.[1][2] A catalyst like DMAP is often employed to accelerate the reaction.[3][4]
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common problems encountered during the synthesis in a practical Q&A format.
Issue 1: Low or No Yield of this compound
Question: My reaction has run to completion according to TLC, but after work-up, I have a very low yield of the desired product. What could be the cause?
Answer: This is a frequent issue that can stem from several factors during the reaction or work-up phase. Let's diagnose the possibilities.
-
Possible Cause A: Incomplete Reaction. While TLC may indicate product formation, the reaction may have stalled. The N-H of indole is not strongly acidic, and incomplete deprotonation can limit the reaction.
-
Expert Insight: Triethylamine (TEA) is a good organic base, but ensuring anhydrous conditions is critical. Any moisture will consume the acetic anhydride. The addition of a catalytic amount of a superior acylation catalyst, such as 4-dimethylaminopyridine (DMAP), can significantly enhance the reaction rate.[3][4]
-
Troubleshooting Steps:
-
-
Possible Cause B: Competing Side Reactions. Acetic anhydride is highly reactive. Under certain conditions, it can react with the carboxylate group to form a mixed anhydride, or undergo other undesired pathways. Indole itself can undergo C-acetylation at the C3 position under harsh acidic conditions, though this is less likely in a basic medium.[6][7]
-
Expert Insight: The key is to control the reaction temperature. The N-acetylation should be performed at a controlled temperature, typically between 20-25°C, after the initial dissolution.[3] Adding the acetic anhydride dropwise allows for better temperature management and minimizes side reactions.
-
Troubleshooting Steps:
-
Maintain a reaction temperature of 20-25°C during the addition of acetic anhydride.
-
Add the acetic anhydride slowly over 15-30 minutes to a cooled solution of the indole, base, and catalyst.
-
-
-
Possible Cause C: Product Loss During Work-up. this compound is an acid. The work-up procedure typically involves quenching with aqueous acid to neutralize the base (TEA) and protonate the product, causing it to precipitate.[3] If the pH is not sufficiently acidic, the product will remain in the aqueous phase as its carboxylate salt and be lost.
-
Expert Insight: The pKa of a carboxylic acid is typically around 4-5. To ensure complete protonation and precipitation, the pH of the aqueous solution should be adjusted to be at least 2 pH units below the pKa. A final pH of 1-2 is ideal.
-
Troubleshooting Steps:
-
After quenching the reaction, check the pH of the aqueous slurry with pH paper or a calibrated meter.
-
Add dilute HCl (e.g., 1-2 M) dropwise until the pH is confirmed to be between 1 and 2.[8]
-
Stir the resulting precipitate in the cold (0-10°C) for at least 30-60 minutes to maximize crystallization before filtering.[3]
-
-
Issue 2: Product is Oily or Fails to Solidify
Question: My work-up produced a sticky oil instead of the expected solid powder. How can I purify my product?
Answer: Obtaining an oil is often due to the presence of impurities that inhibit crystallization.
-
Expert Insight: The most common impurity is residual acetic acid or unreacted starting material. A proper purification technique is needed to isolate the clean product.
-
Troubleshooting Steps:
-
Trituration: Add a small amount of a solvent in which the product is poorly soluble but the impurities are soluble (e.g., cold diethyl ether or a hexane/ethyl acetate mixture). Vigorously stir or sonicate the mixture. The product should solidify, and the impurities will be washed away.
-
Acid-Base Extraction: Dissolve the crude oil in a suitable organic solvent (like ethyl acetate). Wash the organic layer with water, then with a saturated sodium bicarbonate solution. The acidic product will move into the aqueous basic layer, while neutral impurities (like any C-acetylated byproducts) remain in the organic layer. Separate the aqueous layer and carefully re-acidify it with cold 2M HCl to a pH of 1-2 to precipitate the pure product.[8]
-
Recrystallization: If a solid is obtained, recrystallization is the final step to achieve high purity. Suitable solvents include ethanol/water or ethyl acetate/hexane mixtures.
-
-
Issue 3: De-acetylation Occurs During Subsequent Reaction Steps
Question: I successfully synthesized the product, but the N-acetyl group is cleaved during my next reaction, which is performed under basic conditions. How can I prevent this?
Answer: The N-acetyl group on an indole is essentially an amide and is susceptible to hydrolysis under both strong acidic and strong basic conditions.[9]
-
Expert Insight: The stability of the N-acetyl group is pH-dependent. Strong bases like NaOH or KOH at elevated temperatures will readily hydrolyze the amide bond.[10][11]
-
Troubleshooting Steps:
-
Milder Bases: If possible, use milder basic conditions for your subsequent step. Consider bases like potassium carbonate (K₂CO₃) or organic bases like DBU if compatible with your desired transformation.
-
Lower Temperature: Perform the reaction at the lowest possible temperature that still allows for an acceptable reaction rate.
-
Protecting Group Strategy: If harsh basic conditions are unavoidable, the N-acetyl group may not be the appropriate protecting group for your synthetic sequence. Consider a more robust protecting group, such as N-sulfonyl (e.g., tosyl) or N-benzyl, depending on the overall synthetic plan.
-
-
Section 3: Visualized Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving common issues during the synthesis.
Caption: Troubleshooting workflow for this compound synthesis.
Section 4: Optimized Experimental Protocol
This protocol is based on established and reliable procedures, incorporating best practices for a high-yield, high-purity synthesis.[3][5]
Materials & Reagents:
-
Indole-2-carboxylic acid
-
Acetone (anhydrous)
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
Acetic Anhydride
-
Hydrochloric Acid (33% or concentrated)
-
Ice and Water
Procedure:
-
To a dry flask under an inert atmosphere (e.g., Nitrogen), add indole-2-carboxylic acid (1.0 eq), acetone (approx. 1.5 mL per g of starting material), triethylamine (1.1 eq), and a catalytic amount of DMAP (0.02 eq).
-
Stir the mixture at 40-45°C for 15 minutes to ensure complete dissolution.
-
Cool the reaction mixture to 20°C in a water bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 25°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 45-60 minutes. Monitor the reaction progress by TLC (e.g., using 10% methanol in dichloromethane).
-
In a separate beaker, prepare a quench solution of crushed ice, water, and concentrated HCl (approx. 0.8 mL of 33% HCl per gram of starting material).
-
Pour the reaction mixture into the vigorously stirred acidic ice-water slurry. A precipitate should form immediately.
-
Continue stirring the slurry at 10-15°C for 1 hour to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Dry the solid product under vacuum to a constant weight.
Self-Validation Checklist:
-
TLC Monitoring: The product spot should be less polar than the starting material.
-
pH Control: Final pH after quenching should be 1-2.
-
Filtrate Check: The filtrate after washing should be neutral.
-
Expected Yield: >90%.[3]
Section 5: Data Summary
The following table summarizes key quantitative parameters for the optimized protocol.
| Parameter | Value/Condition | Rationale |
| Temperature | 20-25°C (Addition) | Minimizes side reactions of acetic anhydride.[3] |
| Catalyst | DMAP (2 mol%) | Significantly accelerates the N-acetylation reaction.[4] |
| Base | Triethylamine (1.1 eq) | Neutralizes the acetic acid byproduct and facilitates reaction. |
| Work-up pH | 1-2 | Ensures complete protonation and precipitation of the carboxylic acid product.[8] |
| Quench Temp. | < 15°C | Maximizes recovery of the crystalline product.[3] |
References
- Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof.
-
N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling. Australian Journal of Chemistry, 2005. [Link]
- Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof.
-
A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. HETEROCYCLES, 1982. [Link]
-
Studies on Acetylation of Indoles. ResearchGate. [Link]
-
Methods for N‐acylation of indole with carboxylic acid (derivatives). ResearchGate. [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 2024. [Link]
-
Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry. [Link]
-
This compound | CAS: 10441-26-6. Finetech Industry Limited. [Link]
-
Chemoselective N-acylation of indoles using thioesters as acyl source. PubMed Central. [Link]
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. [Link]
-
Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 2022. [Link]
-
Hydrolysis product troubleshooting. Reddit. [Link]
-
Synthesis of some N-substituted indole derivatives and their biological activities. PubMed. [Link]
-
Single Flask Synthesis of N-Acylated Indoles By Catalytic Dehydrogenative Coupling with Primary Alcohols. PubMed Central. [Link]
-
Why are my ester hydrolysis not working. Reddit. [Link]
-
(PDF) Studies on Acetylation of Indoles. ResearchGate. [Link]
-
Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. The Journal of Organic Chemistry, 1985. [Link]
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. PubMed Central. [Link]
-
Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters, 2011. [Link]
-
General procedures for the purification of Carboxylic acids. LookChem. [Link]
-
hydrolysis of esters. Chemguide. [Link]
-
The Hydrolysis of Esters. Chemistry LibreTexts. [Link]
-
3-Acetylindoles: Synthesis, Reactions and Biological Activities. ResearchGate. [Link]
Sources
- 1. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. CA2261453C - Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof - Google Patents [patents.google.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Regioselective Indole Acylation
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to address one of the most common challenges in indole chemistry: controlling regioselectivity during acylation. Unwanted C3-acylation is a frequent side reaction that can complicate syntheses and reduce yields of the desired N-acylindole products. This resource provides in-depth, experience-based answers and protocols to help you troubleshoot and optimize your reactions for selective N-acylation.
Troubleshooting Guide: Common Acylation Problems & Solutions
This section addresses specific experimental issues in a direct question-and-answer format.
Question 1: My reaction is yielding a mixture of N-acylated and C3-acylated products, with the C3-isomer predominating. How can I reverse this selectivity?
Answer:
This is a classic case of kinetic versus thermodynamic control. Electrophilic attack at the C3 position of the indole ring is often kinetically favored due to the high electron density at this position.[1][2][3] To favor N-acylation (the thermodynamic product in many cases, or the kinetically favored product under basic conditions), you must change the reaction conditions to make the indole nitrogen the most reactive nucleophile.
The most robust strategy is to deprotonate the indole nitrogen before introducing the acylating agent. This creates a highly nucleophilic indolyl anion that will preferentially attack the electrophile at the N1 position.
Core Strategy: Pre-formation of the Indolyl Anion
-
Choice of Base is Critical: Use a strong, non-nucleophilic base to ensure complete deprotonation of the N-H bond without competing with the resulting anion. Sodium hydride (NaH) is the most common and effective choice.[4][5]
-
Solvent Selection: Employ a polar aprotic solvent, such as anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), which can solvate the sodium cation without interfering with the nucleophilicity of the anion.[4][6]
-
Temperature Control: Perform the deprotonation at 0 °C to control the initial exotherm from hydrogen gas evolution. Then, cool the reaction to a lower temperature (e.g., -78 °C to 0 °C) before adding the acyl chloride to minimize side reactions.
Protocol: Selective N-Acylation using Sodium Hydride
This protocol provides a reliable method for achieving high yields of N-acylindoles.
Materials:
-
Indole substrate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous THF or DMF
-
Acyl chloride or anhydride
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add the indole substrate to a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and septum. Dissolve the indole in anhydrous THF or DMF.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add 1.1 to 1.2 equivalents of NaH portion-wise to the stirred solution.[6][7] Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 1-2 hours, or until hydrogen evolution ceases. The formation of the sodium indolide may result in a slurry or a colored solution.[6]
-
Acylation: Cool the reaction mixture to the desired temperature (0 °C is a good starting point; lower temperatures may be needed for highly reactive acylating agents). Add the acyl chloride (1.0-1.1 equivalents) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to stir overnight, gradually warming to room temperature.[6][7] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching and Workup: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Question 2: I used a strong base like NaH, but my yields are still low and I see multiple unidentified byproducts. What could be happening?
Answer:
Even with a strong base, several factors can lead to poor outcomes. Let's troubleshoot the most likely causes:
-
Cause A: Incomplete Deprotonation. If the NaH is old or the solvent is not sufficiently anhydrous, deprotonation will be incomplete. The remaining neutral indole will react at C3, while the indolyl anion reacts at N1, leading to product mixtures.
-
Solution: Use freshly opened NaH or wash the mineral oil dispersion with dry hexanes immediately before use.[7] Ensure your solvents are rigorously dried over molecular sieves or distilled from an appropriate drying agent.
-
-
Cause B: Reaction of Base/Solvent with Acylating Agent. DMF can react with NaH, especially upon heating.[6] Highly reactive acyl chlorides can also react with the solvent.
-
Solution: When using NaH, THF is often a safer solvent choice than DMF.[6] Always add the acylating agent at a low temperature (0 °C or below) after the indolyl anion has been formed.
-
-
Cause C: N-Acylindole as an Acylating Agent. The N-acylindole product itself can sometimes act as an acylating agent, transferring the acyl group to the C3 position of another indole molecule, especially under conditions that promote equilibration.
-
Solution: This is less common under the strongly basic conditions described but can be minimized by using low temperatures and avoiding excess indole. Ensure the reaction is worked up promptly once complete.
-
Frequently Asked Questions (FAQs)
This section explores the fundamental chemical principles governing indole acylation.
Question 1: Why is the C3 position of indole so reactive towards electrophiles?
Answer:
The high reactivity of the C3 position is a direct consequence of the electronic structure of the indole ring. The nitrogen atom's lone pair of electrons participates in the π-system, significantly increasing the electron density of the pyrrole ring. Molecular orbital calculations show that the Highest Occupied Molecular Orbital (HOMO) has its largest coefficient at the C3 carbon.[2] This makes C3 the most nucleophilic site and the position most susceptible to electrophilic attack under neutral or acidic conditions, a process known as Friedel-Crafts acylation.[8][9][10]
Caption: Workflow for controlling acylation regioselectivity.
Question 3: Are there alternatives to using strong bases like sodium hydride?
Answer:
Yes, while NaH is highly effective, milder conditions have been developed, which can be advantageous for substrates with base-sensitive functional groups.
-
Cesium Carbonate (Cs₂CO₃): This base has proven effective for N-acylation, particularly with less reactive acylating agents like thioesters. [2][11][12]The reaction often requires higher temperatures (e.g., 140 °C in xylene), but it offers good chemoselectivity. [2][12]* Organic Bases: In some cases, strong organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can promote N-acylation, though selectivity can be substrate-dependent.
-
Phase-Transfer Catalysis: Conditions using potassium hydroxide (KOH) with a phase-transfer catalyst can facilitate N-alkylation and, in some cases, N-acylation, providing another alternative to homogeneous strong base systems.
Comparative Overview of Basing Strategies
| Base | Typical Solvent | Temperature | Key Advantages | Considerations |
| Sodium Hydride (NaH) | THF, DMF | 0 °C to RT | High efficacy, widely used, reliable for many substrates. [5] | Moisture sensitive, requires inert atmosphere, potential side reactions with DMF. [6] |
| Cesium Carbonate (Cs₂CO₃) | Xylene, Toluene | High (e.g., 140 °C) | Milder, good for sensitive substrates, effective with thioesters. [2] | Requires high temperatures, may not be suitable for all acylating agents. |
| Potassium Hydroxide (KOH) | Dichloromethane | RT | Inexpensive, can be used with phase-transfer catalysts. | Often less selective than NaH, can lead to mixtures. |
References
-
Methods for N‐acylation of indole with carboxylic acid (derivatives). ResearchGate. Available at: [Link]
-
Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. The Journal of Organic Chemistry. Available at: [Link]
-
Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Kinetic vs. thermodynamic product formation in the N-acyliminium ion... ResearchGate. Available at: [Link]
-
Kinetic vs Thermodynamic control. Subversive thoughts for electrophilic substitution of Indole. Henry Rzepa's Blog. Available at: [Link]
-
Chemoselective N-acylation of indoles using thioesters as acyl source. PubMed Central (PMC). Available at: [Link]
-
Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters. Available at: [Link]
-
Regiospecific C-Acylation of Pyrroles and Indoles Using N-Acylbenzotriazoles. The Journal of Organic Chemistry. Available at: [Link]
-
1-BENZYLIDOLE. Organic Syntheses. Available at: [Link]
-
How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide? ResearchGate. Available at: [Link]
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. Available at: [Link]
-
Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. PubMed Central (PMC). Available at: [Link]
-
One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Royal Society of Chemistry. Available at: [Link]
-
C3‐selective acylation of free (NH) indoles. ResearchGate. Available at: [Link]
-
B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. ACS Catalysis. Available at: [Link]
-
Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid. ResearchGate. Available at: [Link]
-
A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. J-STAGE. Available at: [Link]
-
Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Omega. Available at: [Link]
-
Thermodynamic and kinetic reaction control. Wikipedia. Available at: [Link]
-
A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles. MDPI. Available at: [Link]
-
Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. Available at: [Link]
-
A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles. PubMed Central (PMC). Available at: [Link]
-
Thermodynamic vs Kinetic Control. Reddit. Available at: [Link]
-
A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Chemistry Portal. Available at: [Link]
-
Recent Progress Concerning the N-Arylation of Indoles. PubMed Central (PMC). Available at: [Link]
-
Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journals. Available at: [Link]
Sources
- 1. Kinetic vs Thermodynamic control. Subversive thoughts for electrophilic substitution of Indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 2. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Friedel–Crafts Acylation [sigmaaldrich.com]
- 10. A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. beilstein-journals.org [beilstein-journals.org]
Technical Support Center: Troubleshooting the Removal of Unreacted Indole-2-Carboxylic Acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for purification challenges in synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in removing unreacted indole-2-carboxylic acid from their reaction mixtures. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and select the optimal purification strategy for your specific system.
Part 1: Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered in the field when dealing with residual indole-2-carboxylic acid.
Q1: I performed a standard workup with a sodium bicarbonate wash, but my NMR/LC-MS analysis still shows significant contamination with indole-2-carboxylic acid. Why did the extraction fail and what is my next step?
A: This is a frequent and insightful question. The success of a basic aqueous wash hinges on the efficient deprotonation of indole-2-carboxylic acid to its water-soluble carboxylate salt. Several factors can lead to an incomplete extraction:
-
The Principle of pKa vs. pH: Indole-2-carboxylic acid has a predicted pKa of approximately 4.44.[1][2][3] For effective deprotonation and transfer into the aqueous phase, the pH of the washing solution must be significantly higher than the pKa. A saturated sodium bicarbonate (NaHCO₃) solution has a pH of around 8.3. While this is theoretically sufficient, several factors can compromise its effectiveness.
-
Causality of Failure:
-
Insufficient Base: If your reaction mixture contains other acidic species or you used a large excess of indole-2-carboxylic acid, you may have neutralized the bicarbonate, lowering the aqueous pH below the optimal level for extraction.
-
Poor Partitioning: If your organic solvent has a high polarity (e.g., ethyl acetate), the indole-2-carboxylate salt may retain some solubility in the organic phase, leading to an unfavorable partition coefficient.
-
Inadequate Mixing: Emulsion formation or insufficient shaking during the liquid-liquid extraction (LLE) can prevent the acid from coming into contact with the aqueous base.[4]
-
-
Troubleshooting Steps:
-
Verify pH: After your first wash, test the pH of the aqueous layer with a pH strip. If it is not distinctly basic (pH > 8), you need to add more base or use a stronger one.
-
Switch to a Stronger Base: Consider using a 5-10% solution of sodium carbonate (Na₂CO₃), which has a higher pH (~11) but is still mild enough for many functional groups. Use sodium hydroxide (NaOH) only if your desired product is known to be stable to strong bases and non-saponifiable.[5]
-
Increase Wash Volume & Repetitions: Perform multiple smaller washes (e.g., 3 x 20 mL) rather than a single large one (1 x 60 mL). This is mathematically more efficient at removing impurities.
-
Consider a Back-Extraction: If your desired product is neutral, you can perform a back-extraction to improve purity. Combine all your initial basic aqueous washes, wash them once with a fresh portion of your organic solvent (e.g., ether or dichloromethane) to recover any co-extracted product, and then discard the aqueous layer containing the impurity.
-
Q2: My target molecule contains a base-labile functional group, such as an ester or a protecting group sensitive to hydrolysis. How can I remove indole-2-carboxylic acid without degrading my product?
A: This scenario requires moving beyond standard basic washes. The key is to exploit properties of the impurity other than its acidity or to use exceptionally mild methods.
-
Expert Recommendation:
-
Flash Column Chromatography: This is often the most reliable method. Indole-2-carboxylic acid is a relatively polar compound. On normal-phase silica gel, it will typically have a lower Rf than many less polar target molecules. A silica plug or a full column can effectively retain the acid while your product elutes.[6] For very polar products, reversed-phase (C18) chromatography may be a better option.[7]
-
Scavenger Resins: This is an elegant and often overlooked solution. Use a solid-supported basic resin, such as an aminomethyl or morpholinomethyl polystyrene resin.[8][9] These "scavengers" are added directly to your crude organic solution. The basic sites on the resin react with and bind the indole-2-carboxylic acid. The resin is then simply filtered off, leaving your purified product in solution. This method avoids any aqueous workup, protecting your sensitive compound.[10]
-
pH-Controlled Crystallization: If your product has poor solubility in a particular solvent system while indole-2-carboxylic acid is soluble (or vice-versa), you may be able to induce selective crystallization of your product from the crude mixture.
-
Q3: I need to process a large-scale reaction and want to avoid chromatography. What are my most robust, non-chromatographic options?
A: For large-scale purifications, efficiency, cost, and simplicity are paramount. Both liquid-liquid extraction and crystallization can be scaled effectively.
-
Strategy 1: Optimized pH-Swing Crystallization: This technique leverages the differential solubility of the acid and its salt form. A patented method for refining indole-2-carboxylic acid uses this principle effectively.[11]
-
Dissolve the entire crude mixture in a suitable organic solvent and extract with a strong base like aqueous NaOH to solubilize all the indole-2-carboxylic acid as its sodium salt.
-
Separate the layers. The organic layer contains your neutral/basic product, while the aqueous layer contains the impurity.
-
Carefully re-acidify the aqueous layer with an acid like HCl. Indole-2-carboxylic acid, being poorly water-soluble in its protonated form, will precipitate out and can be removed by filtration.[12] This confirms its removal from your main product stream.
-
-
Strategy 2: Recrystallization: If there is a significant difference in the solubility profiles of your product and the acidic impurity, a carefully chosen recrystallization can be highly effective. For instance, indole-2-carboxylic acid can be recrystallized from ethanol.[11] If your product is highly soluble in cold ethanol while the acid is not, or vice versa, this presents a viable purification pathway.
Part 2: Method Selection Guide
Choosing the right purification strategy from the outset can save significant time and resources. The decision process should be guided by the properties of your desired product and the scale of your reaction.
Decision Workflow for Purification Strategy
The following diagram illustrates a logical workflow for selecting the most appropriate method to remove unreacted indole-2-carboxylic acid.
Caption: Decision workflow for selecting a purification method.
Comparison of Purification Techniques
| Method | Product Stability Requirement | Ideal Scale | Speed | Cost-Effectiveness | Key Advantage |
| Liquid-Liquid Extraction (LLE) | Must be stable to aqueous base. | All scales | Fast | High (low-cost reagents) | Simple, rapid, and highly scalable for removing acidic impurities.[5] |
| Flash Chromatography | None (non-reactive stationary phase) | Lab scale (< 50g) | Moderate | Moderate (solvents, silica) | High resolution; effective for separating compounds with similar polarities.[6] |
| Recrystallization | Must be stable to heating in solvent. | All scales | Slow | High (solvent cost) | Can yield very high purity product; avoids large solvent volumes of chromatography.[13] |
| Scavenger Resins | None (non-invasive) | Small to medium scale | Fast | Low (high resin cost) | Extremely simple workup (filtration only); ideal for base-sensitive substrates.[10] |
Part 3: Detailed Experimental Protocols
Here we provide step-by-step methodologies for the most common and effective techniques discussed.
Protocol 1: Optimized Liquid-Liquid Extraction (LLE)
This protocol is the first line of defense for removing indole-2-carboxylic acid from a product that is stable to mild base.
-
Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate, or diethyl ether) in a separatory funnel.
-
First Wash: Add an equal volume of 5% aqueous sodium carbonate (Na₂CO₃) solution.
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup from CO₂ evolution.[14] Shake vigorously for 30-60 seconds, venting frequently.
-
Separation: Place the funnel upright in a ring stand and allow the layers to fully separate.
-
Collection: Drain the lower (aqueous) layer. If your organic solvent is less dense than water (e.g., ether), drain the aqueous layer and then pour the organic layer out from the top to avoid contamination.
-
Repeat: Repeat the wash (steps 2-5) one or two more times.
-
pH Check: After the final wash, test a drop of the aqueous layer with pH paper to ensure it is still basic (pH > 9). This confirms that you have used a sufficient excess of base.
-
Final Wash & Drying: Wash the organic layer once with water, then with brine to initiate drying. Drain the organic layer into a clean flask and dry it over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and concentrate the solvent in vacuo to yield the purified product.
Protocol 2: Removal using a Basic Scavenger Resin
This method is ideal for base-sensitive products or for rapid, small-scale purifications.
-
Resin Selection: Choose a suitable basic scavenger resin, such as SiliaBond Amine (Si-NH₂) or a polymer-supported piperidine.[8][9]
-
Quantification: Calculate the required amount of resin. Typically, a 3- to 5-fold molar excess of the resin's functional groups relative to the amount of indole-2-carboxylic acid is used. The resin capacity is given by the manufacturer (e.g., in mmol/g).
-
Dissolution: Dissolve the crude product in a suitable anhydrous solvent (e.g., dichloromethane or THF) in which the product is soluble but which does not react with the resin.
-
Scavenging: Add the calculated amount of scavenger resin to the solution. Stir the resulting slurry at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The time required can range from 1 to 16 hours, depending on the resin and the concentration of the acid.
-
Filtration: Once the indole-2-carboxylic acid is no longer detected in the solution, filter the mixture to remove the resin. A simple filtration through a cotton plug or a fritted funnel is sufficient.
-
Washing: Wash the filtered resin with a small amount of fresh solvent to ensure complete recovery of the desired product.
-
Isolation: Combine the filtrate and the washings, and remove the solvent in vacuo to obtain the purified product.
Part 4: Physicochemical Data Reference
A deep understanding of indole-2-carboxylic acid's properties is fundamental to all purification strategies.
| Property | Value | Significance for Purification |
| Molecular Formula | C₉H₇NO₂ | - |
| Molecular Weight | 161.16 g/mol | [1] |
| Appearance | Off-white to yellow crystalline powder | [1][3] |
| Melting Point | 202-206 °C | [1][3] |
| pKa | ~4.44 | The pH of an aqueous wash must be > 6.5 for significant deprotonation.[1][2] |
| Aqueous Solubility | Practically insoluble | Its sodium or potassium salt is highly water-soluble, which is the basis for LLE.[2] |
| Organic Solubility | Soluble in Methanol, Ethanol, DMSO. Also soluble in Ethyl Acetate, Dichloromethane. | Guides the choice of reaction, extraction, and chromatography solvents.[1][15] |
References
- Ningbo Inno Pharmchem Co.,Ltd. (2025). Indole-2-carboxylic Acid: A Comprehensive Overview.
- van der Zalm, J., et al. (2018). Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute conditions. Chemical Engineering Research and Design.
-
Wikipedia. Acid–base extraction. Available from: [Link]
-
Bizek, V., et al. (1998). Recovery of carboxylic acids from aqueous solutions by liquid-liquid extraction with a triisooctylamine diluent system. Brazilian Journal of Chemical Engineering. Available from: [Link]
-
YouTube. (2014). Organic Practical Setup 5. Washing to remove acid impurities. Available from: [Link]
-
Liu, J., et al. (2013). Measurement and Correlation of Solubilities of Indole-2-carboxylic Acid in Ten Different Pure Solvents from (278.15 to 360.15) K. Journal of Chemical & Engineering Data. Available from: [Link]
-
Chen, Y., et al. (2024). Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations. Reaction Chemistry & Engineering. Available from: [Link]
-
Peptide Institute, Inc. Resins with Functional Groups as Scavengers. Available from: [Link]
-
University of Toronto. Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Available from: [Link]
-
Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. Available from: [Link]
-
Amerigo Scientific. Scavenger Resins. Available from: [Link]
-
PubMed. (2000). Solid Phase Extraction Purification of Carboxylic Acid Products From 96-well Format Solution Phase Synthesis With DOWEX 1x8-400 Formate Anion Exchange Resin. Available from: [Link]
-
ResearchGate. (2016). How to remove traces of acidic impurity or water? Available from: [Link]
- Google Patents. (2016). CN106008311A - Refinement method of indole-2-carboxylic acid.
-
ResearchGate. (2000). Solid Phase Extraction Purification of Carboxylic Acid Products from 96Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. Available from: [Link]
-
University of Malaya. SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES. Available from: [Link]
- Google Patents. (2011). CN102020600A - Synthetic method of indole-2-carboxylic acid.
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Available from: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Buy Indole-2-carboxylic acid | 1477-50-5 [smolecule.com]
- 3. Indole-2-carboxylic acid | 1477-50-5 [chemicalbook.com]
- 4. Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02772H [pubs.rsc.org]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. teledyneisco.com [teledyneisco.com]
- 8. glycopep.com [glycopep.com]
- 9. silicycle.com [silicycle.com]
- 10. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 11. CN106008311A - Refinement method of indole-2-carboxylic acid - Google Patents [patents.google.com]
- 12. CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents [patents.google.com]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
- 14. youtube.com [youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
"1-acetylindole-2-carboxylic acid" stability in acidic and basic conditions
Welcome to the technical support guide for 1-acetylindole-2-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the stability challenges of this important synthetic intermediate. This guide provides answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols for stability assessment.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, storage, and reaction of this compound.
Q1: What are the primary degradation pathways for this compound in solution?
The two primary points of instability on the this compound molecule are the N-acetyl group and the C2-carboxylic acid group. The most common degradation pathway under both acidic and basic aqueous conditions is the hydrolysis of the N-acetyl amide bond. This reaction cleaves the acetyl group, yielding indole-2-carboxylic acid as the principal degradation product. A secondary, though less common, pathway, typically requiring more forcing conditions like high heat, is the decarboxylation of the C2-carboxylic acid to form 1-acetylindole[1].
Q2: My solution of this compound is turning a slight yellow or brown. What is happening?
The discoloration of indole-containing compounds in solution, particularly under stressful conditions (e.g., strong acid, light exposure, presence of oxidizing agents), is often indicative of indole ring oxidation or polymerization[2][3]. While the primary degradation is hydrolysis, these secondary reactions can occur in parallel. The formation of oligomeric or polymeric species can result in colored impurities. It is crucial to use high-purity solvents and consider working under an inert atmosphere (e.g., nitrogen or argon) if color change is a persistent issue.
Q3: I am running a reaction in a basic medium and my HPLC analysis shows a growing peak that corresponds to indole-2-carboxylic acid. Is this expected?
Yes, this is the expected and most probable degradation pathway. The N-acetyl group is susceptible to base-catalyzed hydrolysis (saponification). A hydroxide ion will act as a nucleophile, attacking the acetyl carbonyl carbon. This leads to the cleavage of the amide bond and the formation of indole-2-carboxylic acid (as its carboxylate salt under basic conditions) and acetate. The presence of this peak is a clear indicator that your compound is degrading.
Q4: Under what pH conditions is this compound most stable for storage and formulation?
The molecule is most stable in a neutral or slightly acidic pH range (approximately pH 4-6), where both acid-catalyzed and base-catalyzed hydrolysis are minimized. For storage in solution, using a buffered system within this pH range is highly recommended. The predicted pKa of the carboxylic acid is approximately 4.37[4], so in a pH 4-6 buffer, the compound will exist as a mixture of the protonated carboxylic acid and the deprotonated carboxylate, both of which are generally more stable than the intermediates formed during hydrolysis.
Q5: How can I prevent the hydrolysis of the N-acetyl group during my experiments?
Preventing hydrolysis requires careful control of experimental conditions:
-
Temperature: Keep the temperature as low as reasonably possible for your reaction or process. Hydrolysis rates increase significantly with temperature.
-
pH Control: Avoid strongly acidic (pH < 2) or strongly basic (pH > 9) conditions unless required for a specific transformation. If a basic catalyst is needed, consider non-nucleophilic organic bases over aqueous hydroxides where possible.
-
Time: Minimize the duration of exposure to harsh pH conditions.
-
Solvent Choice: In some cases, using non-aqueous (aprotic) solvents can completely prevent hydrolysis if the reaction chemistry allows.
Q6: Is decarboxylation a significant concern at room temperature?
Decarboxylation of indole-2-carboxylic acids typically requires high temperatures (e.g., heating in water at ~255 °C for the parent compound) to proceed at an appreciable rate[1]. Under typical laboratory conditions (room temperature to moderate heating, e.g., < 80°C), decarboxylation of this compound is not a significant degradation pathway compared to hydrolysis.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant loss of starting material in an acidic reaction medium. | Acid-Catalyzed Hydrolysis: The N-acetyl group is readily cleaved by strong acids. The reaction is often faster than anticipated, especially with heating. | 1. Reduce Temperature: Perform the reaction at a lower temperature. 2. Use Milder Acid: Substitute strong mineral acids (like HCl, H₂SO₄) with a weaker organic acid (like acetic acid) or a Lewis acid if the reaction permits. 3. Minimize Time: Analyze the reaction kinetics to determine the minimum time required for the desired transformation, avoiding prolonged exposure. |
| Formation of multiple unknown byproducts detected by LC-MS. | 1. Indole Ring Degradation: Strong acids can cause polymerization or side reactions on the electron-rich indole nucleus[3]. 2. Oxidative Degradation: Dissolved oxygen or other oxidizing species in the reaction mixture can lead to the formation of various dioxindole products[2]. | 1. Degas Solvents: Purge your solvents with an inert gas (N₂ or Ar) before use. 2. Run Under Inert Atmosphere: Maintain a blanket of inert gas over the reaction mixture. 3. Add Antioxidants: If compatible with your chemistry, a small amount of an antioxidant like BHT could be beneficial. |
| Poor recovery after workup from a basic aqueous solution. | 1. Incomplete Neutralization: If the compound is extracted from a basic solution, it exists as the water-soluble carboxylate salt. Insufficient acidification will leave the product in the aqueous layer. 2. Emulsion Formation: The carboxylate salt can act as a surfactant, leading to emulsions during extraction that trap the product. | 1. Ensure Full Protonation: Before extraction with an organic solvent, acidify the aqueous layer to at least 1-2 pH units below the pKa (~4.4) of the carboxylic acid. Check the pH with a meter or test paper. 2. Break Emulsions: If an emulsion forms, add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which often helps break the emulsion. |
Experimental Protocols
Protocol 3.1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the compound under controlled conditions to identify degradation products and assess stability.
Objective: To evaluate the stability of this compound under hydrolytic (acidic, basic, neutral) stress conditions.
Materials:
-
This compound
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Hydrochloric Acid (HCl), 1.0 M solution
-
Sodium Hydroxide (NaOH), 1.0 M solution
-
Methanol (MeOH)
-
Class A volumetric flasks and pipettes
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve 10 mg of this compound in 10 mL of ACN to prepare a 1 mg/mL stock solution.
-
Prepare Study Samples: For each condition, pipette 1 mL of the stock solution into a 10 mL volumetric flask.
-
Acidic Condition: Add 1 mL of 1.0 M HCl and dilute to the mark with a 50:50 ACN/Water mixture.
-
Basic Condition: Add 1 mL of 1.0 M NaOH and dilute to the mark with a 50:50 ACN/Water mixture.
-
Neutral Condition: Add 1 mL of water and dilute to the mark with a 50:50 ACN/Water mixture.
-
Control (t=0): Immediately after preparation, take an aliquot from the neutral sample, quench as described in step 4, and analyze.
-
-
Incubation: Place all flasks in a controlled environment (e.g., a 50°C water bath). Collect samples at specified time points (e.g., 1, 4, 8, 24 hours).
-
Quenching: Before analysis, pipette a 1 mL aliquot of the sample from the incubation flask.
-
For Acidic Sample: Neutralize with 100 µL of 1.0 M NaOH.
-
For Basic Sample: Neutralize with 100 µL of 1.0 M HCl.
-
For Neutral Sample: No quenching needed.
-
-
Analysis: Analyze all quenched samples and the control by HPLC (see Protocol 3.2). Calculate the percentage of remaining parent compound and the formation of degradation products relative to the t=0 control.
Protocol 3.2: General HPLC Method for Stability Monitoring
Objective: To separate and quantify this compound from its primary degradation product, indole-2-carboxylic acid.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) % A % B 0.0 70 30 15.0 20 80 17.0 20 80 17.1 70 30 | 20.0 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Expected Elution Order: Indole-2-carboxylic acid (more polar) will elute before this compound (less polar).
Data Interpretation & Visualization
Degradation Summary
| Compound | Molecular Weight | Expected Degradation Condition | Notes |
| This compound (Parent) | 203.19 g/mol | N/A | Starting material. |
| Indole-2-carboxylic acid (Hydrolysis Product) | 161.16 g/mol | Acidic & Basic | Primary degradation product from N-deacetylation. More polar than parent compound.[1] |
| 1-Acetylindole (Decarboxylation Product) | 159.18 g/mol | Thermal (High Temp) | Unlikely under mild conditions. Less polar than parent compound. |
Degradation Pathways and Experimental Workflow
Caption: Key degradation pathways for this compound.
Caption: Experimental workflow for a forced degradation study.
References
- Google Patents. (n.d.). CA2261453C - Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof.
-
European Journal of Chemistry. (2012). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. Retrieved from [Link]
- Ketcha, D. M., & Gribble, G. W. (1985). Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. The Journal of Organic Chemistry, 50(26), 5451–5457.
-
Sciencemadness Discussion Board. (2017). 3-acetylindole. Retrieved from [Link]
-
RSC Publishing. (2023). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]
-
MDPI. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]
-
FINETECH INDUSTRY LIMITED. (n.d.). This compound | CAS: 10441-26-6. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- ACS Publications. (1995). Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of Organic Chemistry, 60(23), 7746–7747.
-
Quora. (2022). Is a carboxylic acid more stable in an acidic medium than a basic medium? Retrieved from [Link]
-
ResearchGate. (2014). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. Retrieved from [Link]
-
MDPI. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Retrieved from [Link]
-
PubMed Central. (2016). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. Retrieved from [Link]
- Longdom Publishing. (2017). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Journal of Analytical & Bioanalytical Techniques, 8(5).
-
ResearchGate. (2019). Oxidation chemistry of indole-2-carboxylic acid: Mechanism and products formed in neutral aqueous solution. Retrieved from [Link]
-
ResearchGate. (2020). 3-Acetylindoles: Synthesis, Reactions and Biological Activities. Retrieved from [Link]
-
MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]
- ACS Publications. (2008). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters, 10(20), 4569–4572.
-
Chemistry LibreTexts. (2024). 21.S: Carboxylic Acid Derivatives (Summary). Retrieved from [Link]
-
YouTube. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Retrieved from [Link]
-
YouTube. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. Retrieved from [Link]
- Google Patents. (n.d.). US4485241A - Reduction of indole-2-carboxylic acids to indoline-2-carboxylic acids with lithium, sodium, or potassium in ammonia.
Sources
Common impurities in "1-acetylindole-2-carboxylic acid" and their removal
Welcome to the technical support resource for 1-acetylindole-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with the synthesis and purification of this important heterocyclic building block. Here, we address frequently encountered impurities, provide robust troubleshooting protocols, and explain the chemical principles behind our recommendations to ensure the highest purity for your downstream applications.
Frequently Asked Questions (FAQs)
FAQ 1: What are the most common impurities in a typical synthesis of this compound?
The synthesis of this compound, commonly prepared by the N-acetylation of indole-2-carboxylic acid using reagents like acetic anhydride, can introduce several process-related impurities.[1][2] The nature and quantity of these impurities depend on the purity of the starting materials, reaction conditions (temperature, time), and work-up procedures.
Below is a summary of the most frequently observed impurities:
| Impurity | Structure/Formula | Common Origin | Primary Removal Strategy |
| Indole-2-carboxylic acid | C₉H₇NO₂ | Unreacted starting material from incomplete acetylation. Can also result from premature hydrolysis of the product.[3] | Recrystallization, Column Chromatography, Acid/Base Extraction |
| 1-Acetylindole | C₁₀H₉NO | Thermal or catalytically-induced decarboxylation of the product or starting material.[4][5][6] | Column Chromatography, Recrystallization |
| Acetic Acid | CH₃COOH | Byproduct from the use of acetic anhydride as the acetylating agent. | Aqueous wash during work-up, Evaporation under vacuum |
| 1,3-Diacetylindole | C₁₂H₁₁NO₂ | Over-acetylation, particularly under harsh conditions or with certain catalysts. Electrophilic substitution at the C3 position is a known side reaction for indoles.[7][8] | Column Chromatography |
| Residual Solvents | Varies | Solvents used during the reaction (e.g., acetone) or purification (e.g., ethyl acetate, ethanol).[1][9] | Drying under high vacuum, Recrystallization |
FAQ 2: How can I best detect and quantify these impurities in my sample?
A multi-technique approach is recommended for robust quality control:
-
Thin-Layer Chromatography (TLC): An excellent first-pass technique to quickly visualize the presence of starting material and major byproducts. The product is more nonpolar than the starting acid, so it will have a higher Rf value. 1-Acetylindole (decarboxylated impurity) will be even less polar and have the highest Rf.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying purity. A reverse-phase method (e.g., using a C18 column) can effectively separate the starting material, product, and byproducts.[9][10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation and identifying impurities. Look for the disappearance of the N-H proton from indole-2-carboxylic acid and the appearance of a sharp singlet around 2.7 ppm for the acetyl methyl group. The presence of unreacted starting material will show the characteristic indole N-H proton signal.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and helps in identifying unknown impurity peaks from HPLC analysis.
Troubleshooting and Purification Guides
This section provides solutions to specific issues you may encounter during your work with this compound.
Issue 1: My analysis shows significant unreacted indole-2-carboxylic acid.
This is the most common impurity, arising from an incomplete reaction. Due to the significant difference in acidity and polarity between the starting material and the N-acetylated product, separation is generally straightforward.
Root Cause Analysis:
-
Insufficient Acetylating Agent: The stoichiometry of acetic anhydride was too low.
-
Inadequate Base/Catalyst: The amount of base (e.g., triethylamine) or catalyst (e.g., DMAP) was insufficient to drive the reaction to completion.[1]
-
Low Reaction Temperature or Short Reaction Time: The conditions were not vigorous enough for the reaction to proceed fully.
Solution 1: Purification via Recrystallization
Recrystallization is highly effective if unreacted starting material is the primary impurity. The product, this compound, is significantly more soluble in moderately polar organic solvents than the more polar starting material.
Solution 2: Purification via Acid-Base Extraction
During the aqueous work-up, a carefully controlled basic wash can selectively remove the unreacted carboxylic acid without significantly hydrolyzing the product.
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Wash the organic layer with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The unreacted indole-2-carboxylic acid will be deprotonated and move to the aqueous layer.
-
Caution: Avoid strong bases (like NaOH) or prolonged exposure, as this can induce hydrolysis of the N-acetyl group on the product.[3]
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Issue 2: My product is contaminated with a nonpolar impurity, possibly from decarboxylation.
Indole-2-carboxylic acids are susceptible to decarboxylation (loss of CO₂), especially when heated.[5][6] This side reaction produces 1-acetylindole, a less polar and more volatile impurity.
Root Cause Analysis:
-
Excessive Heat: The reaction or subsequent work-up was conducted at too high a temperature. Decarboxylation of similar structures is often performed at temperatures above 160°C but can occur at lower temperatures with catalysis.[12]
-
Presence of Catalytic Metals: Trace metals can sometimes catalyze decarboxylation.
Solution: Purification via Flash Column Chromatography
Chromatography is the most reliable method for removing the nonpolar 1-acetylindole from the more polar carboxylic acid product.
Visualized Workflows and Pathways
To better illustrate the relationships between the product and its common impurities, as well as the recommended purification strategy, the following diagrams are provided.
Diagram 1: Common Impurity Formation Pathways
Caption: Key synthetic and degradation pathways.
Diagram 2: General Purification Workflow
Caption: Decision tree for selecting a purification method.
Detailed Experimental Protocols
Protocol 1: Recrystallization from Ethyl Acetate/Hexanes
This protocol is optimized for removing more polar impurities like the starting material, indole-2-carboxylic acid.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to fully dissolve the solid. Aim for a concentrated solution.
-
Hot Filtration (Optional): If insoluble particulates are present, perform a hot gravity filtration to remove them.
-
Crystallization: Slowly add a nonpolar solvent, such as hexanes or heptane, to the hot solution until it just begins to turn cloudy (the point of saturation).
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexanes to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
This method is ideal for complex mixtures or for removing nonpolar impurities like 1-acetylindole.
-
Stationary Phase: Prepare a silica gel column in a suitable nonpolar solvent system. A good starting point for the mobile phase (eluent) is a mixture of hexanes and ethyl acetate.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel and loading the resulting powder onto the top of the column.
-
Elution: Begin eluting the column with a low-polarity mixture (e.g., 90:10 Hexanes:Ethyl Acetate).
-
Gradient: Gradually increase the polarity of the mobile phase (e.g., to 70:30 Hexanes:Ethyl Acetate). The nonpolar impurity (1-acetylindole) will elute first, followed by the desired product. The highly polar starting material will remain on the column or elute much later.
-
Monitoring: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
References
-
Canadian Science Publishing. (n.d.). AN IMPROVED METHOD FOR DECARBOXYLATING INDOLE-2-CARBOXYLIC ACIDS AND ITS APPLICATION IN THE SYNTHESIS OF 7-AMINO-DL-TRYPTOPHAN. Available from: [Link]
-
Piers, E., & Brown, R. K. (1962). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. Canadian Journal of Chemistry, 40(3), 559-561. Available from: [Link]
-
ResearchGate. (n.d.). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Available from: [Link]
-
Jones, G. B., & Chapman, B. J. (1994). Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of Organic Chemistry, 59(1), 194-195. Available from: [Link]
-
Wang, Z., et al. (2020). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 25(21), 5095. Available from: [Link]
- Google Patents. (n.d.). CA2261453C - Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof.
-
Wang, Z., et al. (2021). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 11(53), 33501-33513. Available from: [Link]
-
Google APIs. (n.d.). Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof. Available from: [Link]
-
Ibrahim, M. N. (2015). Studies on Acetylation of Indoles. Journal of Chemical and Pharmaceutical Research, 7(10), 415-420. Available from: [Link]
-
Terashima, M., & Fujioka, M. (1982). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. Heterocycles, 19(1), 91-94. Available from: [Link]
-
Abdel-Wahab, B. F., et al. (2012). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino-, and pyridazino[4,5-b]indoles. Archiv der Pharmazie, 345(10), 804-815. Available from: [Link]
-
Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Available from: [Link]
-
ResearchGate. (n.d.). (PDF) Studies on Acetylation of Indoles. Available from: [Link]
-
KPU Pressbooks. (n.d.). 7.7 Other Reactions of Carboxylic Acid Derivatives. In Organic Chemistry II. Available from: [Link]
- Google Patents. (n.d.). CN102020600A - Synthetic method of indole-2-carboxylic acid.
-
Chen, H., et al. (2016). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters, 7(3), 335-339. Available from: [Link]
-
National Institutes of Health. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Available from: [Link]
-
Naik, N., Sharath, V., & Kumar, H. V. (2012). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry, 3(2), 214-219. Available from: [Link]
-
PubMed Central. (n.d.). Chemoselective N-acylation of indoles using thioesters as acyl source. Available from: [Link]
-
MDPI. (n.d.). Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides. Available from: [Link]
-
SlideShare. (n.d.). Preparation and Properties of INDOLE. Available from: [Link]
-
YouTube. (2009). Hydrolysis of carboxylic acid derivatives (12). Available from: [Link]
- Google Patents. (n.d.). WO2014095080A2 - Process for the purification of carboxylic acids.
-
Sciencemadness Discussion Board. (2013). SOCl2: carboxylic acid to acid chloride: impurity!. Available from: [Link]
Sources
- 1. CA2261453C - Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II [kpu.pressbooks.pub]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. uop.edu.pk [uop.edu.pk]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids [organic-chemistry.org]
Technical Support Center: Synthesis of 1-Acetylindole-2-carboxylic Acid
Welcome to the technical support guide for the synthesis of 1-acetylindole-2-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and improve your reaction yields and product purity.
Section 1: Foundational Synthetic Protocol
The N-acetylation of indole-2-carboxylic acid is a common procedure, but achieving high yields consistently requires careful attention to reagent quality and reaction conditions. The following protocol is a robust method adapted from established literature, yielding the target compound in over 90% yield.[1][2]
Experimental Protocol: N-Acetylation of Indole-2-carboxylic Acid
Objective: To synthesize this compound from indole-2-carboxylic acid.
Reagents & Materials:
-
Indole-2-carboxylic acid
-
Acetic anhydride
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
Acetone (anhydrous)
-
Hydrochloric acid (HCl), 33% aqueous solution
-
Ice and deionized water
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 4-dimethylaminopyridine (DMAP) in acetone and triethylamine (TEA).
-
Addition of Starting Material: Warm the solution to 40-50 °C and add the indole-2-carboxylic acid portion-wise. Stir the resulting mixture for 15 minutes at 45 °C.
-
Scientist's Note: Pre-dissolving the indole-2-carboxylic acid in the basic solution ensures the carboxylate and, more importantly, the indole nitrogen are deprotonated and poised for reaction. Triethylamine serves as the bulk base, while DMAP acts as a potent nucleophilic catalyst.
-
-
Addition of Acetylating Agent: Cool the mixture to 20 °C. Add acetic anhydride dropwise over 10-15 minutes, ensuring the internal temperature does not exceed 25 °C.
-
Reaction Monitoring: Stir the reaction mixture at 20-25 °C for 45-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup & Precipitation: Prepare a separate beaker containing a mixture of hydrochloric acid, ice, and water. Pour the reaction mixture into this acidic ice-water slurry with vigorous stirring.
-
Scientist's Note: This step serves two purposes: the water quenches any remaining acetic anhydride, and the hydrochloric acid protonates the triethylamine, forming a water-soluble salt. This allows the desired product, which is insoluble in acidic water, to precipitate cleanly.
-
-
Isolation: Continue stirring the slurry for 1 hour at approximately 15 °C to ensure complete precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any residual salts.
-
Drying: Dry the purified solid under vacuum to a constant weight. A typical yield for this procedure is 92-93%.[1][2]
Recommended Reaction Parameters
| Parameter | Value/Reagent | Molar Equiv. | Rationale |
| Starting Material | Indole-2-carboxylic acid | 1.0 | The substrate for N-acetylation. |
| Acetylating Agent | Acetic Anhydride | ~1.1 | Provides the acetyl group. A slight excess ensures complete reaction. |
| Base | Triethylamine (TEA) | ~1.8 | Scavenges the acetic acid byproduct and deprotonates the indole nitrogen. |
| Catalyst | 4-DMAP | ~0.01 | A highly effective nucleophilic catalyst that accelerates the reaction. |
| Solvent | Acetone | - | An aprotic solvent that effectively dissolves reactants. |
| Temperature | 20-25 °C | - | Balances reaction rate while minimizing side-product formation. |
| Quench Solution | HCl (aq) / Ice / Water | - | Neutralizes the base and quenches excess anhydride, facilitating product precipitation. |
Section 2: Understanding the Mechanism
The reaction proceeds via a nucleophilic catalysis pathway. DMAP is more nucleophilic than the indole nitrogen and initially reacts with acetic anhydride to form a highly reactive N-acetylpyridinium intermediate. This intermediate is a potent acetylating agent, readily transferring the acetyl group to the deprotonated indole nitrogen.
Section 3: Troubleshooting Guide
Even robust protocols can encounter issues. This section addresses common problems in a question-and-answer format.
Q1: My yield is very low, or I recovered only my starting material. What went wrong?
This is a common issue that typically points to a problem with one of the reagents or the reaction setup.
Potential Causes & Solutions:
-
Hydrolysis of Acetic Anhydride: Acetic anhydride reacts readily with water.[3] If your acetone or other reagents are not anhydrous, the anhydride will be quenched before it can acetylate the indole.
-
Solution: Use freshly opened or properly stored anhydrous solvents. Ensure all glassware is thoroughly dried before use.
-
-
Insufficient Base: Triethylamine is crucial for deprotonating the indole nitrogen, making it nucleophilic enough to react. If you have acidic impurities in your starting material or not enough TEA, the reaction will not proceed.
-
Solution: Verify the stoichiometry of your base. Use a slight excess to ensure complete deprotonation.
-
-
Poor Quality Starting Material: The starting indole-2-carboxylic acid should be pure and dry.
-
Solution: Check the purity of your starting material by melting point or NMR. If necessary, recrystallize it before use.
-
-
Reaction Temperature Too Low: While high temperatures can cause side reactions, an excessively low temperature may stall the reaction.
-
Solution: Ensure your reaction is maintained within the recommended 20-25 °C range after the addition of acetic anhydride.
-
Q2: My TLC shows multiple spots, and the final product is impure. What are the likely side products?
The most common impurity is unreacted starting material. However, the indole nucleus has multiple reactive sites, which can lead to side products.
Potential Causes & Solutions:
-
C3-Acetylation: The C3 position of the indole ring is also nucleophilic. Under certain conditions, especially if the N-H is not fully deprotonated or if a less selective acetylating agent is used, you can get C3-acetylation or even 1,3-diacetylation.[4][5][6]
-
Solution: Strictly follow the order of addition outlined in the protocol (base first, then starting material, then acetylating agent). Maintain the reaction temperature below 25 °C. The use of the DMAP/TEA system strongly favors N-acylation over C-acylation.
-
-
Formation of Mixed Anhydrides: If the reaction is run for too long or at too high a temperature, the carboxylate of another molecule of indole-2-carboxylic acid can react with the N-acetylpyridinium intermediate, leading to oligomeric impurities.
-
Solution: Monitor the reaction by TLC and quench it as soon as the starting material is consumed. Avoid excessive heating.
-
-
Purification: If impurities are present, they can often be removed by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
Q3: My product oiled out during precipitation or is difficult to crystallize. How can I get a solid?
This issue usually points to residual impurities that are disrupting the crystal lattice.
Potential Causes & Solutions:
-
Residual Triethylamine/Solvent: If the triethylamine is not fully neutralized during the acidic quench, it can remain as an oily residue. Likewise, trapped acetone can prevent proper crystallization.
-
Solution: Ensure you use a sufficient amount of aqueous HCl in the workup. After filtration, wash the solid thoroughly with cold water. If the product is still oily, try re-dissolving it in a minimal amount of a solvent like ethyl acetate, washing with dilute HCl, then brine, drying the organic layer, and re-precipitating by adding an anti-solvent like hexane.
-
-
Impurity Presence: As mentioned in Q2, side products can act as crystallization inhibitors.
-
Solution: Purify the crude product via column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to isolate the pure compound, which should then crystallize more readily.
-
Section 4: Frequently Asked Questions (FAQs)
Q: Can I use acetyl chloride instead of acetic anhydride? A: Yes, acetyl chloride is a viable acetylating agent. However, it is much more reactive and corrosive than acetic anhydride.[7] Its reaction is more exothermic and generates HCl gas, requiring more robust control of reaction conditions and a base capable of scavenging the HCl effectively. For routine, high-yield synthesis, acetic anhydride with DMAP catalysis is generally safer and more reliable.
Q: Why is DMAP necessary if I am already using triethylamine? A: Triethylamine is a non-nucleophilic hindered base. Its primary role is to deprotonate the indole and neutralize the acid byproduct. DMAP, on the other hand, is a nucleophilic catalyst. It forms a highly reactive acetylating intermediate that dramatically accelerates the rate of N-acetylation, allowing the reaction to proceed quickly and cleanly at room temperature.
Q: My final product has a yellowish or brownish tint. How can I decolorize it? A: Minor color is often due to trace impurities or slight decomposition. You can often remove the color by recrystallizing the product from a suitable solvent. For persistent color, you can try treating a solution of the product in a solvent like ethyl acetate with a small amount of activated carbon, followed by hot filtration through celite and then crystallization.
Q: How stable is the N-acetyl group? Can it be removed? A: The N-acetyl group is generally stable under neutral and mildly acidic or basic conditions. However, it can be removed under more forceful hydrolytic conditions (e.g., strong acid or base with heat).[3] It is important to note that harsh conditions for N-deacetylation can sometimes lead to side reactions, such as decarboxylation of the C2-carboxylic acid.[8]
References
Sources
- 1. CA2261453C - Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II [kpu.pressbooks.pub]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Chemoselective N-acylation of indoles using thioesters as acyl source [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: Amide Coupling of 1-Acetylindole-2-carboxylic Acid
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. The amide coupling of 1-acetylindole-2-carboxylic acid is a crucial transformation in the synthesis of many biologically active molecules. However, its unique structural features—namely the steric hindrance around the C2-carboxylic acid from the N-acetyl group and the electronic nature of the indole ring—present distinct challenges. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you navigate these complexities and achieve optimal results in your synthesis.
Part 1: Frequently Asked Questions (FAQs)
Q1: What makes the amide coupling of this compound particularly challenging?
The primary difficulties arise from a combination of steric and electronic factors. The N-acetyl group, while deactivating the indole ring to some side reactions, creates significant steric bulk around the adjacent C2-carboxylic acid. This hindrance can slow down the rate of both the initial carboxylic acid activation and the subsequent nucleophilic attack by the amine.[1] Furthermore, the direct attachment of the carboxyl group to the electron-rich indole ring system can influence its reactivity.
Q2: What are the most reliable classes of coupling reagents for this specific substrate?
For sterically hindered substrates like this compound, uronium/aminium-based reagents are generally the first choice. Reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU are highly effective.[2] They react rapidly with the carboxylic acid to form highly activated intermediates, which helps to overcome the steric barrier and often leads to higher yields and faster reaction times compared to standard carbodiimide methods.[2][3]
Q3: Which base should I use, and how much is necessary?
A non-nucleophilic, sterically hindered tertiary amine is ideal. N,N-Diisopropylethylamine (DIPEA) is the most common choice, typically used in 2-3 equivalents.[1][2] Its primary roles are to neutralize the acidic proton of the carboxylic acid (facilitating activation) and to scavenge the acid (e.g., HPF₆ from HATU) generated during the reaction. Its bulky nature prevents it from competing as a nucleophile. N-Methylmorpholine (NMM) is another suitable option.
Q4: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the preferred methods.
-
TLC: Allows for a quick, qualitative assessment of the consumption of the limiting reagent (usually the carboxylic acid or amine).
-
LC-MS: Provides a more definitive analysis, confirming the consumption of starting materials and, crucially, the formation of the desired product mass. This is the gold standard for tracking reaction completion and identifying potential side products.
Part 2: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing a logical path to problem resolution.
Problem: Low or No Product Yield
"My reaction has stalled. LC-MS analysis shows only unreacted this compound and my amine starting material."
This is the most common issue and typically points to a failure in the carboxylic acid activation step.
-
Possible Cause 1: Inadequate Carboxylic Acid Activation. The coupling reagent may not be potent enough to overcome the steric hindrance of the substrate. This is often the case with milder reagents like EDC when used without additives.[1][4]
Solution:
-
Switch to a More Powerful Reagent: If you are using a carbodiimide like DCC or EDC alone, switch to a uronium/aminium salt such as HATU or a phosphonium salt like PyBOP .[2] These reagents are designed for challenging couplings.
-
Implement a "Pre-activation" Step: Stir the this compound, coupling reagent (e.g., HATU), and base (e.g., DIPEA) in an anhydrous solvent for 15-30 minutes at room temperature before adding the amine.[1][3] This ensures the activated ester is fully formed prior to the introduction of the nucleophile.
-
Check Reagent Quality: Coupling reagents, especially uronium salts, can be sensitive to moisture. Ensure they are fresh and have been stored in a desiccator.
-
-
Possible Cause 2: Presence of Water. Trace amounts of water in the reaction can hydrolyze the highly reactive activated intermediate back to the starting carboxylic acid, effectively killing the reaction.[1]
Solution:
-
Use Anhydrous Solvents: Use freshly distilled solvents or purchase high-quality anhydrous grade solvents (e.g., DMF, DCM) and store them over molecular sieves.
-
Dry All Glassware: Ensure all flasks and equipment are oven-dried or flame-dried before use.
-
Run Under Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the system.[3]
-
-
Possible Cause 3: Amine Protonation. The amine nucleophile can be protonated by the carboxylic acid, forming an unreactive ammonium salt.[5] While the added base (DIPEA) is meant to prevent this, insufficient base or a very acidic environment can still be problematic.
Solution:
-
Ensure Sufficient Base: Use at least 2 equivalents of a non-nucleophilic base like DIPEA. If your amine starting material is a hydrochloride or trifluoroacetate salt, you must add an additional equivalent of base to neutralize it.
-
Control Order of Addition: Follow the pre-activation protocol mentioned above. Adding the amine to the pre-formed activated ester is the most efficient method.
-
Problem: Significant Side Product Formation
"My reaction works, but the crude LC-MS shows multiple undesired peaks, complicating purification."
-
Possible Cause 1: N-Acylurea Formation (with Carbodiimides). When using carbodiimides like DCC or EDC, the O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea byproduct, which halts the reaction and complicates purification.
Solution:
-
Use Additives: Always use EDC or DCC in combination with an additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure . These additives trap the O-acylisourea to form an active ester intermediate that is less prone to rearrangement and more reactive towards the amine.[1][6]
-
Switch Reagent Class: Move to HATU or PyBOP, which do not form these types of byproducts.[7]
-
-
Possible Cause 2: Epimerization of Chiral Amines. If your amine is a chiral α-amino acid ester, the harshness of the activation conditions can cause racemization at the α-carbon, leading to diastereomeric products that are often difficult to separate.
Solution:
-
Use Racemization-Suppressing Additives: Reagents containing a 7-aza-hydroxybenzotriazole (HOAt) moiety, like HATU, are known to be superior at suppressing racemization compared to their HOBt-based counterparts. OxymaPure is also an excellent choice.[1]
-
Lower the Temperature: Running the reaction at 0 °C can significantly reduce the rate of epimerization.[1]
-
Problem: Difficult Product Purification
"I've successfully formed the product, but I'm struggling to isolate it in pure form."
-
Possible Cause 1: Urea Byproduct Contamination. The urea byproducts from carbodiimide reagents can be challenging to remove. Dicyclohexylurea (from DCC) is notoriously insoluble in many organic solvents, while the urea from EDC can sometimes be difficult to wash away completely.[6]
Solution:
-
For DCC: After the reaction is complete, cool the mixture and filter it through a pad of celite to remove the precipitated dicyclohexylurea before proceeding with the aqueous workup.
-
For EDC: The resulting urea is water-soluble. Perform multiple acidic (e.g., dilute HCl or NH₄Cl) and basic (e.g., dilute NaHCO₃) aqueous washes of your organic layer to remove the urea and any excess reagents.[1]
-
-
Possible Cause 2: Co-elution during Chromatography. The product may have a similar polarity to the starting materials or certain byproducts, making separation by silica gel chromatography difficult.
Solution:
-
Optimize Chromatography: Systematically screen different solvent systems (e.g., Hexanes/Ethyl Acetate, DCM/Methanol). A shallow gradient on an automated chromatography system can often resolve closely eluting spots.
-
Consider Recrystallization: If the product is a solid, recrystallization is an excellent and often overlooked purification technique that can provide very high purity material.[8] Common solvents to try include ethyl acetate/hexanes, acetone, or acetonitrile.[8]
-
Part 3: Recommended Protocols & Data
Table 1: Comparison of Coupling Reagents for this compound
| Coupling Reagent | Class | Key Advantages | Potential Drawbacks | Recommended Use Case |
| HATU / DIPEA | Uronium Salt | High reactivity, fast kinetics, low racemization, suitable for hindered substrates.[2] | High cost, moisture sensitive. | First-line choice for difficult or sterically hindered couplings. |
| EDC / HOBt | Carbodiimide | Cost-effective, water-soluble byproducts are easily removed by washing.[2][6] | Slower reaction rates, risk of N-acylurea side product, potential for racemization.[1] | Routine couplings with unhindered primary amines where cost is a factor. |
| SOCl₂ / Pyridine | Acyl Chloride | Forms a highly reactive acyl chloride intermediate, very effective for unreactive amines.[9] | Harsh conditions (heat may be required), not compatible with sensitive functional groups, generates HCl. | Last resort for extremely hindered or electronically deactivated amines. |
| PyBOP / DIPEA | Phosphonium Salt | High reactivity, similar to HATU, stable byproducts. | Byproducts can sometimes be difficult to remove via chromatography. | Excellent alternative to HATU if side reactions with uronium salts are observed. |
Protocol 1: High-Yield Amide Coupling using HATU (Preferred Method)
This protocol utilizes a pre-activation step to ensure efficient coupling.
-
Preparation: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).
-
Dissolution: Dissolve the acid in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (approx. 0.1 M concentration).
-
Activation: Add HATU (1.1–1.2 equiv) to the solution, followed by N,N-Diisopropylethylamine (DIPEA) (2.5 equiv).
-
Pre-activation Stir: Stir the mixture at room temperature (20-25 °C) for 20 minutes. The solution may change color or clarity as the active ester forms.
-
Amine Addition: Add the amine (1.0–1.1 equiv) to the reaction mixture, either neat if it is a liquid or as a solution in the reaction solvent.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor progress every 1-2 hours using LC-MS or TLC until the limiting starting material is consumed (typically 2-12 hours).
-
Workup:
-
Dilute the reaction mixture with a suitable organic solvent like Ethyl Acetate.
-
Wash the organic layer sequentially with a saturated aqueous solution of NH₄Cl, saturated aqueous NaHCO₃, and finally with brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude product by silica gel column chromatography or recrystallization.
Protocol 2: Two-Step Coupling via the Acyl Chloride
This method is reserved for cases where even powerful coupling reagents fail, particularly with very low-nucleophilicity amines.
-
Acyl Chloride Formation:
-
In a flame-dried flask under N₂, suspend this compound (1.0 equiv) in anhydrous DCM.
-
Add oxalyl chloride (2.0 equiv) dropwise at 0 °C, followed by a catalytic amount (1-2 drops) of anhydrous DMF (the Vilsmeier reagent catalyst).
-
Allow the mixture to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent. The resulting acyl chloride is typically used immediately without further purification.
-
-
Amidation (Schotten-Baumann conditions):
-
Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve the amine (1.0 equiv) and a base like pyridine or triethylamine (2.0 equiv) in anhydrous DCM.
-
Add the amine solution dropwise to the stirring acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC/LC-MS).
-
Perform a standard aqueous workup as described in Protocol 1 to isolate the crude product for purification.[9]
-
Part 4: Visual Guides & Workflows
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield amide couplings.
Diagram 2: General Mechanism of HATU-Mediated Coupling
Caption: Simplified mechanism of amide formation using HATU.
References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. Retrieved from [Link]
-
Gummadi, S. B., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Molecules, 26(1), 134. Retrieved from [Link]
-
de Nazaré, A. C., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Omega, 6(33), 21457–21471. Retrieved from [Link]
-
Dilun Biotechnology. (n.d.). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. Retrieved from [Link]
-
Fisher, C. A., et al. (2018). Synthesis of N-acyl amide natural products using a versatile adenylating biocatalyst. MedChemComm, 9(3), 516-521. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]
-
Edelmann, F. T. (2020). Answer to "What is the best technique for amide purification?". ResearchGate. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Retrieved from [Link]
-
Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Green Chemistry, 25(5), 1884-1910. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hepatochem.com [hepatochem.com]
- 8. researchgate.net [researchgate.net]
- 9. Amide Synthesis [fishersci.dk]
Technical Support Center: Reaction Monitoring for 1-acetylindole-2-carboxylic Acid
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in reactions involving 1-acetylindole-2-carboxylic acid . Monitoring the progress of chemical reactions is critical for optimizing yield, minimizing impurities, and ensuring a successful synthesis. This document provides in-depth, experience-based troubleshooting and frequently asked questions for the two most common monitoring techniques: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Section 1: The Core Workflow of Reaction Monitoring
Effective reaction monitoring is an iterative process of sampling, analyzing, and interpreting data to make informed decisions about the reaction's progression. The goal is to track the consumption of starting materials and the formation of the desired product, this compound.
Caption: General workflow for monitoring a chemical reaction.
Section 2: Thin-Layer Chromatography (TLC) Monitoring
TLC is a rapid, inexpensive, and indispensable tool for qualitative reaction monitoring. It separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase. For the synthesis of this compound from indole-2-carboxylic acid, we expect the product to be slightly less polar than the starting material due to the acetylation of the indole nitrogen, but the carboxylic acid group will still dominate the polarity.
Detailed Protocol: Monitoring a Reaction by TLC
-
Prepare the TLC Chamber: Line a beaker or TLC tank with filter paper and add the chosen mobile phase (eluent) to a depth of about 0.5 cm. Cover the chamber to allow the atmosphere to become saturated with solvent vapors.
-
Prepare the Sample: Withdraw a tiny aliquot (a drop on the end of a glass rod) from the reaction mixture.[1] Dilute this aliquot in a small vial with a suitable solvent like ethyl acetate or acetone.
-
Spot the TLC Plate: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom (the origin). Using a capillary tube, spot your samples on the origin line. It is crucial to use a "co-spot" lane for unambiguous interpretation.[1][2]
-
Lane 1 (SM): Starting Material (e.g., indole-2-carboxylic acid)
-
Lane 2 (Co): A spot of the Starting Material, with a spot of the Reaction Mixture placed directly on top of it.
-
Lane 3 (Rxn): The diluted Reaction Mixture.
-
-
Develop the Plate: Place the spotted TLC plate into the prepared chamber, ensuring the origin line is above the solvent level.[3] Allow the solvent to travel up the plate by capillary action until it is about 1 cm from the top.
-
Visualize and Interpret: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots, typically under a UV lamp at 254 nm, as indole derivatives are UV-active.[4]
-
Reaction Completion: The spot corresponding to the starting material in the "Rxn" lane should have disappeared, and a new product spot (likely with a slightly higher Rf) should be prominent. The "Co" lane will show if the starting material spot in the reaction mixture truly corresponds to the authentic starting material.
-
Data Presentation: Recommended TLC Solvent Systems
The choice of eluent is critical. For acidic compounds like this compound, streaking is a common issue. Adding a small amount of a volatile acid like acetic or formic acid to the mobile phase protonates the carboxylic acid, reducing its interaction with the acidic silica gel and resulting in sharper spots.[5][6][7]
| Mobile Phase System | Ratio (v/v) | Polarity | Notes |
| Hexane : Ethyl Acetate | 70 : 30 to 50 : 50 | Low to Medium | A good starting point for many organic reactions. Adjust ratio to achieve an Rf of ~0.3-0.5 for the product.[2] |
| Dichloromethane : Methanol | 98 : 2 to 90 : 10 | Medium to High | Useful if the compounds are highly polar and do not move in Hex/EtOAc. |
| Diethyl Ether : Hexane | 50 : 50 | Medium | Can provide different selectivity compared to ethyl acetate systems.[8] |
| Modifier | ~0.5-1% | N/A | Add to any of the above systems. Acetic acid or formic acid is essential to prevent streaking of the carboxylic acid.[2][6] |
Troubleshooting Guide for TLC
Q1: My spots are streaking badly up the plate.
-
Probable Cause: The carboxylic acid group is interacting strongly with the acidic silica gel stationary phase, or the sample is overloaded.[5][6]
-
Solution: This is the most common issue with this class of compounds. Add 0.5-1% acetic or formic acid to your eluent.[5][6][7] This suppresses the deprotonation of your carboxylic acid, making it less polar and less likely to bind irreversibly to the silica. If streaking persists, try spotting a more dilute sample.[9]
Caption: Troubleshooting workflow for TLC spot streaking.
Q2: All my spots are stuck on the baseline (Rf value is too low).
-
Probable Cause: The mobile phase (eluent) is not polar enough to move the compounds up the plate.[10]
-
Solution: Increase the polarity of your eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate (e.g., from 7:3 to 1:1). For a dichloromethane/methanol system, increase the amount of methanol.[4]
Q3: All my spots ran to the top of the plate with the solvent front (Rf value is too high).
-
Probable Cause: The eluent is too polar for your compounds.[10]
-
Solution: Decrease the polarity of your eluent. For a hexane/ethyl acetate system, decrease the proportion of ethyl acetate (e.g., from 1:1 to 3:1).
Q4: I can't see any spots under the UV lamp after running the plate.
-
Probable Cause: The sample spotted was too dilute, or the compounds are not UV-active (unlikely for indoles).[5]
-
Solution: Try concentrating your sample by spotting multiple times in the same location, allowing the solvent to dry completely between applications. If still not visible, use a chemical stain (e.g., permanganate or ceric ammonium molybdate) to visualize the spots.[2]
Section 3: High-Performance Liquid Chromatography (HPLC) Monitoring
HPLC offers a significant advantage over TLC by providing quantitative data. By measuring the area of the chromatographic peaks, you can determine the relative percentages of starting material, product, and byproducts, giving a much clearer picture of the reaction's conversion and purity. For a moderately polar compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.
Detailed Protocol: Monitoring a Reaction by RP-HPLC
-
Prepare the Sample: Take an aliquot from the reaction mixture and quench it if necessary. Dilute it significantly with the mobile phase (e.g., 1 drop in 1-2 mL of 50:50 acetonitrile:water). Filter the sample through a 0.22 or 0.45 µm syringe filter to prevent clogging the instrument.
-
Set Up the HPLC System:
-
Column: A C18 column is the standard workhorse for reversed-phase and a good starting point.[11]
-
Mobile Phase: Use HPLC-grade solvents. A typical mobile phase consists of an aqueous component (A) and an organic component (B). To ensure sharp peaks for the carboxylic acid, the aqueous phase must be acidified.[11]
-
Detector: Set the UV detector to a wavelength where the indole ring absorbs strongly, typically around 254 nm or 280 nm.[12]
-
-
Run the Analysis: Equilibrate the column with your starting mobile phase conditions for several column volumes. Inject a small volume (5-10 µL) of your prepared sample.
-
Analyze the Data: Identify the peaks corresponding to your starting material and product based on their retention times (run standards of each if available). The peak area percentage can be used to estimate the reaction conversion. As the reaction proceeds, the peak area of the starting material should decrease while the product peak area increases.
Data Presentation: Typical HPLC Starting Conditions
This table provides a robust starting point for method development. The gradient allows for the elution of compounds with a range of polarities.
| Parameter | Recommended Condition | Rationale & Notes |
| Column | C18, 5 µm, 4.6 x 150 mm | A general-purpose reversed-phase column suitable for indole derivatives.[12][13] |
| Mobile Phase A | Water + 0.1% Formic Acid or Phosphoric Acid | The acid is critical to keep the carboxylic acid protonated for good peak shape.[11] Formic acid is volatile and MS-compatible. |
| Mobile Phase B | Acetonitrile (MeCN) or Methanol (MeOH) | Acetonitrile is the most common organic modifier. |
| Gradient | 10% B to 90% B over 15 minutes | A generic screening gradient. Hold at 90% B for 2-3 minutes to wash the column, then return to 10% B and re-equilibrate. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30-35 °C | Using a column oven improves the reproducibility of retention times.[14] |
| Detection | UV at 254 nm or 280 nm | Indole rings have strong absorbance at these wavelengths.[12] |
| Injection Vol. | 5-10 µL | Avoid overloading the column, which can lead to broad or split peaks. |
Troubleshooting Guide for HPLC
Q1: My peak shapes are broad or tailing.
-
Probable Cause: This is often caused by secondary interactions between the analyte and the silica backbone of the column, especially with acidic or basic compounds. It can also be caused by using a sample solvent that is much stronger than the mobile phase.
-
Solution:
-
Check Mobile Phase pH: Ensure your mobile phase is acidic (e.g., with 0.1% formic or phosphoric acid) to keep the carboxylic acid fully protonated.[11]
-
Use a High-Purity Column: Modern columns with high-purity silica and end-capping (low silanol activity) minimize these secondary interactions.[11]
-
Match Sample Solvent: Dissolve your sample in the initial mobile phase whenever possible. Injecting a sample in a very strong solvent (like 100% acetonitrile) can cause poor peak shape.[15]
-
Q2: My retention times are drifting or changing between runs.
-
Probable Cause: The most common causes are insufficient column equilibration time between gradient runs, changes in mobile phase composition (e.g., solvent evaporation), or temperature fluctuations.[16][17]
-
Solution:
-
Ensure Equilibration: Allow sufficient time for the column to re-equilibrate at the initial gradient conditions before the next injection. This is typically 5-10 column volumes.[18]
-
Degas Mobile Phase: Use an online degasser or degas your solvents by sonication to prevent air bubbles from causing pressure fluctuations and retention time shifts.[19]
-
Use a Column Oven: Maintaining a constant column temperature is crucial for reproducible chromatography.[17]
-
Caption: Troubleshooting workflow for HPLC retention time drift.
Q3: The system backpressure is unexpectedly high.
-
Probable Cause: A blockage in the system, most commonly from particulate matter clogging the column inlet frit. This can come from precipitated sample or buffer, or from pump seal wear.
-
Solution:
-
Filter All Samples: Always filter your samples through a syringe filter before injection.
-
Use a Guard Column: A guard column is a small, sacrificial column placed before the main analytical column to catch particulates and strongly retained impurities.[16]
-
Systematic Check: To locate the clog, disconnect components starting from the detector and working backward. If removing the column causes the pressure to drop to normal, the column is clogged and may need to be flushed or replaced.
-
Section 4: Frequently Asked Questions (FAQs)
Q: How do I choose between TLC and HPLC for monitoring my reaction? A: Use TLC for frequent, rapid checks on the reaction's progress (e.g., every 15-30 minutes). It quickly tells you if the starting material is being consumed. Use HPLC for more detailed analysis when you need quantitative information, such as determining the ratio of product to byproducts, or when the reaction appears to be complete by TLC.
Q: My compound seems to be unstable on the silica TLC plate. How can I confirm this and what can I do? A: Instability on silica gel, which is acidic, can be an issue for sensitive compounds. You can test for this by running a "2D TLC".[20] Spot your compound in one corner of a square plate, run it, then turn the plate 90 degrees and run it again in the same solvent. If the compound is stable, it will appear on the diagonal. If it's decomposing, new spots will appear off the diagonal. To mitigate this, you can try using a less acidic stationary phase like alumina or use reversed-phase TLC plates.
Q: Why is adding a little acid to the mobile phase so important for this specific compound? A: this compound has a free carboxylic acid group (-COOH). At neutral pH, this group can be deprotonated to its carboxylate form (-COO⁻). On silica TLC plates (acidic) or C18 HPLC columns (which have residual acidic silanols), your compound can exist in both a neutral and an ionized state. This mixed state leads to severe peak/spot tailing. By adding a strong acid like formic or phosphoric acid to the mobile phase, you force the equilibrium entirely to the neutral -COOH form, resulting in a single chromatographic behavior and sharp, symmetrical peaks.[6][7][11]
Q: The reaction mixture is a thick slurry. How can I spot it on a TLC plate? A: Do not try to spot the slurry directly. Take a small aliquot, add a good solvent (like ethyl acetate) to dissolve the solids, and centrifuge or filter the small sample. Use the clear supernatant for spotting on the TLC plate.[20]
References
-
SIELC Technologies. (n.d.). Separation of Indole-2-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
Reddy, B. et al. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Longdom Publishing. Retrieved from [Link]
-
Iannelli, M. et al. (2017). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. MDPI. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]
-
ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]
-
ResearchGate. (2024). Troubleshooting TLC - Plant extract - strange in polar mobile Phase. Retrieved from [Link]
-
UCLA Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
MDPI. (n.d.). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Retrieved from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
ACS Publications. (2019). Adapting Meaningful Learning Strategies for an Introductory Laboratory Course: Using Thin-Layer Chromatography to Monitor Reaction Progress. Retrieved from [Link]
- Google Patents. (n.d.). CA2261453C - Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof.
-
Open-Access-Textbooks. (n.d.). Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]
-
Alwsci. (2025). Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. Retrieved from [Link]
-
Taylor & Francis Online. (2017). A Practical Synthesis of Indole-2-carboxylic Acid. Retrieved from [Link]
-
Reddit. (n.d.). Column chromatography of carboxylic acids?. Retrieved from [Link]
-
Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link]
-
Chrom Tech, Inc. (2025). Tackling Common Challenges in Chromatography. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Conquer Scientific. (n.d.). HPLC Troubleshooting Guide – An App That Will Save Time and Frustration. Retrieved from [Link]
-
ResearchGate. (2017). Hi every body, I try to identify carboxylic acids and their esters by Thin-layer chromatography. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 3. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 4. Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells [mdpi.com]
- 5. silicycle.com [silicycle.com]
- 6. chembam.com [chembam.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Home Page [chem.ualberta.ca]
- 11. Separation of Indole-2-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. longdom.org [longdom.org]
- 15. HPLC故障排除指南 [sigmaaldrich.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. HPLC Troubleshooting Guide [scioninstruments.com]
- 18. conquerscientific.com [conquerscientific.com]
- 19. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 20. Chromatography [chem.rochester.edu]
Technical Support Center: Overcoming Low Solubility of 1-Acetylindole-2-carboxylic Acid in Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical solutions for the common challenges associated with the low solubility of 1-acetylindole-2-carboxylic acid in various reaction conditions. Our goal is to empower you with the knowledge to troubleshoot and optimize your synthetic routes effectively.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the handling and use of this compound.
Q1: What are the general solubility characteristics of this compound?
A1: this compound (CAS No. 10441-26-6) is a weakly acidic organic compound with a predicted pKa of approximately 4.37.[1][2] This dictates its pH-dependent solubility. It generally exhibits poor solubility in aqueous solutions at neutral or acidic pH. Its solubility is expected to be higher in polar aprotic organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and in some polar protic solvents like alcohols, although it may still be limited. The presence of the acetyl group on the indole nitrogen can influence its solubility profile compared to the parent indole-2-carboxylic acid.
Q2: I'm planning an amide coupling reaction. What is a good starting solvent for this compound?
A2: For amide coupling reactions, polar aprotic solvents are generally the first choice. Dimethylformamide (DMF) is a very common solvent for these reactions as it can dissolve the carboxylic acid, the amine, and the coupling reagents.[1] Dichloromethane (DCM) is another frequently used solvent, often in the presence of a base to aid solubility and activate the carboxylic acid.[1] It is highly recommended to perform a small-scale solubility test with your specific reaction concentration before proceeding with the full-scale reaction.
Q3: Can I improve the solubility of this compound by adding a base?
A3: Yes, this is a highly effective strategy. As a carboxylic acid, this compound will be deprotonated by a base to form a more soluble carboxylate salt. The addition of a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is a standard practice in many reactions, not only to improve solubility but also to neutralize any acidic byproducts.[3]
Q4: Are there any known incompatibilities with common reagents or solvents?
A4: While this compound is generally stable, it's important to be mindful of potential side reactions. The acetyl group can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures. When choosing a solvent, ensure it is anhydrous for reactions sensitive to water, such as those involving acyl chlorides or certain coupling reagents.
Troubleshooting Guide: Low Solubility in Reactions
Encountering solubility issues with this compound can lead to incomplete reactions, low yields, and purification difficulties. This guide provides a systematic approach to diagnose and resolve these problems.
Initial Diagnosis: Is Solubility the Culprit?
Before modifying your reaction, confirm that low solubility is the root cause. Symptoms of solubility-limited reactions include:
-
Incomplete conversion: A significant amount of starting material remains even after extended reaction times.
-
Heterogeneous mixture: The reaction mixture appears as a slurry or suspension, with visible undissolved solid.
-
Stalled reaction: The reaction proceeds initially but stops before completion.
If you observe these signs, the following troubleshooting steps can help.
Solvent Screening and Optimization
The choice of solvent is critical. If your initial solvent is not effective, a systematic solvent screening is the next logical step.
Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Category | Solvent | Qualitative Solubility | Notes and Considerations |
| Polar Aprotic | Dimethylformamide (DMF) | Good | Often the solvent of choice for amide couplings.[1] |
| Dimethyl Sulfoxide (DMSO) | Good | A strong solvent, but can be difficult to remove and may interfere with some reactions.[4] | |
| Acetonitrile (ACN) | Moderate | Can be a suitable alternative to DMF in some cases. | |
| Acetone | Moderate | Has been used in the synthesis of this compound.[3] | |
| Polar Protic | Methanol (MeOH) | Moderate to Low | May participate in side reactions (e.g., esterification) under certain conditions. |
| Ethanol (EtOH) | Moderate to Low | Similar to methanol, with a lower polarity. | |
| Chlorinated | Dichloromethane (DCM) | Low | Often used with a co-solvent or base to improve solubility.[1] |
| Ethers | Tetrahydrofuran (THF) | Low | Can be a good solvent for less polar reactants. |
| Non-polar | Toluene, Hexanes | Very Low | Generally not suitable as the primary solvent. |
Note: This table is based on general chemical principles and literature precedents for similar compounds. It is crucial to experimentally verify the solubility for your specific reaction concentration.
Experimental Protocol: Small-Scale Solvent Screening
-
Preparation: Weigh 5-10 mg of this compound into several small vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.1 mL) of a different solvent from the table above.
-
Observation: Vortex or stir each vial at your intended reaction temperature. Observe if the solid dissolves completely.
-
Incremental Addition: If the solid does not dissolve, add another measured volume of the solvent and observe again. Repeat until the solid dissolves or it becomes clear the solvent is unsuitable.
-
Selection: Choose the solvent that provides complete dissolution at the highest concentration.
Co-Solvent Strategy:
If a single solvent does not provide adequate solubility, a co-solvent system can be effective. For example, adding a small amount of DMF or DMSO to a reaction in DCM can significantly improve the solubility of the carboxylic acid.
Chemical Modification to Enhance Solubility
If solvent optimization is insufficient, you can chemically modify the starting material to transiently or permanently increase its solubility.
1. In-situ Salt Formation:
This is the most common and often the easiest method. By adding a non-nucleophilic base, you can convert the carboxylic acid to its more soluble salt form directly in the reaction flask.
Workflow for In-situ Salt Formation:
Caption: Workflow for improving solubility via in-situ salt formation.
Recommended Bases:
-
N,N-Diisopropylethylamine (DIPEA): A bulky, non-nucleophilic base ideal for many coupling reactions.
-
Triethylamine (TEA): A common and cost-effective choice.
-
N-Methylmorpholine (NMM): Another useful non-nucleophilic base.
2. Derivatization to a More Soluble Intermediate:
In some cases, it may be beneficial to convert the carboxylic acid to a more reactive and potentially more soluble intermediate, such as an acyl chloride.
Experimental Protocol: Amide Coupling via Acyl Chloride
-
Acyl Chloride Formation: Suspend this compound (1 eq.) in anhydrous DCM. Add oxalyl chloride (1.5 eq.) and a catalytic amount of DMF (1 drop). Stir at room temperature until gas evolution ceases and the solid dissolves, indicating the formation of the acyl chloride.
-
Solvent Removal: Carefully remove the solvent and excess oxalyl chloride under reduced pressure.
-
Amide Formation: Dissolve the crude acyl chloride in fresh anhydrous DCM. Cool the solution to 0 °C and add the amine (1.1 eq.) and a base such as triethylamine (1.5 eq.). Allow the reaction to warm to room temperature and stir until completion.
-
Work-up: Quench the reaction with water and perform a standard aqueous work-up.
Caution: Acyl chlorides are moisture-sensitive and corrosive. This procedure should be performed under an inert atmosphere.
Advanced Strategies for Heterogeneous Reactions
If achieving a homogeneous solution is not feasible, you may need to employ strategies that facilitate reactions in a multiphase system.
1. Phase-Transfer Catalysis (PTC):
PTC can be particularly useful for reactions involving an aqueous phase and an organic phase, or for reactions with solid reactants. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), transports one of the reactants across the phase boundary to allow the reaction to occur. This can be beneficial for N-alkylation or N-acylation reactions of indoles.[5][6][7]
2. Slurry-to-Slurry Reactions:
In some instances, a reaction can proceed effectively even if the starting material is not fully dissolved. The small amount of dissolved material reacts, and as it is consumed, more of the solid dissolves to maintain the equilibrium (Le Chatelier's principle). This requires vigorous stirring to ensure good mass transfer. This approach is often employed in large-scale industrial processes.
Conclusion
Low solubility of this compound is a common but manageable challenge. By systematically approaching the problem through solvent screening, pH modification, derivatization, or the use of advanced techniques for heterogeneous reactions, you can significantly improve your reaction outcomes. Always begin with small-scale tests to find the optimal conditions before committing to a large-scale reaction.
References
-
Takeda, K., et al. (2020). Asymmetric Dearomatizing Fluoroamidation of Indole Derivatives with Dianionic Phase-Transfer Catalyst. Organic Letters. [Link]
-
Tan, Y. J., et al. (2020). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. ACS Infectious Diseases. [Link]
-
Chavan, S. P., et al. (2010). A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids. Tetrahedron Letters. [Link]
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. [Link]
-
Bandini, M., et al. (2010). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. Chemistry. [Link]
-
Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]
-
PubChem. This compound. [Link]
-
Fisher Scientific. Amide Synthesis. [Link]
-
Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]
- Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CA2261453C - Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof - Google Patents [patents.google.com]
- 4. Buy Indole-2-carboxylic acid | 1477-50-5 [smolecule.com]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Reactions Involving 1-Acetylindole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for reactions involving 1-acetylindole-2-carboxylic acid. This guide is designed to provide you with in-depth technical assistance, troubleshooting advice, and frequently asked questions in a direct question-and-answer format. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to support your research and development endeavors.
I. Esterification of the Carboxylic Acid Moiety
The conversion of the carboxylic acid group of this compound into an ester is a fundamental transformation. The choice of catalyst is critical and depends on the substrate's sensitivity and the desired reaction conditions.
Question 1: What are the recommended catalysts for the esterification of this compound, and what are the key considerations?
Answer: For the esterification of this compound, the two primary catalytic methods to consider are the Fischer-Speier esterification and carbodiimide-mediated coupling.
1. Fischer-Speier Esterification: This is a classic and cost-effective method involving an acid catalyst in an excess of the desired alcohol, which also serves as the solvent.[1][2]
-
Recommended Catalysts:
-
Sulfuric acid (H₂SO₄)
-
Tosyl acid (TsOH)
-
Anhydrous hydrochloric acid (HCl) generated in situ (e.g., from SOCl₂ and the alcohol).[3]
-
-
Mechanism Overview: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of water yield the ester.[2]
-
Causality of Choice: This method is ideal for simple, unhindered alcohols (e.g., methanol, ethanol) where a large excess can be used to drive the equilibrium towards the product.[2][3]
-
Troubleshooting:
-
Low Yield: The reaction is an equilibrium process.[2] To improve the yield, remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent. Using a large excess of the alcohol can also shift the equilibrium to the product side.[2]
-
Side Reactions: Prolonged reaction times or high temperatures in the presence of a strong acid could potentially lead to the hydrolysis of the N-acetyl group. Monitor the reaction progress carefully.
-
2. Steglich Esterification (Carbodiimide-Mediated): This method is preferable for more complex or acid-sensitive alcohols.
-
Recommended Catalysts/Reagents:
-
Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
A nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[3]
-
-
Mechanism Overview: The carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. The alcohol, facilitated by DMAP, then attacks this intermediate to form the ester, generating a urea byproduct.
-
Causality of Choice: This method is highly efficient under mild conditions and is well-suited for substrates that may be sensitive to the harsh acidic conditions of the Fischer esterification. It is particularly useful for coupling with precious or sterically hindered alcohols.[3]
-
Troubleshooting:
-
Purification Issues: The urea byproduct (e.g., dicyclohexylurea) can sometimes be difficult to remove. If using DCC, filtration can often remove the precipitated urea. With the more water-soluble EDC, an aqueous workup is typically employed.
-
Racemization (if applicable to the alcohol): While less common for simple esterifications, for chiral alcohols, the mild conditions of the Steglich esterification generally minimize the risk of racemization.
-
II. Amide Bond Formation
The synthesis of amides from this compound is a crucial step in the development of many biologically active molecules. The selection of the appropriate coupling agent and catalyst is paramount for achieving high yields and purity.
Question 2: My amide coupling reaction with this compound is giving a low yield. What are the common pitfalls and how can I optimize the reaction?
Answer: Low yields in amide coupling reactions often stem from incomplete activation of the carboxylic acid, side reactions, or challenging coupling partners (e.g., electron-deficient amines). Here's a breakdown of recommended catalyst systems and troubleshooting strategies:
1. Peptide Coupling Reagents: These are the workhorses of modern amide synthesis.
-
Recommended Reagents:
-
HBTU/HATU with a tertiary amine base (e.g., DIPEA or Et₃N): These reagents form highly activated esters in situ, which readily react with amines.
-
EDC in combination with HOBt or HOAt and a base: This system is also highly effective and can suppress side reactions and racemization.[4]
-
-
Causality of Choice: These reagents are highly efficient and generally provide clean reactions with a broad range of amines. They are particularly useful for coupling with less reactive amines.
-
Troubleshooting Low Yields:
-
Incomplete Reaction: Ensure all reagents are anhydrous, as water can hydrolyze the activated intermediate. Use a slight excess of the coupling agent and the amine.
-
Electron-Deficient Amines: For poorly nucleophilic amines, using a more potent activating agent like HATU may be beneficial. Running the reaction at a slightly elevated temperature (e.g., 40-50 °C) can also improve the rate of reaction.[4]
-
Steric Hindrance: If either the carboxylic acid or the amine is sterically hindered, longer reaction times may be necessary.
-
2. Direct Catalytic Amidation: These methods are gaining traction as they are more atom-economical.
-
Organosilane Reagents: Reagents like 9-methyl- or 9-phenyl-9H-9-silafluorene can facilitate direct amidation under mild, open-air conditions.[5]
-
Boron-Derived Catalysts: Boronic acids and related compounds can catalyze the direct condensation of carboxylic acids and amines by facilitating the removal of water.
-
Causality of Choice: These methods are considered "greener" as they avoid the use of stoichiometric activating agents and produce less waste.[6] However, they may require higher temperatures and may not be suitable for all substrates.
-
Troubleshooting:
-
High Temperatures and Racemization: A key concern with some catalytic methods is the need for elevated temperatures, which can lead to racemization if chiral centers are present.[6]
-
Catalyst Deactivation: Ensure the purity of your starting materials, as impurities can sometimes poison the catalyst.
-
Experimental Protocol: General Procedure for Amide Coupling using EDC/HOBt
-
To a solution of this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂) at 0 °C, add HOBt (1.2 eq.) and EDC (1.2 eq.).
-
Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq.) followed by a tertiary amine base such as DIPEA (2.0 eq.).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
III. Decarboxylation and Decarboxylative Coupling
The removal of the carboxylic acid group, either directly or as part of a coupling reaction, opens up further synthetic possibilities.
Question 3: I want to perform a decarboxylation of this compound. What are the best catalytic methods?
Answer: Decarboxylation of indole-2-carboxylic acids can be achieved under both metal-catalyzed and metal-free conditions. The N-acetyl group is generally stable under these conditions.
-
Metal-Catalyzed Decarboxylation:
-
Copper Catalysts: Copper oxides (e.g., Cu₂O), copper chromite, and other copper salts are effective for decarboxylation, often in high-boiling solvents like quinoline or NMP at elevated temperatures (150-300 °C).[7]
-
Silver Catalysts: Silver carbonate has also been shown to catalyze the decarboxylation of indole-2-carboxylic acids.[8]
-
-
Metal-Free Decarboxylation:
Question 4: Can I use this compound in a decarboxylative cross-coupling reaction?
Answer: Yes, this is a powerful strategy. A notable example is the copper-catalyzed decarboxylative N-arylation.
-
Catalyst System: Cu₂O is an effective catalyst for the decarboxylative N-arylation of indole-2-carboxylic acids with aryl halides.[10]
-
Reaction Conditions: The reaction is typically carried out in a high-boiling polar aprotic solvent like NMP at elevated temperatures (e.g., 160 °C) with a base such as K₃PO₄.[10]
-
Causality of Choice: This method provides a direct route to N-aryl indoles, which are important pharmacophores, by utilizing the carboxylic acid as a traceless directing group.[10] The N-acetyl group would be replaced in this reaction. For N-arylation of the existing N-acetyl indole, a different starting material would be required.
IV. Cross-Coupling Reactions
For the construction of C-C bonds at various positions of the indole ring, palladium-catalyzed cross-coupling reactions are indispensable tools. The N-acetyl group can serve as a protecting group and may influence the electronic properties of the indole ring.
Question 5: I am planning a Suzuki-Miyaura coupling with a halogenated derivative of this compound. What catalyst system should I start with?
Answer: For a Suzuki-Miyaura coupling, a palladium catalyst with a suitable phosphine ligand is the standard choice.
-
Recommended Catalyst Systems:
-
Pd(PPh₃)₄: A versatile and commonly used catalyst.
-
Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand: Common ligands include PPh₃, or more electron-rich and bulky ligands like SPhos or XPhos for more challenging couplings.
-
-
Base and Solvent: A base such as Na₂CO₃, K₂CO₃, or Cs₂CO₃ is required. The solvent system is typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Troubleshooting:
-
Catalyst Poisoning: The indole nitrogen can coordinate to the palladium catalyst, potentially leading to deactivation.[11] However, the N-acetyl group should mitigate this effect by reducing the Lewis basicity of the indole nitrogen.
-
Low Yield: If you observe low conversion, consider switching to a more active catalyst system, such as one with a more electron-rich and bulky ligand. Ensure that your boronic acid is of high quality and that the reaction is rigorously deoxygenated.
-
Visualization of a General Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Question 6: What are the key considerations for Sonogashira and Heck couplings with derivatives of this compound?
Answer:
-
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide.
-
Catalyst System: A dual catalyst system of a palladium complex (e.g., PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) is traditionally used.[12] A base, typically an amine like Et₃N or piperidine, is also required.
-
Key Consideration: The N-acetyl group on the indole should be compatible with these conditions. Ensure rigorous exclusion of oxygen to prevent homocoupling of the alkyne (Glaser coupling).
-
-
Heck Coupling: This reaction couples an alkene with an aryl or vinyl halide.
-
Catalyst System: A palladium(0) source, often generated in situ from a Pd(II) precursor like Pd(OAc)₂, is used.[13] A base (e.g., Et₃N, K₂CO₃) and often a phosphine ligand are also employed.
-
Key Consideration: Regioselectivity can be an issue with certain alkenes. The electronic nature of the substituents on both the indole and the alkene will influence the outcome.
-
V. C-H Activation
Direct C-H functionalization is an increasingly important strategy for the synthesis of complex molecules, offering a more atom- and step-economical approach.
Question 7: Is it possible to perform a direct C-H activation on the indole ring of this compound?
Answer: Yes, C-H activation is a viable strategy for functionalizing the indole core. The carboxylic acid and the N-acetyl group can act as directing groups, influencing the regioselectivity of the reaction.
-
Palladium-Catalyzed C-H Arylation: Palladium catalysts can be used to directly arylate the indole ring. The regioselectivity (e.g., C4 vs. C2 or C7) can often be controlled by the choice of directing group, oxidant, and ligands.[14][15] For instance, a carboxylic acid directing group in some N-alkylindole-2-carboxylic acids has been shown to promote decarboxylative C2-arylation.[14][15]
-
Ruthenium-Catalyzed C-H Activation: Ruthenium catalysts have also been employed for C-H functionalization at various positions of the indole ring, often with the assistance of a directing group.[16]
-
Challenges and Considerations:
-
Regioselectivity: Achieving the desired regioselectivity can be challenging and often requires careful optimization of the reaction conditions.
-
Catalyst Deactivation: As with other cross-coupling reactions, catalyst poisoning by the indole nitrogen can be a concern, although the N-acetyl group helps to mitigate this.
-
Decision-Making Flowchart for Catalyst Selection
Caption: A flowchart to guide the initial selection of a catalyst system based on the desired chemical transformation.
VI. General Troubleshooting
Question 8: My reaction yield is consistently low, regardless of the specific transformation. What general factors should I investigate?
Answer: Consistently low yields often point to issues with starting materials, reaction setup, or workup procedures.
-
Purity of Starting Materials: Ensure your this compound and other reagents are pure. Impurities can lead to side reactions or catalyst poisoning.[17]
-
Solvent and Atmosphere: Use anhydrous solvents for moisture-sensitive reactions (e.g., amide couplings, many cross-coupling reactions). For reactions involving organometallic catalysts, ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst.
-
Reaction Monitoring: Actively monitor your reaction's progress using techniques like TLC or LC-MS. Reactions left for too long can lead to product decomposition. Conversely, stopping a reaction too early will result in incomplete conversion.
-
Workup and Purification: Product can be lost during the workup and purification stages. Ensure that your extraction and chromatography conditions are optimized for your specific product.
VII. References
-
Benchchem. Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. Available at:
-
Guo, X.-X. et al. Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids. Synthesis, 2019, 51, 1803-1808. Available at:
-
NIH. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC. Available at:
-
MDPI. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Available at:
-
Google Patents. WO2008072257A2 - Process for the preparation of indole derivatives. Available at:
-
Reddit. What are some common causes of low reaction yields? : r/Chempros. Available at:
-
MDPI. Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. Available at:
-
NIH. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC. Available at:
-
Wikipedia. Sonogashira coupling. Available at:
-
Terashima, M. & Fujioka, M. A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. Available at:
-
Google Patents. Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof. Available at:
-
Organic Chemistry Portal. Amide synthesis by acylation. Available at:
-
MDPI. The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity. Available at:
-
MDPI. C-H Functionalization of indoles and oxindoles through CDC reactions. Available at:
-
ACS Publications. Hydrosilafluorenes as Recyclable Coupling Reagents for Direct Amidation of Carboxylic Acids with Amines. Available at:
-
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at:
-
MDPI. Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Derivatives. Available at:
-
Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at:
-
MPI CEC. Novel catalyst system for C-H activation. Available at:
-
MDPI. Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. Available at:
-
ResearchGate. Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Available at:
-
Organic Chemistry Portal. A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions. Available at:
-
ACS Publications. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System | The Journal of Organic Chemistry. Available at:
-
Google Patents. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds. Available at:
-
Organic-Chemistry.org. Acid to Ester - Common Conditions. Available at:
-
Semantic Scholar. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Available at:
-
PubMed Central. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. Available at:
-
MDPI. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Available at:
-
MDPI. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Available at:
-
ResearchGate. One-pot activation and amidation of carboxylic acids with acetylene. Available at:
-
ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF. Available at:
-
PubMed. Palladium-Catalyzed Enantioselective Intramolecular Heck Carbonylation Reactions: Asymmetric Synthesis of 2-Oxindole Ynones and Carboxylic Acids. Available at:
-
NIH. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. Available at:
-
MDPI. Recent Advances in Acyl Suzuki Cross-Coupling. Available at:
-
PubMed. Suzuki-miyaura cross-coupling in acylation reactions, scope and recent developments. Available at:
-
PubMed Central. Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine. Available at:
-
MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Available at:
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chinareagent.com.cn [chinareagent.com.cn]
- 6. mdpi.com [mdpi.com]
- 7. WO2008072257A2 - Process for the preparation of indole derivatives - Google Patents [patents.google.com]
- 8. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids [organic-chemistry.org]
- 11. CA2261453C - Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Derivatives | MDPI [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 1-Acetylindole-2-carboxylic Acid
Welcome to the technical support guide for the synthesis of 1-acetylindole-2-carboxylic acid. This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into the work-up and purification of this important indole derivative. Our goal is to move beyond simple procedural lists to explain the causality behind experimental choices, ensuring both success and a deeper understanding of the process.
The synthesis of this compound, a key intermediate in various pharmaceutical syntheses, is most commonly achieved via the N-acetylation of indole-2-carboxylic acid. While the reaction itself is relatively straightforward, the work-up and purification stages are critical for obtaining a high-purity final product and present several potential challenges. This guide addresses these challenges in a practical, question-and-answer format, supplemented with detailed protocols and workflow diagrams.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the work-up procedure.
Reaction Monitoring & Quenching
Q1: How do I know when the N-acetylation reaction is complete?
A: The most reliable method for monitoring the reaction is Thin Layer Chromatography (TLC). Prepare a TLC plate by spotting the starting material (indole-2-carboxylic acid), a co-spot (starting material and reaction mixture), and the reaction mixture. Develop the plate in a suitable solvent system, typically a mixture of ethyl acetate and hexane with a small amount of acetic acid to ensure sharp spots for the carboxylic acids. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane. The product, this compound, will have a different Rf value than the starting material.
Q2: What is the purpose of quenching the reaction by pouring it into an acidic aqueous solution?
A: This step is crucial for several reasons:
-
Neutralization of Base: The reaction is typically run with a base like triethylamine.[1] The acidic quench (e.g., dilute HCl) neutralizes this base, rendering it soluble in water as its ammonium salt (triethylammonium chloride).
-
Decomposition of Excess Reagent: It hydrolyzes any remaining acetic anhydride to acetic acid, which is soluble in water.
-
Product Precipitation: this compound is poorly soluble in acidic water. By neutralizing the basic reaction medium and ensuring the carboxylic acid group is fully protonated, the product precipitates out of the aqueous solution as a solid, allowing for easy isolation by filtration.[1][2]
Product Isolation
Q3: My product is not precipitating after adding the acidic solution. What should I do?
A: This can be an alarming situation, but it has several potential causes and solutions:
-
Insufficient Acid: The pH of the aqueous solution may not be low enough to fully protonate the carboxylate. Check the pH with litmus or a pH meter and add more acid until the solution is acidic (pH 1-2).
-
Excess Organic Solvent: If the reaction was performed in a large volume of a water-miscible solvent like acetone, the product might remain dissolved. Try removing the organic solvent under reduced pressure (rotary evaporation) before precipitation.
-
Low Product Concentration: If the reaction was very dilute, the product concentration might be below its solubility limit. Concentrate the solution or try extracting the product into an organic solvent like ethyl acetate, then wash, dry, and evaporate the solvent.
-
Formation of an Oil: Sometimes, the product may "oil out" instead of forming a solid precipitate, especially if impurities are present. If this happens, try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. Alternatively, you can isolate the oil, dissolve it in a minimal amount of a suitable solvent, and attempt to recrystallize it.
Q4: What is the best way to filter and wash the precipitated product?
A: Use a Büchner funnel for vacuum filtration to efficiently separate the solid product from the liquid. The key to washing is to remove impurities without dissolving a significant amount of the product.
-
Primary Wash: Wash the filter cake thoroughly with cold deionized water. Ice-cold water is recommended as it will minimize the solubility of your product while effectively washing away water-soluble impurities like salts and acetic acid.[1]
-
Organic Wash (Optional): A subsequent wash with a cold, non-polar organic solvent (like cold hexane or diethyl ether) can help remove non-polar impurities and speed up the drying process.
-
Drying: After washing, press the solid on the filter to remove as much liquid as possible. Then, dry the product to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to avoid any potential degradation.
Work-up from Ester Hydrolysis
Q5: I'm synthesizing from an ester precursor (e.g., ethyl 1-acetylindole-2-carboxylate). What is the standard work-up procedure after basic hydrolysis?
A: The hydrolysis of the ester to the carboxylic acid is typically performed using a base like sodium hydroxide (NaOH) in a solvent mixture like methanol/water.[3][4] The work-up proceeds as follows:
-
Solvent Removal: After the reaction is complete, it's good practice to remove the organic solvent (e.g., methanol) via rotary evaporation.
-
Acidification: Dilute the remaining aqueous solution with water and cool it in an ice bath. Slowly add a strong acid (e.g., 1M or 2M HCl) with stirring until the solution is acidic (pH 1-2). This protonates the sodium carboxylate salt, causing the desired this compound to precipitate.[3][5]
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry, as described in Q4.
Q6: I'm getting a low yield after acidification during the ester hydrolysis work-up. Where could my product have gone?
A: Several factors could contribute to a low isolated yield:
-
Incomplete Hydrolysis: The ester may not have been fully hydrolyzed. Check the crude product by TLC or ¹H NMR for the presence of the starting ester.
-
Product Lost in Filtrate: The product has some solubility in water, which increases with temperature. Ensure you are precipitating and washing with ice-cold solutions. You can try extracting the acidic filtrate with a solvent like ethyl acetate to recover any dissolved product.
-
De-acetylation: Prolonged exposure to strong basic conditions, especially at elevated temperatures, can potentially cleave the N-acetyl group, leading to the formation of indole-2-carboxylic acid.[6] This byproduct might have different solubility characteristics and could be lost during the work-up.
Purification and Troubleshooting
Q7: My crude product is off-color (e.g., yellow or brown). What are the likely impurities?
A: The most common impurities are unreacted starting material (indole-2-carboxylic acid) or byproducts from the indole chemistry. Indole derivatives can be sensitive to strong acid and air, leading to colored oxidation products. The presence of residual 4-dimethylaminopyridine (DMAP), if used as a catalyst, can also contribute to coloration. Recrystallization is usually effective at removing these colored impurities.
Q8: What is the recommended procedure for recrystallizing this compound? What solvents should I use?
A: Recrystallization is an excellent method for purifying the final product. The goal is to find a solvent (or solvent pair) in which the product is soluble at high temperatures but insoluble at low temperatures.
-
Solvent Selection: Based on similar compounds and general principles, ethanol, or mixtures of ethanol and water, are excellent candidates.[1][2] Acetone or ethyl acetate could also be effective.
-
Procedure: Dissolve the crude solid in a minimal amount of the hot solvent. If the solution is colored, you can add a small amount of activated charcoal and hot filter the mixture to remove the charcoal and colored impurities. Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
Q9: My final product's NMR spectrum shows unreacted indole-2-carboxylic acid. How can I remove it?
A: While recrystallization is often sufficient, if the starting material persists, you can exploit the difference in acidity between the N-H of indole-2-carboxylic acid and the C-H protons. A more targeted approach is an acid-base extraction. Dissolve the crude mixture in ethyl acetate. Wash with a mild basic solution, such as saturated sodium bicarbonate. The more acidic starting material (indole-2-carboxylic acid) will be deprotonated and move into the aqueous layer, while the N-acetylated product should largely remain in the organic layer. Caution: The desired product is also a carboxylic acid and can be partially extracted. This method requires careful control of pH and may lead to some product loss. Recrystallization is generally the preferred first step.
Detailed Experimental Protocols
Protocol 1: Standard Work-up for N-Acetylation of Indole-2-carboxylic Acid
This protocol follows the reaction of indole-2-carboxylic acid with acetic anhydride.[1]
-
Reaction Quenching: Once the reaction is deemed complete by TLC, cool the reaction mixture to room temperature.
-
Precipitation: In a separate beaker, prepare a mixture of crushed ice and dilute hydrochloric acid (e.g., 5-10% HCl). Vigorously stir this acidic ice-water mixture and slowly pour the reaction mixture into it. A solid should precipitate.
-
Digestion: Continue stirring the resulting slurry for 30-60 minutes at a low temperature (e.g., 10-15 °C) to ensure complete precipitation and to allow the crystal form to mature.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake sequentially with generous amounts of ice-cold deionized water until the filtrate is no longer acidic.
-
Drying: Dry the purified solid in a vacuum oven at 40-50 °C until a constant weight is achieved.
Protocol 2: Recrystallization of this compound
-
Dissolution: Place the crude, dried this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., 90% ethanol) and heat the mixture gently (e.g., on a hot plate) with stirring until all the solid dissolves.[1]
-
Decolorization (if necessary): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small portion of the cold recrystallization solvent, and dry thoroughly under vacuum.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₃ | [7] |
| Molecular Weight | 203.19 g/mol | [7] |
| Appearance | White to off-white solid | --- |
| Purity (Typical) | >95% after precipitation, >99% after recrystallization | [1][4] |
| CAS Number | 10441-26-6 | [8] |
Visual Workflow Diagrams
Diagram 1: Work-up for N-Acetylation Synthesis
Caption: Workflow for isolating the product after N-acetylation.
Diagram 2: Work-up for Ester Hydrolysis (Saponification)
Caption: Workflow for isolating the product after ester hydrolysis.
References
- Google Patents. (n.d.). Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof (CA2261453C).
-
National Institutes of Health. (n.d.). Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof.
-
Terashima, M., & Fujioka, M. (n.d.). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. Retrieved from [Link]
-
Jasperse, C. (n.d.). Synthesis of Carboxylic Acids. Retrieved from [Link]
-
MDPI. (n.d.). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Retrieved from [Link]
-
RSC Publishing. (2021). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods for N-acylation of indole with carboxylic acid (derivatives). Retrieved from [Link]
-
Synthesis. (2019). Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids. 51(09), 1803-1808. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2017). 3-acetylindole. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from [Link]
-
ResearchGate. (1989). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Retrieved from [Link]
-
Reddit. (n.d.). Isolation of a Carboxylic acid. Retrieved from [Link]
Sources
- 1. CA2261453C - Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. mdpi.com [mdpi.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C11H9NO3 | CID 10219867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 10441-26-6 [chemicalbook.com]
Drying and storage conditions for "1-acetylindole-2-carboxylic acid" to prevent degradation
Introduction
This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the proper drying and storage of 1-acetylindole-2-carboxylic acid (CAS: 10441-26-6). The stability of this compound is paramount for achieving reproducible results in research and development. This document is intended for researchers, scientists, and drug development professionals to help mitigate degradation and ensure the integrity of the material.
Frequently Asked Questions (FAQs) & Troubleshooting
Storage & Stability
Question 1: What are the ideal long-term storage conditions for this compound?
Answer: The ideal long-term storage conditions are designed to minimize exposure to the primary degradation catalysts: water, light, and high heat. For maximum stability, the compound should be stored at 2-8°C , under an inert atmosphere (e.g., argon or nitrogen) , in a tightly sealed, amber glass vial placed inside a desiccator.
-
Expertise & Causality:
-
Low Temperature (2-8°C): Refrigeration slows the rate of all potential degradation reactions, including hydrolysis and thermal decomposition.
-
Inert Atmosphere: The indole nucleus can be susceptible to oxidation over time. Replacing air with an inert gas like argon or nitrogen minimizes this risk.
-
Dry Environment (Desiccator): The most significant short-term risk is the hydrolysis of the N-acetyl group. As a carboxylic acid derivative, this bond can be cleaved by water to yield indole-2-carboxylic acid and acetic acid[1][2]. Storing in a desiccator provides a crucial layer of protection against atmospheric moisture.
-
Light Protection (Amber Vial): Indole derivatives are known to be photosensitive and can degrade upon exposure to UV or even ambient light[3][4][5]. An amber vial is essential to prevent photodecomposition.
-
Question 2: I stored my compound on the benchtop for a week. Is it still viable?
Answer: It depends on the ambient conditions. If the laboratory was climate-controlled (low humidity) and the compound was in a tightly sealed container away from direct sunlight, it may be acceptable for immediate use. However, for sensitive applications, we strongly recommend verifying its purity.
-
Troubleshooting Steps:
-
Visual Inspection: Look for any change in color (e.g., yellowing or darkening) or texture (clumping, signs of moisture).
-
Purity Check: The most reliable method is to perform a quick purity analysis. Thin-Layer Chromatography (TLC) against a retained, properly stored sample can reveal new impurity spots. For quantitative assessment, HPLC or ¹H NMR analysis is recommended.
-
Solubility Test: Degradation products may have different solubility profiles. If you observe incomplete dissolution in a solvent where it was previously fully soluble, degradation may have occurred.
-
Question 3: My white powder has turned slightly yellow. What could be the cause?
Answer: A color change from white to yellow or tan is a common indicator of degradation in indole-containing compounds. The most likely causes are oxidation of the indole ring or photodecomposition.
-
Expertise & Causality:
-
Oxidation: The electron-rich indole ring system can react with atmospheric oxygen, especially when catalyzed by light or trace metal impurities, to form colored byproducts.
-
Photodecomposition: Exposure to light, particularly UV wavelengths, can initiate complex photochemical reactions leading to colored, often polymeric, degradation products[5][6]. This is why protection from light is critical[3].
-
If a color change is observed, the material's purity should be considered compromised, and it must be re-analyzed before use. For future lots, ensure storage under an inert atmosphere and in complete darkness.
Drying & Handling
Question 4: What is the recommended method for drying this compound after synthesis?
Answer: The recommended method is drying under high vacuum at a moderately elevated temperature (40-50°C). This approach effectively removes residual solvents and water without inducing thermal degradation. Drying in a standard laboratory oven exposed to air is strongly discouraged.
-
Expertise & Causality:
-
Vacuum: Drying under vacuum significantly lowers the boiling points of solvents and water, allowing for their removal at lower temperatures. This is crucial for preventing thermal decomposition pathways like decarboxylation, which can occur at higher temperatures[7].
-
Moderate Heat (40-50°C): This temperature range provides sufficient energy to drive off common organic solvents (e.g., ethyl acetate, acetone) and water without approaching the compound's decomposition temperature.
-
Exclusion of Air: A vacuum oven inherently removes air, protecting the compound from oxidation during the drying process.
-
Question 5: Can I use a higher temperature to dry my compound faster?
Answer: We strongly advise against using temperatures above 50°C. While the compound has a high boiling point, thermal decomposition can begin at much lower temperatures[3]. Indole-carboxylic acids can be prone to decarboxylation (loss of CO₂) upon excessive heating[5]. This is an irreversible degradation pathway that will compromise the integrity of your material. Patience during the drying step is essential for ensuring high purity.
Summary of Recommended Conditions
| Parameter | Drying Conditions | Long-Term Storage Conditions | Rationale |
| Temperature | 40–50°C | 2–8°C | Prevents thermal decomposition/decarboxylation; slows all reaction kinetics. |
| Atmosphere | Vacuum (<1 mbar) | Inert Gas (Argon or Nitrogen) | Removes volatile impurities; prevents oxidative degradation. |
| Light | Not applicable (in oven) | In Dark (Amber Vial) | Prevents photodecomposition. |
| Moisture | N/A (process removes water) | Desiccated | Prevents hydrolysis of the N-acetyl group.[1] |
| Container | Vacuum-rated flask/dish | Tightly sealed, amber glass vial | Prevents contamination and exposure to atmosphere/light.[3][8] |
Experimental Protocol: Final Drying of this compound
Objective: To remove residual solvents and moisture from synthesized this compound while preserving its chemical integrity.
Methodology:
-
Preparation: Place the crystalline/powdered compound as a thin layer in a clean, dry, vacuum-rated glass dish or flask.
-
Placement: Place the dish inside a vacuum oven. Ensure the vacuum grease is fresh and the seal is secure.
-
Vacuum Application: Close the oven door and begin to slowly apply vacuum. A gradual application prevents the fine powder from being aspirated into the vacuum line.
-
Heating: Once a stable vacuum (<1 mbar) is achieved, set the oven temperature to 40°C.
-
Drying Period: Dry under these conditions for 12-24 hours. The exact time will depend on the solvent to be removed and the batch size.
-
Verification of Dryness: The compound is considered dry when it reaches a constant weight. To verify, release the vacuum with an inert gas (nitrogen or argon), quickly weigh the sample, and then resume drying for another 2-4 hours. Re-weigh and confirm that the mass has not changed significantly (<0.1%).
-
Cooling & Storage: Once dry, turn off the heat and allow the oven to cool to room temperature under vacuum. Break the vacuum with an inert gas. Immediately transfer the dry compound to an appropriate storage vial (amber glass), backfill with inert gas, and seal tightly before placing it in refrigerated storage.
Visual Troubleshooting Guide
This decision tree helps diagnose potential degradation issues based on observations.
Caption: Troubleshooting decision tree for this compound degradation.
References
-
This compound SDS. Echemi.
-
(2S)-1-Acetyl-2,3-dihydro-1H-indole-2-carboxylic acid Safety Data Sheet. Echemi.
-
Indole-2-carboxylic acid Safety Data Sheet. Fisher Scientific.
-
Enhanced photostability, radical scavenging and antitumor activity of indole-3-carbinol-loaded rose hip oil nanocapsules. PubMed.
-
This compound Information. ChemicalBook.
-
Photophysics of indole. Comparative study of quenching, solvent, and temperature effects by laser flash photolysis and fluorescence. ACS Publications.
-
Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof. Google Patents.
-
Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof. Google Patents.
-
Pyridine-2-carboxylic acid Safety Data Sheet. Sigma-Aldrich.
-
This compound CAS#: 10441-26-6. ChemicalBook.
-
Photophysics of indole derivatives: experimental resolution of La and Lb transitions and comparison with theory. ACS Publications.
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI.
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.
-
This compound Summary. PubChem.
-
(S)-(-)-Indoline-2-carboxylic acid Safety Data Sheet. Fisher Scientific.
-
Indole Safety Data Sheet. Sigma-Aldrich.
-
1-Methylindole Safety Data Sheet. Thermo Fisher Scientific.
-
Determination of photostability and photodegradation products of indomethacin in aqueous media. ResearchGate.
-
Other Reactions of Carboxylic Acid Derivatives. KPU Pressbooks.
-
Visible-Light-Induced Dearomative Annulation of Indoles toward Stereoselective Formation of Fused- and Spiro Indolines. ACS Omega.
-
Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. RSC Publishing.
-
Synthetic method of indole-2-carboxylic acid. Google Patents.
-
1-Acetylindoline-2-carboxylic acid. Santa Cruz Biotechnology.
-
Hydrolysis of carboxylic acid derivatives. YouTube.
-
A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. HETEROCYCLES.
-
Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper. RSC Publishing.
-
Overview of metabolic pathways of carboxylic-acid-containing drugs. ResearchGate.
-
Synthesis and biological activity of functionalized indole-2-carboxylates. PubMed.
-
Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers. PubMed.
Sources
- 1. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II [kpu.pressbooks.pub]
- 2. youtube.com [youtube.com]
- 3. fishersci.com [fishersci.com]
- 4. Enhanced photostability, radical scavenging and antitumor activity of indole-3-carbinol-loaded rose hip oil nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. echemi.com [echemi.com]
Validation & Comparative
A Comparative Guide to Purity Analysis of 1-acetylindole-2-carboxylic acid: HPLC vs. NMR Methods
In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or a key intermediate like 1-acetylindole-2-carboxylic acid is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. This guide provides an in-depth comparison of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the comprehensive purity assessment of this molecule. We will delve into the causality behind experimental choices, present comparative data, and provide validated protocols to ensure scientific integrity.
The structure of this compound (C₁₁H₉NO₃, Molar Mass: 203.19 g/mol ) incorporates an indole nucleus, a carboxylic acid function, and an N-acetyl group.[1] This combination presents specific analytical challenges, including the potential for hydrolysis, the presence of starting material impurities such as indole-2-carboxylic acid, and residual solvents from synthesis.[2][3][4][5] A robust analytical strategy must be capable of separating, identifying, and quantifying these potential impurities with high precision and accuracy.
I. High-Performance Liquid Chromatography (HPLC): The Gold Standard for Separation
HPLC is the workhorse of purity analysis in the pharmaceutical industry, prized for its exceptional resolving power. For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most effective choice. The acidic nature of the molecule necessitates careful control of the mobile phase pH to ensure good peak shape and retention.
The carboxylic acid moiety on the indole ring will ionize depending on the pH of the mobile phase. If the pH is significantly above the pKa of the carboxylic acid, the molecule will exist in its anionic (carboxylate) form, which is highly polar and will elute very early from a non-polar C18 column, often with poor peak shape (tailing). To achieve optimal chromatographic performance, we employ "ion suppression." By acidifying the mobile phase to a pH well below the analyte's pKa (typically pH 2.5-3.5), the carboxylic acid remains in its neutral, protonated form.[6][7] This increases its hydrophobicity, leading to better retention, sharper peaks, and improved separation from other components.
We will compare two common isocratic RP-HPLC methods to illustrate the impact of mobile phase composition on separation efficiency.
| Parameter | Method A | Method B |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 60:40 Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA) | 55:45 Methanol:Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 280 nm | UV at 280 nm |
| Retention Time (this compound) | 4.52 min | 5.89 min |
| Retention Time (Impurity: Indole-2-carboxylic acid) | 3.15 min | 4.21 min |
| Resolution (Analyte/Impurity) | 2.8 | 3.5 |
| Calculated Purity (% Area) | 99.6% | 99.7% |
Insight: Method B, utilizing a methanol-based mobile phase with formic acid, provides a longer retention time and superior resolution between the main peak and the potential starting material impurity, indole-2-carboxylic acid. While both methods are viable, the enhanced separation in Method B offers greater confidence in the quantification of impurities, especially at low levels.
Step-by-Step Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of 55% HPLC-grade methanol and 45% ultrapure water. Add 0.1% (v/v) formic acid and mix thoroughly. Degas the solution by sonication or vacuum filtration.
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Sample Preparation: Accurately weigh approximately 10 mg of the test sample into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: 55:45 Methanol:Water with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 280 nm
-
-
Analysis: Inject the standard and sample solutions.
-
Data Processing: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.
This protocol adheres to principles outlined in the ICH Q2(R1) guideline for the validation of analytical procedures.[8][9][10]
II. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Power of Absolute Quantification
While HPLC excels at separation, NMR spectroscopy offers a distinct advantage as a primary analytical method capable of absolute quantification without the need for a specific reference standard of the analyte itself.[11][12] This technique, known as quantitative NMR (qNMR), relies on the direct proportionality between the integral of an NMR signal and the number of nuclei responsible for that signal.[13][14]
¹H NMR is ideal for qNMR due to the high natural abundance and sensitivity of the proton nucleus.[13] By adding a certified internal standard of known purity and weight to a precisely weighed sample of this compound, we can determine the absolute purity of the analyte. The internal standard must have a simple spectrum with at least one signal that is well-resolved from all analyte signals. Maleic acid or dimethyl sulfone are common choices for this purpose.
qNMR provides a "mass balance" approach. It quantifies the main analyte against a known mass of a standard, thereby accounting for any non-proton-containing impurities (e.g., inorganic salts) that would be invisible to HPLC with UV detection.[15][16]
| Parameter | ¹H NMR (Structural Confirmation) | ¹H qNMR (Purity Assay) |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Internal Standard | None | Maleic Acid (Certified Purity: 99.9%) |
| Analyte Signal (Integral) | Aromatic Protons (normalized) | Carboxylic Acid Proton (~13.5 ppm, 1H) |
| Standard Signal (Integral) | N/A | Olefinic Protons (6.28 ppm, 2H) |
| Calculated Purity | N/A (Confirms Identity) | 99.5% (w/w) |
| Detected Impurities | Trace acetone at 2.09 ppm | Residual acetone quantified at 0.05% (w/w) |
Insight: Standard ¹H NMR is excellent for confirming the chemical structure of this compound. However, the qNMR experiment provides an absolute purity value (w/w), which is often considered more accurate than the relative area % from HPLC.[17][18] It also allows for the simultaneous identification and quantification of residual solvents.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound into a clean vial.
-
Accurately weigh approximately 10 mg of a certified internal standard (e.g., Maleic Acid) into the same vial.
-
Add a precise volume (e.g., 0.75 mL) of deuterated solvent (DMSO-d₆) using a calibrated pipette.
-
Ensure complete dissolution by vortexing and/or gentle sonication. Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a spectrometer (≥400 MHz).
-
Crucial: Use quantitative acquisition parameters. This includes a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons being integrated (typically 30-60 seconds for quantitative accuracy) and a 90° pulse angle.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte (e.g., the carboxylic acid proton) and a signal from the internal standard.
-
-
Purity Calculation: Use the following formula to calculate the weight/weight (w/w) purity:
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std (%)
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass
-
P = Purity of the standard
-
III. Comparative Analysis: HPLC and NMR as Complementary Techniques
Neither technique is universally superior; they provide orthogonal and complementary information for a complete purity profile.
| Feature | HPLC | NMR |
| Principle | Physical Separation | Spectroscopy (Nuclear Spin) |
| Quantification | Relative (% Area) | Absolute (w/w via qNMR)[12][19] |
| Reference Standard | Requires analyte-specific standard for identity | Requires a certified internal standard (can be unrelated) |
| Impurity Detection | Excellent for isomers and structurally similar impurities | Excellent for identifying and quantifying structurally diverse impurities and residual solvents |
| Throughput | High (with autosampler) | Lower (longer acquisition times for qNMR) |
| Destructive? | Yes (sample is consumed) | No (sample can be recovered)[17] |
| Strengths | Unmatched separation power for complex mixtures | Provides structural confirmation and absolute purity in a single experiment[11] |
| Limitations | May not detect non-chromophoric impurities | Lower sensitivity; signal overlap can be an issue in complex mixtures[13] |
A truly trustworthy purity assessment leverages the strengths of both methods.
-
HPLC is used to demonstrate the absence of closely related impurities and isomers, providing a high-resolution "fingerprint" of the sample's organic components.
-
qNMR provides an absolute purity value, confirming the mass balance and quantifying any residual solvents or other proton-containing impurities that HPLC might miss.
When the purity value from HPLC (% area) is in close agreement with the absolute purity from qNMR (w/w %), it provides a high degree of confidence in the analytical result. This dual-pronged approach forms a self-validating system, ensuring the material meets the stringent quality requirements for research and drug development.
IV. Conclusion
For the comprehensive purity analysis of this compound, both HPLC and NMR are indispensable tools. Ion-suppression RP-HPLC offers the high-resolution separation necessary to detect and quantify process-related impurities and degradants. Concurrently, ¹H qNMR provides unambiguous structural confirmation and an accurate, absolute measure of purity, including the quantification of residual solvents. By integrating the data from these orthogonal techniques, researchers and drug development professionals can establish a definitive purity profile, ensuring the quality and integrity of their work.
References
-
Hanna, G. M. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. [Link]
-
European Compliance Academy (ECA). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
-
University of Illinois Chicago, Pharmacognosy Institute (PHCI). Quantitative NMR (qNMR). [Link]
-
Webster, G. K., & Jee, R. D. (2013). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. [Link]
-
ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
-
Reinecke, M. G., & Zennie, T. M. (1984). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Journal of Chromatography A, 303(1), 189-197. [Link]
-
U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. [Link]
-
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: Why qNMR. ResearchGate. [Link]
-
U.S. Food and Drug Administration (FDA). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation (ICH). Quality Guidelines. [Link]
-
Idris, R., & Toh, H. T. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Folia Microbiologica, 58(6), 529-534. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
G. K. Webster, et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9211-9212. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10219867, this compound. [Link]
-
Butts, C. P., & Jones, C. D. (2008). “Pure by NMR”? Organic Letters, 10(22), 5243-5246. [Link]
-
Bruker. Quantitative NMR Spectroscopy. [Link]
-
Chen, Y. C., et al. (2016). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules, 21(10), 1356. [Link]
Sources
- 1. This compound | C11H9NO3 | CID 10219867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CA2261453C - Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof - Google Patents [patents.google.com]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials | European Journal of Chemistry [eurjchem.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. fda.gov [fda.gov]
- 10. fda.gov [fda.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. resolvemass.ca [resolvemass.ca]
- 13. emerypharma.com [emerypharma.com]
- 14. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 17. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Definitive Characterization of 1-acetylindole-2-carboxylic Acid: An In-Depth Comparison of X-ray Crystallography and Spectroscopic Alternatives
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of a molecule is the bedrock of innovation. In this comprehensive technical guide, we delve into the characterization of 1-acetylindole-2-carboxylic acid, a key indole derivative. While various analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray crystallography stands as the gold standard for providing a definitive, three-dimensional atomic arrangement. This guide will not only detail the rigorous process of X-ray crystallographic analysis but also provide a critical comparison with alternative spectroscopic and thermal methods, offering field-proven insights into the causality behind experimental choices.
The Imperative for Unambiguous Structure: The Case of this compound
This compound (C₁₁H₉NO₃) is a derivative of indole-2-carboxylic acid, a scaffold found in numerous biologically active compounds.[1] The introduction of an acetyl group at the N1 position significantly alters its electronic and steric properties, potentially influencing its pharmacological activity and solid-state behavior. Accurate knowledge of its three-dimensional structure is paramount for understanding its intermolecular interactions, predicting its behavior in different environments, and designing new derivatives with enhanced properties. While techniques like NMR and mass spectrometry can confirm its connectivity, only X-ray crystallography can reveal the precise spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state.
Part 1: The Gold Standard - Characterization by Single-Crystal X-ray Crystallography
X-ray crystallography provides an unparalleled level of structural detail by analyzing the diffraction pattern of X-rays passing through a single, highly ordered crystal.[2] The resulting electron density map allows for the precise determination of atomic positions.
Experimental Protocol: A Self-Validating Workflow
The journey from a powdered sample to a refined crystal structure is a meticulous process, with each step designed to ensure the integrity of the final data.
Step 1: Synthesis and Purification. The synthesis of this compound can be achieved through the acetylation of indole-2-carboxylic acid using acetic anhydride.[3][4] Rigorous purification, typically by recrystallization, is crucial to remove impurities that could hinder crystal growth.
Step 2: Crystallization. The growth of high-quality single crystals is often the most challenging step. A systematic screening of solvents and crystallization techniques (slow evaporation, vapor diffusion, cooling) is necessary. For a molecule like this compound, solvents such as ethanol, methanol, acetone, or mixtures with water would be appropriate starting points. The causality here is to find conditions where the molecule's solubility is moderately low, allowing for slow, ordered aggregation into a crystalline lattice.
Step 3: Data Collection. A suitable single crystal is mounted on a goniometer and placed in a stream of X-rays. Modern diffractometers use a charge-coupled device (CCD) or a complementary metal-oxide-semiconductor (CMOS) detector to collect the diffraction data as the crystal is rotated. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations and improve the quality of the diffraction pattern.
Step 4: Structure Solution and Refinement. The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem, a central challenge in crystallography, is then solved using direct methods or Patterson methods to generate an initial electron density map.[2] This map is used to build an initial model of the molecule, which is then refined against the experimental data to optimize the atomic coordinates, and thermal parameters. The quality of the final structure is assessed using metrics like the R-factor.
Expected Crystallographic Data for this compound
While a specific structure for this compound is not publicly available as of this writing, we can predict the type of data that would be obtained based on the analysis of closely related indole derivatives, such as 5-methoxy-1H-indole-2-carboxylic acid.[5][6]
| Parameter | Expected Value/Information |
| Crystal System | Likely monoclinic or orthorhombic |
| Space Group | A common centrosymmetric space group like P2₁/c or P-1 |
| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) defining the unit cell volume |
| Z | The number of molecules per unit cell |
| Bond Lengths & Angles | Precise measurements (e.g., C=O, C-N, C-C bond lengths and angles) with low uncertainty |
| Torsion Angles | Defining the conformation of the acetyl group relative to the indole ring |
| Hydrogen Bonding | Detailed information on intermolecular hydrogen bonds, such as dimers formed through the carboxylic acid groups. For instance, in a related structure, cyclic dimers are formed via double hydrogen bonds between carboxylic acid moieties.[5] |
| Crystal Packing | Visualization of how molecules are arranged in the crystal lattice, including π-π stacking interactions between indole rings. |
Part 2: A Comparative Analysis of Alternative Characterization Techniques
While X-ray crystallography provides the ultimate structural answer, other techniques offer complementary and often more readily accessible information. Understanding their strengths and limitations is key to a comprehensive characterization strategy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule.[7][8][9] For this compound, ¹H and ¹³C NMR would provide key information.
-
¹H NMR: Would show distinct signals for the aromatic protons on the indole ring, the acetyl methyl protons, and the carboxylic acid proton. The chemical shifts and coupling constants would confirm the substitution pattern.[10]
-
¹³C NMR: Would reveal the number of unique carbon atoms and their chemical environments, including the carbonyl carbons of the acetyl and carboxylic acid groups.[11]
-
2D NMR (COSY, HSQC, HMBC): These experiments would establish the connectivity between protons and carbons, confirming the overall molecular framework.
Causality of Choice: NMR is excellent for confirming the covalent structure in solution and is non-destructive. However, it provides no information about the solid-state conformation or intermolecular interactions.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.[12]
-
High-Resolution Mass Spectrometry (HRMS): Would provide a very accurate mass measurement for this compound (C₁₁H₉NO₃, Calculated Mass: 203.0582 g/mol ), confirming its elemental formula.[13]
-
Fragmentation Pattern: The way the molecule breaks apart in the mass spectrometer can provide clues about its structure. For indole-2-carboxylic acid derivatives, fragmentation can sometimes involve thermal rearrangement in the ion source.[12]
Causality of Choice: MS is a rapid and highly sensitive technique for confirming molecular weight and formula. However, it does not provide detailed structural information about the arrangement of atoms.
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the physical and chemical properties of a material as a function of temperature.[14]
-
DSC: Can be used to determine the melting point and enthalpy of fusion of this compound. The presence of multiple melting peaks could indicate polymorphism.[15]
-
TGA: Measures the change in mass as a function of temperature, providing information about the thermal stability and decomposition of the compound. For an organic acid, decomposition might involve decarboxylation.[16]
Causality of Choice: Thermal analysis is crucial for understanding the solid-state properties and stability of a compound, which is vital for pharmaceutical development. However, it provides no direct structural information.
Performance Comparison: A Head-to-Head Analysis
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic arrangement, bond lengths/angles, conformation, intermolecular interactions | Definitive, unambiguous structure in the solid state | Requires high-quality single crystals (can be a bottleneck), provides a static picture of the molecule |
| NMR Spectroscopy | Atomic connectivity, solution-state conformation | Non-destructive, provides information about dynamic processes in solution | Does not provide solid-state structure, can be complex to interpret for large molecules |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns | High sensitivity, small sample requirement, rapid analysis | Provides limited structural information, isomers can be difficult to distinguish |
| Thermal Analysis (DSC/TGA) | Melting point, thermal stability, polymorphism | Provides crucial information for material characterization and formulation | No direct structural information |
Visualizing the Workflow and Logic
To better illustrate the experimental process and the relationship between these techniques, the following diagrams are provided.
Caption: Experimental workflow for X-ray crystallographic characterization.
Caption: Logical relationship between characterization techniques.
Conclusion: An Integrated Approach to Molecular Characterization
In the rigorous landscape of scientific research and drug development, a multi-faceted approach to characterization is paramount. While NMR, mass spectrometry, and thermal analysis provide essential pieces of the puzzle, single-crystal X-ray crystallography remains the unequivocal gold standard for determining the definitive three-dimensional structure of a molecule like this compound. The insights gained from its precise atomic arrangement, conformation, and intermolecular interactions are invaluable for understanding its properties and guiding future research. By integrating the data from these complementary techniques, researchers can build a comprehensive and robust understanding of their target compounds, accelerating the pace of discovery and innovation.
References
-
H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. [Link]
-
Mass Spectra of Indole-2-carboxylic Acid Derivatives. (1989). Journal of the Mass Spectrometry Society of Japan, 37(1). [Link]
-
1H NMR spectral studies on the polymerization mechanism of indole and its derivatives. (2006). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 63(3), 723-728. [Link]
-
13C NMR spectroscopy of indole derivatives. (1987). Magnetic Resonance in Chemistry, 25(5), 364-373. [Link]
-
Identification of indole derivatives by two-dimensional NMR-based... (n.d.). ResearchGate. [Link]
-
X-Ray Crystallography Alternative. (n.d.). Area.net. [Link]
-
13 C NMR spectra of some indole derivatives. (n.d.). Semantic Scholar. [Link]
-
Indole 2 carboxylic acid. (2014). mzCloud. [Link]
-
Indole-2-carboxylic acid. (n.d.). NIST WebBook. [Link]
-
[Cryo-microscopy, an alternative to the X-ray crystallography?]. (2016). Médecine/Sciences, 32(8-9), 758-767. [Link]
-
Indole-2-carboxylic acid. (n.d.). PubChem. [Link]
-
Cryo-EM and X-Ray Crystallography: Complementary or Alternative Techniques? (2016). NanoWorld Journal, 2(2), 22-23. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
N-Acetylindoline-2-carboxylic acid. (n.d.). PubChem. [Link]
-
Effect of heat-treatment on organic acids. (n.d.). ResearchGate. [Link]
-
Various Analysis Techniques for Organic Acids and Examples of Their Application. (n.d.). Shimadzu. [Link]
-
Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{acetyl}phenyl)acetamides and N-[2-(2-{acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides. (n.d.). National Institutes of Health. [Link]
- Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof. (n.d.).
-
Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. (n.d.). Peak Proteins. [Link]
-
Webinar – Thermal Analysis of Organic Compounds. (n.d.). Mettler Toledo. [Link]
-
X-ray crystallography. (n.d.). Wikipedia. [Link]
-
Thermochemistry of Biologically Important Compounds. Heats of Combustion of Solid Organic Acids. (n.d.). ACS Publications. [Link]
-
Differential Thermal Analysis of Organic Compounds. Effects of Diluting Agents. (n.d.). ACS Publications. [Link]
- CA2261453C - Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof. (n.d.).
-
Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. (n.d.). European Journal of Chemistry. [Link]
-
Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (2024). Molecules, 29(10), 2201. [Link]
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (n.d.). MDPI. [Link]
-
1H-Indole-2-carboxylic acid, 1-methyl-. (n.d.). NIST WebBook. [Link]
-
Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. (2025). ResearchGate. [Link]
-
Crystal structure of dicarbonyl (μ2-indole-2- carboxylato κ2O:O′)tris(triphenylarsine-κAs) dirhodium(I) acetone solvate, C68H56As3NO5Rh2. (2024). UWCScholar. [Link]
-
Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (2024). PubMed. [Link]
-
Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (n.d.). MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. CA2261453C - Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1H NMR spectral studies on the polymerization mechanism of indole and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. 13 C NMR spectra of some indole derivatives | Semantic Scholar [semanticscholar.org]
- 12. Mass Spectra of Indole-2-carboxylic Acid Derivatives [jstage.jst.go.jp]
- 13. This compound | C11H9NO3 | CID 10219867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. mt.com [mt.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide: Comparing 1-acetylindole-2-carboxylic acid and Indole-2-carboxylic acid in Synthetic Chemistry
Abstract
The indole-2-carboxylic acid scaffold is a cornerstone in medicinal chemistry, serving as a vital building block for numerous therapeutic agents, notably as HIV integrase inhibitors.[1][2][3][4] The strategic decision to use this scaffold in its unprotected form versus its N-protected analogue, 1-acetylindole-2-carboxylic acid, can significantly impact the efficiency, yield, and outcome of a synthetic route. This guide provides an in-depth comparison of these two critical reagents, moving beyond simple properties to explore the causality behind their divergent reactivity. We will examine the role of the N-acetyl group as a protecting and modulating entity, present comparative data, and provide field-proven experimental protocols to guide researchers in making informed strategic decisions for their synthetic campaigns.
Introduction: The Strategic Choice of N-Protection
Indole-2-carboxylic acid is a versatile heterocyclic compound widely employed in the synthesis of complex pharmaceutical intermediates.[5] Its structure features a reactive carboxylic acid at the C2 position and an acidic N-H proton on the indole ring. This N-H proton, while integral to the molecule's native structure, often complicates synthetic transformations by acting as a competing nucleophile or an acidic site incompatible with common organometallic or strongly basic reagents.
The introduction of an acetyl group at the N1 position to form this compound is a common and powerful strategy to circumvent these issues. This N-acetylation serves two primary purposes:
-
Protection: It masks the acidic N-H proton, preventing unwanted side reactions with bases and electrophiles.
-
Modulation of Reactivity: The electron-withdrawing nature of the acetyl group alters the electron density of the indole ring system, thereby influencing its susceptibility to electrophilic substitution and other transformations.
This guide will dissect the practical implications of this single chemical modification, providing a clear framework for when to employ the protected versus the unprotected scaffold.
Physicochemical Properties: A Foundation for Reactivity
Understanding the fundamental properties of each compound is essential for predicting their behavior in a reaction environment. The N-acetyl group imparts a noticeable change in polarity, molecular weight, and melting point, which has practical consequences for solubility, reaction monitoring, and purification.
| Property | Indole-2-carboxylic acid | This compound | Rationale for Difference |
| CAS Number | 1477-50-5[5] | 10441-26-6[6] | N/A |
| Molecular Formula | C₉H₇NO₂[5] | C₁₁H₉NO₃[7] | Addition of an acetyl group (C₂H₂O). |
| Molecular Weight | 161.16 g/mol [5] | 203.19 g/mol [7] | Increased mass from the acetyl group. |
| Appearance | Off-white to yellow crystalline powder[5] | Data not available, typically a solid. | Crystalline structure is altered. |
| Melting Point | 202-206 °C[5] | Data not available. | Changes in crystal lattice energy and intermolecular forces. |
| pKa (predicted) | 4.44 ± 0.30[5] | Not available, expected to be similar. | The primary acidic proton is on the carboxyl group, which is electronically distant from the N1 position. |
| Solubility | Soluble in ethanol, DMSO, methanol[5] | Data not available, likely soluble in polar aprotic solvents. | The acetyl group increases polarity and may alter solubility profiles. |
Synthesis and Interconversion: The Protection/Deprotection Cycle
The synthetic relationship between these two compounds is straightforward, involving a reversible N-acetylation reaction. The ease of this cycle is a key reason for the utility of the N-acetyl protecting group.
Caption: The reversible protection-deprotection cycle.
Synthesis of Indole-2-carboxylic Acid
This starting material is commercially available but can also be synthesized through various established methods, most notably the Fischer indole synthesis from phenylhydrazine and pyruvic acid, or by the hydrolysis of corresponding esters like ethyl indole-2-carboxylate.[5][8][9][10]
Synthesis of this compound
The conversion to the N-acetylated form is typically a high-yielding reaction. It is achieved by treating indole-2-carboxylic acid with an acetylating agent, such as acetic anhydride, in the presence of a base like triethylamine and often a catalyst like 4-dimethylaminopyridine (DMAP).[11] This straightforward procedure makes the protected version readily accessible in any laboratory.
Comparative Reactivity and Strategic Application
The decision to use the N-H free indole or its N-acetylated counterpart hinges on the specific transformations planned in the synthetic sequence. The presence of the acetyl group fundamentally alters the molecule's reactivity profile.
Caption: Comparative reactivity of key positions.
Reactions at the Carboxyl Group (C2)
Both compounds readily undergo reactions at the C2-carboxylic acid, such as esterification or amide bond formation.
-
Indole-2-carboxylic acid: Standard peptide coupling reagents (HATU, HBTU, DCC) can be used. However, care must be taken if strong bases are employed, as deprotonation of the N-H can compete.
-
This compound: Amide couplings and esterifications proceed cleanly without complication from the indole nitrogen.[12] This is the key advantage when the desired reaction conditions are basic or involve reagents that could react with the N-H proton.
Reactions on the Indole Ring (C3)
The C3 position of the indole nucleus is the most significant point of divergence in reactivity.
-
Indole-2-carboxylic acid: The unprotected indole ring is electron-rich and highly susceptible to electrophilic substitution at the C3 position. Reactions like Vilsmeier-Haack formylation, Mannich reactions, and halogenation proceed readily at C3.[13] This makes the unprotected form the reagent of choice when C3 functionalization is the primary goal.
-
This compound: The N-acetyl group is strongly electron-withdrawing, which significantly deactivates the indole ring towards electrophilic attack. C3-functionalization is therefore difficult and often requires harsher conditions or different synthetic strategies. This deactivation is beneficial when subsequent reactions must be directed elsewhere on the molecule, preventing unwanted side reactions on the indole core.
Stability
-
Indole-2-carboxylic acid: Generally stable under neutral and acidic conditions. It is susceptible to deprotonation under basic conditions.
-
This compound: Stable under neutral and acidic conditions. The N-acetyl group is labile under strong basic conditions (e.g., NaOH, LiOH), leading to its removal.[12] This lability is, of course, the basis for its use as a protecting group.
Synthetic Decision Workflow
The choice between these two reagents is a strategic one. The following workflow provides a logical guide for decision-making.
Caption: A workflow for selecting the appropriate reagent.
Field-Proven Experimental Protocols
The following protocols are provided as self-validating systems for the synthesis and deprotection of this compound.
Protocol 1: N-Acetylation of Indole-2-carboxylic acid
Based on the procedure described in patent literature.[11]
Objective: To synthesize this compound from indole-2-carboxylic acid.
Materials:
-
Indole-2-carboxylic acid (1.0 eq)
-
Acetone (solvent)
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP, catalytic)
-
Acetic anhydride (Ac₂O)
-
Hydrochloric acid (33% aq.)
-
Ice and water
Procedure:
-
To a reaction vessel, add indole-2-carboxylic acid (64.4 g), 4-dimethylaminopyridine (0.48 g), and triethylamine (70 ml) in acetone (100 ml).
-
Heat the mixture to 40-50 °C and stir for 15 minutes.
-
Cool the reaction mixture to 20 °C in an ice bath.
-
Slowly add acetic anhydride (42 ml) dropwise, maintaining the temperature between 20-25 °C.
-
After the addition is complete, stir the mixture for an additional 45 minutes at room temperature.
-
In a separate beaker, prepare a quench solution of 33% HCl (52 ml), ice (100 g), and water (160 ml).
-
Pour the reaction mixture into the acidic quench solution with vigorous stirring.
-
Stir the resulting slurry for 1 hour at 15 °C to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash thoroughly with ice-cold water, and dry under vacuum.
-
Expected Outcome: A white to off-white solid, this compound. The reported yield for this procedure is 92.6% (74.7 g).[11]
Protocol 2: N-Deprotection via Base Hydrolysis
Based on general methods for N-acyl indole cleavage.[12]
Objective: To remove the N-acetyl group from this compound.
Materials:
-
This compound (1.0 eq)
-
Methanol (MeOH) or Tetrahydrofuran (THF)/Water solvent system
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2-3 eq)
-
Hydrochloric acid (1M aq.)
-
Ethyl acetate (for extraction)
Procedure:
-
Dissolve this compound in a suitable solvent such as methanol or a THF/water mixture.
-
Add an aqueous solution of LiOH or NaOH (2-3 equivalents) to the solution.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed. The reaction time can vary from a few hours to overnight.
-
Once complete, cool the mixture in an ice bath and carefully acidify to pH ~2-3 with 1M HCl. A precipitate should form.
-
If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry.
-
If an oil forms or precipitation is incomplete, extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product.
-
Expected Outcome: Indole-2-carboxylic acid as a solid.
Conclusion
The choice between this compound and indole-2-carboxylic acid is a critical decision in synthetic design. Indole-2-carboxylic acid is the ideal substrate for direct C3-functionalization due to its electron-rich nature. Conversely, this compound provides an indispensable tool for syntheses involving base-sensitive conditions or when the reactivity of the indole N-H and C3 positions must be masked. By understanding the fundamental electronic effects of the N-acetyl group and leveraging the straightforward protection-deprotection chemistry, researchers can strategically navigate complex synthetic pathways to achieve their target molecules with greater efficiency and control.
References
- Indole-2-carboxylic Acid: A Comprehensive Overview. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
- Zhang, R. H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances.
- Zhang, R. H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.
- CN102020600A - Synthetic method of indole-2-carboxylic acid.
- Synthesis of indoles. Organic Chemistry Portal.
- Synthesis of Indole-2-carboxylic Esters.
- Indole-2-carboxylic acid 98 1477-50-5. Sigma-Aldrich.
- CA2261453C - Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof.
- N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling. Synlett.
- Wang, Y. C., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI.
- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). PubMed.
- Process for the preparation of an optically active indoline-2-carboxylic acid or deriv
- This compound | 10441-26-6. ChemicalBook.
- Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PMC - PubMed Central.
- Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation
- Indole-2-carboxylic acid 98 1477-50-5. Sigma-Aldrich.
- This compound | C11H9NO3 | CID 10219867. PubChem.
Sources
- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. This compound | 10441-26-6 [chemicalbook.com]
- 7. This compound | C11H9NO3 | CID 10219867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. researchgate.net [researchgate.net]
- 11. CA2261453C - Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof - Google Patents [patents.google.com]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: The Strategic Advantages of 1-Acetylindole-2-carboxylic Acid in Synthesis
In the intricate field of heterocyclic chemistry, particularly in the synthesis of pharmaceuticals and bioactive molecules, the indole nucleus stands as a privileged scaffold. However, the reactivity of the indole N-H proton often complicates synthetic routes, necessitating the use of protecting groups. The choice of this N-protecting group is a critical strategic decision that can dictate the efficiency, selectivity, and overall success of a synthetic campaign.
While numerous protecting groups exist, the N-acetyl group, particularly within the context of 1-acetylindole-2-carboxylic acid , offers a unique and often superior profile compared to other common N-protected indoles. This guide provides an in-depth comparison, supported by experimental insights, to illuminate the distinct advantages of this versatile building block for researchers, chemists, and drug development professionals.
The N-Acetyl Group: More Than Just Protection
The primary role of any protecting group is to mask a reactive site temporarily. The N-acetyl group fulfills this role effectively, but its true value lies in the nuanced modulation of the indole's reactivity and its straightforward removal under mild conditions. Unlike more robust groups such as tosyl (Ts) or sterically demanding groups like tert-butyloxycarbonyl (Boc), the acetyl group strikes a strategic balance between stability and lability.
Key Attributes of N-Acetyl Protection:
-
Mild and Efficient Introduction: The N-acetyl group is typically introduced using readily available and inexpensive reagents like acetic anhydride.[1][2] While electrophilic substitution on the electron-rich indole ring can also occur at the C3-position, reaction conditions can be optimized to favor N-acylation.[1][3][4]
-
Reactivity Modulation: The acetyl group is electron-withdrawing, which deactivates the pyrrole ring of the indole. This significantly tempers the high nucleophilicity of the C3 position, preventing unwanted side reactions during subsequent transformations on other parts of the molecule.[5]
-
Facile and Orthogonal Deprotection: This is arguably the most significant advantage. The N-acetyl group can be readily cleaved under mild basic conditions, such as hydrolysis with sodium hydroxide or potassium hydroxide in an alcohol/water mixture.[6][7] This contrasts sharply with the often harsh conditions required to remove other common protecting groups, enhancing functional group tolerance in complex syntheses.[8][9]
Comparative Analysis: 1-Acetylindole vs. Other N-Protected Indoles
The choice of a protecting group is always context-dependent. The following table provides a comparative overview to guide the decision-making process.
| Protecting Group | Typical Introduction Conditions | Typical Deprotection Conditions | Key Advantages | Key Disadvantages |
| Acetyl (Ac) | Acetic Anhydride, Base | Mild aqueous base (NaOH, KOH, LiOH) or acid (HCl).[6][7] | Inexpensive reagents, mild deprotection, good for simple masking. | Labile to strong nucleophiles and bases; moderate electron withdrawal. |
| Tosyl (Ts) | Tosyl chloride, Base (NaH, K2CO3) | Strong acid (HBr/AcOH), reducing conditions (Mg/MeOH, Na/Hg).[9] | Highly stable to a wide range of reagents, strongly electron-withdrawing, directs lithiation to C2.[10] | Harsh deprotection conditions limit functional group compatibility. |
| Boc | Boc-anhydride (Boc₂O), DMAP | Strong acid (TFA, HCl in dioxane). | Easily removed under acidic conditions orthogonal to base-labile groups. | Acid lability restricts subsequent acidic reactions; sterically bulky. |
| Benzyl (Bn) | Benzyl bromide, Base (NaH) | Catalytic hydrogenation (Pd/C, H₂). | Very stable to acidic, basic, and nucleophilic conditions. | Requires hydrogenation which can reduce other functional groups; catalyst poisoning is possible. |
The Spotlight on this compound: A Versatile Synthetic Intermediate
The presence of the carboxylic acid at the C2 position transforms the N-acetylated indole from a simple protected scaffold into a powerful and versatile building block.[11][12][13][14] This bifunctional molecule allows for a logical and efficient construction of complex indole derivatives.
The N-acetyl group serves to:
-
Protect the indole nitrogen from undesired reactions.
-
Deactivate the C3 position , preventing interference during manipulations of the C2-substituent.
Simultaneously, the C2-carboxylic acid provides a reactive handle for a wide array of transformations, including:
-
Amide bond formation with various amines.[15]
-
Esterification.
-
Reduction to the corresponding alcohol.
-
Conversion to other functional groups.
This combination makes this compound an ideal starting material in medicinal chemistry programs, for instance, in the development of HIV-1 integrase inhibitors or IDO1/TDO dual inhibitors.[16][17]
Experimental Protocols & Workflows
To provide practical context, the following section details key experimental procedures and conceptual workflows.
Visualization of Synthetic Strategy
The following diagram illustrates the general strategic workflow for utilizing an N-protected indole in a multi-step synthesis.
Caption: General workflow for indole functionalization via N-protection.
Protocol 1: Synthesis of this compound
This protocol describes the N-acetylation of commercially available indole-2-carboxylic acid. The causality behind this choice is the direct and efficient installation of the acetyl group onto the desired scaffold.
Materials:
-
Indole-2-carboxylic acid
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend indole-2-carboxylic acid (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add anhydrous pyridine (2.0 eq) to the suspension with stirring.
-
Add acetic anhydride (1.5 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization or silica gel chromatography to afford pure this compound.
Protocol 2: Amide Coupling using this compound
This protocol demonstrates the utility of this compound as a building block. The N-acetyl group remains intact under standard amide coupling conditions.
Materials:
-
This compound
-
A primary or secondary amine (e.g., Benzylamine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF in a flask under an inert atmosphere.
-
Add the desired amine (1.1 eq), followed by HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography to yield the desired N-acetyl-indole-2-carboxamide.
Protocol 3: Deprotection (N-Deacetylation)
This protocol illustrates the mild conditions required for the removal of the N-acetyl group, liberating the indole N-H. This step is self-validating as the product, an indole-2-carboxamide, is easily characterized and compared to the starting material.
Materials:
-
N-acetyl-indole-2-carboxamide (from Protocol 2)
-
Methanol (MeOH)
-
1M Sodium hydroxide (NaOH)
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve the N-acetylated substrate (1.0 eq) in a mixture of MeOH and water (e.g., 4:1 v/v).
-
Add 1M NaOH solution (2.0-3.0 eq) to the mixture.
-
Stir the reaction at room temperature or gently heat to 40-50 °C for 1-4 hours until TLC analysis indicates complete consumption of the starting material.
-
Cool the mixture to room temperature and neutralize with 1M HCl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected indole product.
Visualization of Deprotection Pathways
This diagram contrasts the deprotection conditions for different N-protecting groups, highlighting the relative mildness of N-acetyl removal.
Caption: Comparison of deprotection conditions for common indole N-protecting groups.
Conclusion
For synthetic chemists, the selection of a protecting group is a decision with far-reaching consequences. While no single group is perfect for every scenario, This compound presents a compelling combination of features. The N-acetyl group provides adequate protection and beneficial electronic modulation, yet its true strength lies in its facile removal under mild basic conditions that preserve sensitive functionalities elsewhere in the molecule. When coupled with the synthetic versatility of the C2-carboxylic acid, it emerges not merely as a protected indole, but as a strategic and highly efficient building block for the synthesis of complex, high-value molecules.
References
-
Studies on Acetylation of Indoles. ResearchGate. [Link]
-
Chemoselective N-acylation of indoles using thioesters as acyl source. PubMed Central. [Link]
-
Methods for N‐acylation of indole with carboxylic acid (derivatives). ResearchGate. [Link]
-
A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. HETEROCYCLES, Vol. 16, No. 8, 1981. [Link]
-
This compound | C11H9NO3. PubChem. [Link]
-
Chemoselective N-acylation of indoles using thioesters as acyl source. ResearchGate. [Link]
-
Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Arkivoc. [Link]
-
Efficient Indole N-Detosylation Using Thioglycolate. ResearchGate. [Link]
-
Indole synthesis by conjugate addition of anilines to activated acetylenes and an unusual ligand-free copper(II)-mediated intramolecular cross-coupling. PubMed. [Link]
-
Acetyl Protection - Common Conditions. Organic Chemistry Portal. [Link]
-
Removing an acetyl group from NH? ResearchGate. [Link]
-
Acetyl Deprotection - Basic Conditions. Common Organic Chemistry. [Link]
-
Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent. National Institutes of Health (NIH). [Link]
-
Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. The Journal of Organic Chemistry. [Link]
-
The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. PubMed. [Link]
-
De-O-acetylation using sodium methoxide. National Center for Biotechnology Information. [Link]
-
21.10 Spectroscopy of Carboxylic Acid Derivatives. OpenStax. [Link]
-
Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry. [Link]
-
(PDF) Studies on Acetylation of Indoles. ResearchGate. [Link]
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. [Link]
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. [Link]
-
Chemoselective N-Deacetylation under Mild Conditions. ResearchGate. [Link]
-
Synthesis, characterization and evaluation of 3- acetylindole derivatives evaluating as potential anti- inflammatory agent. The Pharma Innovation. [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. PubMed. [Link]
-
(PDF) N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. ResearchGate. [Link]
-
Recent advances in the synthesis of indoles and their applications. RSC Publishing. [Link]
-
Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. ResearchGate. [Link]
-
(PDF) On the Reactivity of ( S )‐Indoline‐2‐Carboxylic Acid. ResearchGate. [Link]
-
On the Synthesis and Reactions of Indole-2-carboxylic Acid Hydrazide. ResearchGate. [Link]
-
On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. National Institutes of Health (NIH). [Link]
-
Reactivity of carboxylic acid derivatives (video). Khan Academy. [Link]
-
Reactivity of Carboxylic Acid Derivatives. Reddit. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
- 7. Acetyl Deprotection - Basic Conditions [commonorganicchemistry.com]
- 8. mdpi.org [mdpi.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound | 10441-26-6 [chemicalbook.com]
- 12. This compound | C11H9NO3 | CID 10219867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound CAS#: 10441-26-6 [amp.chemicalbook.com]
- 14. scbt.com [scbt.com]
- 15. Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials | European Journal of Chemistry [eurjchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide: Selecting the Optimal Indole Protection for Tryptophan in Peptide Synthesis
A Comparative Analysis of 1-Acetylindole-2-carboxylic acid vs. Boc-indole-2-carboxylic acid Strategies
The incorporation of tryptophan (Trp) into peptide sequences is fundamental for synthesizing a vast array of biologically active molecules. However, the electron-rich indole side chain of tryptophan presents a significant challenge during solid-phase peptide synthesis (SPPS), particularly during the final acid-mediated cleavage step.[1] Reactive carbocations, generated from the deprotection of other amino acid side chains (like Arg(Pbf)) or from the resin linker itself, can readily alkylate the indole ring, leading to difficult-to-separate impurities and compromising the yield and purity of the final product.[1][2]
To circumvent this, protection of the indole nitrogen (N-in) is the gold standard in modern Fmoc-based SPPS.[1] This guide provides an in-depth comparison of two common, yet functionally distinct, approaches for tryptophan incorporation: the use of building blocks derived from This compound (leading to Fmoc-Trp(Ac)-OH) and Boc-indole-2-carboxylic acid (leading to Fmoc-Trp(Boc)-OH). We will explore the causality behind their divergent chemical behaviors, present comparative data, and provide detailed protocols to empower researchers to make an informed decision for their specific synthetic needs.
The Core Problem: Tryptophan's Reactivity
During the final cleavage from the solid support, typically using a strong acid like trifluoroacetic acid (TFA), a cocktail of reactive electrophiles is generated. The unprotected indole ring of tryptophan is a prime target for these species, leading to various modifications.
Caption: Electrophilic attack on unprotected tryptophan during TFA cleavage.
This side reaction necessitates a protection strategy. The ideal protecting group should be stable throughout the synthesis cycles but cleanly removed during the final cleavage without generating further complications. This is where the orthogonal protection schemes offered by Fmoc-Trp(Ac)-OH and Fmoc-Trp(Boc)-OH come into play.[3][]
Head-to-Head Comparison: Acetyl (Ac) vs. tert-Butyloxycarbonyl (Boc) Protection
The fundamental difference between these two protecting groups lies in their lability under the standard conditions of Fmoc-SPPS. The choice between them is dictated by their stability towards the basic conditions used for Fmoc group removal (typically 20% piperidine in DMF) and the acidic conditions of final cleavage.
| Feature | Fmoc-Trp(Ac)-OH | Fmoc-Trp(Boc)-OH |
| Protecting Group | Acetyl (Ac) | tert-Butyloxycarbonyl (Boc) |
| Stability to Piperidine | Partially to fully labile. | Stable.[1][3] |
| Stability to TFA | Stable. Requires separate removal. | Labile. Removed during final cleavage.[1][3] |
| Removal Conditions | Nucleophilic/basic (e.g., hydrazine, piperidine). | Acidic (e.g., TFA).[1][3] |
| Key Advantage | Potentially useful if N-indole deprotection is desired on-resin before final cleavage. | "Set it and forget it." Provides robust protection until the very end and is removed simultaneously with all other side-chain protecting groups.[1][5] |
| Key Disadvantage | Premature deprotection during Fmoc removal cycles can leave the indole vulnerable in subsequent steps. The acetyl group is not reliably stable. | Higher cost of the amino acid derivative. |
| Primary Use Case | Rarely used in modern Fmoc-SPPS due to its lability issues. | The industry standard and highly recommended choice for preventing indole alkylation and ensuring high purity and yield.[1][6] |
Deep Dive into the Chemistries
The N-in-Boc Strategy: The Gold Standard
The use of Fmoc-Trp(Boc)-OH is the most widely accepted and robust method for incorporating tryptophan in Fmoc SPPS.[1] The Boc group is an acid-labile protecting group, making it perfectly orthogonal to the base-labile Fmoc group.[3][7]
Mechanism of Action & Protection:
-
Stability During Synthesis: The N-in-Boc group is completely stable to the repeated piperidine treatments required to remove the Nα-Fmoc group at each cycle of the synthesis.[1]
-
Protection During Cleavage: During the final TFA cleavage, the Boc group is removed. However, it forms a transient N-in-carboxy indole intermediate.[1][3][8] This intermediate is unstable and quickly decarboxylates, but its brief existence is sufficient to shield the indole ring from alkylation by carbocations generated from other protecting groups like Pbf on arginine.[1][3] This mechanism ensures the integrity of the tryptophan residue is maintained, leading to significantly higher purity and yield of the target peptide.[5]
Caption: Orthogonal protection workflow for Fmoc-Trp(Boc)-OH.
The N-in-Acetyl Strategy: A Cautionary Tale
While acylation is a common protection strategy, the N-in-acetyl group presents significant challenges in the context of Fmoc-SPPS. The acetyl group, while more stable than an unprotected indole, is known to be labile to the very nucleophiles used for Fmoc deprotection. Studies have shown that other acyl derivatives are far more stable than the formyl or acetyl groups, which are sensitive to nucleophiles like piperidine.
This lability means that with each cycle of Fmoc deprotection, a portion of the acetyl groups on the tryptophan side chains can be removed. This premature deprotection exposes the indole ring, negating the purpose of the protecting group and leaving it vulnerable to modification in subsequent coupling steps or during the final cleavage. Due to this unreliability, Fmoc-Trp(Ac)-OH is not a recommended building block for routine Fmoc-SPPS.
Experimental Protocols
The following is a standard, validated protocol for the incorporation of Fmoc-Trp(Boc)-OH, the recommended derivative, into a peptide sequence during automated or manual SPPS.
Protocol: Incorporation of Fmoc-Trp(Boc)-OH
This protocol assumes a 0.1 mmol synthesis scale on a suitable resin (e.g., Rink Amide for C-terminal amides).
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-Trp(Boc)-OH (3-5 equivalents relative to resin loading)
-
Coupling Reagent (e.g., HBTU/HATU, 2.9-4.9 eq.)[9]
-
Base: N,N-Diisopropylethylamine (DIPEA) (6-10 eq.)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM) of peptide synthesis grade
-
Deprotection Solution: 20% (v/v) Piperidine in DMF
-
Solid Phase Synthesis Vessel
Methodology:
-
Resin Swelling & Preparation:
-
Ensure the peptide-resin is adequately swelled in DMF for at least 30 minutes.
-
If the previous amino acid is still Fmoc-protected, proceed with the deprotection step. If the N-terminus is already free, proceed to Step 3.
-
-
N-terminal Fmoc Deprotection:
-
Drain the DMF from the swelled resin.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5-10 minutes.[1]
-
Drain the solution.
-
Repeat the piperidine treatment for another 10 minutes to ensure complete deprotection.[6]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times), followed by DCM (3 times), and finally DMF (3 times) to remove all traces of piperidine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Trp(Boc)-OH (3-5 eq.) and the coupling reagent (e.g., HBTU, ~0.95 eq. relative to the amino acid) in DMF.
-
Add DIPEA (6-10 eq.) to the solution. This is the activation step.
-
Allow the mixture to pre-activate for 2-5 minutes before adding it to the resin.[6]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 30-120 minutes.
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser (ninhydrin) test on a small sample of resin beads to check for the presence of free primary amines.[10]
-
A negative Kaiser test (beads remain colorless or yellow) indicates the coupling is complete. If the test is positive (blue beads), the coupling step should be repeated.
-
-
Washing:
-
Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next synthesis cycle.
-
Protocol: Final Peptide Cleavage and Deprotection
Materials:
-
Dry peptide-resin
-
Cleavage Cocktail: e.g., TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v). TIS is a critical scavenger to trap carbocations.[2]
-
Cold diethyl ether
Methodology:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail (~10 mL per gram of resin) to the resin in a reaction vessel.[6]
-
Agitate gently at room temperature for 2-4 hours. During this time, the peptide is cleaved from the resin, and all acid-labile side-chain protecting groups, including the Boc group on tryptophan, are removed.[1]
-
Filter the resin and collect the filtrate, which contains the crude peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
-
The crude peptide can then be purified by reverse-phase HPLC.
Conclusion and Recommendation
For researchers engaged in Fmoc-based solid-phase peptide synthesis, the evidence overwhelmingly supports the use of Fmoc-Trp(Boc)-OH as the superior building block for incorporating tryptophan. Its orthogonal protection strategy provides robust defense against the pervasive side reaction of indole alkylation, which is a primary cause of reduced purity and yield.[1][5] The Boc group's stability to piperidine and clean removal during the final TFA cleavage make it a reliable and efficient choice, embodying the "set it and forget it" principle that is highly valued in SPPS.[6]
Conversely, the use of a building block like Fmoc-Trp(Ac)-OH, derived from this compound, is fraught with risk due to the lability of the acetyl group under standard Fmoc deprotection conditions. The potential for premature deprotection undermines the very purpose of the side-chain protection. Therefore, for syntheses demanding high purity, reproducibility, and yield, the Boc protection strategy for tryptophan is not just an alternative; it is the authoritative and recommended standard.
References
-
Standard Protocol for Incorporating Fmoc-Trp(Boc)-OH in Solid-Phase Peptide Synthesis (SPPS). Benchchem. 6
-
An In-depth Technical Guide to Fmoc-Trp(Boc)-OH: A Core Component in Modern Peptide Synthesis. Benchchem. 3
-
A Technical Guide to the Synthesis of Tryptophan-Containing Peptides Using Fmoc-Trp(Boc)-OH. Benchchem. 1
-
Resin effects in solid-phase peptide synthesis. Enhanced purity of tryptophan-containing peptides through two-step cleavage of side chain protecting groups and peptide–resin linkage. Journal of the Chemical Society, Chemical Communications (RSC Publishing). 11
-
A new protecting group for tryptophan in solid-phase peptide synthesis which protects against acid-catalyzed side reactions and facilitates purification by HPLC. ResearchGate. 12
-
A Comparative Yield Analysis of Tryptophan Derivatives in Solid-Phase Peptide Synthesis. Benchchem. 5
-
General TFA cleavage of the Trp-containing peptide synthesized on Wang resin. ResearchGate. 13
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. 14
-
TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications. 15
-
Preventing tryptophan indole alkylation during TFA cleavage. Benchchem. 2
-
A side-reaction in the SPPS of Trp-containing peptides. ResearchGate. 16
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. aapptec. 7
-
Protection of the indole ring of tryptophan by the nucleophile-stable, acid-cleavable Nin-2,4-dimethylpent-3-yloxycarbonyl (Doc) protecting group. Chemical Communications (RSC Publishing). 17
-
T boc fmoc protocols in peptide synthesis. Slideshare. 18
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. 10
-
Why Fmoc-Protected Amino Acids Dominate SPPS?. BOC Sciences.
-
Tetrahedron Letters. ElectronicsAndBooks.
-
Amino Acid Derivatives for Peptide Synthesis. aapptec. 8
-
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. 9
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. Resin effects in solid-phase peptide synthesis. Enhanced purity of tryptophan-containing peptides through two-step cleavage of side chain protecting groups and peptide–resin linkage - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Protection of the indole ring of tryptophan by the nucleophile-stable, acid-cleavable Nin-2,4-dimethylpent-3-yloxycarbonyl (Doc) protecting group - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
A Comparative Analysis of N-Acetylated vs. Non-Acetylated Indole Derivatives: Impact on Biological Activity
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products, endogenous molecules, and synthetic drugs.[1][2] Its versatile framework allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties.[3] A common and seemingly simple modification is N-acetylation, the introduction of an acetyl group to the nitrogen atom of the indole ring. This alteration, however, can profoundly influence a molecule's physicochemical properties—such as lipophilicity, hydrogen bonding capability, and steric profile—thereby leading to significant changes in its biological activity.
This guide provides a comparative analysis of N-acetylated and non-acetylated indole derivatives, focusing on their differential effects in three key therapeutic areas: anticancer, anti-inflammatory, and antimicrobial applications. We will delve into the structure-activity relationships (SAR) and provide supporting experimental data and protocols to offer a comprehensive resource for researchers in drug discovery and development.
Anticancer Activity: A Tale of Steric Hindrance and Target Engagement
The indole nucleus is a privileged scaffold in the design of anticancer agents, known to inhibit cancer cell proliferation through various mechanisms, including the disruption of microtubule assembly, inhibition of protein kinases, and induction of apoptosis.[2][4] The role of the N-substituent, specifically the acetyl group, is often context-dependent and hinges on the specific biological target and the overall molecular architecture.
Structure-Activity Relationship Insights
The addition of an N-acetyl group can either enhance or diminish anticancer potency. The outcome is often a delicate balance between improved stability or membrane permeability and potential steric hindrance at the target binding site.
-
Negative Impact of N-Acetylation: In a study involving indole-functionalized derivatives of betulin, a pentacyclic triterpene, researchers found that the presence of an acetyl group at the C-3 position (in place of a free hydroxyl group) was unfavorable for anticancer effects.[5] This suggests that for this particular molecular scaffold, the free hydroxyl group may be crucial for hydrogen bonding interactions with the biological target, an interaction that is blocked by acetylation.
-
Favorable N-Substitution: Conversely, other studies highlight the importance of substitution at the N1 position for potent anticancer activity. N-alkylindole-substituted compounds have demonstrated excellent antineoplastic efficacy in various cancer models, including colon cancer cells.[6][7] In the design of dual EGFR/SRC kinase inhibitors, N-substituted indole derivatives showed potent activity, with some compounds causing more than 50% cell death in breast, lung, and prostate cancer cell lines while exhibiting weak toxicity to normal cells.[8] Similarly, N-substituted indoles have been developed as potent inhibitors of Myeloid cell leukemia-1 (Mcl-1), an important anti-apoptotic protein.[9]
The key takeaway is that N-acetylation is not universally beneficial or detrimental. Its effect must be evaluated on a case-by-case basis, considering the specific target and the role of the N-H proton in the non-acetylated parent compound. If the N-H is a critical hydrogen bond donor for target engagement, acetylation will likely reduce activity. If N-substitution is favorable for pharmacokinetic reasons or to orient other parts of the molecule, acetylation may be advantageous.
Comparative Cytotoxicity Data
The following table summarizes hypothetical data based on findings where N-acetylation negatively impacts cytotoxicity, as seen with certain betulin derivatives.[5]
| Compound | Structure | Cancer Cell Line | IC₅₀ (µM) |
| Derivative A | Non-acetylated Indole-Betulin Conjugate | MCF-7 (Breast) | 8.5 |
| Derivative B | N-acetylated Indole-Betulin Conjugate | MCF-7 (Breast) | 67.0 |
| Cisplatin | Standard Drug | MCF-7 (Breast) | 5.5[5] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a standard colorimetric method for assessing cell viability and proliferation. It relies on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the N-acetylated and non-acetylated indole derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The formation of purple crystals will be visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Caption: Workflow for the MTT cell viability assay.
Anti-inflammatory Activity: Modulating COX Enzymes
Inflammation is a biological response to harmful stimuli, but chronic inflammation contributes to numerous diseases.[10] Many anti-inflammatory drugs, such as Indomethacin, are themselves indole derivatives.[11] They often function by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.
Structure-Activity Relationship Insights
The substitution pattern on the indole ring, including at the N1 position, is critical for COX enzyme selectivity and inhibitory potency.[12]
-
Positive Impact of N-Acetylation: Studies have shown that N-acetylated indole derivatives can be potent anti-inflammatory agents. For example, the compound 3-[1-acetyl-5-(p-hydroxyphenyl)-2-pyrazolin-3-yl]indole was found to be a highly potent agent with greater inhibition of edema and lower ulcerogenic potential than the standard drug phenylbutazone.[13][14] In this case, the acetyl group is on a pyrazoline moiety attached to the indole, but it demonstrates that acylation can be a key feature in highly active anti-inflammatory compounds.
-
Mechanism of Action: The anti-inflammatory effect is often attributed to the inhibition of COX enzymes (COX-1 and COX-2). The N-substituent can influence how the molecule fits into the active site of the enzyme. An N-acetyl group can alter the electronic properties and conformation of the indole ring, potentially enhancing its interaction with the hydrophobic channel of the COX active site.
Comparative Anti-inflammatory Data
The following table presents data from an in vitro assay comparing synthesized 3-acetylindole derivatives to a standard drug, demonstrating their potential.[10]
| Compound | Concentration (µg/ml) | % Inhibition of Albumin Denaturation |
| Derivative NK-15 | 100 | 90.15 |
| Derivative NK-16 | 100 | 92.42 |
| Derivative NK-17 | 100 | 88.63 |
| Diclofenac (Standard) | 100 | 84.09 |
Experimental Protocol: Inhibition of Albumin Denaturation
This in vitro assay is a simple and effective method for screening anti-inflammatory activity. The denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to prevent the heat-induced denaturation of albumin is a proxy for its anti-inflammatory potential.[10]
Methodology:
-
Preparation of Solutions: Prepare stock solutions of the test compounds (N-acetylated and non-acetylated derivatives) and a standard drug (e.g., Diclofenac sodium) in a suitable solvent like DMF. Prepare a 1% aqueous solution of bovine serum albumin (BSA).
-
Reaction Mixture: In a test tube, mix 1 ml of the test or standard solution (at a final concentration of 100 µg/ml) with 1 ml of the 1% BSA solution. The control tube contains only the solvent and BSA solution.
-
Incubation: Incubate all tubes at 27±1°C for 15 minutes.
-
Denaturation: Induce denaturation by placing the reaction mixtures in a water bath at 60±1°C for 10 minutes.
-
Cooling & Measurement: After cooling the solutions to room temperature, measure the turbidity (a measure of denaturation) at 660 nm using a UV-Vis spectrophotometer.
-
Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] × 100
Caption: Inhibition of the Cyclooxygenase (COX) pathway.
Antimicrobial Activity: The Role of N-Substitution
With the rise of antimicrobial resistance, there is a continuous need for new antimicrobial agents. Indole derivatives have demonstrated a wide spectrum of activity against bacteria and fungi.[3][15] Modifications to the indole core, particularly at the N1 position, are a key strategy for enhancing this activity.
Structure-Activity Relationship Insights
The N-H group of the indole ring can participate in hydrogen bonding, but its substitution allows for the introduction of various functionalities that can modulate lipophilicity and steric interactions, which are crucial for antimicrobial action.
-
Importance of N-Substitution: While direct comparisons of N-acetyl vs. N-H are less common in the literature than other N-substitutions, the general consensus is that N1-substituted indoles are of great interest for developing molecules with potent antimicrobial properties.[15][16] For instance, a study synthesizing novel N-substituted indole derivatives found that a compound with a larger N-substituent, 4-(1-(2-(1H-indol-1-yl) ethoxy) pentyl)-N,N-dimethyl aniline, was more potent against Staphylococcus aureus and Escherichia coli than the standard drug chloramphenicol.[15] This underscores the principle that modifying the N1 position is a valid strategy for enhancing bioactivity. An N-acetyl group, being a small, polar substituent, would be expected to significantly alter the compound's properties compared to the unsubstituted parent indole.
-
Antiviral Activity: In the context of antiviral research, the presence of an N-acetyl group on tryptamine was identified as a minimum requirement for activity against the Varicella-zoster virus (VZV), highlighting a specific case where N-acetylation is critical for bioactivity.[16]
Comparative Antimicrobial Data
The table below shows results for N-substituted indoles against various microbes, illustrating the potency that can be achieved through N1 modification.[15]
| Compound | Microorganism | Zone of Inhibition (mm) |
| N-Substituted Indole 1 | S. aureus (Gram +) | 27 |
| N-Substituted Indole 1 | E. coli (Gram -) | 25 |
| N-Substituted Indole 2 | S. aureus (Gram +) | 20 |
| N-Substituted Indole 2 | E. coli (Gram -) | 18 |
| Chloramphenicol (Standard) | S. aureus (Gram +) | 20 |
| Chloramphenicol (Standard) | E. coli (Gram -) | 18 |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Methodology:
-
Prepare Inoculum: Culture the target microorganism (e.g., S. aureus) overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Prepare Compound Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds (N-acetylated and non-acetylated) in the broth. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Controls: Include a positive control well (broth + inoculum, no compound) to confirm bacterial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed. The results can also be read using a plate reader at 600 nm.
Conclusion
The N-acetylation of indole derivatives is a subtle yet powerful modification that can dramatically alter biological activity. This guide demonstrates that there is no universal rule; the effect is highly dependent on the specific molecular scaffold and the biological target.
-
In anticancer applications, N-acetylation can be detrimental if the parent N-H group is a critical hydrogen bond donor for target binding, as seen in some betulin conjugates.[5] However, N-substitution is often a key strategy for developing potent kinase inhibitors.[8]
-
For anti-inflammatory agents, acylation can be a feature of highly potent compounds that inhibit COX enzymes.[13]
-
In the antimicrobial field, N-substitution is a cornerstone of lead optimization, and N-acetylation has been shown to be essential for certain antiviral activities.[15][16]
Ultimately, both N-acetylated and non-acetylated indole derivatives offer valuable, and often complementary, avenues for drug discovery. A thorough understanding of the structure-activity relationship, supported by rigorous experimental validation using standardized protocols, is essential for rationally designing the next generation of indole-based therapeutics.
References
- Recent Developments in the Synthesis and Anticancer Activity of Indole and Its Deriv
- Synthesis and Anticancer Activity of Indole-Functionalized Deriv
- Synthesis, characterization and evaluation of 3- acetylindole derivatives evaluating as potential anti- inflammatory agent. (2020).
- Shaikh, T. M., & Debebe, H. (2020).
- Synthesis, Characterization and Antibacterial Activity Evaluation of New Indole-Based Derivatives. (2023).
- An insight into the recent developments in anti-infective potential of indole and associated hybrids. (2021). European Journal of Medicinal Chemistry.
- Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes. (2023). Molecules.
- Rani, P., Srivastava, V. K., & Kumar, A. (2004). Synthesis and antiinflammatory activity of heterocyclic indole derivatives. European Journal of Medicinal Chemistry.
- Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. (2023). Current Medicinal Chemistry.
- Indole as a Core Anti-Inflammatory Agent- A Mini Review. (2013). Chemical Science Review and Letters.
- Rani, P., Srivastava, V. K., & Kumar, A. (2004). Synthesis and Antiinflammatory Activity of Heterocyclic Indole Derivatives. European Journal of Medicinal Chemistry.
- Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes. (2023). Semantic Scholar.
- Chemoselective N-acylation of indoles using thioesters as acyl source. (2022). Beilstein Journal of Organic Chemistry.
- Discovery and Structure-Activity Relationship Studies of N-substituted Indole Derivatives as Novel Mcl-1 Inhibitors. (2017). Bioorganic & Medicinal Chemistry Letters.
- Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chulalongkorn University Digital Collections.
- Recent advancements on biological activity of indole and their derivatives: A review. (2022). Thai Journal of Pharmaceutical Sciences.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
Sources
- 1. researchgate.net [researchgate.net]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. Recent Developments in the Synthesis and Anticancer Activity of Indole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes | Semantic Scholar [semanticscholar.org]
- 8. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and structure-activity relationship studies of N-substituted indole derivatives as novel Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chesci.com [chesci.com]
- 13. Synthesis and antiinflammatory activity of heterocyclic indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. An insight into the recent developments in anti-infective potential of indole and associated hybrids - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of N-Acetylation: Validating 1-Acetylindole-2-carboxylic Acid's Role as a Key Intermediate in Complex Synthesis
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
In the intricate world of pharmaceutical synthesis, the choice of each intermediate is a critical decision, profoundly impacting the efficiency, purity, and overall viability of a manufacturing process. This guide delves into the validation of "1-acetylindole-2-carboxylic acid" and its hydrogenated successor, N-acetyl-indoline-2-carboxylic acid, as pivotal intermediates. We will explore their strategic importance through the lens of a well-established synthetic route to a major pharmaceutical agent, comparing this pathway with viable alternatives. This analysis will be supported by experimental data, detailed protocols, and a clear rationale for the chemical strategies employed.
The Crucial Role of Indoline-2-Carboxylic Acid Scaffolds in Medicine
The indoline-2-carboxylic acid moiety is a privileged scaffold in medicinal chemistry, forming the core of several important therapeutic agents. One of the most prominent examples is the angiotensin-converting enzyme (ACE) inhibitor class of drugs, used in the management of hypertension and heart failure. The synthesis of these complex molecules requires a robust and scalable process, where the strategic use of protecting groups on the indoline nitrogen is paramount to achieving the desired stereochemistry and yield.
The N-Acetyl Group: More Than Just a Protecting Group
The introduction of an acetyl group at the N-1 position of the indole ring, to form this compound, is a deliberate and strategic maneuver. This modification serves several key purposes in a multi-step synthesis:
-
Activation and Control of Reactivity: The acetyl group alters the electron density of the indole ring system, influencing its reactivity in subsequent transformations.
-
Facilitation of Asymmetric Synthesis: In the synthesis of chiral drugs, the N-acetyl group can play a crucial role in the resolution of enantiomers, allowing for the isolation of the desired stereoisomer with high purity.
-
Improved Handling and Stability: The acetylated intermediate often exhibits improved crystallinity and stability, which is advantageous for purification and storage on an industrial scale.
A prime example of the strategic use of this intermediate is in the synthesis of Perindopril, a widely prescribed ACE inhibitor. The synthesis involves the hydrogenation of this compound to N-acetyl-indoline-2-carboxylic acid, which is then resolved to obtain the key (S)-enantiomer.
Comparative Analysis of Synthetic Routes to a Key Perindopril Intermediate
To objectively evaluate the utility of N-acetyl-indoline-2-carboxylic acid, we will compare a synthetic pathway that utilizes this intermediate with an alternative approach. The target for this comparison is the pivotal (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid, a core component of Perindopril.
Route A: The N-Acetylation Strategy
This route commences with the readily available indole-2-carboxylic acid. The key steps are outlined below:
Experimental Data: A Head-to-Head Comparison
The following table summarizes typical yields for the key transformations in both synthetic routes, based on data reported in the patent literature.
| Step | Route A (N-Acetylation) Yield | Route B (Direct Resolution) Yield | Reference(s) |
| Acetylation of Indole-2-carboxylic acid | ~93% | N/A | [1] |
| Hydrogenation to Indoline derivative | High | High | [1] |
| Resolution of Enantiomers | ~40% (for desired enantiomer) | ~35% (for desired enantiomer) | [1][2] |
| Overall Yield of Key Chiral Intermediate | Higher | Lower |
As the data suggests, while both routes are viable, the N-acetylation strategy often provides a higher overall yield for the desired chiral intermediate. The improved crystallinity of the N-acetylated diastereomeric salts can facilitate a more efficient resolution process.
Detailed Experimental Protocols
The following protocols are representative examples based on established literature and are intended for informational purposes. Researchers should always adhere to appropriate laboratory safety procedures and consult the original literature for specific details.
Protocol for Route A: N-Acetylation Strategy
Step 1: Synthesis of this compound
Step 2: Hydrogenation to N-Acetyl-indoline-2-carboxylic acid
-
Catalyst Preparation: In a suitable hydrogenation vessel, suspend Rhodium on carbon (Rh/C) catalyst in a suitable solvent (e.g., methanol).
-
Reaction Setup: Add the this compound to the vessel.
-
Hydrogenation: Pressurize the vessel with hydrogen gas and heat to the appropriate temperature (e.g., 75°C).
-
Monitoring: Monitor the reaction progress by hydrogen uptake.
-
Workup: Upon completion, cool the reaction, filter off the catalyst, and concentrate the filtrate to obtain the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent system to yield pure N-acetyl-indoline-2-carboxylic acid.
Step 3: Resolution of (S)-N-Acetyl-indoline-2-carboxylic acid
-
Diastereomeric Salt Formation: Dissolve the racemic N-acetyl-indoline-2-carboxylic acid in a suitable solvent (e.g., a mixture of ethanol, water, and methanol) and heat to dissolve. Add a chiral resolving agent, such as (-)-(1R, 2R)-1-(4-nitrophenyl)-2-amino-1,3-propanediol.
-
Crystallization: Cool the solution slowly to allow for the selective crystallization of the diastereomeric salt of the (S)-enantiomer.
-
Isolation: Filter the solid and wash with a cold solvent.
-
Liberation of the Free Acid: Treat the isolated diastereomeric salt with an acid (e.g., HCl) to liberate the (S)-N-acetyl-indoline-2-carboxylic acid.
-
Extraction and Purification: Extract the product into an organic solvent, dry, and concentrate to obtain the enantiomerically pure intermediate.
Protocol for Route B: Direct Resolution
Step 1: Hydrogenation of Indole-2-carboxylic acid to Indoline-2-carboxylic acid
This step is analogous to the hydrogenation described in Route A, Step 2, using indole-2-carboxylic acid as the starting material.
Step 2: Resolution of (S)-Indoline-2-carboxylic acid
-
Salt Formation: Dissolve the racemic indoline-2-carboxylic acid in a suitable solvent and treat it with a chiral resolving agent (e.g., (R)-α-methylbenzylamine).
-
Fractional Crystallization: Isolate the diastereomeric salt of the (S)-enantiomer by fractional crystallization.
-
Acidification: Treat the isolated salt with an acid to yield (S)-indoline-2-carboxylic acid.
Conclusion: The Strategic Value of this compound
The synthesis of complex pharmaceutical molecules is a testament to the ingenuity of process chemistry. The validation of this compound as a key intermediate in the synthesis of Perindopril highlights the strategic advantages of N-acetylation. This approach not only facilitates the synthesis through improved handling and reactivity control but also offers a more efficient route to the enantiomerically pure core structure.
While alternative synthetic strategies exist, the N-acetylation pathway often proves superior in terms of overall yield and process robustness. This in-depth comparison underscores the importance of carefully selecting intermediates and synthetic routes to ensure the efficient and scalable production of life-saving medicines. The insights provided in this guide are intended to empower researchers and drug development professionals in making informed decisions in their synthetic endeavors.
References
- Benchchem. (2025).
- Google Patents. (n.d.). CA2521877A1 - Novel method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril.
- Benchchem. (2025).
- Google Patents. (n.d.). US7291745B2 - Process for the preparation of perindopril.
- Google Patents. (n.d.). US6835843B2 - Method for synthesis of perindopril and its pharmaceutically acceptable salts.
- Google Patents. (n.d.). US7196204B2 - Method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril.
- Patsnap. (2015). Process for preparation of perindopril intermediate.
- Google Patents. (n.d.). US20040248814A1 - Process for the preparation of perindopril, its analgous compounds and salts therof using 2,5 dioxo-oxazolidine intermediate compounds.
- Google Patents. (n.d.). New processes for the preparation of optically pure indoline-2-carboxylic acid and n-acetyl....
- Google Patents. (n.d.). CA2261453C - Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof.
Sources
- 1. CA2261453C - Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof - Google Patents [patents.google.com]
- 2. US7196204B2 - Method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril - Google Patents [patents.google.com]
A Comparative Spectroscopic Guide: Differentiating 1-acetylindole-2-carboxylic acid from its Parent Compound, Indole-2-carboxylic acid
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and medicinal chemistry, the precise structural elucidation of molecules is paramount. Even minor modifications to a parent scaffold can drastically alter a compound's biological activity, stability, and safety profile. This guide provides an in-depth spectroscopic comparison between indole-2-carboxylic acid, a foundational heterocyclic motif, and its N-acetylated derivative, 1-acetylindole-2-carboxylic acid. Understanding the distinct spectral fingerprints of these two compounds is critical for reaction monitoring, quality control, and the unambiguous characterization of novel chemical entities.
We will explore how the introduction of an acetyl group at the N1 position of the indole ring creates significant and readily identifiable shifts in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectra. This analysis serves not only as a direct comparative tool but also as a practical illustration of fundamental spectroscopic principles. Spectroscopic techniques are indispensable in modern drug discovery, enabling scientists to confirm molecular structures, assess purity, and monitor compound stability throughout the development pipeline.[1][2][3]
Structural and Electronic Distinctions
The primary difference between the two molecules is the substitution at the indole nitrogen. In indole-2-carboxylic acid, this nitrogen is bonded to a hydrogen atom (N-H), which can act as a hydrogen bond donor. In this compound, this hydrogen is replaced by an electron-withdrawing acetyl group (-COCH₃). This substitution eliminates the N-H proton and introduces two new carbon environments (a carbonyl and a methyl group) and three new protons. This fundamental change has profound effects on the electronic distribution within the indole ring system, which are directly observable through various spectroscopic methods.
Figure 1: Chemical structures of the parent compound and its N-acetylated derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive View
NMR spectroscopy provides the most detailed information about the molecular structure of a compound in solution.[2] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can definitively distinguish between our two compounds.
¹H NMR Spectroscopy: A Tale of Two Protons
The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in a molecule. The most dramatic difference between the two compounds is the presence or absence of the indole N-H proton signal.
-
Indole-2-carboxylic acid: Exhibits a characteristic broad singlet in the downfield region (typically δ 11.0-13.0 ppm) corresponding to the acidic N-H proton.[4] The exact chemical shift is highly dependent on solvent and concentration. The carboxylic acid proton (-COOH) also appears as a very broad singlet, often further downfield (δ > 12.0 ppm). The aromatic protons on the indole ring typically appear between δ 7.0 and 7.7 ppm.
-
This compound: The broad N-H signal is absent. A new, sharp singlet appears in the aliphatic region (typically δ 2.5-2.8 ppm), corresponding to the three equivalent protons of the acetyl methyl group (-COCH₃). The electron-withdrawing nature of the acetyl group deshields the protons on the indole ring, causing them to shift downfield compared to the parent compound.
¹³C NMR Spectroscopy: Tracking the Carbon Skeleton
¹³C NMR spectroscopy reveals the chemical environment of each carbon atom. The introduction of the acetyl group provides two new, unambiguous signals.
-
Indole-2-carboxylic acid: The spectrum shows nine distinct carbon signals. The carboxylic acid carbonyl carbon (C=O) is highly deshielded, appearing around δ 160-170 ppm.[5] The eight carbons of the indole ring resonate in the aromatic region (δ 100-140 ppm).[6]
-
This compound: The spectrum will display eleven carbon signals. Two new peaks are observed: one for the acetyl carbonyl carbon (amide C=O) around δ 168-172 ppm, and one for the acetyl methyl carbon (-CH₃) in the upfield region, typically δ 20-30 ppm. The chemical shifts of the indole ring carbons will also be affected by the N-acetylation.
Comparative NMR Data Summary
| Assignment | Indole-2-carboxylic acid (Expected δ, ppm) | This compound (Predicted δ, ppm) | Key Differentiator |
| ¹H NMR | |||
| -COOH | > 12.0 (broad s) | > 12.0 (broad s) | Present in both, but may shift slightly. |
| NH | ~11.8 (broad s) | Absent | Absence of this signal is definitive. |
| Aromatic CH s | 7.0 - 7.7 | ~7.2 - 8.0 (shifted downfield) | General downfield shift of ring protons. |
| -COCH₃ | Absent | ~2.7 (s, 3H) | Appearance of this singlet is definitive. |
| ¹³C NMR | |||
| -C OOH | ~165 | ~165 | Minor shift expected. |
| Indole Ring C s | 103 - 138[5] | Shifted relative to parent | Pattern and shift changes confirm substitution. |
| N-CO-C H₃ | Absent | ~170 | Appearance of amide carbonyl is definitive. |
| N-CO-C H₃ | Absent | ~25 | Appearance of methyl carbon is definitive. |
Experimental Protocol: NMR Data Acquisition
A standardized protocol ensures reproducibility and data integrity.
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids as it helps in observing the exchangeable -COOH and -NH protons.
-
Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 8-16) should be averaged to achieve a good signal-to-noise ratio.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID).[4] Phase the spectrum and perform baseline correction. Calibrate the chemical shift axis using the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).[4][7]
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the vibrations of chemical bonds.[1][2] The key differences in functional groups—the N-H bond versus the N-acetyl amide group—provide clear distinguishing features in the IR spectra.
-
Indole-2-carboxylic acid: The spectrum is characterized by a sharp to medium intensity N-H stretching vibration around 3300-3400 cm⁻¹.[8] It also displays a very broad O-H stretch from the carboxylic acid dimer, which typically spans from 2500 to 3300 cm⁻¹ and often overlaps with C-H stretches.[9] The carboxylic acid carbonyl (C=O) stretch appears as a strong, sharp band around 1680-1710 cm⁻¹.[10]
-
This compound: The N-H stretching band near 3300 cm⁻¹ will be absent. A new, very strong absorption will appear, characteristic of the amide carbonyl (C=O) stretch, typically in the range of 1690-1720 cm⁻¹. This may overlap with the carboxylic acid carbonyl, potentially leading to a broadened or complex carbonyl region. The broad O-H stretch from the carboxylic acid remains.
Comparative IR Data Summary
| Vibrational Mode | Indole-2-carboxylic acid (Expected cm⁻¹) | This compound (Predicted cm⁻¹) | Key Differentiator |
| N-H Stretch | ~3300-3400 | Absent | Absence is a key indicator. |
| O-H Stretch (Carboxylic Acid) | 2500-3300 (very broad) | 2500-3300 (very broad) | Present in both. |
| C=O Stretch (Amide) | Absent | ~1690-1720 (strong) | Appearance of a new, strong C=O band. |
| C=O Stretch (Carboxylic Acid) | ~1680-1710 (strong)[10] | ~1680-1710 (strong) | Potential for overlapping carbonyl bands. |
Experimental Protocol: FTIR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a common, simple method for acquiring IR spectra of solid samples.
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum.
-
Sample Application: Place a small amount of the solid powder onto the ATR crystal.
-
Data Acquisition: Lower the press arm to ensure firm contact between the sample and the crystal. Collect the spectrum, typically co-adding 16-32 scans for a good quality result.
-
Data Processing: The resulting spectrum is typically processed automatically by the instrument software (background correction, Fourier transform).
Mass Spectrometry (MS): Weighing the Evidence
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns.[3] It is a highly sensitive technique that can easily distinguish between the two compounds based on their mass difference.
-
Indole-2-carboxylic acid: The molecular formula is C₉H₇NO₂. The molecular weight is 161.16 g/mol .[11][12] The mass spectrum will show a molecular ion peak (M⁺) at m/z = 161. A common fragment corresponds to the loss of the carboxylic acid group (-COOH, 45 Da), resulting in a peak at m/z = 116.[12]
-
This compound: The molecular formula is C₁₁H₉NO₃.[13] The molecular weight is 203.19 g/mol .[13] The molecular ion peak (M⁺) will be observed at m/z = 203, a difference of 42.03 Da (the mass of an acetyl group, C₂H₂O) from the parent compound. Fragmentation may involve the loss of the acetyl group (42 Da) to give a fragment at m/z = 161, or the loss of a ketene radical (CH₂=C=O, 42 Da) from the molecular ion.
UV-Visible Spectroscopy: A Look at the Chromophore
UV-Vis spectroscopy provides information about the electronic transitions within a molecule's chromophore.[1] The indole ring system is an excellent chromophore.
-
Indole-2-carboxylic acid: Typically shows characteristic absorption maxima (λ_max) in the UV region, often around 215-220 nm and 270-290 nm, which are due to π → π* transitions within the indole ring.[14][15]
-
This compound: The N-acetylation extends the conjugation of the indole system, which is expected to cause a bathochromic (red) shift to longer wavelengths for the absorption maxima compared to the parent compound. This shift, while often small, can be a useful diagnostic feature.
Figure 2: A logical workflow for the spectroscopic identification of an indole derivative.
Conclusion
The differentiation of this compound from its parent compound, indole-2-carboxylic acid, is straightforward using a combination of standard spectroscopic techniques. Each method provides a unique and complementary piece of the structural puzzle.
-
¹H NMR offers definitive proof through the disappearance of the N-H proton signal and the appearance of a new acetyl methyl singlet.
-
¹³C NMR confirms the presence of the two additional carbons of the acetyl group.
-
IR spectroscopy provides rapid confirmation by showing the loss of the N-H stretch and the appearance of a strong amide carbonyl band.
-
Mass Spectrometry unambiguously distinguishes the two by their 42-unit difference in molecular weight.
This guide underscores the power and necessity of a multi-technique spectroscopic approach in modern chemical research and drug development. By understanding the causal relationships between chemical structure and spectral output, researchers can confidently characterize their materials, ensuring the integrity and validity of their scientific findings.
References
- Vertex AI Search Grounding API. (2025).
-
Edinburgh Sensors. (2023). An Overview of Spectroscopic Techniques in Pharmaceuticals. Retrieved from [Link]
-
Spectroscopy Online. (n.d.). A Review of the Latest Spectroscopic Research in Pharmaceutical and Biopharmaceutical Applications. Retrieved from [Link]
-
Walsh Medical Media. (n.d.). Spectroscopic Techniques in Modern Drug Characterization. Retrieved from [Link]
-
Longdom Publishing. (2024). Pharmaceutical Development and the Applications of Spectroscopy in Biopharmaceutical Identification. Retrieved from [Link]
-
NIST. (n.d.). Indole-2-carboxylic acid. NIST WebBook. Retrieved from [Link]
-
Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
mzCloud. (2014). Indole 2 carboxylic acid. Retrieved from [Link]
-
SpectraBase. (n.d.). Indole-2-carboxylic acid, cinnamylidenehydrazide - Optional[UV-VIS] - Spectrum. Retrieved from [Link]
-
TMP Chem. (2021). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. YouTube. Retrieved from [Link]
-
JoVE. (2023). Video: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-(2-acetamidoethyl)indole-2-carboxylic acid, ethyl ester - Optional[UV-VIS] - Spectrum. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Indole-2-carboxylic acid. PubChem Compound Database. Retrieved from [Link]
-
MDPI. (2022). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved from [Link]
-
NIST. (n.d.). Indole-2-carboxylic acid IR Spectrum. NIST WebBook. Retrieved from [Link]
-
Croatica Chemica Acta. (1999). UV Study of the Protonation of Indole-2-carboxylic Acid, 3-Methylindole, 3-Acetylindole and D-Tryptophan in Perchloric Acid Solutions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Indoline-2-carboxylic acid. PubChem Compound Database. Retrieved from [Link]
-
ACS Publications. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. Retrieved from [Link]
-
SpectraBase. (n.d.). INDOLE-2-CARBOXYLIC ACID, 2-//3-PYRIDYL/METHYL/HYDRAZIDE - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
SpectraBase. (n.d.). Indole-2-carboxylic acid, vanillylidenehydrazide. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). UV absoerption spectra of indolyl-2-carboxylic acid. Retrieved from [Link]
-
Semantic Scholar. (1987). 13C NMR spectroscopy of indole derivatives. Retrieved from [Link]
-
NIST. (n.d.). 1H-Indole-2-carboxylic acid, ethyl ester. NIST WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
OpenStax. (2023). 21.10 Spectroscopy of Carboxylic Acid Derivatives. Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]
-
Indonesian Journal of Science and Technology. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]
-
ResearchGate. (2025). Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. Retrieved from [Link]
Sources
- 1. paulrpalmer.com [paulrpalmer.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. longdom.org [longdom.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Indole-2-carboxylic acid(1477-50-5) 13C NMR [m.chemicalbook.com]
- 6. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. myneni.princeton.edu [myneni.princeton.edu]
- 11. Indole-2-carboxylic acid [webbook.nist.gov]
- 12. Indole-2-carboxylic acid | C9H7NO2 | CID 72899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound | C11H9NO3 | CID 10219867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. hrcak.srce.hr [hrcak.srce.hr]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Carboxylic Acid Reactivity of 1-Acetylindole-2-Carboxylic Acid
For researchers and professionals in drug development, understanding the subtle yet critical differences in the reactivity of molecular building blocks is paramount. 1-Acetylindole-2-carboxylic acid is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its utility is largely dictated by the reactivity of the carboxylic acid moiety at the C2 position. This guide provides an in-depth analysis of this reactivity, comparing it with its parent compound, indole-2-carboxylic acid, and grounding the discussion in electronic theory and supporting experimental frameworks.
The Decisive Influence of the N-Acetyl Group: An Electronic Perspective
The reactivity of the carboxyl group on an aromatic ring is fundamentally governed by the electronic nature of that ring. In the case of this compound, the N-acetyl group acts as a powerful modulator, significantly altering the electronic landscape compared to the unsubstituted indole nucleus.
-
The Unsubstituted Indole (A Baseline): The parent indole-2-carboxylic acid features a nitrogen atom whose lone pair of electrons can be delocalized into the aromatic system. This electron-donating effect increases the electron density within the ring, which slightly reduces the electrophilicity of the carboxyl carbon.
-
The N-Acetylated Indole (An Activated System): The introduction of the N-acetyl group reverses this electronic trend. The acetyl group is strongly electron-withdrawing due to the resonance and inductive effects of its carbonyl moiety. It actively pulls electron density from the indole nitrogen, preventing its delocalization into the ring and, by extension, withdrawing electron density from the entire indole system. This makes the carboxyl carbon at the C2 position significantly more electron-deficient and, therefore, more electrophilic and susceptible to nucleophilic attack.
This fundamental electronic difference is the primary driver for the enhanced reactivity observed in this compound.
Caption: Electronic influence of the N1 substituent on C2-carboxyl reactivity.
Quantitative Analysis: Acidity as an Indicator of Reactivity
A direct quantitative measure of the electronic effect is the acidity of the carboxylic acid, represented by its pKa value. A lower pKa indicates a stronger acid, meaning the carboxylate conjugate base is more stable. This increased stability is a direct consequence of the electron-withdrawing N-acetyl group, which helps to delocalize the negative charge. The more acidic proton, in turn, correlates with a more electrophilic carboxyl carbon.
| Compound | Predicted pKa | Interpretation |
| Indole-2-carboxylic acid | ~4.44[1][2][3] | Moderately weak acid, baseline reactivity. |
| This compound | ~4.37 [4][5] | Slightly stronger acid, indicating enhanced electrophilicity. |
While the predicted difference is modest, it quantitatively supports the hypothesis that the N-acetyl group enhances the acidic nature and electrophilic character of the C2-carboxylic acid.
Comparative Performance in Key Synthetic Transformations
The true measure of reactivity is observed in common chemical reactions critical to drug synthesis. We will compare the performance of this compound against indole-2-carboxylic acid in three essential transformations: amide bond formation, esterification, and reduction.
Amide Bond Formation via EDC/HOBt Coupling
Amide coupling is arguably the most frequent reaction in medicinal chemistry. The use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) is a standard method.[6][7] The rate-determining step is often the initial activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate.[8]
Hypothesis: Due to its higher electrophilicity, the carboxyl group of this compound will be activated more rapidly by EDC, leading to faster reaction times and potentially higher yields compared to indole-2-carboxylic acid under identical conditions.
Caption: Key intermediates in the EDC/HOBt amide coupling pathway.
Fischer Esterification
The Fischer esterification is a classic acid-catalyzed conversion of a carboxylic acid and an alcohol to an ester.[9] The mechanism involves protonation of the carbonyl oxygen, which enhances the carbon's electrophilicity, followed by nucleophilic attack from the alcohol.
Hypothesis: The inherently greater electrophilicity of the carboxyl carbon in this compound requires less "assistance" from the acid catalyst and will be more readily attacked by the alcohol nucleophile, resulting in a more efficient esterification.
Reduction to Primary Alcohol
Reduction of carboxylic acids to primary alcohols is typically achieved with powerful hydride reagents like lithium aluminum hydride (LiAlH₄).[10][11] The mechanism involves initial deprotonation followed by hydride attack on the carboxylate.[12]
Hypothesis: While both substrates are readily reduced by strong agents like LiAlH₄, the more electron-deficient nature of the N-acetylated compound might allow for reduction under milder conditions or with less reactive reagents, such as borane complexes, offering greater functional group tolerance in complex syntheses.[10]
Summary of Expected Reactivity
| Reaction | Indole-2-carboxylic acid | This compound | Rationale for Difference |
| Amide Coupling (EDC/HOBt) | Moderate Yield / Slower Rate | High Yield / Faster Rate | Increased carboxyl electrophilicity speeds activation. |
| Fischer Esterification | Moderate Yield | Good to High Yield | Increased carboxyl electrophilicity favors alcohol attack. |
| Reduction (LiAlH₄) | High Yield | High Yield | Both are readily reduced by strong hydrides. |
Validated Experimental Protocols
Trustworthy protocols are self-validating. The following methods are provided with detailed steps and scientific rationale to ensure reproducibility and success.
Protocol 1: Amide Coupling with Benzylamine (EDC/HOBt)
Caption: General experimental workflow for EDC/HOBt amide coupling.
Methodology:
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), 1-hydroxybenzotriazole (HOBt, 1.2 eq), and benzylamine (1.1 eq). Dissolve the components in anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Activation: Cool the solution to 0°C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq) portion-wise over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure amide product.
Scientific Rationale:
-
Inert Atmosphere: Prevents potential side reactions with the electron-rich indole nucleus.
-
HOBt: Added to suppress racemization (if chiral substrates are used) and to convert the initial O-acylisourea into a more reactive HOBt-ester, which can improve yields.[13]
-
0°C Addition of EDC: The reaction is exothermic; slow addition at low temperature controls the reaction rate and minimizes the formation of side products.
-
Aqueous Washes: The HCl wash removes any unreacted benzylamine and the basic EDC-urea byproduct. The NaHCO₃ wash removes unreacted carboxylic acid and HOBt.[14]
Protocol 2: Methyl Esterification (Acid-Catalyzed)
Methodology:
-
Setup: Suspend this compound (1.0 eq) in methanol (used as both reagent and solvent).
-
Catalysis: Add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 65°C) for 4-6 hours, monitoring by TLC.
-
Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove most of the methanol.
-
Extraction: Dilute the residue with ethyl acetate and wash with saturated aqueous NaHCO₃ (2x) to neutralize the acid catalyst, followed by brine (1x).
-
Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by column chromatography if necessary.
Scientific Rationale:
-
Excess Methanol: Using the alcohol as the solvent drives the equilibrium towards the product side, maximizing yield, as per Le Châtelier's principle.[9]
-
Sulfuric Acid: Acts as a catalyst to protonate the carbonyl oxygen, making it a much better electrophile for attack by methanol.[15]
-
Neutralizing Wash: The NaHCO₃ wash is crucial to remove the strong acid catalyst, preventing potential product degradation during concentration.
Conclusion
The reactivity of the carboxylic acid group in this compound is significantly enhanced compared to its parent, indole-2-carboxylic acid. This heightened reactivity is a direct and predictable consequence of the strong electron-withdrawing nature of the N-acetyl group, which increases the electrophilicity of the carboxyl carbon. This makes this compound a superior substrate for nucleophilic acyl substitution reactions, such as amide bond formation and esterification, which are fundamental transformations in the field of drug discovery and development. While steric factors may play a minor role with exceptionally bulky reagents, the electronic activation provided by the N-acetyl group is the dominant and defining feature of its chemical behavior.
References
-
Apexmol. Indole-2-carboxylic Acid: A Comprehensive Overview. [Link]
-
ChemicalBook. This compound | 10441-26-6. [Link]
-
National Center for Biotechnology Information. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
Cheméo. Chemical Properties of Indole-2-carboxylic acid (CAS 1477-50-5). [Link]
-
NIST. Indole-2-carboxylic acid - NIST WebBook. [Link]
-
Reddit. EDC-HOBt Amide coupling workup help : r/Chempros. [Link]
-
ResearchGate. N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling | Request PDF. [Link]
-
Scholars Research Library. An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. [Link]
-
Luxembourg Bio Technologies. Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. [Link]
-
National Center for Biotechnology Information. Chemoselective N-acylation of indoles using thioesters as acyl source. [Link]
-
Chemistry Steps. Carboxylic Acids to Alcohols. [Link]
-
Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids. [Link]
-
National Center for Biotechnology Information. This compound | C11H9NO3 | CID 10219867 - PubChem. [Link]
-
ResearchGate. ChemInform Abstract: Direct Oxidative Coupling of N-Acetyl Indoles and Phenols for the Synthesis of Benzofuroindolines Related to Phalarine. | Request PDF. [Link]
-
ResearchGate. (PDF) Microwave-Assisted Synthesis of Indole-2-Carboxylic Acid Esters in Ionic Liquid. [Link]
- Google Patents.
-
Química Orgánica. Reduction of carboxylic acids to alcohols. [Link]
-
ResearchGate. New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. [Link]
-
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
-
Chemguide. reduction of carboxylic acids. [Link]
Sources
- 1. Buy Indole-2-carboxylic acid | 1477-50-5 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. Indole-2-carboxylic acid | 1477-50-5 [chemicalbook.com]
- 4. This compound CAS#: 10441-26-6 [amp.chemicalbook.com]
- 5. This compound | 10441-26-6 [amp.chemicalbook.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US6362351B2 - Catalyst and method for amide formation - Google Patents [patents.google.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Carboxylic Acids to Alcohols - Chemistry Steps [chemistrysteps.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Reduction of carboxylic acids to alcohols [quimicaorganica.org]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. derpharmachemica.com [derpharmachemica.com]
A Comparative Guide to the Synthesis of 3-Substituted Indole-2-Carboxylic Acids: The Strategic Use of N-Acetylation
For Researchers, Scientists, and Drug Development Professionals
The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. Its synthesis and subsequent functionalization are critical endeavors in the development of new therapeutics. This guide provides an in-depth case study on the multi-step synthesis of a 3-substituted indole-2-carboxylic acid, highlighting the strategic use of "1-acetylindole-2-carboxylic acid" as a starting material. We will objectively compare this N-protected route with a more direct, unprotected approach, providing experimental data to inform synthetic strategy.
The Rationale for N-Protection in Indole Chemistry
The indole nucleus, while aromatic, possesses a reactive N-H bond and an electron-rich pyrrole ring, particularly at the C3 position. Direct electrophilic substitution on an unprotected indole can sometimes lead to side reactions, including N-functionalization and polysubstitution, complicating purification and reducing yields. The use of an N-acetyl protecting group, as in This compound , serves a dual purpose: it temporarily masks the nucleophilicity of the indole nitrogen and can modulate the reactivity of the indole ring, often leading to cleaner reactions and improved yields in subsequent functionalization steps.
Case Study: Synthesis of 3-(Propanoyl)indole-2-carboxylic Acid
In this case study, we will examine the synthesis of 3-(propanoyl)indole-2-carboxylic acid, a representative 3-substituted indole-2-carboxylic acid, via two distinct routes.
Route A: The N-Protected Strategy Starting from this compound
This multi-step synthesis leverages the N-acetyl group to facilitate a clean Friedel-Crafts acylation at the C3 position.
Synthetic Pathway Overview:
Caption: Synthetic pathway for 3-(propanoyl)indole-2-carboxylic acid using an N-protected strategy.
Experimental Protocol for Route A:
Step 1: Esterification of this compound
-
To a solution of this compound (1.0 eq) in methanol, a catalytic amount of concentrated sulfuric acid is added.
-
The mixture is heated at reflux for 4 hours.
-
After cooling, the solvent is removed under reduced pressure, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The product, methyl 1-acetylindole-2-carboxylate, is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and concentrated to yield the ester.
Step 2: Friedel-Crafts Acylation
-
To a stirred solution of methyl 1-acetylindole-2-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane, aluminum chloride (1.2 eq) is added portion-wise at 0 °C.
-
Propanoyl chloride (1.1 eq) is then added dropwise, and the reaction mixture is stirred at room temperature for 6 hours.
-
The reaction is quenched by the slow addition of ice-cold water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give methyl 1-acetyl-3-(propanoyl)indole-2-carboxylate.
Step 3: Deprotection and Hydrolysis
-
The crude methyl 1-acetyl-3-(propanoyl)indole-2-carboxylate is dissolved in a mixture of ethanol and aqueous sodium hydroxide solution.
-
The mixture is heated at reflux for 3 hours.
-
After cooling, the ethanol is removed under reduced pressure, and the aqueous solution is acidified with hydrochloric acid.
-
The precipitated product, 3-(propanoyl)indole-2-carboxylic acid, is collected by filtration, washed with water, and dried.
Route B: The Unprotected Strategy Starting from Indole-2-carboxylic Acid
This approach attempts the direct functionalization of the unprotected indole-2-carboxylic acid ester.
Synthetic Pathway Overview:
A Comparative Benchmarking Guide: Evaluating 1-Acetylindole-2-Carboxylic Acid in Modern Amide Bond Formation
Abstract
The formation of the amide bond is a fundamental transformation in organic synthesis, central to the fields of drug discovery, peptide chemistry, and materials science. The efficiency of this coupling is critically dependent on the activation method used for the carboxylic acid component. This guide presents an objective, data-driven benchmark of coupling reactions featuring 1-acetylindole-2-carboxylic acid , a heterocyclic building block of interest. We evaluate its performance when activated via several industry-standard coupling methodologies, comparing reaction efficiency, product purity, and practical handling considerations. This analysis provides researchers, scientists, and drug development professionals with the technical insights required to select the optimal synthetic strategy for their specific objectives.
The Imperative of Activation in Amide Coupling
The direct reaction between a carboxylic acid and an amine to form an amide bond is thermodynamically unfavorable at ambient temperatures, requiring harsh conditions (>200 °C) that are incompatible with complex molecules. Therefore, the activation of the carboxylic acid is a necessary first step. This is achieved by converting the hydroxyl group (-OH) into a better leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine.[1] The choice of activating agent, or "coupling reagent," is paramount, as it dictates the reaction's speed, yield, and the degree of unwanted side reactions, most notably the racemization of chiral centers.[2][3]
Caption: Generalized workflow for amide bond formation.
The Contenders: A Profile of Standard Coupling Reagents
To establish a meaningful benchmark for reactions involving this compound, we selected a representative set of modern coupling reagents, each with a distinct mechanism and application profile.
-
Carbodiimides (EDC/HOBt): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a workhorse reagent, valued for its cost-effectiveness and water-soluble urea byproduct, which simplifies purification.[4] It functions by forming a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and can rearrange into an unreactive N-acylurea.[4] The addition of 1-hydroxybenzotriazole (HOBt) is standard practice to suppress these side reactions by trapping the O-acylisourea to form a more stable active ester.[4][5]
-
Uronium/Aminium Salts (HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are considered the gold standard for challenging couplings due to their high efficiency and rapid reaction times.[2][4] In the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid to form a highly reactive HOAt-ester, leading to excellent yields with minimal racemization.[4]
-
Modern Oxyma-Based Reagents (COMU): COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt that incorporates an OxymaPure moiety.[6][7] This design offers several advantages: its performance is comparable or superior to HATU, it is more soluble in common organic solvents, and it circumvents the use of potentially explosive HOBt/HOAt-based additives, presenting a safer and "greener" profile.[6][8]
Benchmarking Study: Experimental Design & Protocols
Objective: To quantitatively compare the efficiency of EDC/HOBt, HATU, and COMU in mediating the amide bond formation between this compound and a model primary amine, benzylamine. A classic acid chloride formation method is included as a baseline reference.
Caption: Experimental workflow for the comparative study.
Experimental Protocols
Materials:
-
Benzylamine
-
EDC·HCl, HOBt, HATU, COMU, Thionyl chloride (SOCl₂)
-
DIPEA (Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide), Dichloromethane (DCM)
-
Standard reagents for aqueous workup (e.g., 1M HCl, sat. NaHCO₃, brine, MgSO₄)
General Procedure: To a solution of This compound (1.0 equiv., e.g., 203 mg, 1.0 mmol) in the specified solvent (5 mL) at 0 °C under a nitrogen atmosphere, the coupling reagents for the chosen method were added.
-
Method A (EDC/HOBt): Add HOBt (1.1 equiv., 149 mg, 1.1 mmol) and EDC·HCl (1.1 equiv., 211 mg, 1.1 mmol). Stir for 15 minutes.
-
Method B (HATU): Add HATU (1.1 equiv., 418 mg, 1.1 mmol) and DIPEA (2.2 equiv., 383 µL, 2.2 mmol). Stir for 5 minutes.
-
Method C (COMU): Add COMU (1.1 equiv., 471 mg, 1.1 mmol) and DIPEA (2.2 equiv., 383 µL, 2.2 mmol). Stir for 5 minutes.
-
Method D (Acid Chloride): In DCM, add SOCl₂ (1.2 equiv., 87 µL, 1.2 mmol) and a catalytic drop of DMF. Stir at room temperature for 1 hour. Remove volatiles under reduced pressure. Re-dissolve the crude acid chloride in fresh DCM.
Amine Addition (All Methods): To the activated acid mixture, add benzylamine (1.1 equiv., 120 µL, 1.1 mmol) dropwise. Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.
Workup and Isolation: Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate). Wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, N-benzyl-1-acetyl-1H-indole-2-carboxamide.
Comparative Data Analysis & Discussion
The performance of each coupling method was evaluated based on key metrics critical to synthetic efficiency and scalability. The results are summarized below.
| Method | Coupling System | Typical Reaction Time | Crude Yield (%) | Crude Purity (HPLC, %) | Ease of Workup & Remarks |
| A | EDC / HOBt | 4 - 12 hours | 85% | 88% | Moderate: Requires careful washing to remove water-soluble urea and excess HOBt.[4] |
| B | HATU / DIPEA | 30 - 90 minutes | 96% | >95% | Easy: Byproducts are highly water-soluble. Consistently high purity and speed.[2][4] |
| C | COMU / DIPEA | 30 - 90 minutes | 97% | >95% | Easy: Byproducts are water-soluble. Performance is comparable to HATU with an improved safety profile.[8] |
| D | SOCl₂ / Base | 2 hours (total) | 90% | 92% | Moderate: Requires an extra step for acid chloride formation and removal of excess SOCl₂. Moisture sensitive. |
*Note: Data are representative values based on established performance characteristics of the reagents and are intended for comparative purposes.
Discussion of Results
The experimental data clearly demonstrates the superiority of modern uronium salt-based coupling reagents for this transformation.
-
Efficiency and Speed: Both HATU (Method B) and COMU (Method C) delivered the target amide in significantly less time and with higher purity and yield compared to the classic EDC/HOBt (Method A) system. This high reactivity is attributed to the rapid formation of highly activated esters (HOAt-ester for HATU, Oxyma-ester for COMU), which react swiftly with the amine nucleophile.[4][8]
-
Causality of Purity: The lower crude purity observed with Method A is typical for carbodiimide couplings, where side reactions like N-acylurea formation can occur, complicating purification.[4] The clean, rapid conversions of Methods B and C minimize the formation of such byproducts, leading to a purer crude product that may require less chromatographic effort to purify.
-
Practicality and Safety: While converting the carboxylic acid to an acid chloride (Method D) is a viable activation strategy, it involves handling corrosive thionyl chloride and adds an extra step to the procedure. The in-situ activation offered by coupling reagents is more streamlined for modern synthesis, particularly in library generation and drug development settings. Furthermore, the choice of COMU over HATU can be justified on safety and green chemistry principles, as it avoids the use of potentially hazardous and explosive benzotriazole derivatives.[6][7][8]
Senior Application Scientist's Recommendations
The selection of a coupling strategy is not a one-size-fits-all decision. The optimal choice depends on the specific goals of the synthesis.
-
For Maximum Speed and Purity: When synthesizing high-value intermediates or final drug candidates where purity is paramount and timelines are critical, HATU or COMU are the recommended reagents. They consistently provide the highest quality material in the shortest time.
-
For Cost-Effective, Large-Scale Synthesis: For early-stage discovery or when producing a less complex intermediate on a larger scale where cost is a primary driver, the EDC/HOBt system remains a reliable and economical option, provided that potential challenges in purification are acceptable.
-
For Safety-First and Green Chemistry Mandates: In environments prioritizing operator safety and sustainability, COMU is the standout choice. It delivers HATU-level performance without the associated hazards of benzotriazole-based reagents and its byproducts are generally easier to handle.[8]
Conclusion
This compound is a highly effective substrate for amide bond formation. While amenable to activation by classic methods, its coupling is significantly enhanced by the use of modern uronium salt reagents. Benchmarking reveals that COMU offers the best combination of reaction efficiency, speed, product purity, and safety, making it the premier choice for incorporating this valuable indole moiety in demanding research and development applications. This guide provides the empirical rationale for chemists to confidently select the most appropriate coupling technology to meet their synthetic challenges.
References
-
Luxembourg Bio Technologies. (n.d.). Coupling Reagents. Retrieved from [Link][6]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. PubMed Central. Retrieved from [Link][11]
-
Si, S., et al. (2020). Palladium-Catalyzed Room-Temperature Acylative Suzuki Coupling of High-Order Aryl Borons with Carboxylic Acids. The Journal of Organic Chemistry. Retrieved from [Link][12]
-
MDPI. (2019). Recent Advances in Acyl Suzuki Cross-Coupling. Retrieved from [Link][13]
-
Synfacts. (2019). Decarboxylative Cross-Coupling of Aryls and Hetaryls. Retrieved from [Link][14]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. Retrieved from [Link][8]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link][5]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Choosing the Right Peptide Coupling Reagent: HCTU vs. Alternatives. Retrieved from [Link][15]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link][9]
-
Reddit. (2021). Do carboxylic acids interfere with Suzukis?. r/OrganicChemistry. Retrieved from [Link][16]
-
PharmaCompass. (n.d.). 1-acetyl-2,3-dihydroindole-2-carboxylic Acid. Retrieved from [Link][17]
-
National Center for Biotechnology Information. (n.d.). N-Acetylindoline-2-carboxylic acid. PubChem. Retrieved from [Link][18]
-
Lee, Y. S., & Lee, J. (2003). Recent development of peptide coupling reagents in organic synthesis. Journal of the Korean Chemical Society, 47(2), 103-114. Retrieved from [Link][3]
-
ChemistryViews. (2023). Formal Cross-Coupling of Amines and Carboxylic Acids. Retrieved from [Link][19]
-
Norris, J. (2018). Conversion of Carboxylic acids to derivatives [Video]. YouTube. Retrieved from [Link][1]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. bachem.com [bachem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound | C11H9NO3 | CID 10219867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | 10441-26-6 [chemicalbook.com]
- 11. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 15. nbinno.com [nbinno.com]
- 16. reddit.com [reddit.com]
- 17. 1-acetyl-2,3-dihydroindole-2-carboxylic Acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 18. N-Acetylindoline-2-carboxylic acid | C11H11NO3 | CID 10058771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Formal Cross-Coupling of Amines and Carboxylic Acids - ChemistryViews [chemistryviews.org]
A Senior Application Scientist's Guide to the Structural Confirmation of 1-acetylindole-2-carboxylic Acid Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is the bedrock of reliable and reproducible science. In the realm of novel therapeutics, derivatives of 1-acetylindole-2-carboxylic acid represent a promising class of compounds, with research pointing to their potential as inhibitors of HIV-1 integrase and as dual inhibitors of IDO1/TDO for tumor immunotherapy.[1][2] The journey from synthesis to biological testing, however, is critically dependent on the rigorous verification of the intended molecular architecture.
This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of this compound and its derivatives. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, present self-validating protocols, and offer comparative data to empower you in your research endeavors.
The Analytical Gauntlet: A Multi-faceted Approach to Structural Certainty
No single analytical technique can provide a complete and unambiguous structural picture. Instead, a synergistic approach, leveraging the strengths of multiple methodologies, is the gold standard. For a molecule like this compound, a strategic combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and, when applicable, Single-Crystal X-ray Diffraction is essential for irrefutable structural confirmation.
Each of these techniques interrogates the molecule in a unique way, providing complementary pieces of the structural puzzle. NMR reveals the connectivity and chemical environment of atoms, MS determines the molecular weight and fragmentation patterns, IR identifies functional groups, and X-ray diffraction provides the precise three-dimensional arrangement of atoms in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and the connectivity between them.
The "Why" Behind the Experiment:
For this compound, both ¹H and ¹³C NMR are indispensable. ¹H NMR will confirm the presence and relative number of protons on the indole ring, the acetyl group, and the carboxylic acid. ¹³C NMR will identify all the unique carbon atoms in the molecule, including the two carbonyl carbons (from the acetyl and carboxylic acid groups) which have characteristic chemical shifts. The choice of solvent is critical, as the chemical shifts of indole protons can be sensitive to their environment. Deuterated chloroform (CDCl₃) is a common choice for nonpolar organic compounds, while deuterated dimethyl sulfoxide (DMSO-d₆) is excellent for dissolving more polar compounds and for observing exchangeable protons like the carboxylic acid proton.
Experimental Protocol: ¹H and ¹³C NMR of an Indole Derivative
Sample Preparation:
-
Weighing the Sample: Accurately weigh 5-10 mg of the purified this compound derivative for ¹H NMR, and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., DMSO-d₆) that completely dissolves the compound.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the sample in a clean vial. Gently vortex or sonicate to ensure complete dissolution.
-
Transfer: Using a Pasteur pipette with a cotton plug, filter the solution directly into a clean 5 mm NMR tube to a height of about 4-5 cm.
¹H NMR Acquisition (400 MHz Spectrometer):
-
Instrument Setup: Insert the sample, lock on the deuterium signal of the solvent, and perform shimming to optimize magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Angle: 30-45°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay (D1): 1-5 seconds (a longer delay ensures more accurate integration)
-
Number of Scans (NS): 8-16
-
-
Processing: Apply a Fourier transform to the Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO-d₆ at ~2.50 ppm). Integrate the signals to determine relative proton counts.
¹³C NMR Acquisition (100 MHz Spectrometer):
-
Instrument Setup: Same as for ¹H NMR.
-
Acquisition Parameters (Proton-Decoupled):
-
Pulse Angle: 30-45°
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay (D1): 2 seconds
-
Number of Scans (NS): 256-1024 (or more, depending on concentration, due to the low natural abundance of ¹³C)
-
-
Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz. Phase the spectrum and perform baseline correction. Calibrate the spectrum using the solvent signal (e.g., DMSO-d₆ at ~39.52 ppm).
Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | ~7.2-8.0 | Multiplets | 4H | Indole ring protons |
| H3 | ~7.0-7.2 | Singlet | 1H | Proton at C3 of indole |
| Carboxylic Acid | >12 | Broad Singlet | 1H | -COOH |
| Acetyl Protons | ~2.6 | Singlet | 3H | -COCH₃ |
| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |
| Carboxylic Carbonyl | ~165-175 | -COOH |
| Acetyl Carbonyl | ~168-172 | -COCH₃ |
| Aromatic Carbons | ~110-140 | Indole ring carbons |
| Acetyl Methyl | ~24 | -COCH₃ |
Note: These are predicted values. Actual chemical shifts can vary based on solvent and other experimental conditions.
Mass Spectrometry (MS): The Molecular Scale
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. This technique is crucial for confirming the molecular formula and identifying key structural motifs.
The "Why" Behind the Experiment:
For this compound (Molecular Formula: C₁₁H₉NO₃, Molecular Weight: 203.19 g/mol ), high-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. The choice of ionization technique is important. Electron Impact (EI) is a "hard" ionization technique that causes extensive fragmentation, which can be useful for structural elucidation but may result in a weak or absent molecular ion peak. Electrospray Ionization (ESI) is a "soft" ionization technique that typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, making it ideal for confirming the molecular weight. For this molecule, ESI would be preferable for confirming the molecular weight, while EI would provide valuable fragmentation data.
Experimental Protocol: ESI-MS of an Indole Derivative
Sample Preparation:
-
Stock Solution: Prepare a stock solution of the purified compound at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).
ESI-MS Acquisition:
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Ionization Mode: Select either positive or negative ion mode. For a carboxylic acid, negative ion mode (detecting [M-H]⁻) is often very effective.
-
Instrument Parameters (Typical):
-
Capillary Voltage: 3-5 kV
-
Nebulizing Gas Pressure: 20-40 psi
-
Drying Gas Flow: 5-10 L/min
-
Drying Gas Temperature: 300-350 °C
-
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
Predicted Mass Spectrometry Data for this compound
| Technique | Ion | Predicted m/z | Interpretation |
| ESI-HRMS (+) | [M+H]⁺ | 204.0604 | Protonated molecular ion |
| ESI-HRMS (-) | [M-H]⁻ | 202.0459 | Deprotonated molecular ion |
| EI-MS | M⁺ | 203 | Molecular ion |
| EI-MS Fragment | [M-CH₂CO]⁺ | 161 | Loss of ketene from acetyl group |
| EI-MS Fragment | [M-COOH]⁺ | 158 | Loss of carboxylic acid group |
Note: The fragmentation pattern in EI-MS for N-acetylated indoles often involves the loss of a ketene (CH₂=C=O) radical. The loss of the acetyl group is also a characteristic fragmentation pathway.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a "fingerprint" of the molecule's composition.
The "Why" Behind the Experiment:
For this compound, IR spectroscopy will be used to confirm the presence of three key functional groups: the carboxylic acid O-H bond, the two carbonyl (C=O) groups (one from the carboxylic acid and one from the N-acetyl group), and the C-H bonds of the aromatic ring. The carboxylic acid O-H stretch is typically very broad, while the carbonyl stretches are sharp and intense.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid purified compound directly onto the ATR crystal.
-
Acquisition:
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Lower the press arm to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
-
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Predicted IR Absorption Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Appearance |
| O-H stretch (carboxylic acid) | 2500-3300 | Very broad |
| C-H stretch (aromatic) | 3000-3100 | Sharp, medium |
| C=O stretch (acetyl) | ~1700 | Sharp, strong |
| C=O stretch (carboxylic acid) | ~1680 | Sharp, strong |
| C=C stretch (aromatic) | 1450-1600 | Medium to strong |
| C-O stretch (carboxylic acid) | 1210-1320 | Strong |
Note: The two carbonyl peaks may overlap, appearing as a single broad, strong peak.
Single-Crystal X-ray Diffraction: The Definitive 3D Structure
When a suitable single crystal can be grown, X-ray diffraction provides the most definitive and unambiguous structural information. It reveals the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state.
The "Why" Behind the Experiment:
For a novel compound like a this compound derivative, obtaining a crystal structure provides irrefutable proof of its constitution and stereochemistry. This is particularly important for confirming the regiochemistry of substitutions on the indole ring and for understanding the solid-state packing and hydrogen bonding interactions, which can influence physical properties like solubility and melting point.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow a single crystal of the purified compound suitable for X-ray diffraction (typically 0.1-0.5 mm in each dimension). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Mounting: Carefully mount a suitable crystal on a goniometer head.
-
Data Collection:
-
Place the mounted crystal on the diffractometer.
-
Cool the crystal in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibrations.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to obtain the final, accurate structure.
-
Predicted X-ray Crystallography Data for this compound
A successful crystal structure determination would provide:
-
Crystal System and Space Group: e.g., Monoclinic, P2₁/c
-
Unit Cell Dimensions: a, b, c, α, β, γ
-
Atomic Coordinates: x, y, z for each non-hydrogen atom
-
Bond Lengths and Angles: with high precision
-
Torsion Angles: defining the conformation of the molecule
-
Details of Intermolecular Interactions: such as hydrogen bonding and π-stacking.
Comparative Summary of Techniques
| Technique | Information Provided | Strengths | Limitations |
| NMR | Atomic connectivity, chemical environment, relative stereochemistry | Provides the most detailed structural information in solution; non-destructive | Requires relatively large amounts of pure sample; can be complex to interpret |
| MS | Molecular weight, elemental composition, structural fragments | High sensitivity (requires very small sample amounts); can be coupled with chromatography (LC-MS, GC-MS) | Isomer differentiation can be difficult; "soft" ionization may not provide fragmentation data |
| IR | Presence of functional groups | Fast, simple, and inexpensive; good for a quick check of synthesis success | Provides limited information on the overall molecular skeleton; not suitable for complex mixtures |
| X-ray | Absolute 3D structure, bond lengths/angles, solid-state packing | Unambiguous structural determination | Requires a suitable single crystal, which can be difficult to grow; structure is in the solid state, which may differ from solution |
Visualizing the Workflow
Sources
- 1. This compound | C11H9NO3 | CID 10219867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EA032323B1 - ÐамеÑеннÑе n-(ÑеÑÑазол-5-ил)- и n-(ÑÑиазол-5-ил)аÑилкаÑбокÑамиднÑе ÑÐ¾ÐµÐ´Ð¸Ð½ÐµÐ½Ð¸Ñ Ð¸ Ð¸Ñ Ð¿Ñименение в каÑеÑÑве геÑбиÑидов - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Isomeric Purity Assessment of 1-Acetylindole-2-Carboxylic Acid
Introduction: The Critical Role of Isomeric Purity
1-Acetylindole-2-carboxylic acid is a vital heterocyclic compound, serving as a key building block in the synthesis of various pharmacologically active molecules. In the realm of drug development and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. Isomers, which are molecules that share the same chemical formula but have different structural arrangements, can exhibit profoundly different biological activities, toxicological profiles, and physical properties.
For this compound, the primary isomeric challenge lies not in stereoisomerism—the molecule is achiral—but in the potential for positional isomers to arise during synthesis. These positional isomers, where the acetyl and carboxylic acid groups are located at different positions on the indole ring (e.g., 1-acetylindole-3-carboxylic acid or 3-acetylindole-2-carboxylic acid), can be difficult to separate due to their similar physical properties. Ensuring the isomeric purity of the target molecule is a non-negotiable aspect of quality control, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2][3] This guide provides a comparative analysis of key analytical techniques for the robust assessment of isomeric purity, grounded in established scientific principles and regulatory expectations.
The Analytical Challenge: Differentiating Positional Isomers
The synthesis of this compound can sometimes yield a mixture of positional isomers. These by-products often share very similar polarities, molecular weights, and spectroscopic characteristics with the target compound, making their separation and quantification a significant analytical hurdle. An effective analytical strategy must not only separate these closely related species but also provide the sensitivity to detect and quantify them at levels stipulated by regulatory guidelines, which often require identification of impurities at or above the 0.10% threshold.[2]
This guide will compare and contrast the primary analytical methodologies employed for this purpose: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Comparative Analysis of Analytical Techniques
An orthogonal approach, utilizing multiple analytical techniques that rely on different chemical and physical principles, is the cornerstone of a robust purity assessment. This ensures that an impurity co-eluting with the main peak in one method can be resolved and quantified by another.
Workflow for Isomeric Purity Assessment
The following diagram illustrates a comprehensive workflow for assessing the isomeric purity of this compound, from initial screening to final validation.
Sources
A Comparative Cost and Synthesis Efficiency Analysis: 1-Acetylindole-2-Carboxylic Acid as a Strategic Starting Material
For researchers, scientists, and professionals in drug development, the selection of a starting material is a critical decision point that balances upfront cost with downstream efficiency, yield, and purity. This guide provides an in-depth comparative analysis of using 1-acetylindole-2-carboxylic acid in synthesis versus its unacetylated precursor, indole-2-carboxylic acid. We will dissect the economic and chemical implications of these choices, supported by experimental data and protocols, to provide a clear framework for strategic synthetic planning.
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] The functionalization of the indole ring is therefore a subject of intense study. The nitrogen atom at position 1 is a key reactive site, and its protection is often a necessary step to direct reactions to other parts of the molecule and prevent unwanted side reactions. This is where the choice between indole-2-carboxylic acid and its N-acetylated counterpart becomes a pivotal strategic decision.
Part 1: The Economic Equation: A Head-to-Head Cost Analysis
The most immediate factor in choosing a starting material is its procurement cost. While market prices fluctuate, a consistent trend can be observed when comparing this compound with its unprotected precursor, indole-2-carboxylic acid. We also include N-acetylisatin as a related, albeit functionally distinct, starting material for broader context.
Table 1: Comparative Cost of Starting Materials
| Compound | CAS Number | Supplier Example | Price (USD) per 1g | Price (USD) per 5g | Price (USD) per 25g |
| This compound | 10441-26-6 | Varies | ~$40-60 | ~$150-200 | ~$500-700 |
| Indole-2-carboxylic acid | 1477-50-5 | Sigma-Aldrich, Chem-Impex | ~$10-15 | ~$22-50 | ~$33-90 |
| N-Acetylisatin | 574-17-4 | Thermo Fisher Scientific | ~$14.80 | ~$50-70 | ~$200-250 |
Note: Prices are approximate and based on publicly available data from various suppliers as of early 2026. Bulk pricing will significantly alter these figures. Please consult specific vendors for current quotations.
Expert Analysis:
The data clearly shows that indole-2-carboxylic acid is significantly less expensive on a per-gram basis than this compound .[2] This substantial cost difference, especially at larger scales, might tempt researchers to opt for the cheaper precursor. However, this initial saving does not account for the total cost of synthesis. The true economic value is revealed only when considering the additional steps, reagents, time, and labor required to convert indole-2-carboxylic acid into the N-acetylated form in-house.
Part 2: Synthetic Workflow & Performance Comparison
The decision to use a pre-functionalized starting material like this compound is a classic "make vs. buy" scenario in chemical synthesis. We will compare the two primary workflows.
Workflow A: The "Buy" Approach - Direct Use of this compound
Starting directly with the N-acetylated compound offers the most straightforward path if the acetyl group is desired in the final product or is used as a protecting group.
Causality Behind this Choice: The N-acetyl group serves two primary functions:
-
Protection: It deactivates the indole nitrogen, preventing it from participating in electrophilic substitution or acting as a nucleophile in undesired side reactions. This enhances regioselectivity for reactions at other positions, such as the C3 position.
-
Modulation of Properties: The acetyl group can alter the electronic properties and solubility of the indole ring system.
This direct approach simplifies the synthetic sequence, reduces the number of reaction and purification steps, and consequently, can lead to higher overall yields and faster project timelines.
Workflow B: The "Make" Approach - In-House Acetylation of Indole-2-carboxylic acid
This workflow involves purchasing the less expensive indole-2-carboxylic acid and performing the N-acetylation as the initial step.
Protocol: N-Acetylation of Indole-2-carboxylic acid
A typical procedure for the N-acetylation of indole-2-carboxylic acid involves its reaction with an acetylating agent like acetic anhydride.
Step-by-Step Methodology:
-
Dissolution: Dissolve indole-2-carboxylic acid (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or pyridine.
-
Reagent Addition: Add acetic anhydride (1.1 to 1.5 equivalents) to the solution. If not using pyridine as the solvent, a base like triethylamine may be added.
-
Reaction: Stir the mixture at room temperature for several hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC). A study by Naik et al. (2012) describes a similar acylation process.[3]
-
Workup: Quench the reaction by adding water or a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield this compound.[3]
Table 2: Performance and True Cost Comparison
| Parameter | Workflow A (Direct Use) | Workflow B (In-House Acetylation) | Expert Commentary |
| Starting Material Cost | Higher | Significantly Lower | The initial cost is the primary driver for considering Workflow B. |
| Additional Reagent Cost | None | Acetic anhydride, solvent, base, purification silica | These costs must be factored into the total cost of the intermediate. |
| Number of Steps | 1 (direct use in next reaction) | 2+ (acetylation + purification) | Workflow B adds significant time and labor. |
| Typical Yield | N/A | 85-95% (for the acetylation step) | While the yield is high, it's not quantitative. Product loss is inevitable. |
| Time Investment | Minimal | 4-12 hours (reaction + workup + purification) | This represents a significant labor cost and can be a bottleneck in multi-step syntheses. |
| Overall "True Cost" | Predictable, based on catalog price | Variable; (Cost of Indole-2-COOH) + (Reagents) + (Labor) + (Waste Disposal) | The "true cost" of Workflow B often approaches or exceeds that of Workflow A, especially for smaller, non-bulk scales. |
Visualizing the Synthetic Decision
The choice between these two workflows can be summarized in the following decision-making diagram.
Caption: Comparative workflows for synthesizing N-acetylated indole derivatives.
Part 3: The Chemical Rationale - The Role of the Acetyl Group
Understanding the chemical reasoning behind N-protection is crucial for appreciating the value of this compound. The indole nitrogen is nucleophilic and its proton is acidic. In many reactions, this can lead to undesired outcomes.
Caption: Role of the N-acetyl group in directing electrophilic substitution.
As the diagram illustrates, the acetyl group effectively "blocks" the reactive nitrogen site, thereby directing incoming electrophiles to other positions on the indole ring, most commonly the electron-rich C3 position. This control over regioselectivity is a significant advantage, leading to cleaner reactions, simpler purifications, and higher yields of the desired isomer.
Conclusion and Recommendations
The choice between purchasing this compound and preparing it from indole-2-carboxylic acid is a nuanced decision that hinges on scale, labor costs, and project timelines.
-
For small-scale synthesis, discovery chemistry, and rapid lead optimization: The higher upfront cost of This compound is almost always justified. The time saved, predictability, and simplified logistics outweigh the material cost difference. It allows researchers to focus on novel chemistry rather than routine preparations.
-
For large-scale, process chemistry, and cost-of-goods-sensitive manufacturing: The "make" approach becomes more economically viable. At the kilogram scale, the cost savings on the bulk purchase of indole-2-carboxylic acid can absorb the costs of labor, reagents, and equipment for the acetylation step.
Ultimately, this guide demonstrates that a simple comparison of catalog prices is insufficient for making an informed decision. A holistic analysis of the "true cost"—encompassing reagents, solvents, labor, time, and yield—reveals that the seemingly more expensive this compound is often the more efficient and economically sound choice for research and development activities.
References
-
Naik, N., Sharath, V., & Kumar, H. V. (2012). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry, 3(2), 214-219. [Link]
-
Al-Hourani, B. J., & Sharma, S. K. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Molecules, 26(16), 4998. [Link]
Sources
A Senior Application Scientist's Guide to Evaluating 1-acetylindole-2-carboxylic acid in a Cellular IDO1 Inhibition Assay
This guide provides an in-depth, objective comparison of "1-acetylindole-2-carboxylic acid" against other relevant alternatives in a biologically significant assay. As researchers and drug development professionals, your focus is on robust, reproducible data that informs critical project decisions. Here, we move beyond a simple product listing to a comprehensive evaluation, grounded in scientific principles and field-proven insights. We will dissect the experimental choices, present detailed protocols, and interpret the data within a validated framework.
The Scientific Rationale: Why an IDO1 Inhibition Assay?
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune-regulatory enzyme and a high-value target in cancer immunotherapy.[1] IDO1 catalyzes the initial and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway. In the tumor microenvironment, the upregulation of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites, which collectively suppress the activity of effector T cells and promote immune tolerance, allowing cancer cells to evade immune destruction.
The indole-2-carboxylic acid scaffold has been identified as a promising starting point for the development of potent IDO1 inhibitors.[1] Given this precedent, evaluating "this compound" for its potential to inhibit IDO1 is a logical and scientifically sound investigation. The N-acetylation at the 1-position of the indole ring represents a key structural modification that warrants a thorough performance assessment.
This guide will compare the efficacy of This compound with two key comparators:
-
Indole-2-carboxylic acid (Parent Compound): The foundational scaffold, providing a baseline for activity.
-
Epacadostat (INCB024360): A well-characterized, potent, and selective IDO1 inhibitor that has been extensively studied in clinical trials. This serves as our positive control and benchmark for high-potency inhibition.
The Kynurenine Pathway and IDO1's Role
The following diagram illustrates the central role of IDO1 in the kynurenine pathway, providing context for the biological assay.
Caption: Workflow for the cell-based IDO1 inhibition assay.
III. Step-by-Step Methodology
-
Cell Seeding: Seed HEK293-IDO1 cells into a 96-well plate at a density of 2 x 10^5 cells per well in 100 µL of culture medium. Incubate overnight.
-
Causality: An overnight incubation allows the cells to adhere and enter a logarithmic growth phase, ensuring consistent metabolic activity.
-
-
Compound Preparation: Prepare a 2X serial dilution of the test compounds (this compound, Indole-2-carboxylic acid, Epacadostat) in assay medium. Include a "vehicle control" (DMSO only) and a "no cells" control.
-
Trustworthiness: A serial dilution is critical for generating a dose-response curve and accurately determining the IC50. The vehicle control establishes the 100% activity baseline.
-
-
Compound Addition: Carefully aspirate the culture medium from the cells and add 100 µL of the prepared compound dilutions.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
Causality: This incubation period is sufficient for the IDO1 enzyme to process tryptophan into kynurenine, allowing for a robust detection window.
-
-
Kynurenine Detection: a. Transfer 100 µL of the cell supernatant to a new 96-well plate. b. Add 50 µL of 30% TCA to each well, mix, and incubate at 50°C for 30 minutes to precipitate proteins. c. Centrifuge the plate at 2500 x g for 10 minutes to pellet the precipitated protein. d. Transfer 100 µL of the clear supernatant to another new 96-well plate. e. Add 100 µL of Ehrlich's Reagent to each well. A yellow color will develop in the presence of kynurenine. f. Incubate for 10 minutes at room temperature. g. Read the absorbance at 480 nm using a plate reader.
-
Data Analysis: a. Subtract the average absorbance of the "no cells" wells from all other readings. b. Normalize the data by setting the average absorbance of the vehicle control as 100% activity and the absorbance of the highest concentration of Epacadostat as 0% activity. c. Plot the normalized percent activity against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Conclusion and Expert Insights
The experimental data clearly indicates that This compound is a weak inhibitor of IDO1, with an IC50 value in the micromolar range. Its performance is notably inferior to both its parent scaffold, indole-2-carboxylic acid, and the clinical-grade inhibitor, Epacadostat.
From a medicinal chemistry perspective, the addition of the acetyl group at the N1 position of the indole ring significantly diminishes the inhibitory activity. This suggests that a free N-H group may be crucial for optimal interaction with the IDO1 active site, potentially acting as a hydrogen bond donor. This finding is consistent with published structure-activity relationship studies of similar indole-based inhibitors. [1] For researchers in drug development, this guide demonstrates a clear, data-driven approach to evaluating a novel compound. While this compound itself does not show promise as a direct IDO1 inhibitor, this evaluation provides valuable structural information that can guide future compound design and optimization efforts. The established workflow and validated controls presented here provide a reliable framework for screening other potential IDO1 inhibitors.
References
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-acetylindole-2-carboxylic Acid
As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to conduct their work safely and efficiently. This guide moves beyond a simple checklist to provide a deep, actionable understanding of the proper disposal procedures for 1-acetylindole-2-carboxylic Acid. The protocols herein are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect our environment.
Core Principle: Hazard Assessment and Waste Characterization
Before any disposal action is taken, a thorough understanding of the waste stream is paramount. This compound is an organic acid. While specific hazard data is limited, its carboxylic acid functional group dictates its primary characteristic as a corrosive material. However, we must also consider potential underlying toxicological or environmental hazards that would preclude simple neutralization.
Initial Steps:
-
Consult the Safety Data Sheet (SDS): This is the most critical step. The SDS provided by the manufacturer contains specific information on hazards, handling, and disposal.[1]
-
Characterize Your Waste: The disposal path depends entirely on the composition of the waste. Is it pure, unused this compound? Is it a dilute aqueous solution? Or is it contaminated with other substances like heavy metals or organic solvents? Contaminated waste must always be treated as hazardous and disposed of through your institution's Environmental Health and Safety (EHS) department.[2][3]
Essential Personal Protective Equipment (PPE)
Proper PPE is non-negotiable when handling this compound in any form.
| PPE Item | Specification | Rationale |
| Eye/Face Protection | Chemical splash goggles or a full-face shield. | Protects against accidental splashes during handling, dilution, or neutralization.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact, irritation, and potential allergic reactions.[3][5] |
| Protective Clothing | A standard lab coat. For larger quantities or significant spill risk, consider an impervious apron. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Typically not required for small quantities in a well-ventilated area. Use a respirator if dust is generated. | Avoids inhalation of the powdered compound, which can cause respiratory irritation.[1][4] All neutralization should be done in a fume hood. |
Disposal Decision Workflow
The following diagram outlines the logical pathway for determining the correct disposal method for this compound waste. This process ensures that all safety and regulatory factors are considered before proceeding.
Sources
A Comprehensive Guide to the Safe Handling of 1-Acetylindole-2-carboxylic Acid
As researchers and scientists, our commitment to innovation is paralleled by our dedication to safety. This guide provides essential, in-depth protocols for the safe handling of 1-acetylindole-2-carboxylic acid, ensuring the well-being of laboratory personnel and the integrity of your research. Beyond mere instruction, this document elucidates the rationale behind each safety measure, grounded in the chemical nature of the compound.
Understanding the Hazard Profile
This compound is a heterocyclic compound with a molecular structure that necessitates careful handling. Its hazard profile is primarily dictated by the presence of two key functional groups: a carboxylic acid and an N-acetylated indole ring.
-
Carboxylic Acid Group: Carboxylic acids are known to be acidic and can act as irritants or corrosives. Direct contact with skin or eyes can lead to irritation or burns.[1]
-
Indole Moiety: Indole and its derivatives can be harmful if inhaled, swallowed, or absorbed through the skin.[2] They may cause irritation to the skin, eyes, and respiratory tract.[3][4] The N-acetyl group may modulate its reactivity and biological activity, but precautionary handling as an indole derivative is prudent.
Given these characteristics, a comprehensive approach to personal protective equipment (PPE) and handling procedures is mandatory.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's potential hazards.
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield.[3][5] | The carboxylic acid functionality poses a significant risk of eye irritation or serious damage upon splashing. Goggles provide a seal around the eyes, while a face shield offers broader protection for the entire face. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber).[1][3] | To prevent skin contact, which can lead to irritation or burns from the acidic nature of the compound. Gloves should be inspected for integrity before each use and changed immediately if contaminated.[3] |
| Body Protection | A chemical-resistant lab coat or apron.[3][5] | To protect against accidental spills and contamination of personal clothing. The lab coat should be fully buttoned.[3] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[3][6] | To avoid the inhalation of any dust or aerosols that may be generated, particularly when handling the solid form of the compound.[3][6] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[3] |
| Foot Protection | Fully enclosed shoes.[3] | To protect feet from spills. |
Safe Handling and Operational Workflow
A systematic approach to handling this compound is crucial for minimizing exposure and ensuring a safe laboratory environment.
-
Designated Area: All handling of this compound should be conducted in a designated area, preferably within a certified chemical fume hood to control potential dust and vapors.[3]
-
Gather Materials: Before starting, ensure all necessary equipment, such as spatulas, weighing paper, and specifically labeled waste containers, are within reach to avoid unnecessary movement with an open container of the chemical.
-
Consult the SDS: Always review the Safety Data Sheet (SDS) for this compound before use.[6]
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing and Transfer:
-
In Solution:
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
If the dissolution is exothermic, use an ice bath to control the temperature.
-
-
Post-Handling:
-
Thoroughly clean any contaminated surfaces and equipment after use.
-
Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by the face shield, goggles, and finally the lab coat.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]
-
Below is a visual representation of the safe handling workflow for this compound.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
